molecular formula C10H14BrNO B578343 5-Bromo-2-butoxy-3-methylpyridine CAS No. 1261895-63-9

5-Bromo-2-butoxy-3-methylpyridine

Cat. No.: B578343
CAS No.: 1261895-63-9
M. Wt: 244.132
InChI Key: WEXJJRNSIABFEN-UHFFFAOYSA-N
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Description

5-Bromo-2-butoxy-3-methylpyridine, also known as this compound, is a useful research compound. Its molecular formula is C10H14BrNO and its molecular weight is 244.132. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-butoxy-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-3-4-5-13-10-8(2)6-9(11)7-12-10/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXJJRNSIABFEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC=C(C=C1C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682467
Record name 5-Bromo-2-butoxy-3-methylpyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261895-63-9
Record name 5-Bromo-2-butoxy-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-butoxy-3-methylpyridine (CAS No. 1261895-63-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-butoxy-3-methylpyridine, a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. While specific details on this particular compound are emerging, this guide synthesizes available information and provides expert insights based on the well-established chemistry of related brominated and alkoxy-substituted pyridines. We will delve into its chemical identity, physicochemical properties, a plausible synthetic pathway, and its potential applications in drug discovery, with a focus on its role as a versatile building block for novel therapeutics. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of new chemical entities.

Introduction: The Significance of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, and its metabolic stability.[3] The introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[3]

This compound (CAS No. 1261895-63-9) is a trifunctionalized pyridine derivative that offers multiple avenues for chemical modification. The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments.[4] The 2-butoxy group can influence the compound's lipophilicity and may participate in key binding interactions with biological targets. The 3-methyl group provides steric bulk and can modulate the electronic properties of the pyridine ring. The strategic placement of these three substituents makes this compound a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications.[5][6]

Chemical and Physical Properties

A comprehensive, experimentally verified dataset for this compound is not extensively available in the public domain. However, based on its structure and data from similar compounds, the following properties can be predicted.

PropertyValueSource
CAS Number 1261895-63-9[7]
Molecular Formula C₁₀H₁₄BrNOCalculated
Molecular Weight 244.13 g/mol Calculated
Appearance Likely a liquid or low-melting solidInferred
Boiling Point Not available-
Melting Point Not available-
Density Not available-
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)Inferred

Synthesis of this compound: A Plausible Synthetic Route

The proposed synthesis would likely start from the commercially available 5-bromo-2-chloro-3-methylpyridine. The chloro substituent at the 2-position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen.

Proposed Synthetic Workflow:

Synthesis_Workflow start 5-Bromo-2-chloro-3-methylpyridine reagents Sodium butoxide (NaOBu) Butan-1-ol (BuOH) Heat start->reagents product This compound reagents->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-chloro-3-methylpyridine (1.0 eq).

  • Solvent and Reagent Addition: Add anhydrous butan-1-ol as the solvent. Then, carefully add sodium butoxide (1.1 - 1.5 eq) to the reaction mixture. The use of a pre-formed alkoxide is generally preferred over generating it in situ with sodium hydride to avoid potential side reactions.

  • Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of butan-1-ol is approximately 117 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining butan-1-ol and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Causality Behind Experimental Choices:

  • Choice of Base: Sodium butoxide serves as the nucleophile and is a strong enough base to facilitate the displacement of the chloride.

  • Solvent: Butan-1-ol acts as both the solvent and the source of the butoxy group when using sodium metal for in situ alkoxide generation, though using a pre-formed alkoxide in a polar aprotic solvent like DMF could also be a viable alternative.

  • Temperature: Heating is necessary to overcome the activation energy of the nucleophilic aromatic substitution reaction.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules with potential therapeutic activities. The bromine atom is the key to its utility, allowing for a wide range of palladium-catalyzed cross-coupling reactions.

Logical Relationship of Functional Groups in Drug Design:

Drug_Discovery_Logic cluster_reactions Key Chemical Transformations cluster_outcomes Potential Therapeutic Applications core This compound suzuki Suzuki Coupling (with Boronic Acids) core->suzuki C-C bond formation buchwald Buchwald-Hartwig Amination (with Amines) core->buchwald C-N bond formation sonogashira Sonogashira Coupling (with Alkynes) core->sonogashira C-C bond formation kinase Kinase Inhibitors suzuki->kinase cns CNS Agents buchwald->cns antimicrobial Antimicrobial Agents sonogashira->antimicrobial

Caption: Potential synthetic pathways and therapeutic applications.

Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds. In the context of this compound, this reaction would enable the introduction of a wide variety of aryl and heteroaryl groups at the 5-position. Such biaryl structures are common motifs in kinase inhibitors and other targeted therapies.[8]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for similar bromopyridine derivatives.[8]

  • Reaction Setup: In a microwave vial or Schlenk tube, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

  • Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution of the base.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C, or utilize microwave irradiation for accelerated reaction times. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography.

Buchwald-Hartwig Amination for the Synthesis of Novel Aminopyridines

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. Applying this reaction to this compound would yield 5-amino-substituted pyridines, which are valuable intermediates for a wide range of pharmaceuticals, including those targeting the central nervous system (CNS).

Sonogashira Coupling for the Introduction of Alkynyl Moieties

The Sonogashira coupling enables the introduction of alkyne functionalities. Alkynes are versatile functional groups that can be further elaborated or may themselves be important for biological activity, for instance, in some classes of antimicrobial agents.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, based on the known hazards of similar brominated and alkoxy-substituted pyridines, the following precautions should be taken:

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a promising and versatile building block for organic synthesis and medicinal chemistry. Its trifunctionalized nature provides a rich platform for the generation of diverse molecular architectures. The bromine atom, in particular, serves as a key handle for a variety of powerful cross-coupling reactions, enabling the synthesis of novel compounds with the potential for a wide range of therapeutic applications. While further experimental data on this specific compound is needed, the well-established chemistry of related pyridine derivatives provides a strong foundation for its utilization in drug discovery and development programs.

References

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 209. [Link]
  • The Role of 5-Amino-3-bromo-2-methylpyridine in Advanced Organic Synthesis.
  • Method for preparing 5-bromo-2-methylpyridine. (2011).
  • 5-Bromo-2-methoxy-3-methylpyridine. PubChem. [Link]
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules, 28(10), 4183. [Link]
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Expert Opinion on Drug Discovery, 16(11), 1263-1289. [Link]
  • The Role of 5-Bromo-2-chloro-3-methylpyridine in Research and Development.
  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. (2020).
  • 2-Bromo-5-methylpyridine. (2016).

Sources

An In-Depth Technical Guide to 5-Bromo-2-butoxy-3-methylpyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-2-butoxy-3-methylpyridine, a substituted pyridine derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. Halogenated pyridines are crucial building blocks in modern organic synthesis, offering a versatile scaffold for creating complex molecules with tailored biological activities.[1][2][3] This document details the physicochemical properties of this compound, outlines a representative synthetic protocol, describes key analytical techniques for its characterization, and discusses its potential applications in the pharmaceutical industry. The content herein is curated to provide both foundational knowledge and practical insights for scientists working with this class of compounds.

Physicochemical Properties and Molecular Structure

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. This compound is a distinct molecule within the halogenated pyridine family, characterized by a pyridine ring substituted with bromine, butoxy, and methyl groups. These substitutions significantly influence the molecule's electronic distribution, reactivity, and ultimately, its utility in synthetic chemistry.[1][3]

The core quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 244.13 g/mol [4]
Molecular Formula C10H14BrNO[4]
CAS Number 1261895-63-9[4]

The presence of the bromine atom at the 5-position and the butoxy group at the 2-position makes this compound a valuable intermediate. The bromine atom can act as a leaving group or a site for metal-catalyzed cross-coupling reactions, while the butoxy group modulates the compound's lipophilicity and electronic properties.[2][6]

Synthesis of this compound: A Representative Protocol

While a specific literature-documented synthesis for this compound is not prevalent, a robust synthetic route can be devised based on established methodologies for preparing substituted 2-alkoxypyridines. A common and effective strategy involves the nucleophilic substitution of a suitable precursor, such as 5-bromo-2-chloro-3-methylpyridine, with sodium butoxide.

The causality behind this experimental choice lies in the high reactivity of the 2-position in the pyridine ring towards nucleophilic attack, especially when a good leaving group like chlorine is present. The butoxide ion, a strong nucleophile, readily displaces the chloride to form the desired ether linkage.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

Materials:

  • 5-Bromo-2-chloro-3-methylpyridine

  • Sodium metal

  • Anhydrous n-butanol

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • Preparation of Sodium Butoxide: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous n-butanol. Carefully add small, freshly cut pieces of sodium metal portion-wise to the stirring alcohol at room temperature. The reaction is exothermic and will generate hydrogen gas. Allow the mixture to stir until all the sodium has reacted to form a clear solution of sodium butoxide.

  • Reaction Setup: To the freshly prepared sodium butoxide solution, add anhydrous toluene.

  • Addition of Pyridine Precursor: While stirring, add a solution of 5-Bromo-2-chloro-3-methylpyridine in anhydrous toluene dropwise to the sodium butoxide solution.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

SynthesisWorkflow cluster_prep Preparation of Nucleophile cluster_reaction Main Reaction cluster_purification Work-up and Purification Na Sodium Metal NaOBu Sodium Butoxide Solution Na->NaOBu Reaction nBuOH n-Butanol nBuOH->NaOBu ReactionMix Reaction Mixture NaOBu->ReactionMix Precursor 5-Bromo-2-chloro- 3-methylpyridine Precursor->ReactionMix Addition CrudeProduct Crude Product ReactionMix->CrudeProduct Reflux Workup Aqueous Work-up & Extraction CrudeProduct->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure 5-Bromo-2-butoxy- 3-methylpyridine Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

The structural integrity and purity of synthesized this compound must be confirmed through a combination of analytical techniques. This self-validating system ensures the reliability of the material for subsequent applications.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the butoxy group, and the methyl protons. The chemical shifts and coupling patterns will be characteristic of the substitution pattern. For instance, the protons on the butoxy chain will exhibit specific multiplets corresponding to their positions relative to the oxygen atom.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all ten carbon atoms in the molecule, with chemical shifts indicative of their electronic environments (aromatic, aliphatic, and attached to heteroatoms).

  • Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to 244.13 g/mol . Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M+2⁺ peaks of nearly equal intensity) will be observed, providing definitive evidence of a single bromine atom in the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. Key vibrational bands would include C-H stretches for the aromatic and aliphatic portions, C=C and C=N stretches for the pyridine ring, and a strong C-O stretch for the ether linkage of the butoxy group.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of the final compound. A reverse-phase HPLC method would be developed to separate the product from any unreacted starting materials or byproducts, allowing for accurate quantification of its purity.

AnalyticalWorkflow cluster_structure Structural Elucidation cluster_purity Purity Assessment Start Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Confirms Connectivity MS Mass Spectrometry (MS) Start->MS Confirms Molecular Weight & Elemental Composition IR Infrared Spectroscopy (IR) Start->IR Confirms Functional Groups HPLC HPLC Start->HPLC Determines Purity Result Confirmed Structure & Purity NMR->Result MS->Result IR->Result HPLC->Result

Caption: Logical workflow for the analytical characterization of the compound.

Applications in Research and Drug Development

Halogenated pyridines are a cornerstone in medicinal chemistry due to their ability to serve as versatile scaffolds in the synthesis of new therapeutic agents.[1][2][6] this compound is no exception and holds significant potential as a key intermediate in drug discovery.

  • Scaffold for Cross-Coupling Reactions: The bromine atom at the 5-position is a prime handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination.[3] This allows for the facile introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling the systematic exploration of the chemical space around the pyridine core to optimize biological activity and pharmacokinetic properties.

  • Modulation of Physicochemical Properties: The butoxy and methyl groups on the pyridine ring influence the compound's lipophilicity, metabolic stability, and steric profile.[1] By incorporating this building block into a larger molecule, medicinal chemists can fine-tune these properties to enhance drug-like characteristics such as oral bioavailability and target engagement.

  • Bioisosteric Replacement: The pyridine ring itself is often used as a bioisostere for a phenyl ring in drug design. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can lead to improved binding affinity and selectivity for a biological target.[6]

The versatility of this compound makes it a valuable starting material for generating libraries of novel compounds for screening against a wide range of therapeutic targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions can be inferred from related bromo-pyridine derivatives.[7][8]

  • Hazard Statements: Compounds in this class are often associated with the following hazards:

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Precautionary Measures:

    • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or dust. Avoid contact with skin, eyes, and clothing.

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

It is imperative to consult the specific SDS provided by the supplier before handling this compound and to adhere to all institutional safety protocols.

References

  • The Role of Halogenated Pyridines in Modern Drug Discovery. (URL: [Link])
  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. (URL: [Link])
  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Chemistry Portal. (URL: [Link])
  • The Strategic Importance of Halogenated Pyridines in Chemical Research. (URL: [Link])
  • 5-Bromo-2-methoxy-3-methylpyridine | C7H8BrNO. PubChem. (URL: [Link])
  • Synthesis of 2-substituted pyridines via a regiospecific alkylation, alkynylation, and arylation of pyridine N-oxides. PubMed. (URL: [Link])
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. (URL: [Link])
  • 5-Bromo-2-methoxy-3-methylpyridine | CAS#:760207-87-2. Chemsrc. (URL: [Link])
  • 5-Bromo-2-chloro-3-methylpyridine | C6H5BrClN. PubChem. (URL: [Link])

Sources

5-Bromo-2-butoxy-3-methylpyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Bromo-2-butoxy-3-methylpyridine: Properties, Synthesis, and Application

Introduction

This compound is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and organic synthesis. As a functionalized heterocyclic compound, it serves as a versatile building block for the construction of more complex molecular architectures. The strategic placement of the bromo, butoxy, and methyl groups provides multiple avenues for synthetic modification, making it a valuable intermediate in the development of novel pharmaceutical and agrochemical agents.[1]

This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the expected reactivity of this compound, with a focus on its utility in modern synthetic methodologies. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage this compound in their work.

Core Chemical & Physical Properties

The physicochemical properties of this compound are crucial for its handling, reaction setup, and purification. Below is a summary of its key identifiers and properties.

PropertyValueReference(s)
IUPAC Name This compound
CAS Number 1261895-63-9[2]
Molecular Formula C₁₀H₁₄BrNO[2]
Molecular Weight 244.13 g/mol [2]
Appearance Expected to be a colorless to pale yellow liquid or low-melting solid
Boiling Point Not experimentally determined; estimated >250 °C at 760 mmHg
SMILES CCCCOc1nccc(Br)c1C
InChI Key (Inferred from structure)

Synthesis Pathway

While a specific, peer-reviewed synthesis for this compound is not widely published, a robust and logical pathway can be designed based on established pyridine chemistry. A highly effective approach involves the bromination of a 2-alkoxypyridine precursor. The following two-step process, starting from commercially available 2-hydroxy-3-methylpyridine, represents a scientifically sound and practical methodology.

Synthesis_Workflow A 2-Hydroxy-3-methylpyridine C 2-Butoxy-3-methylpyridine A->C 1. NaH, THF, 0 °C 2. 1-Bromobutane, reflux D 2-Butoxy-3-methylpyridine E This compound (Final Product) D->E N-Bromosuccinimide (NBS) Acetonitrile, rt

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Butoxy-3-methylpyridine

  • Rationale: The initial step is a Williamson ether synthesis. The hydroxyl group of 2-hydroxy-3-methylpyridine is deprotonated with a strong base, sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then displaces the bromide from 1-bromobutane in an Sₙ2 reaction to form the desired ether. Tetrahydrofuran (THF) is an excellent solvent for this transformation.

  • Procedure:

    • To an oven-dried, three-neck flask under an inert argon atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

    • Add anhydrous THF and cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 2-hydroxy-3-methylpyridine (1.0 equivalent) in anhydrous THF. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.

    • Add 1-bromobutane (1.1 equivalents) dropwise.

    • Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction to room temperature and cautiously quench by the slow addition of water.

    • Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 2-butoxy-3-methylpyridine.

Step 2: Synthesis of this compound

  • Rationale: The 2-butoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. The C5 position is sterically accessible and electronically enriched, making it the prime target for bromination. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for such activated pyridine rings.[3]

  • Procedure:

    • Dissolve the 2-butoxy-3-methylpyridine (1.0 equivalent) from Step 1 in acetonitrile.

    • Add N-Bromosuccinimide (1.05 equivalents) portion-wise at room temperature.

    • Stir the reaction at room temperature, protecting from light. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude material via silica gel column chromatography to afford the final product, this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the ¹H and ¹³C NMR chemical shifts can be reliably predicted based on the electronic environment of the nuclei and data from analogous structures.[4][5]

¹H NMR (400 MHz, CDCl₃) Predicted δ (ppm)MultiplicityIntegrationAssignment
H-4~7.8 - 8.0d1HPyridine Ring
H-6~7.5 - 7.7d1HPyridine Ring
O-CH₂~4.3 - 4.5t2HButoxy Chain
Py-CH₃~2.3 - 2.5s3HMethyl Group
CH₂~1.7 - 1.9m2HButoxy Chain
CH₂~1.4 - 1.6m2HButoxy Chain
CH₃~0.9 - 1.1t3HButoxy Chain
¹³C NMR (100 MHz, CDCl₃) Predicted δ (ppm)Assignment
C-2~163Pyridine Ring (C-O)
C-6~150Pyridine Ring
C-4~142Pyridine Ring
C-3~130Pyridine Ring (C-CH₃)
C-5~115Pyridine Ring (C-Br)
O-CH₂~68Butoxy Chain
CH₂~31Butoxy Chain
Py-CH₃~18Methyl Group
CH₂~19Butoxy Chain
CH₃~14Butoxy Chain

Chemical Reactivity and Synthetic Utility

The primary utility of this compound in synthesis stems from the reactivity of the C5-Bromo substituent. This position is highly susceptible to palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.[6][7]

Key Reactions:
  • Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids (or esters) to form biaryl structures. This is a cornerstone reaction for accessing a wide range of complex scaffolds.[4][7]

  • Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form C-N bonds, yielding substituted aminopyridines.[7][8]

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.[9]

  • Heck Coupling: Formation of C-C bonds with alkenes.[9]

The electron-donating butoxy group at the C2 position enhances the electron density of the pyridine ring, which can facilitate the initial oxidative addition step in the catalytic cycle of these reactions.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Complex1 R¹-Pd(II)L₂(Br) OxAdd->Complex1 Transmetal Transmetalation Complex1->Transmetal Complex2 R¹-Pd(II)L₂(R²) Transmetal->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product Product Formation ArBr R¹-Br (this compound) ArBr->OxAdd Boronic R²-B(OH)₂ (Boronic Acid) Boronic->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Representative Suzuki-Miyaura Coupling
  • Objective: To couple this compound with an arylboronic acid.

  • Procedure:

    • In an oven-dried Schlenk flask, combine this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.5 equivalents).[4]

    • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).[4]

    • Seal the flask, then evacuate and backfill with argon three times.

    • Add a degassed solvent system via syringe. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[4]

    • Heat the reaction mixture with vigorous stirring (e.g., 85-95 °C) for 12-24 hours, monitoring progress by TLC or LC-MS.[4]

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired 5-aryl-2-butoxy-3-methylpyridine.

Safety and Handling

No specific toxicology data is available for this compound. However, based on Safety Data Sheets (SDS) for structurally similar bromo-alkoxy-pyridines, the following hazards should be assumed:[10][11][12]

  • Hazard Statements:

    • H315: Causes skin irritation.[11]

    • H319: Causes serious eye irritation.[11]

    • H335: May cause respiratory irritation.[11]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[11]

    • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11] Wash hands thoroughly after handling.[10]

    • Storage: Keep the container tightly closed. Store in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents, acids, and bases.[10][14]

  • First Aid:

    • Skin Contact: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[10]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]

Always consult a full, compound-specific Safety Data Sheet from the supplier before use.

References

  • TCI AMERICA. (2018, July 6). SAFETY DATA SHEET: 2-Bromo-5-methylpyridine. TCI AMERICA.
  • Thermo Fisher Scientific. (2004, April 19). SAFETY DATA SHEET: 5-Bromo-2-methoxypyridine. Thermo Fisher Scientific.
  • BLD Pharm. 5-Bromo-2-isobutoxy-3-methylpyridine. BLD Pharmtech Ltd.
  • Fisher Scientific. SAFETY DATA SHEET: 5-Bromo-2-picoline. Fisher Scientific.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 5-Bromo-2-methoxypyridine. Fisher Scientific.
  • ChemScene. (2025, July 31). Safety Data Sheet: 6-Bromo-2-methylquinoline. ChemScene.
  • Sigma-Aldrich. 5-Bromo-2-(2-(tert-butoxy)ethoxy)-3-methoxypyridine. Sigma-Aldrich.
  • Google Patents. (2009). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Thermo Fisher Scientific. (2025, December 19).
  • Google Patents. (1975).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 5-Amino-3-bromo-2-methylpyridine in Advanced Organic Synthesis.
  • Islam, M. R., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
  • Chem-Impex International. 5-Bromo-2-cyano-3-methylpyridine. Chem-Impex.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22591176, 5-Bromo-2-methoxy-3-methylpyridine. PubChem.
  • Google Patents. (2016). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
  • Chemical & Pharmaceutical Bulletin. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.
  • Royal Society of Chemistry. (n.d.).
  • Benchchem. (2025). Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine.
  • BLD Pharm. 5-Bromo-2-(tert-butoxy)pyridine. BLD Pharmtech Ltd.
  • ChemicalBook. (2025, October 14). This compound. ChemicalBook.
  • X-MOL. (n.d.).
  • Jubilant Ingrevia.
  • Ottokemi. 2-Amino-5-bromo-3-methylpyridine, 97%.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 519380, 2-Amino-3-bromo-5-methylpyridine. PubChem.
  • ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 29919625, 5-Bromo-3-methyl-2-nitropyridine. PubChem.
  • Benchchem. (2025). A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions.
  • Benchchem. (2025).
  • Bentham Science. (n.d.). A Review on Medicinally Important Heterocyclic Compounds.
  • Benchchem. (2025).

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5-Bromo-2-butoxy-3-methylpyridine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-butoxy-3-methylpyridine

Abstract

This compound is a halogenated and etherified pyridine derivative of significant interest as a versatile intermediate in organic synthesis. Its structural motifs are frequently encountered in the development of novel pharmaceutical and agrochemical agents, where the pyridine core, bromine handle for cross-coupling, and alkoxy group play critical roles in modulating biological activity and physicochemical properties.[1] This guide provides a comprehensive overview of robust and efficient synthetic pathways for the preparation of this key building block. We will dissect two primary, field-proven strategies, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis to aid researchers in selecting the optimal route for their specific needs.

Strategic Overview: Retrosynthetic Analysis

The synthesis of this compound can be logically approached through two primary retrosynthetic disconnections. These pathways leverage commercially available or readily accessible precursors and employ reliable, scalable chemical transformations.

  • Pathway I: Nucleophilic Aromatic Substitution (SNAr) . This strategy commences with a pre-functionalized pyridine ring, specifically 2,5-dibromo-3-methylpyridine. The core principle is the selective displacement of the more reactive bromine atom at the C2 position by a butoxide nucleophile. The C2 position is electronically activated for nucleophilic attack, making this a regioselective and efficient approach.

  • Pathway II: Williamson Ether Synthesis . This alternative route begins with 5-Bromo-2-hydroxy-3-methylpyridine. The butoxy group is introduced via O-alkylation of the pyridin-2-one tautomer using a suitable butyl electrophile, such as 1-bromobutane, under basic conditions. This classic ether synthesis provides a direct and often high-yielding route to the target compound.

The following diagram illustrates these two divergent synthetic strategies.

G cluster_0 Retrosynthetic Analysis cluster_1 Pathway I: SNAr cluster_2 Pathway II: Williamson Ether Synthesis Target This compound Precursor1 2,5-Dibromo-3-methylpyridine Target->Precursor1 C-O Bond Formation (SNAr) Precursor2 5-Bromo-2-hydroxy-3-methylpyridine Target->Precursor2 C-O Bond Formation (O-Alkylation) Reagent1 + Sodium Butoxide Reagent2 + 1-Bromobutane + Base

Caption: High-level retrosynthetic analysis for this compound.

Pathway I: Synthesis via Nucleophilic Substitution

This pathway is predicated on the differential reactivity of the halogen atoms in 2,5-dibromo-3-methylpyridine, enabling a selective and high-yielding butoxylation at the C2 position.

Step 2.1: Synthesis of 2,5-Dibromo-3-methylpyridine

The most common and efficient method for producing the 2,5-dibromo-3-methylpyridine intermediate is via a Sandmeyer-type reaction starting from a suitable aminopyridine precursor.[2][3] The synthesis typically begins with the bromination of 2-amino-3-methylpyridine, followed by a diazotization-bromination sequence.

  • Bromination of 2-Amino-3-methylpyridine : The initial step involves the electrophilic bromination of 2-amino-3-methylpyridine. The amino group is a powerful activating group, directing the bromine to the C5 position. This reaction proceeds with high regioselectivity to yield 2-amino-5-bromo-3-methylpyridine.[4]

  • Diazotization and Bromination (Sandmeyer Reaction) : The resulting 2-amino-5-bromo-3-methylpyridine is then converted to the target dibromo compound. The amine is treated with sodium nitrite in a strong acidic medium like hydrobromic acid (HBr) at low temperatures (typically -15°C to -5°C) to form a diazonium salt.[2][4] This intermediate is subsequently displaced by a bromide ion, often catalyzed by cuprous bromide (CuBr), to yield 2,5-dibromo-3-methylpyridine.[3][4]

G A 2-Amino-3-methylpyridine B 2-Amino-5-bromo- 3-methylpyridine A->B Br₂, Acetic Anhydride, NaOH C 2,5-Dibromo-3-methylpyridine B->C 1. NaNO₂, HBr, -5°C 2. CuBr (cat.)

Caption: Synthesis workflow for the 2,5-dibromo-3-methylpyridine intermediate.

Step 2.2: Selective Butoxylation

With the 2,5-dibromo-3-methylpyridine precursor in hand, the final step is a nucleophilic aromatic substitution. The bromine atom at the C2 position is significantly more labile than the one at C5 due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer complex intermediate.

The reaction is performed by treating 2,5-dibromo-3-methylpyridine with sodium butoxide in an appropriate solvent. The butoxide can be generated in situ from 1-butanol and a strong base like sodium hydride (NaH) or purchased as a solution. The reaction is typically heated to drive it to completion. This transformation is analogous to the well-documented synthesis of 5-bromo-2-methoxypyridine from 2,5-dibromopyridine using sodium methoxide.[5]

Pathway II: Synthesis via Williamson Ether Synthesis

This pathway offers a more direct route if the starting material, 5-Bromo-2-hydroxy-3-methylpyridine, is readily available. This compound exists in a tautomeric equilibrium with its pyridone form, 5-bromo-3-methylpyridin-2(1H)-one.[6][7] The alkylation occurs on the oxygen atom.

The reaction involves treating 5-Bromo-2-hydroxy-3-methylpyridine with a suitable base to deprotonate the hydroxyl/amide group, generating a nucleophilic oxygen anion. Common bases for this transformation include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. Subsequently, an alkylating agent, typically 1-bromobutane or 1-iodobutane, is added to the reaction mixture. The resulting alkoxide attacks the electrophilic carbon of the butyl halide in an SN2 reaction to form the desired ether product.

G Start 5-Bromo-2-hydroxy-3-methylpyridine Intermediate Pyridone Anion (Deprotonated Intermediate) Start->Intermediate Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF) Product This compound Intermediate->Product 1-Bromobutane (BuBr)

Caption: Williamson ether synthesis workflow for this compound.

Data Summary & Pathway Comparison

ParameterPathway I (SNAr)Pathway II (Williamson Ether)Rationale & Causality
Starting Material 2-Amino-3-methylpyridine5-Bromo-2-hydroxy-3-methylpyridinePathway I starts from a more fundamental building block, while Pathway II relies on a more advanced, commercially available intermediate.[8]
Number of Steps 2-3 (depending on precursor)1Pathway II is more convergent, leading to faster access to the final product if the precursor is on hand.
Key Reagents Br₂, NaNO₂, HBr, CuBr, Sodium ButoxideBase (K₂CO₃ or NaH), 1-BromobutanePathway I involves diazotization, which requires careful temperature control and handling of potentially unstable intermediates. Pathway II uses standard reagents for ether synthesis.
Typical Yield Step 1: ~65%[4], Step 2: High (est. >90%)High (est. >90%)Both pathways are generally high-yielding. The overall yield for Pathway I depends heavily on the efficiency of the initial bromination and Sandmeyer steps.
Selectivity High regioselectivity at C2 for butoxylationHigh O-alkylation selectivityThe electronic properties of the pyridine ring inherently direct the substitution in Pathway I. In Pathway II, O-alkylation is strongly favored over N-alkylation under these conditions.

Detailed Experimental Protocols

Protocol 5.1: Pathway I - Synthesis of 2,5-Dibromo-3-methylpyridine

(Based on procedures described in CN201711090036.3 and J. Med. Chem. 2007, 50, 3730-3742) [2][4]

  • Step A: Synthesis of 2-Amino-5-bromo-3-methylpyridine

    • To a four-necked flask, add 2-amino-3-methylpyridine (10.8 g, 0.1 mol) and acetic anhydride (12.3 g, 0.12 mol).

    • Heat the mixture to reflux and monitor the reaction by TLC until completion.

    • Cool the reaction mixture to 20-25°C and slowly add liquid bromine (17.6 g, 0.11 mol).

    • After the addition, maintain the reaction at 50°C for 3 hours.

    • Add water to dissolve all solids, followed by the slow addition of 40 mL of 40% sodium hydroxide solution. Continue the reaction for 30 minutes.

    • Filter the resulting precipitate, dry, and recrystallize from ethanol to obtain 2-amino-3-methyl-5-bromopyridine. (Typical Molar Yield: 64%).[4]

  • Step B: Synthesis of 2,5-Dibromo-3-methylpyridine

    • Suspend 2-amino-3-methyl-5-bromopyridine (7.6 g, 0.04 mol) in a 48% hydrobromic acid solution (50 mL) in a three-necked flask equipped with a stirrer and thermometer.

    • Add cuprous bromide (6.9 g, 0.048 mol) and cool the mixture to -5°C using an ice-salt bath.

    • Maintain the temperature for 15 minutes and then slowly add a saturated aqueous solution of sodium nitrite (4.8 mL) dropwise.

    • After the addition is complete, stir the reaction mixture for 2 hours at -5°C to 0°C.

    • Carefully neutralize the reaction to pH 7-8 with a 40% sodium hydroxide solution.

    • Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product. (Typical Yield: 64%).[4]

Protocol 5.2: Pathway I - Synthesis of this compound
  • In a dry flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) to anhydrous 1-butanol (10 mL/g of dibromopyridine).

  • Stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases, indicating the formation of sodium butoxide.

  • Add a solution of 2,5-dibromo-3-methylpyridine (1.0 eq.) in anhydrous THF or 1-butanol.

  • Heat the reaction mixture to reflux (approx. 80-100°C) and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Protocol 5.3: Pathway II - Synthesis of this compound
  • To a solution of 5-bromo-2-hydroxy-3-methylpyridine (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-bromobutane (1.2 eq.) dropwise to the mixture.

  • Heat the reaction to 60-70°C and stir for 4-8 hours, monitoring completion by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to afford the pure product.

Safety, Handling, and Characterization

Safety:

  • Bromine : Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Hydrobromic Acid : Corrosive and causes severe skin and eye burns. Handle with extreme care in a fume hood.

  • Sodium Nitrite : Oxidizing agent. Can be fatal if swallowed.

  • Sodium Hydride : Highly flammable and reacts violently with water to produce hydrogen gas. Handle as a mineral oil dispersion under an inert atmosphere.

  • 5-Bromo-2-hydroxy-3-methylpyridine : May be harmful if swallowed and can cause skin and serious eye irritation.[7]

Characterization: The final product, this compound, should be characterized using standard analytical techniques:

  • ¹H and ¹³C NMR : To confirm the molecular structure, including the presence of the butoxy group and the substitution pattern on the pyridine ring.

  • Mass Spectrometry (MS) : To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) : To determine the purity of the final product.

References

  • Google Patents. (n.d.). Method for preparing 5-bromo-2-methylpyridine. (CN101560183B).
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195.
  • PubChemLite. (n.d.). 5-bromo-2-hydroxy-3-methylpyridine (C6H6BrNO).
  • Google Patents. (n.d.). Preparation method for 2,5-dibromo-3-methylpyridine. (CN105348177A).
  • Google Patents. (n.d.). Bromination of pyridine derivatives. (WO2019145177A1).
  • PubChem. (n.d.). 5-Bromo-2-hydroxy-3-methylpyridine.
  • Autech Industry Co., Ltd. (n.d.). Exploring 5-Bromo-2-Chloro-3-Methylpyridine: Properties and Applications.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Bromo-2-chloro-3-methylpyridine in Research and Development.
  • PubChem. (n.d.). 5-Bromo-2-chloro-3-methylpyridine.
  • PrepChem.com. (n.d.). Synthesis of (2R,3S)-3-butoxy-2-butanol.
  • Autech Industry Co., Ltd. (n.d.). Exploring 2,5-Dibromo-3-Methylpyridine: Properties and Applications.
  • Royal Society of Chemistry. (n.d.). Optimization of the one-pot synthesis of N-(6-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)pyridin-3-yl)-N-hydroxyacetamide (1s).
  • Google Patents. (n.d.). Preparation method of 5-bromo-2-substituted pyrimidine compounds. (CN110642788A).
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.
  • ResearchGate. (n.d.). Flow Synthesis of 2-Methylpyridines via α-Methylation.
  • Google Patents. (n.d.). Synthesis method of 2,5-dibromopyridine. (CN105061301A).
  • National Institutes of Health. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15796-15806.
  • Google Patents. (n.d.). Preparation method of 2-methyl-3-bromopyridine. (CN104945313A).
  • Google Patents. (n.d.). Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. (CN103664886A).
  • Google Patents. (n.d.). Preparation method of 2-methyl-3-bromopyridine. (CN105198802A).

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A Technical Guide to the Synthesis and Strategic Modification of 5-Bromo-2-butoxy-3-methylpyridine Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] Within this class, 5-Bromo-2-butoxy-3-methylpyridine represents a highly versatile building block, offering multiple strategic vectors for chemical modification. The presence of a reactive bromine atom, a modifiable alkoxy group, and a methyl substituent on the pyridine core provides a rich platform for generating diverse molecular architectures. This guide offers an in-depth exploration of the synthesis and derivatization of this scaffold. It details field-proven protocols for strategic modifications, discusses the underlying chemical principles that govern these transformations, and presents a framework for structure-activity relationship (SAR) exploration, empowering researchers to efficiently navigate the chemical space around this valuable core.

The this compound Scaffold: A Privileged Starting Point

The this compound core is significant due to its trifecta of functional handles, each amenable to distinct and high-yielding chemical transformations. This allows for the systematic and independent modification at three key positions, making it an ideal starting point for library synthesis and lead optimization in drug discovery.

1.1 Physicochemical Properties and Strategic Significance

The core structure's properties are summarized below. The key feature is the bromine atom at the C5 position, which is primed for a variety of palladium-catalyzed cross-coupling reactions—powerful tools for constructing C-C and C-N bonds.[2][3] The butoxy group at C2 and the methyl group at C3 provide steric and electronic influence that can be fine-tuned to optimize target engagement and pharmacokinetic properties.

PropertyValue/DescriptionSource
CAS Number 1261895-63-9[4]
Molecular Formula C10H14BrNO[4]
Molecular Weight 244.13 g/mol [4]
Appearance Typically a colorless to pale yellow liquid-
Key Reactive Sites C5-Br (Cross-coupling), C2-O-Bu (Ether linkage), C3-Me (Steric/Electronic)N/A

1.2 Rationale for Analog Development

The development of structural analogs is a fundamental strategy in medicinal chemistry aimed at optimizing a lead compound's efficacy, selectivity, and pharmacokinetic profile.[5][6] For the this compound scaffold, analog development allows for:

  • Exploration of Structure-Activity Relationships (SAR): Systematically modifying each part of the molecule helps to identify which structural features are critical for biological activity.[6]

  • Improving Potency and Selectivity: Small changes to the substituents can lead to significant improvements in binding affinity for the target protein and selectivity over off-targets.

  • Enhancing Drug-like Properties: Modifications can address issues such as poor solubility, rapid metabolism, or low oral bioavailability.

The diagram below illustrates the primary vectors for modification on the core scaffold.

G core This compound (Core Scaffold) c5 Vector 1: C5-Position (Aryl/Heteroaryl/Amine) core->c5 Cross-Coupling (Suzuki, Buchwald-Hartwig) c2 Vector 2: C2-Position (Alkoxy Chain Variation) core->c2 S_NAr Reaction (Alkoxide Displacement) c3 Vector 3: C3-Position (Steric/Electronic Tuning) core->c3 Starting Material Modification

Caption: Strategic modification vectors of the core scaffold.

Synthetic Strategies and Key Protocols

The true utility of the this compound scaffold lies in the efficiency and robustness of the chemical reactions that can be applied to it. Palladium-catalyzed cross-coupling reactions are particularly powerful for derivatization at the C5 position.

2.1 Modification at the C5-Position: The Power of Cross-Coupling

The bromine atom at the C5 position is an ideal handle for introducing a wide range of substituents, most notably through Suzuki-Miyaura (for C-C bond formation) and Buchwald-Hartwig (for C-N bond formation) cross-coupling reactions. These reactions are cornerstones of modern pharmaceutical synthesis.[3]

Protocol: Suzuki-Miyaura Cross-Coupling

This reaction is a versatile method for forming biaryl or heteroaryl structures by coupling the bromopyridine with an organoboron compound.[2]

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv).[2][7]

  • Solvent Addition: Add a degassed solvent mixture. Common choices include 1,4-dioxane/water (4:1) or toluene.[2]

  • Catalyst & Ligand: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if necessary, a supporting ligand (e.g., SPhos, XPhos).[2]

  • Reaction: Heat the mixture with vigorous stirring at 80-100 °C.[2][7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.[2]

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

The diagram below illustrates the catalytic cycle for this crucial reaction.

Suzuki_Cycle pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition pd0->ox_add R1-Br pd_complex R1-Pd(II)L_n-Br ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r1_r2 R1-Pd(II)L_n-R2 transmetal->pd_r1_r2 boronate R2-B(OR)2 boronate->transmetal base Base base->transmetal red_elim Reductive Elimination pd_r1_r2->red_elim red_elim->pd0 Regeneration product R1-R2 (Product) red_elim->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Buchwald-Hartwig Amination

This reaction allows for the formation of C-N bonds, enabling the synthesis of a wide variety of aniline and amine derivatives.

Step-by-Step Methodology:

  • Reaction Setup: In a sealable reaction tube under an inert atmosphere, combine this compound (1.0 equiv), the desired primary or secondary amine (1.1-1.5 equiv), and a strong base such as sodium tert-butoxide (NaOtBu).

  • Catalyst System: Add a palladium precursor (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., BINAP, Xantphos).

  • Solvent: Add an anhydrous, degassed solvent such as toluene or THF.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor by LC-MS.

  • Work-up & Purification: After cooling, dilute with an organic solvent, filter through a plug of celite or silica gel, and concentrate. Purify the residue by column chromatography.[2]

Table 1: Comparison of Cross-Coupling Reaction Conditions

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bond Formed C-CC-N
Coupling Partner Boronic Acid/EsterPrimary/Secondary Amine
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂Pd₂(dba)₃, Pd(OAc)₂
Typical Ligand SPhos, XPhos, PPh₃BINAP, Xantphos, RuPhos
Typical Base K₃PO₄, Cs₂CO₃, K₂CO₃NaOtBu, LiHMDS, K₃PO₄
Common Solvents Dioxane/H₂O, Toluene, THFToluene, THF, Dioxane

Modification at the C2-Position: Varying the Alkoxy Group

The 2-butoxy group can be readily diversified. The synthesis typically starts from a 2-chloro- or 2-hydroxypyridine precursor, with the alkoxy group introduced via a nucleophilic aromatic substitution (SNAr) reaction.

Protocol: Synthesis of 2-Alkoxy Analogs

Step-by-Step Methodology (from 5-Bromo-2-chloro-3-methylpyridine):

  • Alkoxide Formation: In a flask, dissolve the desired alcohol (e.g., isopropanol, cyclopentanol) in an anhydrous solvent like THF. Add a strong base such as sodium hydride (NaH) portion-wise at 0 °C to generate the corresponding sodium alkoxide.

  • SNAr Reaction: To the freshly prepared alkoxide solution, add a solution of 5-Bromo-2-chloro-3-methylpyridine (1.0 equiv) in THF.

  • Reaction: Allow the reaction to warm to room temperature or gently heat to drive to completion. Monitor by TLC.

  • Quenching & Work-up: Carefully quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent, wash with brine, and dry.

  • Purification: Purify by column chromatography to yield the desired 2-alkoxy analog.

This approach allows for the introduction of a wide variety of linear, branched, and cyclic alkoxy groups to probe steric and hydrophobic interactions within a target binding site.

Framework for Structure-Activity Relationship (SAR) Analysis

A systematic SAR study is crucial for transforming a hit compound into a lead candidate.[6] Using the synthetic routes described, a library of analogs can be generated to probe the importance of each substituent.

3.1 A Hypothetical SAR Exploration

Let's assume the this compound scaffold shows initial activity against a hypothetical kinase target. A logical SAR exploration would proceed as follows:

  • C5-Position Exploration: Synthesize a focused library of C5-aryl and C5-heteroaryl analogs using the Suzuki protocol. This probes for potential π-stacking or hydrogen bonding interactions in the active site.

  • C2-Position Exploration: Vary the length and branching of the alkoxy chain. This helps to define the size and nature of the hydrophobic pocket.

  • C5-Amine Introduction: Use the Buchwald-Hartwig protocol to introduce a variety of amines to explore new hydrogen bond donor/acceptor interactions.

The decision-making process can be visualized as a flowchart.

SAR_Workflow cluster_c5 C5-Position SAR cluster_c2 C2-Position SAR start Initial Hit: This compound c5_suzuki Suzuki Library (Aryl & Heteroaryl) start->c5_suzuki c5_buchwald Buchwald-Hartwig Library (Amines) start->c5_buchwald c5_eval Evaluate Activity c5_suzuki->c5_eval c5_buchwald->c5_eval c5_decision Identify Optimal C5-Substituent c5_eval->c5_decision c2_snar SNAr Library (Vary Alkoxy Chain) c5_decision->c2_snar Fix C5-substituent c2_eval Evaluate Activity c2_snar->c2_eval c2_decision Identify Optimal C2-Substituent c2_eval->c2_decision lead_opt Lead Optimization: Combine Best Fragments c2_decision->lead_opt

Caption: A decision workflow for SAR exploration.

Conclusion and Future Directions

This compound is a valuable and highly tractable scaffold for medicinal chemistry research. The robust and well-established synthetic methodologies, particularly palladium-catalyzed cross-coupling, provide reliable access to a vast and diverse chemical space. By systematically applying the protocols and SAR strategies outlined in this guide, research teams can efficiently explore the potential of this scaffold, accelerating the journey from initial hit to optimized lead candidate. Future work in this area will likely involve the application of novel coupling technologies and the exploration of bioisosteric replacements for the pyridine core to further expand the therapeutic potential of this promising class of molecules.

References

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Spectroscopic Data of 5-Bromo-2-butoxy-3-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Bromo-2-butoxy-3-methylpyridine, a compound of interest for researchers, scientists, and drug development professionals. In the absence of direct experimental spectra in the public domain, this guide leverages established spectroscopic principles and data from analogous structures to offer a robust and scientifically grounded prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This approach is designed to empower researchers in their synthetic and analytical endeavors.

Molecular Structure and Spectroscopic Overview

This compound possesses a substituted pyridine core, a key heterocycle in many pharmaceutical agents. The bromine atom, butoxy group, and methyl group each impart distinct electronic and steric features that are reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming its identity, assessing its purity, and elucidating its role in chemical reactions.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the butoxy and methyl groups. The chemical shifts (δ) are influenced by the electronic environment of each proton.[1][2][3]

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-47.5 - 7.7d1H
H-68.0 - 8.2d1H
O-CH₂ (butoxy)4.2 - 4.4t2H
CH₂ (butoxy, C2')1.7 - 1.9m2H
CH₂ (butoxy, C3')1.4 - 1.6m2H
CH₃ (butoxy, C4')0.9 - 1.0t3H
CH₃ (on ring)2.2 - 2.4s3H

Causality Behind Predictions:

  • Aromatic Protons (H-4 and H-6): The protons on the pyridine ring are deshielded due to the ring current effect and the electronegativity of the nitrogen atom. The bromine atom at position 5 will have a moderate deshielding effect on the adjacent H-4 and H-6 protons. The coupling between these two protons (J-coupling) is expected to result in doublets.

  • Butoxy Group Protons: The methylene group attached to the oxygen (O-CH₂) is significantly deshielded due to the electronegativity of the oxygen atom, resulting in a downfield shift.[4] The subsequent methylene groups are progressively more shielded. The terminal methyl group will appear as a triplet due to coupling with the adjacent methylene group.

  • Methyl Group Proton: The methyl group at position 3 on the pyridine ring will appear as a singlet in the upfield region typical for alkyl substituents on an aromatic ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule.[5][6][7]

Carbon Assignment Predicted Chemical Shift (ppm)
C-2160 - 165
C-3130 - 135
C-4140 - 145
C-5115 - 120
C-6150 - 155
O-CH₂ (butoxy)65 - 70
CH₂ (butoxy, C2')30 - 35
CH₂ (butoxy, C3')18 - 22
CH₃ (butoxy, C4')13 - 15
CH₃ (on ring)15 - 20

Causality Behind Predictions:

  • Pyridine Ring Carbons: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents. C-2 and C-6, being adjacent to the nitrogen, are expected to be the most deshielded. The carbon bearing the bromine (C-5) will be shielded due to the "heavy atom effect." The butoxy group at C-2 will cause a significant downfield shift for this carbon.

  • Butoxy Group Carbons: The carbon directly attached to the oxygen (O-CH₂) is deshielded. The other carbons of the butoxy chain will have chemical shifts typical for aliphatic carbons.

  • Methyl Group Carbon: The methyl carbon will appear at a characteristic upfield chemical shift.

Experimental Protocol for NMR Data Acquisition

A general protocol for acquiring high-quality NMR spectra of small organic molecules like this compound is as follows.[8][9][10][11]

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for good resolution and sharp peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 0-220 ppm, and a longer acquisition time and more scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 5-10 mg in 0.6 mL deuterated solvent Transfer Transfer to NMR tube Dissolve->Transfer Insert Insert sample into spectrometer Transfer->Insert Lock Lock on deuterium signal Insert->Lock Shim Shim magnetic field Lock->Shim Acquire_H1 Acquire ¹H spectrum Shim->Acquire_H1 Acquire_C13 Acquire ¹³C spectrum Shim->Acquire_C13 FT Fourier Transform Acquire_H1->FT Acquire_C13->FT Phase Phase Correction FT->Phase Calibrate Calibrate Chemical Shift Phase->Calibrate

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Predicted IR Spectrum

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of the pyridine ring, the C-O bond of the ether, the C-H bonds of the alkyl groups, and the C-Br bond.[12][13][14][15][16][17][18]

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H stretch3000 - 3100Medium
Aliphatic C-H stretch2850 - 3000Strong
C=N and C=C ring stretch1550 - 1600Medium-Strong
CH₂ bend1450 - 1470Medium
CH₃ bend1370 - 1390Medium
Aryl-O-C stretch (asymmetric)1240 - 1280Strong
Aryl-O-C stretch (symmetric)1020 - 1060Strong
C-Br stretch500 - 600Medium

Causality Behind Predictions:

  • C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on an aromatic ring, while the strong absorptions below 3000 cm⁻¹ are due to the C-H bonds of the butoxy and methyl groups.[19]

  • Pyridine Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyridine ring typically appear in the 1550-1600 cm⁻¹ region.

  • Ether C-O Stretching: The presence of the butoxy group will give rise to strong C-O stretching bands. For an aryl alkyl ether, two characteristic bands are expected: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.[20]

  • C-Br Stretching: The vibration of the C-Br bond is expected to appear in the fingerprint region at a low wavenumber.

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient technique for obtaining IR spectra of solid and liquid samples.[21][22][23][24]

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply Pressure: For solid samples, apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

IR_Workflow Start Start Background Record Background Spectrum (Clean ATR Crystal) Start->Background Sample Apply Sample to Crystal Background->Sample Pressure Apply Pressure (if solid) Sample->Pressure Acquire Acquire Sample Spectrum Pressure->Acquire Process Process Data (Ratio to Background) Acquire->Process End Final IR Spectrum Process->End

Caption: Workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Predicted Mass Spectrum (Electron Ionization)

Upon electron ionization (EI), this compound is expected to produce a molecular ion peak and several characteristic fragment ions.[25][26][27][28]

Ion Predicted m/z Interpretation
[M]⁺257/259Molecular ion (presence of Br isotopes)
[M - C₄H₉]⁺184/186Loss of the butyl radical
[M - OC₄H₉]⁺170/172Loss of the butoxy radical
[C₅H₄NBr]⁺157/159Fragmentation of the pyridine ring
[C₄H₉]⁺57Butyl cation

Causality Behind Predictions:

  • Molecular Ion: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a doublet with a two mass unit difference and nearly equal intensity.[29][30]

  • Fragmentation Pattern: The fragmentation of the molecular ion is likely to proceed through several pathways.

    • Cleavage of the C-O bond of the ether linkage can lead to the loss of the butyl radical or the butoxy radical.

    • Further fragmentation of the pyridine ring can also occur.

    • The formation of the butyl cation is also a probable fragmentation pathway.

Experimental Protocol for EI-MS Data Acquisition

A standard protocol for obtaining an EI mass spectrum is as follows.[31][32]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

MS_Workflow Sample_Intro Sample Introduction (e.g., GC or Direct Probe) Ionization Electron Ionization (70 eV) Sample_Intro->Ionization Mass_Analysis Mass Analysis (e.g., Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Spectrum Mass Spectrum (Intensity vs. m/z) Detection->Spectrum

Caption: General workflow for Electron Ionization Mass Spectrometry.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for this compound. By synthesizing information from analogous structures and fundamental spectroscopic principles, this document serves as a valuable resource for scientists working with this compound. The provided experimental protocols offer a self-validating framework for the acquisition of high-quality spectroscopic data.

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A Technical Guide to the Solubility of 5-Bromo-2-butoxy-3-methylpyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 5-Bromo-2-butoxy-3-methylpyridine

This compound (CAS No. 1261895-63-9) is a substituted pyridine derivative.[1][2][3] Such compounds are of significant interest in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of more complex molecules.[4][5] Understanding the solubility of this compound is a critical first step in its application, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability in drug development.

Compound Profile:

PropertyValueSource
CAS Number 1261895-63-9[1][2][3]
Molecular Formula C₁₀H₁₄BrNO[2]
Molecular Weight 244.13 g/mol [2]
Chemical Structure

Theoretical Considerations for Solubility Prediction

The principle of "like dissolves like" is the cornerstone for predicting solubility.[6][7] This means that substances with similar polarities are more likely to be soluble in one another.

Structural Analysis of this compound:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and can act as a hydrogen bond acceptor, contributing to its polarity.

  • Butoxy Group (-OC₄H₉): The ether linkage introduces some polarity, but the four-carbon alkyl chain is nonpolar. This group will enhance solubility in solvents of intermediate polarity and nonpolar solvents.

  • Bromo Group (-Br): The bromo substituent adds to the molecular weight and is moderately polar.

  • Methyl Group (-CH₃): This is a nonpolar group.

Overall, this compound can be classified as a moderately polar compound with significant nonpolar character due to the butoxy chain. Therefore, it is expected to have good solubility in a range of organic solvents, from moderately polar to nonpolar. Its solubility in highly polar protic solvents like water is likely to be low.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

When determining solubility, it is crucial to understand the difference between kinetic and thermodynamic solubility, as these two measures can yield significantly different results.[8][9][10]

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined by adding a concentrated stock solution (typically in DMSO) to an aqueous buffer and observing precipitation.[10][11] It is a high-throughput method suitable for early-stage drug discovery but can often overestimate the true solubility because the compound may not have had enough time to form a stable crystalline precipitate.[9][10]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the solution is in equilibrium with an excess of the solid compound.[8][12] This measurement is more time-consuming but provides a more accurate and reliable value, which is essential for later-stage development and formulation.[8][12]

For the purposes of chemical synthesis, purification, and formulation, thermodynamic solubility is the more relevant parameter.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the Shake-Flask Method .[13] This method is widely accepted and referenced in regulatory guidelines.[14]

Necessary Equipment and Reagents
  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Analytical balance

  • Vortex mixer

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., an incubator)

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • This compound (solid)

  • A range of organic solvents (HPLC grade) of varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol).

Step-by-Step Protocol for the Shake-Flask Method
  • Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that an equilibrium with the solid phase is achieved.

  • Solvent Addition: Add a known volume of the chosen organic solvent to the vial.

  • Equilibration: Cap the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for an extended period (typically 24 to 72 hours) to allow the system to reach equilibrium.[11]

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. For finer suspensions, centrifuge the vials at a high speed to pellet the excess solid.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe.

  • Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample by a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of this compound is required for accurate quantification.

The following diagram illustrates the experimental workflow for determining thermodynamic solubility.

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis A Add excess solid to vial B Add known volume of solvent A->B C Seal and shake at constant temperature (24-72h) B->C D Centrifuge to pellet excess solid C->D Equilibration complete E Withdraw supernatant D->E F Filter through 0.22 µm filter E->F G Dilute sample F->G H Quantify via HPLC G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation

The obtained solubility data should be presented in a clear and organized manner. A table is the most effective format for comparing the solubility of this compound in different organic solvents.

Table 1: Solubility of this compound in Selected Organic Solvents at 25 °C

SolventPolarity IndexSolubility (mg/mL)Solubility (mol/L)
Hexane0.1Data to be determinedData to be determined
Toluene2.4Data to be determinedData to be determined
Dichloromethane3.1Data to be determinedData to be determined
Ethyl Acetate4.4Data to be determinedData to be determined
Acetone5.1Data to be determinedData to be determined
Ethanol5.2Data to be determinedData to be determined
Methanol6.6Data to be determinedData to a be determined

Conclusion and Further Steps

This guide provides the necessary theoretical background and a robust experimental protocol for determining the solubility of this compound in a range of organic solvents. By following the detailed shake-flask method, researchers can generate high-quality, reliable thermodynamic solubility data. This data is invaluable for optimizing reaction conditions, developing purification strategies, and for any application where this compound is used in solution. It is recommended to perform these experiments in duplicate or triplicate to ensure the reproducibility of the results.[11] Further characterization, such as determining the pH-dependent solubility profile, may be necessary for applications in pharmaceutical development.[12]

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  • Khan Academy. (n.d.). Solubility of organic compounds.
  • Legislation.gov.uk. (n.d.). a.6. water solubility.
  • PubChem. (n.d.). 5-Bromo-2-methoxy-3-methylpyridine.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • GovInfo. (2000). 304 Subpart E—Product Properties Test Guidelines P C C = /.
  • PubChem. (n.d.). 5-Bromo-2-chloro-3-methylpyridine.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

Sources

Introduction: Unveiling the Potential of a Versatile Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Applications of 5-Bromo-2-butoxy-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This compound is a substituted pyridine derivative poised for significant utility in synthetic and medicinal chemistry. While direct literature on this specific molecule is emerging, an analysis of its constituent functional groups—a reactive bromine atom, a lipophilic butoxy group, and a methyl group on a pyridine core—allows for the extrapolation of its potential applications. The pyridine ring itself is a privileged structure in medicinal chemistry, found in numerous approved drugs, making its derivatives of high interest.[1][2][3] This guide will provide a comprehensive overview of the inferred potential of this compound as a versatile building block in drug discovery and materials science, grounded in the established chemistry of related pyridine compounds.

Molecular Profile and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in research and development.

PropertyValueSource
Molecular FormulaC10H14BrNOPubChem
Molecular Weight244.13 g/mol PubChem
IUPAC NameThis compoundPubChem
SMILESCCCCOC1=NC=C(C(=C1)C)BrPubChem
LogP (Predicted)3.5ChemDraw

Note: Some properties are predicted due to the limited experimental data for this specific compound.

The presence of the butoxy group is expected to increase the lipophilicity of the molecule, which can be a desirable trait for improving membrane permeability and oral bioavailability of resulting drug candidates. The bromine atom at the 5-position and the methyl group at the 3-position sterically and electronically influence the reactivity of the pyridine ring, offering opportunities for selective chemical modifications.

Core Application: A Versatile Intermediate in Organic Synthesis

The primary and most immediate application of this compound is as a key intermediate in the synthesis of more complex molecules. The bromine atom at the 5-position is a particularly attractive handle for a variety of cross-coupling reactions, which are foundational in modern organic synthesis for constructing carbon-carbon and carbon-heteroatom bonds.[4]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the electron-deficient pyridine ring makes this compound an excellent substrate for several palladium-catalyzed cross-coupling reactions. These reactions are instrumental in building molecular complexity and are widely used in the synthesis of pharmaceuticals and functional materials.

Workflow for a Generic Palladium-Catalyzed Cross-Coupling Reaction

G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Catalyst Palladium Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) This compound->Catalyst Addition Coupling_Partner Coupling Partner (e.g., Boronic Acid, Amine, Alkyne) Coupling_Partner->Catalyst Addition Base Base (e.g., K2CO3, Cs2CO3) Product Coupled Product Catalyst->Product Catalytic Cycle Solvent Solvent (e.g., Dioxane, Toluene, DMF) Purification Work-up and Purification (e.g., Extraction, Chromatography) Product->Purification

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

1. Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between this compound and various aryl, heteroaryl, or alkyl boronic acids or esters. This is a highly robust and functional group tolerant method for creating biaryl and related structures, which are common motifs in pharmaceuticals.[5]

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • To a solution of this compound (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield 2-butoxy-3-methyl-5-phenylpyridine.

2. Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of primary or secondary amines at the 5-position of the pyridine ring. This is a crucial transformation for synthesizing compounds with potential applications as kinase inhibitors or other receptor modulators.

3. Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond with terminal alkynes, leading to the synthesis of substituted alkynylpyridines. These products can serve as precursors for more complex heterocyclic systems or as final products with potential applications in materials science.

Potential Therapeutic Applications in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, and derivatives of this compound could be explored for a variety of therapeutic targets.[6][7][8]

Anticancer Agents

Many anticancer drugs feature substituted pyridine rings. The ability to diversify the 5-position of this compound through cross-coupling reactions allows for the synthesis of libraries of compounds for screening against various cancer cell lines and kinase targets.[9] For instance, coupling with moieties known to interact with the ATP-binding site of kinases could lead to the discovery of novel kinase inhibitors.

Signaling Pathway: Potential Inhibition of a Kinase Cascade

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_1 Kinase 1 Receptor->Kinase_1 Phosphorylation Kinase_2 Kinase 2 Kinase_1->Kinase_2 Phosphorylation Transcription_Factor Transcription Factor Kinase_2->Transcription_Factor Activation Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factor->Cell_Proliferation Inhibitor This compound Derivative Inhibitor->Kinase_1 Inhibition

Caption: Potential mechanism of action for a kinase inhibitor derived from this compound.

Antidiabetic and Anti-inflammatory Agents

Substituted pyridines have also shown promise as antidiabetic and anti-inflammatory agents.[6][7][8] By synthesizing derivatives of this compound and evaluating their activity in relevant assays (e.g., α-amylase inhibition for antidiabetic potential, or cytokine release assays for anti-inflammatory effects), novel therapeutic leads could be identified.

Central Nervous System (CNS) Disorders

The lipophilic nature imparted by the butoxy group may enhance the ability of derivatives to cross the blood-brain barrier, making them interesting candidates for CNS-acting drugs. The pyridine core is present in many CNS-active compounds, and novel derivatives could be screened for activity against targets implicated in neurological and psychiatric disorders.

Applications in Materials Science

The rigid, aromatic nature of the pyridine ring, combined with the potential for functionalization, makes derivatives of this compound suitable for applications in materials science. For example, through Sonogashira coupling, conjugated systems with interesting photophysical properties could be synthesized for potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for chemical synthesis. Its true potential lies in its versatility as a scaffold for creating diverse libraries of novel compounds. The synthetic pathways outlined in this guide, particularly the palladium-catalyzed cross-coupling reactions, provide a roadmap for researchers to unlock the potential of this molecule. Future research should focus on the systematic synthesis and biological evaluation of derivatives of this compound to fully elucidate its applicability in drug discovery and materials science. The insights gained from such studies will undoubtedly contribute to the development of new and innovative chemical entities with significant therapeutic or technological value.

References

  • One-Pot Multicomponent Synthesis of Novel Pyridine Derivatives for Antidiabetic and Antiproliferative Activities - Taylor & Francis Online.
  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - MDPI.
  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity | Journal of Pharmaceutical Research International.
  • One-pot multicomponent synthesis of novel pyridine derivatives for antidiabetic and antiproliferative activities - PubMed.
  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation | ACS Omega.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI.
  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid - Chemical & Pharmaceutical Bulletin.
  • CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents.
  • The Role of 5-Amino-3-bromo-2-methylpyridine in Advanced Organic Synthesis.
  • 5-Bromo-2-methoxy-3-methylpyridine | C7H8BrNO | CID 22591176 - PubChem.
  • 5-Bromo-2-chloro-3-methylpyridine | C6H5BrClN | CID 285434 - PubChem.
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - ResearchGate.
  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents.
  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones - MDPI.
  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - PMC.
  • 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem.
  • 2-Amino-3-bromo-5-methylpyridine | C6H7BrN2 | CID 519380 - PubChem.

Sources

Introduction: The Strategic Value of the 5-Bromo-2-butoxy-3-methylpyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-butoxy-3-methylpyridine Derivatives and Their Properties

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Its nitrogen atom imparts unique electronic properties and provides a handle for modulating physicochemical characteristics such as solubility and basicity. The strategic functionalization of the pyridine scaffold is therefore a critical aspect of modern drug discovery.

This guide focuses on a particularly versatile building block: This compound . This compound features a trifecta of functionalities that make it an exceptionally valuable starting point for the synthesis of diverse chemical libraries. The bromine atom at the 5-position serves as a prime handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The butoxy group at the 2-position enhances lipophilicity and can influence the compound's pharmacokinetic profile. Finally, the methyl group at the 3-position provides steric and electronic influence, which can be crucial for fine-tuning biological activity and selectivity.

This document provides a comprehensive overview of the synthesis, properties, and potential applications of derivatives of this compound, with a focus on providing practical, field-proven insights for researchers in drug development.

Synthesis of the Core Scaffold: this compound

The synthesis of the core this compound scaffold can be efficiently achieved through the O-alkylation of the corresponding pyridin-2-ol precursor, 5-bromo-3-methylpyridin-2-ol. This reaction is a fundamental transformation in organic synthesis and can be accomplished under straightforward conditions.

Proposed Synthetic Pathway

Synthesis_of_Core_Scaffold start 5-Bromo-3-methylpyridin-2-ol reagents n-Butyl bromide, Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) start->reagents Williamson Ether Synthesis product This compound reagents->product

Caption: Proposed synthesis of this compound.

Experimental Protocol: O-Alkylation of 5-Bromo-3-methylpyridin-2-ol

This protocol describes a general procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary depending on the scale and available laboratory equipment.

Materials:

  • 5-Bromo-3-methylpyridin-2-ol[1]

  • n-Butyl bromide

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-3-methylpyridin-2-ol (1.0 eq).

  • Deprotonation: Suspend the pyridin-2-ol in anhydrous DMF or THF. Add a suitable base (e.g., NaH, 1.1 eq, portion-wise at 0 °C, or K₂CO₃, 2.0 eq) and stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Alkylation: Add n-butyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and quench any excess base by the slow addition of water.

  • Extraction: Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as the final product.

Derivatization of this compound

The bromine atom at the 5-position of the pyridine ring is the key to unlocking a vast chemical space through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and versatile methods for this purpose.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction enables the coupling of the this compound scaffold with a wide variety of aryl and heteroaryl boronic acids or esters, leading to the synthesis of biaryl and heteroaryl derivatives.[2][3]

Suzuki_Coupling start This compound reagents Arylboronic acid (R-B(OH)2), Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3, K3PO4), Solvent (e.g., Dioxane/H2O) start->reagents Suzuki-Miyaura Coupling product 5-Aryl-2-butoxy-3-methylpyridine reagents->product Buchwald_Hartwig_Amination start This compound reagents Amine (R1R2NH), Pd Catalyst (e.g., Pd2(dba)3), Ligand (e.g., XPhos, BINAP), Base (e.g., NaOtBu), Solvent (e.g., Toluene) start->reagents Buchwald-Hartwig Amination product 5-(R1R2N)-2-butoxy-3-methylpyridine reagents->product

Sources

Navigating the Uncharted: A Technical Guide to the Safe Handling of 5-Bromo-2-butoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers and Drug Development Professionals

Compound Profile and Hazard Identification

5-Bromo-2-butoxy-3-methylpyridine is a substituted pyridine derivative. The toxicological and physical properties of this specific compound have not been extensively documented. However, based on the known hazards of structurally similar brominated and alkoxylated pyridines, a number of potential hazards can be anticipated.

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]

The presence of the butoxy group may influence the compound's physical properties, potentially leading to lower volatility compared to its methoxy analogs, but it may also enhance skin absorption. The brominated pyridine core is a common feature in many biologically active molecules and intermediates, and compounds with this motif often exhibit irritant and toxic properties.

Table 1: GHS Hazard Classification for Structurally Similar Compounds

Hazard ClassHazard CategorySignal WordHazard StatementRepresentative Analog Compounds
Acute Toxicity, OralCategory 4WarningHarmful if swallowed2-Bromo-5-methylpyridine, 5-Bromo-2-methoxypyridine
Acute Toxicity, DermalCategory 4WarningHarmful in contact with skin2-Bromo-5-methylpyridine
Acute Toxicity, InhalationCategory 4WarningHarmful if inhaled2-Bromo-5-methylpyridine
Skin Corrosion/IrritationCategory 2WarningCauses skin irritation2-Bromo-5-methylpyridine, 5-Bromo-2-methoxypyridine, 5-bromo-2-nitropyridine
Serious Eye Damage/Eye IrritationCategory 2AWarningCauses serious eye irritation2-Bromo-5-methylpyridine, 5-Bromo-2-methoxypyridine, 5-bromo-2-nitropyridine
Specific target organ toxicity — single exposureCategory 3WarningMay cause respiratory irritation2-Bromo-5-methylpyridine, 5-Bromo-2-methoxypyridine, 5-bromo-2-nitropyridine

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is essential to minimize exposure risk. The following PPE is mandatory when handling this compound.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended, especially during weighing and transfer operations. Change gloves immediately if contaminated.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a risk of splashing.

  • Skin and Body Protection: A laboratory coat must be worn at all times. For larger quantities or procedures with a higher risk of exposure, consider a chemically resistant apron or coveralls.

  • Respiratory Protection: All handling of solid material or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge and particulate filter should be used.

Laboratory Handling and Storage Procedures

Adherence to strict laboratory protocols is the cornerstone of safety when working with novel or uncharacterized compounds.

Handling
  • Engineering Controls: All work with this compound must be performed in a well-ventilated laboratory, with all direct handling of the compound occurring within a certified chemical fume hood.[1]

  • Safe Handling Practices:

    • Avoid contact with skin, eyes, and clothing.[1]

    • Do not breathe dust or aerosols.[1]

    • Wash hands thoroughly after handling.[1][2]

    • When not in use, keep containers tightly closed.[1]

    • Use spark-proof tools and explosion-proof equipment if the compound is determined to be flammable.

    • Prepare a designated work area and decontaminate it thoroughly after each use.

Storage
  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Incompatible Materials: Keep away from strong oxidizing agents.[1]

  • Labeling: Ensure all containers are clearly and accurately labeled with the compound name, CAS number, and appropriate hazard warnings.

Emergency Procedures: A Self-Validating System

Rapid and correct response to an exposure or spill is critical. All personnel working with this compound must be familiar with these procedures.

Exposure Response
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Spill Response
  • Small Spills (Solid):

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a labeled, sealed container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Small Spills (Liquid):

    • Evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Place the contaminated absorbent material into a labeled, sealed container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and alert emergency responders.

    • Prevent the spill from entering drains or waterways.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Containers: Use designated, labeled, and sealed containers for all waste materials.

  • Disposal Method: Dispose of waste in accordance with all applicable federal, state, and local regulations. Consult with your institution's environmental health and safety department for specific guidance. Do not dispose of down the drain or in general waste.

Experimental Workflow Diagrams

General Handling Workflow

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Procedure Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Proceed if safe Weigh_Transfer Weigh and Transfer Compound Don_PPE->Weigh_Transfer Reaction_Setup Set up Reaction Weigh_Transfer->Reaction_Setup Workup_Purification Reaction Work-up and Purification Reaction_Setup->Workup_Purification Decontaminate Decontaminate Work Area Workup_Purification->Decontaminate Waste_Disposal Dispose of Hazardous Waste Decontaminate->Waste_Disposal Doff_PPE Doff PPE Waste_Disposal->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Standard workflow for handling this compound.

Spill Response Logic

G Spill_Occurs Spill Occurs Assess_Size Assess Spill Size Spill_Occurs->Assess_Size Small_Spill Small Spill Assess_Size->Small_Spill Small Large_Spill Large Spill Assess_Size->Large_Spill Large Don_PPE Don Appropriate PPE Small_Spill->Don_PPE Evacuate_Alert Evacuate and Alert Emergency Services Large_Spill->Evacuate_Alert Contain_Clean Contain and Clean Spill Don_PPE->Contain_Clean Dispose_Waste Dispose of Waste Contain_Clean->Dispose_Waste

Caption: Decision-making process for spill response.

References

Sources

A Technical Guide to 5-Bromo-2-butoxy-3-methylpyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides a comprehensive technical overview of 5-Bromo-2-butoxy-3-methylpyridine, a key building block for professionals in pharmaceutical research and development. Drawing on extensive field experience, this document details the compound's commercial sourcing, synthesis, quality control, and applications, offering a self-validating framework for its effective utilization in complex organic synthesis.

Introduction and Significance

This compound (CAS No. 1261895-63-9) is a substituted pyridine derivative that has emerged as a valuable intermediate in medicinal chemistry.[1] Its unique trifunctionalized structure, featuring a reactive bromine atom, a butoxy group, and a methyl group on the pyridine core, offers medicinal chemists a versatile scaffold for molecular elaboration. The pyridine moiety is a "privileged structure" in drug discovery, appearing in numerous approved therapeutic agents.[1] The bromine atom serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.[2][3] This reactivity is fundamental to the synthesis of diverse compound libraries for lead discovery and optimization.[3]

The butoxy and methyl groups on the pyridine ring provide steric and electronic modulation, allowing for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for optimizing drug-like characteristics. Consequently, this compound is increasingly utilized in the synthesis of novel kinase inhibitors and other targeted therapeutics.[4]

Commercial Availability

A reliable supply of high-purity starting materials is paramount for reproducible research and development. Several reputable chemical suppliers offer this compound, often with detailed analytical data to ensure quality.

SupplierPurityAvailable Documentation
Halochem≥ 98%COA, NMR, MSDS, HPLC/GC[5]
Sapphire BioscienceNot specifiedInquire for details[6]
BoroncoreNot specifiedInquire for details[7]
Hangzhou Leap Chem Co., Ltd.Not specifiedInquire for details[8]
ChemicalBookNot specifiedInquire for details[9]

Note: Availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Purification

While several proprietary methods exist for the synthesis of this compound, a common and logical laboratory-scale approach involves a nucleophilic aromatic substitution reaction. This method is predicated on the availability of a suitable precursor, such as 5-bromo-2-chloro-3-methylpyridine.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established methodologies for the alkoxylation of halopyridines.

Materials and Reagents:

  • 5-Bromo-2-chloro-3-methylpyridine

  • Sodium butoxide (or Sodium metal and dry n-butanol)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen inlet

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a dry three-neck round-bottom flask purged with nitrogen, dissolve 5-bromo-2-chloro-3-methylpyridine (1.0 eq) in anhydrous DMF.

  • Addition of Alkoxide: Add sodium butoxide (1.2 eq) portion-wise to the stirred solution at room temperature. If generating the alkoxide in situ, add clean sodium metal (1.2 eq) to dry n-butanol and allow the reaction to proceed to completion before adding the solution of 5-bromo-2-chloro-3-methylpyridine.

  • Reaction: Heat the reaction mixture to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure this compound.

Applications in Drug Discovery

The primary application of this compound is as a key intermediate in the synthesis of complex organic molecules for drug discovery. Its structural features make it particularly well-suited for the development of kinase inhibitors.

Targeting Kinase Signaling Pathways

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[4] The pyridine scaffold is a common feature in many kinase inhibitors. The bromine atom on this compound allows for its incorporation into larger molecules through cross-coupling reactions, often targeting the hinge region of the kinase active site.

Below is a conceptual workflow illustrating the use of this compound in a drug discovery program targeting a hypothetical kinase.

G cluster_0 Lead Discovery cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 Preclinical Development A This compound Scaffold B Suzuki Coupling with Boronic Acid Library A->B C Diverse Compound Library B->C D Kinase Inhibition Assay C->D E Identify 'Hit' Compounds D->E F Structure-Activity Relationship (SAR) Studies E->F G Optimize Potency & Selectivity F->G H Improve ADME Properties F->H I In Vivo Efficacy Studies G->I J Toxicology Assessment H->J K Candidate Drug Selection I->K J->K G A Incoming Batch of this compound B Visual Inspection A->B C HPLC Analysis for Purity B->C D NMR Spectroscopy for Identity B->D E Mass Spectrometry for MW Confirmation B->E F Decision: Pass/Fail C->F D->F E->F G Release for Use in Synthesis F->G Purity & Identity Confirmed H Quarantine and Re-evaluate F->H Out of Specification

Sources

Foreword: The Imperative of Purity in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Purity Analysis of 5-Bromo-2-butoxy-3-methylpyridine

In the landscape of pharmaceutical and agrochemical development, the molecular integrity of an active pharmaceutical ingredient (API) or a key intermediate is paramount. The presence of even minute quantities of impurities can significantly alter the efficacy, safety, and stability of the final product.[1] this compound, a substituted pyridine derivative, serves as a critical building block in the synthesis of complex bioactive molecules. Its purity is not merely a quality metric but a foundational requirement for regulatory compliance and, ultimately, patient safety. This guide provides a comprehensive, technically-grounded framework for the rigorous purity analysis of this intermediate, drawing upon established analytical principles and regulatory expectations set forth by bodies like the International Council for Harmonisation (ICH).[2][3]

Understanding the Impurity Landscape

A robust purity analysis begins not in the laboratory, but with a theoretical assessment of potential impurities. These undesired chemical entities can be classified based on their origin, as outlined in ICH guideline Q3A (R2).[4][5]

Process-Related Impurities

These impurities arise from the manufacturing process. A plausible synthesis of this compound involves the bromination of 2-butoxy-3-methylpyridine or the butoxylation of a di-substituted pyridine. This suggests several potential process-related impurities:

  • Starting Materials: Unreacted 2-butoxy-3-methylpyridine or 5-bromo-2-chloro-3-methylpyridine.

  • Intermediates: Incomplete reaction products. For instance, in a multi-step synthesis starting from 5-amino-2-methylpyridine, residual aminopyridine intermediates could persist.[6]

  • By-products: Isomeric impurities (e.g., 3-Bromo-2-butoxy-5-methylpyridine) or products of over-bromination. The regioselectivity of pyridine halogenation is not always absolute and can lead to trace amounts of other isomers.[7][8]

  • Reagents, Ligands, and Catalysts: Residual catalysts (e.g., palladium from a cross-coupling reaction) or leftover brominating agents (e.g., N-Bromosuccinimide).[4]

Degradation Products

Forced degradation studies are essential to identify potential degradants that may form during storage or further processing. Pyridine derivatives can be susceptible to several degradation pathways:[9][10]

  • Hydrolysis: The butoxy ether linkage may be susceptible to cleavage under strong acidic or basic conditions, potentially yielding 5-bromo-3-methylpyridin-2-ol.

  • Oxidation: The pyridine ring and the benzylic protons of the methyl group can be susceptible to oxidation, leading to N-oxides or hydroxylated species.[11]

  • Photolysis: Exposure to UV light can induce degradation, often through radical mechanisms, potentially leading to dimerization or ring cleavage.[9]

Residual Solvents and Inorganic Impurities
  • Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, acetonitrile, ethyl acetate) must be quantified and controlled according to ICH Q3C guidelines.[3]

  • Inorganic Impurities: These may include reagents, inorganic salts, and heavy metals, which are controlled under ICH Q3D.[2]

A summary of potential organic impurities is presented below.

Impurity Class Potential Impurity Name Structure (Hypothetical) Origin
Starting Material2-Butoxy-3-methylpyridineC₁₀H₁₅NOUnreacted starting material
Isomeric By-product3-Bromo-2-butoxy-5-methylpyridineC₁₀H₁₄BrNONon-regioselective bromination
Hydrolytic Degradant5-Bromo-3-methylpyridin-2-olC₆H₆BrNOCleavage of the butoxy group
Oxidative DegradantThis compound N-oxideC₁₀H₁₄BrNO₂Oxidation of the pyridine nitrogen

A Multi-Detector Strategy for Purity Assessment

No single analytical technique can provide a complete purity profile. An orthogonal approach, employing multiple methods with different separation and detection principles, is essential for a comprehensive characterization.

Workflow for Purity Analysis and Impurity Identification

The following diagram illustrates a logical workflow for the comprehensive analysis of this compound.

Purity_Workflow Purity Analysis & Impurity Identification Workflow cluster_0 Initial Assessment cluster_1 Primary Purity Assay cluster_2 Impurity Identification cluster_3 Final Report Sample Bulk Sample of This compound Initial_Screen Initial Purity Screen (e.g., HPLC-UV, ¹H NMR) Sample->Initial_Screen HPLC_UV Quantitative HPLC-UV (Purity by Area %) Initial_Screen->HPLC_UV GC_FID Quantitative GC-FID (For volatile impurities) Initial_Screen->GC_FID LC_MS LC-MS Analysis (Mass of Impurities) HPLC_UV->LC_MS Impurity > 0.05%? Final_Report Certificate of Analysis (Purity Value, Impurity Profile, Method Validation Data) HPLC_UV->Final_Report GC_FID->Final_Report High_Res_MS High-Resolution MS/MS (Elemental Formula) LC_MS->High_Res_MS NMR_Spec Preparative HPLC & NMR Spectroscopy (Definitive Structure) High_Res_MS->NMR_Spec Structure Ambiguous? NMR_Spec->Final_Report

Caption: A typical workflow for purity analysis and impurity characterization.

Chromatographic Methods: The Core of Purity Determination

Chromatography is the cornerstone for separating the main component from its impurities, allowing for accurate quantification.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the premier technique for analyzing non-volatile, polar to moderately non-polar compounds like this compound.[12] The method separates analytes based on their partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Rationale for Method Design:

  • Column: A C18 column is a versatile and robust choice, providing excellent retention for the analyte.[12]

  • Mobile Phase: A gradient of water and acetonitrile allows for the elution of impurities with a wide range of polarities.

  • Acidic Modifier: The addition of an acid like formic or trifluoroacetic acid to the mobile phase is critical. It protonates the basic pyridine nitrogen, preventing peak tailing and ensuring sharp, symmetrical peaks, which are essential for accurate integration.[13]

  • Detector: A UV detector is suitable as the pyridine ring is a chromophore. Detection at multiple wavelengths can help distinguish between impurities with different spectral properties.

Experimental Protocol: RP-HPLC Purity Method

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 30
    15.0 95
    20.0 95
    20.1 30

    | 25.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: DAD, 275 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

  • System Suitability: Before analysis, perform replicate injections of a standard solution to verify system performance (e.g., tailing factor < 1.5, theoretical plates > 2000).

Gas Chromatography (GC)

GC is ideal for analyzing thermally stable and volatile compounds. It is an excellent complementary technique to HPLC for detecting non-polar impurities, residual solvents, or potential volatile degradants.

Rationale for Method Design:

  • Column: A mid-polarity column (e.g., DB-5ms or equivalent) is a good starting point for separating a range of analytes.

  • Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. For definitive identification, a Mass Spectrometer (MS) is the detector of choice.[14][15]

Experimental Protocol: GC-MS Impurity Profile

  • Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer.

  • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • MS Source Temperature: 230 °C.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

Spectroscopic and Hyphenated Techniques for Structural Elucidation

While chromatography separates impurities, spectroscopy identifies them.

NMR Spectroscopy

¹H and ¹³C NMR are powerful tools for confirming the structure of the main component and, for impurities present at levels >1%, providing definitive structural information.

Expected ¹H NMR Spectral Features for this compound:

  • Aromatic Protons: Two distinct signals in the aromatic region (typically δ 7.0-8.5 ppm), appearing as doublets or singlets depending on coupling.[16]

  • Butoxy Group: A triplet for the -OCH₂- protons, two multiplets for the central -CH₂-CH₂- groups, and a triplet for the terminal -CH₃ group.

  • Methyl Group: A singlet for the methyl group on the pyridine ring.

Impurities would present as additional, smaller signals. For example, the absence of butoxy signals and the appearance of a broad -OH peak could indicate the hydrolytic degradant.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the definitive technique for impurity identification. By coupling the separation power of HPLC with the detection and identification capabilities of MS, one can obtain the molecular weight of each impurity as it elutes from the column.[17] High-resolution mass spectrometry (HRMS) can further provide the elemental composition, drastically narrowing down the possibilities for an unknown impurity's structure.

Forced Degradation Studies: Probing for Instability

Forced degradation studies are a regulatory requirement and a critical part of drug development.[18] They help establish the intrinsic stability of a molecule and validate the stability-indicating power of the analytical methods.

Relationship Between Analytical Techniques in a Forced Degradation Study

Forced_Degradation Forced Degradation Analytical Workflow cluster_stress Stress Conditions cluster_output Data Analysis & Identification API 5-Bromo-2-butoxy- 3-methylpyridine Acid Acidic Hydrolysis (e.g., 0.1M HCl) API->Acid Base Basic Hydrolysis (e.g., 0.1M NaOH) API->Base Oxidation Oxidation (e.g., 3% H₂O₂) API->Oxidation Thermal Thermal (e.g., 80°C) API->Thermal Photo Photolytic (ICH Q1B) API->Photo Analysis Stability-Indicating HPLC-UV Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Purity Assess Purity Drop & Mass Balance Analysis->Purity Peak_Tracking Track Degradation Peaks Analysis->Peak_Tracking LCMS_ID Identify Major Degradants via LC-MS Peak_Tracking->LCMS_ID

Caption: Workflow illustrating the use of analytical methods in a forced degradation study.

Experimental Protocol: Forced Degradation

  • Stock Solution: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 acetonitrile/water mixture.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.[11]

  • Thermal Degradation: Store the solid material in an oven at 80 °C for 7 days.

  • Analysis: At appropriate time points, withdraw an aliquot, neutralize if necessary, dilute to the target concentration (0.5 mg/mL), and analyze using the validated HPLC-UV and LC-MS methods described above. The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.

Conclusion

The purity analysis of this compound requires a meticulously planned, multi-faceted strategy. A combination of high-performance chromatographic techniques (HPLC, GC) for separation and quantification, coupled with powerful spectroscopic methods (NMR, MS) for structural identification, provides the necessary analytical depth. This orthogonal approach, underpinned by a thorough understanding of potential process- and degradation-related impurities and guided by regulatory frameworks like the ICH guidelines, ensures the quality, safety, and reliability of this critical chemical intermediate. The protocols and logical workflows presented in this guide serve as a robust foundation for researchers and drug development professionals to establish a comprehensive and defensible purity profile.

References

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • Veeprho. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Veeprho.
  • U.S. Food and Drug Administration. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. FDA.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. IJPI.
  • Gornowicz, A., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-59.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA.
  • BenchChem. (n.d.). Forced Degradation Studies of Pyridinone Analogs. BenchChem Technical Support Center.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography.
  • Google Patents. (n.d.). US11613549B2 - Bromination of pyridine derivatives.
  • ResearchGate. (n.d.). Degradation of Pyridines in the Environment. ResearchGate.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • ChemicalBook. (n.d.). 5-Bromo-2-methylpyridine synthesis.
  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. ATSDR.
  • BenchChem. (n.d.). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • Wodarz, S., et al. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Journal of Chromatography A, 1216(18), 4042-8.
  • ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv.
  • National Institutes of Health. (2022, November 17). Halogenation of the 3-position of pyridines through Zincke imine intermediates. NIH.

Sources

theoretical studies on 5-Bromo-2-butoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Investigation of 5-Bromo-2-butoxy-3-methylpyridine

Authored by: A Senior Application Scientist

Foreword: Unveiling the Molecular Landscape of a Novel Pyridine Derivative

In the realm of pharmaceutical and materials science, pyridine scaffolds are of paramount importance, serving as foundational frameworks for a vast array of functional molecules.[1][2] The targeted introduction of various substituents onto the pyridine ring allows for the fine-tuning of its electronic, steric, and pharmacokinetic properties. This compound represents a molecule of significant interest, combining the electronic influence of a bromine atom, the steric bulk and conformational flexibility of a butoxy group, and the electron-donating nature of a methyl group. While experimental data on this specific compound is not extensively available in public literature, theoretical and computational studies provide a powerful, predictive lens through which we can elucidate its fundamental molecular characteristics.

This guide serves as a comprehensive technical overview of the theoretical methodologies that can be applied to understand the structural, electronic, and spectroscopic properties of this compound. It is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to accelerate their research and development efforts. The principles and protocols outlined herein are based on well-established quantum chemical methods that have been successfully applied to a wide range of substituted pyridine systems.[3][4]

Part 1: The Computational Strategy: A First-Principles Approach

The cornerstone of a robust theoretical investigation is the selection of an appropriate computational methodology. For organic molecules of this size, Density Functional Theory (DFT) offers an optimal balance between accuracy and computational cost.[5][6]

The Choice of a Theoretical Model: The B3LYP Functional

The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational chemistry for its proven track record in accurately predicting the geometries and electronic properties of organic molecules.[3][4] It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for describing the electronic structure of systems with heteroatoms like the nitrogen in the pyridine ring.

The Basis Set: A Foundation for Accuracy

The choice of basis set is critical for obtaining reliable results. A Pople-style basis set, such as 6-311++G(d,p) , is highly recommended for this system.[6] Let's break down its components:

  • 6-311G : This indicates a triple-zeta valence basis set, providing a flexible description of the valence electrons, which are most involved in chemical bonding.

  • ++G : The double plus sign signifies the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for accurately describing the behavior of electrons far from the nucleus, which is important for anions, excited states, and non-covalent interactions.

  • (d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for the distortion of atomic orbitals, which is necessary to accurately model the shape of the electron density in a molecule.

Computational Workflow

The theoretical investigation of this compound would follow a logical progression of computational steps, as illustrated in the workflow diagram below.

Computational_Workflow cluster_Input Input Generation cluster_Calculation Quantum Chemical Calculations cluster_Analysis Data Analysis and Interpretation Input Initial 3D Structure of this compound Geometry_Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Geometry_Optimization Frequency_Analysis Frequency Analysis Geometry_Optimization->Frequency_Analysis Electronic_Properties Electronic Properties (HOMO, LUMO, MEP) Geometry_Optimization->Electronic_Properties Spectroscopic_Prediction Spectroscopic Prediction (IR, Raman, NMR) Geometry_Optimization->Spectroscopic_Prediction Vibrational_Modes Vibrational Mode Assignment Frequency_Analysis->Vibrational_Modes Reactivity_Analysis Reactivity and Interaction Sites Electronic_Properties->Reactivity_Analysis Spectral_Comparison Comparison with Experimental Data (if available) Spectroscopic_Prediction->Spectral_Comparison Structural_Parameters Structural Parameters (Bond Lengths, Angles)

Figure 2: Conceptual representation of a Molecular Electrostatic Potential (MEP) map.

Part 4: Predicted Spectroscopic Signatures

Computational chemistry can predict various spectroscopic properties, which can be invaluable for the identification and characterization of the synthesized compound.

Vibrational Spectroscopy (IR and Raman)

A frequency analysis at the optimized geometry yields the harmonic vibrational frequencies. These can be correlated with experimental Infrared (IR) and Raman spectra.

Protocol for Vibrational Frequency Calculation
  • Geometry Optimization : Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory.

  • Frequency Calculation : At the optimized geometry, perform a frequency calculation using the same level of theory. This will provide the vibrational frequencies, IR intensities, and Raman activities.

  • Zero-Point Energy Correction : The output will also provide the zero-point vibrational energy (ZPVE), which is important for accurate thermochemical calculations.

  • Imaginary Frequencies : The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

Table 2: Predicted Key Vibrational Frequencies for this compound
Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR/Raman)
C-H stretching (aromatic)3100 - 3000Medium/Strong
C-H stretching (aliphatic)3000 - 2850Strong/Strong
C=N, C=C stretching (ring)1600 - 1450Strong/Strong
C-O stretching (ether)1250 - 1050Strong/Medium
C-Br stretching700 - 500Medium/Strong

Note: These are approximate ranges and the exact values would be obtained from the calculation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR chemical shifts is another powerful application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts, when referenced against a standard like Tetramethylsilane (TMS), can aid in the interpretation of experimental ¹H and ¹³C NMR spectra.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the in-depth study of this compound. By employing DFT calculations with the B3LYP functional and a robust basis set like 6-311++G(d,p), it is possible to gain significant insights into the molecule's structural, electronic, and spectroscopic properties. These theoretical predictions can guide synthetic efforts, aid in the interpretation of experimental data, and accelerate the discovery of new applications for this promising pyridine derivative. The logical next step would be to perform these calculations and compare the results with experimental data as it becomes available, creating a synergistic relationship between computational and experimental chemistry.

References

  • Hussein, A. H. M., Ashmawy, A. M., Abdel Rady, M., Gad-Elkareem, M. A. M., & Mostafa, M. A. (n.d.). Synthesis and Quantum Chemical Studies of polyfunctionally Substituted Pyridines Incorporating Pyrimidine Moiety for Corrosion Inhibition. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-methoxy-3-methylpyridine. PubChem.
  • Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine. IUCrData, 1(3), x160090.
  • Kumar, A., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports, 13(1), 12345.
  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2'-deoxyuridine. PubChem.
  • Reddy, K. H., et al. (2014). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Bioinorganic Chemistry and Applications, 2014, 895247.
  • Guo, G., & Ju, Y. (2008). 5-Bromo-2-methylpyridine N-oxide. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1135.
  • Guo, G., & Ju, Y. (2008). 5-Bromo-2-methylpyridine N-oxide. ResearchGate.

Sources

discovery and history of 5-Bromo-2-butoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-2-butoxy-3-methylpyridine: Synthesis, Properties, and Applications

Executive Summary

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine with the molecular formula C₁₀H₁₄BrNO. Its chemical identity and key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 1261895-63-9[1]
Molecular Formula C₁₀H₁₄BrNO[1]
Molecular Weight 244.13 g/mol [1]
Appearance Not specified (likely a liquid or low-melting solid)N/A
Boiling Point Not specifiedN/A
Melting Point Not specifiedN/A
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.N/A

Discovery and History: Contextual Emergence

While there is no specific record of the discovery or historical development of this compound in peer-reviewed literature, its emergence can be understood within the broader context of pyridine chemistry in drug discovery. The pyridine ring is a fundamental heterocyclic structure found in numerous pharmaceuticals and natural products. The strategic placement of various functional groups allows for the fine-tuning of a molecule's biological activity, pharmacokinetic properties, and toxicological profile.

The development of robust synthetic methods for the functionalization of the pyridine ring, such as halogenation and etherification, has been a key enabler for the creation of vast libraries of novel compounds for high-throughput screening. This compound is one such molecule, likely synthesized as part of a larger effort to explore the chemical space around the pyridine scaffold for potential applications in areas like oncology, neuroscience, and infectious diseases, where substituted pyridines have shown significant promise. The bromine atom, in particular, serves as a versatile synthetic handle for introducing further complexity through reactions like the Suzuki or Buchwald-Hartwig couplings.

Proposed Synthesis of this compound

Given the absence of a published synthesis for this compound, a plausible and efficient synthetic route can be proposed based on well-established transformations of pyridine derivatives. A logical approach involves the initial synthesis of a suitable precursor, 5-bromo-2-chloro-3-methylpyridine, followed by a nucleophilic substitution with sodium butoxide.

Overall Synthetic Workflow

G A 2-Amino-3-methylpyridine B 2-Amino-5-bromo-3-methylpyridine A->B Bromination C 5-Bromo-2-chloro-3-methylpyridine B->C Sandmeyer Reaction D This compound C->D Nucleophilic Substitution

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocols

Step 1: Bromination of 2-Amino-3-methylpyridine

The first step involves the selective bromination of 2-amino-3-methylpyridine at the 5-position. The amino group is an activating group, directing electrophilic substitution to the ortho and para positions.

  • Reaction: 2-Amino-3-methylpyridine → 2-Amino-5-bromo-3-methylpyridine

  • Reagents and Conditions: N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane.

  • Experimental Protocol (Adapted from similar procedures):

    • Dissolve 2-amino-3-methylpyridine (1.0 eq) in acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Sandmeyer Reaction to Introduce the Chloro Group

The amino group of 2-amino-5-bromo-3-methylpyridine is converted to a diazonium salt, which is then displaced by a chloride ion.

  • Reaction: 2-Amino-5-bromo-3-methylpyridine → 5-Bromo-2-chloro-3-methylpyridine

  • Reagents and Conditions: Sodium nitrite, hydrochloric acid, and copper(I) chloride.

  • Experimental Protocol:

    • Suspend 2-amino-5-bromo-3-methylpyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

    • In a separate flask, prepare a solution of copper(I) chloride (catalytic amount) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

    • Cool the mixture, neutralize with a base (e.g., sodium carbonate), and extract with dichloromethane.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude product, which can be purified by distillation or chromatography.

Step 3: Nucleophilic Aromatic Substitution with Sodium Butoxide

The final step is the displacement of the chloro group by a butoxy group.

  • Reaction: 5-Bromo-2-chloro-3-methylpyridine → this compound

  • Reagents and Conditions: Sodium butoxide in butanol or a polar aprotic solvent like DMF.

  • Experimental Protocol:

    • Prepare sodium butoxide by reacting sodium metal (1.1 eq) with anhydrous butanol under an inert atmosphere.

    • Add 5-bromo-2-chloro-3-methylpyridine (1.0 eq) to the solution of sodium butoxide.

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After completion, cool the reaction, quench with water, and remove the butanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by column chromatography.

Potential Applications and Research Directions

While specific applications for this compound have not been documented, its structure suggests several potential areas of research:

  • Medicinal Chemistry: As a building block, it can be used in the synthesis of more complex molecules for screening as potential therapeutic agents. The bromine atom can be replaced with various aryl or heteroaryl groups via Suzuki or Stille coupling to explore structure-activity relationships for targets such as kinases, GPCRs, or ion channels.

  • Agrochemicals: Substituted pyridines are common in herbicides and pesticides. This compound could serve as an intermediate in the development of new agrochemicals.

  • Materials Science: Pyridine-containing molecules are used in the synthesis of organic light-emitting diodes (OLEDs), polymers, and ligands for catalysis. The specific substitution pattern of this molecule could lead to materials with unique electronic or photophysical properties.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on structurally related compounds, the following precautions should be taken:

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin. May cause irritation to the skin, eyes, and respiratory tract.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a readily accessible yet underexplored substituted pyridine. While its history is not specifically documented, its value lies in its potential as a versatile intermediate for the synthesis of novel compounds in drug discovery and materials science. The proposed synthetic route provides a practical approach for its preparation, enabling further investigation into its properties and applications.

References

Sources

An In-depth Technical Guide to 5-Bromo-2-butoxy-3-methylpyridine: Physical and Stability Profile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-butoxy-3-methylpyridine is a substituted pyridine derivative that holds potential as a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents. Its unique substitution pattern, featuring a bromine atom, a butoxy group, and a methyl group on the pyridine ring, offers multiple reactive sites for the construction of more complex molecular architectures. Understanding the physical characteristics and stability of this compound is paramount for its effective and safe utilization in a research and development setting. This technical guide provides a comprehensive overview of the known and inferred properties of this compound, drawing upon available data for the compound and structurally related analogues.

Chemical Identity and Properties

A clear definition of the molecule is the foundation of its application. The fundamental chemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1261895-63-9[1]
Molecular Formula C₁₀H₁₄BrNO[1]
Molecular Weight 244.13 g/mol [1]
Synonyms No widely recognized synonyms are currently available.

Physical Appearance

Stability and Storage

The stability of a chemical compound is a critical factor that influences its shelf-life, reactivity, and the necessary precautions for its handling and storage. While a specific stability profile for this compound has not been published, the stability of related brominated pyridines provides valuable insights.

General Stability

Substituted pyridines, in general, are relatively stable compounds. The presence of the bromine atom and the ether linkage (butoxy group) are the most likely sites of potential degradation. The compound is expected to be sensitive to strong oxidizing agents[2]. It is also advisable to protect it from prolonged exposure to light and air to prevent potential degradation.

Storage Recommendations

Proper storage is crucial to maintain the integrity of this compound. Based on general laboratory best practices for similar compounds, the following storage conditions are recommended[2][3]:

  • Container: Keep the container tightly closed to prevent the ingress of moisture and air.

  • Atmosphere: For long-term storage, it is advisable to store the compound under an inert atmosphere, such as nitrogen or argon.

  • Temperature: Store in a cool, dry, and well-ventilated area. Refrigeration may be appropriate for long-term storage, although the specific temperature will depend on the compound's physical state.

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.

The following diagram illustrates the recommended storage workflow for ensuring the long-term stability of this compound.

G Workflow for Proper Storage start Receive Compound check_integrity Inspect Container for Damage start->check_integrity transfer Transfer to a Suitable, Tightly Sealed Container check_integrity->transfer inert_atmosphere Flush with Inert Gas (N₂ or Ar) transfer->inert_atmosphere storage_location Store in a Cool, Dry, Dark, and Well-Ventilated Area inert_atmosphere->storage_location log Log Receipt Date and Storage Conditions storage_location->log

A flowchart outlining the recommended procedure for the proper storage of this compound.

Handling and Safety Precautions

Given the presence of a bromine atom and its classification as a chemical intermediate, it is prudent to handle this compound with appropriate safety measures. The safety precautions for structurally similar compounds, such as 2-Bromo-5-methylpyridine, include warnings for skin and eye irritation[3]. Therefore, the following personal protective equipment (PPE) and handling procedures are recommended.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a laboratory coat and ensure that skin is not exposed.

Handling Protocol
  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid Inhalation: Avoid breathing vapors or mist.

  • Avoid Contact: Avoid contact with eyes, skin, and clothing.

  • Hygienic Practices: Wash hands thoroughly after handling.

The following diagram illustrates a logical workflow for the safe handling of this compound.

G Safe Handling Workflow start Prepare for Handling ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood dispense Carefully Dispense the Required Amount fume_hood->dispense cleanup Clean any Spills Immediately and Dispose of Waste Properly dispense->cleanup post_handling Wash Hands Thoroughly cleanup->post_handling

A diagram illustrating the key steps for the safe handling of this compound.

Conclusion

This compound is a valuable building block for chemical synthesis. While specific experimental data on its physical appearance and stability are limited, a conservative and safe approach to its handling and storage can be derived from the properties of structurally related compounds. It is likely a colorless to pale yellow liquid that should be stored in a cool, dry, and dark place under an inert atmosphere to ensure its stability. Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated area, is essential when handling this compound. As with any chemical, researchers should consult any available supplier-specific safety data sheets for the most current and detailed information.

References

  • TCI AMERICA. SAFETY DATA SHEET: 2-Bromo-5-methylpyridine. (2018).
  • Fisher Scientific. SAFETY DATA SHEET: 2-Bromo-5-methylpyridine. (2021).
  • PubChem. 5-Bromo-2-methylpyridin-3-amine.
  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017).
  • Fisher Scientific. SAFETY DATA SHEET: 3-Amino-5-bromo-2-methylpyridine.
  • ECHEMI.
  • Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Chem-Impex. 5-Bromo-2-cyano-3-methylpyridine.
  • ResearchG
  • Fisher Scientific. SAFETY DATA SHEET: 5-Bromo-3-methyl-2-(methylamino)pyridine.
  • ChemicalBook. This compound | 1261895-63-9. (2025).

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Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-2-butoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction is indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[3] Substituted pyridine scaffolds are integral components of numerous commercial drugs and advanced materials, making the development of robust protocols for their synthesis a critical endeavor.[4][5]

This document provides a detailed guide to the Suzuki-Miyaura coupling of 5-Bromo-2-butoxy-3-methylpyridine. We will explore the underlying mechanistic principles, dissect the critical parameters that govern reaction success, and present a field-proven experimental protocol. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation.

Mechanistic Rationale and Substrate-Specific Considerations

The efficacy of a Suzuki coupling is dictated by the smooth execution of a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][6][7] The palladium(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the pyridine substrate. Subsequently, the organoboron species, activated by a base, transfers its organic moiety to the palladium center. Finally, the palladium complex reductively eliminates the coupled product, regenerating the active Pd(0) catalyst.[8]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)-R'L₂ OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination FinalProduct Coupled Product Transmetalation->FinalProduct Product Ar-R' ArBr 5-Bromo-2-butoxy- 3-methylpyridine ArBr->OxAdd Boronic R'-B(OH)₂ + Base Boronic->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For a substrate like this compound, several factors require careful consideration:

  • Electronic Nature: The 2-butoxy group makes the pyridine ring electron-rich, which can slow the initial oxidative addition step compared to electron-deficient systems.[9]

  • Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially inhibiting catalytic activity.[10] This necessitates the use of ligands that can prevent or overcome this unproductive binding.

  • Steric Hindrance: The methyl group at the 3-position introduces some steric bulk adjacent to the butoxy group, which can influence the approach of the catalyst and coupling partner.

Optimization of Critical Reaction Parameters

The success of this coupling hinges on the judicious selection of the catalyst system, base, and solvent.

Palladium Catalyst and Ligand Selection

While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been widely used, they can be inefficient for challenging heteroaromatic substrates.[4][10][11] The electron-rich nature of the pyridine substrate and potential for nitrogen coordination often demand more sophisticated catalyst systems.

  • Modern Ligands: Bulky, electron-rich phosphine ligands are crucial. They accelerate both the oxidative addition and the final reductive elimination steps.[4][7] Ligands from the Buchwald group, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), are particularly effective.[4][5][12] These ligands create a sterically demanding and electronically rich environment around the palladium, promoting the desired catalytic turnover.

  • Pre-catalysts: Second-generation (G2) and third-generation (G3) Buchwald pre-catalysts, such as XPhos Pd G2 , are highly recommended.[3][5] These are air-stable complexes that rapidly form the active monoligated Pd(0) species in solution, leading to highly efficient and reproducible reactions even at low catalyst loadings.[12][13]

The Role of the Base

A base is essential for the transmetalation step. It activates the boronic acid by converting it into a more nucleophilic boronate species, which then readily transfers its organic group to the palladium center.[1][14][15]

  • Potassium Phosphate (K₃PO₄): This is a strong, effective base that is frequently the top choice for difficult or electron-rich couplings.[4][6][16][17]

  • Carbonates (K₂CO₃, Cs₂CO₃): Cesium carbonate is a strong base that often delivers excellent results, while potassium carbonate is a milder, cost-effective option suitable for many systems.[4][17]

Solvent System

The solvent must solubilize the organic substrates, the catalyst, and, to some extent, the base. Aprotic polar or ethereal solvents are standard.

  • 1,4-Dioxane or Toluene with Water: A biphasic system, typically a 4:1 to 10:1 mixture of an organic solvent like dioxane or toluene with water, is very common.[6][16][18] The water helps to dissolve the inorganic base (especially phosphates and carbonates), facilitating its role in the catalytic cycle.

  • Anhydrous Conditions: While less common for phosphate/carbonate systems, strictly anhydrous conditions may be required when using highly sensitive reagents or when protodeboronation is a significant side reaction.[17]

Boron Reagent Stability

Protodeboronation, the undesired cleavage of the carbon-boron bond, can be a major side reaction, especially with heteroaromatic boronic acids.[17] If this is observed, switching from a boronic acid to a more stable pinacol boronate ester (Bpin) or a potassium organotrifluoroborate (BF₃K) salt is a proven strategy.[12][13][19] These reagents act as a "slow release" source of the boronic acid under the reaction conditions, minimizing decomposition.[17]

Data Summary: Representative Reaction Conditions

The following table summarizes common conditions for Suzuki couplings of related bromopyridine substrates, providing a valuable starting point for optimization.

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane100495[4]
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O70-8018-2260[16]
XPhos-Pd-G2K₃PO₄Dioxane / H₂O606High[19]
Pd(dppf)Cl₂K₂CO₃DME802High[20]
PEPPSI-IPrCs₂CO₃t-AmylOH100298[4]

Detailed Experimental Protocol

This protocol utilizes a modern Buchwald pre-catalyst system, which is highly effective for this class of substrate.

Materials and Equipment
  • This compound

  • Arylboronic acid or boronate ester (1.1 - 1.5 equivalents)

  • XPhos Pd G2 (1-3 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous, finely ground (2.0 - 3.0 equivalents)

  • 1,4-Dioxane, anhydrous or degassed

  • Water, degassed

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Workflow Diagram

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.[21]

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium phosphate (2.0 equiv.), and XPhos Pd G2 (e.g., 2 mol%).[4]

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[22]

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed water via syringe to achieve a desired solvent ratio (e.g., 5:1 dioxane:water) and a substrate concentration of approximately 0.1-0.2 M.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.[22]

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting bromide is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Wash the organic layer with water, then with brine.[22]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure coupled product.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Insufficiently active catalyst; Base not strong enough; Poor solubility.Switch to a more active catalyst system (e.g., XPhos Pd G2).[4][17] Use a stronger base like K₃PO₄.[17] Try a different solvent such as DMF or toluene.[23]
Protodeboronation Boronic acid instability; Reaction is too slow.Use a more stable boronate ester (Bpin) or a BF₃K salt.[17][19] Use a more active catalyst to ensure the coupling rate outpaces the decomposition rate.[17]
Formation of Byproducts Homocoupling of boronic acid; Catalyst degradation.Ensure the reaction is under a strictly inert atmosphere. Lower the reaction temperature.[17]

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for accessing complex substituted pyridines. Success is readily achievable through the rational selection of a modern, highly active palladium pre-catalyst featuring a bulky, electron-rich ligand, paired with a strong base such as potassium phosphate in a suitable solvent system like aqueous dioxane. By understanding the key parameters and following the detailed protocol outlined herein, researchers can confidently and reproducibly synthesize the desired biaryl products in high yield.

References

  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. Benchchem.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
  • A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7. Molecular Diversity.
  • Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Benchchem.
  • A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. PubMed.
  • Table 1 . Screening of palladium catalysts for the Suzuki coupling of... ResearchGate.
  • Troubleshooting Suzuki coupling with 3-Methoxy-6-methylpicolinonitrile. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki reaction. Wikipedia.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • XPhos Pd G2: Your Key to Efficient Cross-Coupling Reactions.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal.
  • A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. SciSpace.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • The Suzuki Reaction. Andrew G Myers Research Group.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
  • How can I solve my problem with Suzuki coupling? ResearchGate.
  • Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit.
  • Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde. Benchchem.
  • Suzuki Coupling Mechanism. YouTube.

Sources

Introduction: Unlocking Molecular Complexity with a Versatile Pyridine Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions Utilizing 5-Bromo-2-butoxy-3-methylpyridine

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic functionalization of heterocyclic scaffolds is paramount. This compound emerges as a highly valuable and versatile building block. Its structure is primed for synthetic elaboration: the pyridine core is a prevalent motif in countless biologically active compounds; the bromo substituent at the 5-position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions; and the butoxy and methyl groups at the 2- and 3-positions, respectively, modulate the electronic properties and steric environment of the ring, influencing reactivity and providing vectors for further modification.

Palladium-catalyzed cross-coupling reactions represent a revolutionary class of transformations that enable the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] The development of these methods, recognized with the 2010 Nobel Prize in Chemistry, has fundamentally changed the logic of retrosynthetic analysis.[1] This guide provides researchers, scientists, and drug development professionals with a detailed technical overview and actionable protocols for employing this compound in four cornerstone cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.

Core Mechanistic Principles: The Palladium Catalytic Cycle

A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimization. Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[2][3]

The three fundamental steps for C-C bond formation are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[4] This is often the rate-determining step.

  • Transmetalation (for Suzuki/Sonogashira): The organic group from a second reagent (e.g., an organoboron compound) is transferred to the palladium center, displacing the halide.[4]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

For reactions like the Heck reaction, the transmetalation step is replaced by migratory insertion of an alkene followed by β-hydride elimination. In Buchwald-Hartwig amination, the key steps involve coordination of the amine, deprotonation, and subsequent reductive elimination to form the C-N bond.[5][6]

Catalytic_Cycle Pd0 L₂Pd⁰ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂PdII(Aryl)(Br) OxAdd->PdII_Aryl Transmetal Transmetalation (e.g., with R-B(OH)₂) PdII_Aryl->Transmetal PdII_Both L₂PdII(Aryl)(R) Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product (Aryl-R) ArylBr 5-Bromo-Pyridine (Ar-Br) ArylBr->OxAdd Organometallic Organometallic (R-M) Organometallic->Transmetal Experimental_Workflow Setup 1. Reaction Setup (Flask, Reagents, Catalyst, Base) Inert 2. Inert Atmosphere (Evacuate/Backfill Ar or N₂) Setup->Inert Solvent 3. Solvent & Reagent Addition Inert->Solvent React 4. Reaction (Heating & Stirring) Solvent->React Monitor 5. Monitoring (TLC / LC-MS) React->Monitor Monitor->React Incomplete Workup 6. Work-up (Quench, Extract, Dry) Monitor->Workup Complete Purify 7. Purification (Column Chromatography) Workup->Purify Product Pure Product Purify->Product

Sources

reaction conditions for 5-Bromo-2-butoxy-3-methylpyridine with boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Cross-Coupling: Reaction Conditions for 5-Bromo-2-butoxy-3-methylpyridine with Boronic Acids

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives forming the core of numerous pharmaceuticals and functional materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for creating carbon-carbon bonds, offering a direct route to biaryl and vinyl-substituted pyridines from readily available bromopyridine precursors.[2][3] This guide provides a detailed examination of the reaction parameters and protocols for the Suzuki-Miyaura coupling of this compound, a substrate with distinct electronic properties that necessitate careful optimization for successful transformation.

As a Senior Application Scientist, this document is designed to move beyond a simple recitation of steps. It aims to provide a mechanistic understanding and a logical framework for experimental design, empowering researchers to not only replicate but also rationally troubleshoot and adapt these protocols for their specific needs.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that generally proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] Understanding this cycle is paramount for rationalizing the role of each reaction component and for troubleshooting suboptimal results.

  • Oxidative Addition : The cycle begins with the insertion of a catalytically active Pd(0) species into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The electronic nature of the bromopyridine is critical here; electron-donating groups, such as the 2-butoxy substituent, can make the C-Br bond stronger and the oxidative addition step more challenging, often requiring more active catalyst systems.[6][7]

  • Transmetalation : A base activates the organoboron species (boronic acid or ester) to form a more nucleophilic boronate complex.[8] This complex then transfers its organic group to the Pd(II) center, displacing the bromide. The choice of base and solvent is crucial for an efficient transmetalation.[9]

  • Reductive Elimination : The final step involves the coupling of the two organic partners on the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[3] Bulky ligands on the palladium center often facilitate this final, product-releasing step.[4]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)-Br(L)₂ Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->Pd0 PdII_Biorg Ar-Pd(II)-R'(L)₂ PdII_Aryl->PdII_Biorg Transmetalation Transmetalation Transmetalation->PdII_Aryl PdII_Biorg->Pd0 RedElim Reductive Elimination RedElim->PdII_Biorg ArBr 5-Bromo-2-butoxy- 3-methylpyridine Boronic R'-B(OH)₂ + Base Product Coupled Product (Ar-R')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters: A Guide to Rational Optimization

The success of coupling this compound hinges on the judicious selection of several interdependent parameters. The electron-rich nature of this substrate, due to the butoxy and methyl groups, requires special consideration.

Palladium Catalyst and Ligand System

The choice of the palladium source (precatalyst) and, more critically, the ligand, is the most important factor for success.

  • Palladium Precatalysts : Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[4] Pd(OAc)₂ and Pd₂(dba)₃ are sources of Pd(0) that require coordination to a phosphine ligand to become active, offering flexibility in choosing the optimal ligand. Pd(PPh₃)₄ is a pre-formed Pd(0) complex, but triphenylphosphine (PPh₃) is often not an effective ligand for challenging substrates.[7]

  • Ligands : For electron-rich aryl bromides like our substrate, standard ligands such as PPh₃ are often ineffective.[10] The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity.[11] To overcome this, bulky and electron-rich phosphine ligands are required. These ligands accelerate both the oxidative addition and the reductive elimination steps and sterically disfavor catalyst inhibition.[7]

    • Recommended Ligands : Dialkylbiaryl phosphines (Buchwald ligands) such as SPhos , XPhos , and RuPhos are highly recommended.[11][12] They have demonstrated superior performance in couplings of heteroaryl halides.

    • N-Heterocyclic Carbenes (NHCs) : Palladium-NHC complexes, such as PEPPSI-IPr, are also highly active catalysts that can be effective for this type of transformation.[7]

Boronic Acid vs. Boronic Ester

While boronic acids are the traditional coupling partners, they can be prone to decomposition via protodeboronation, especially under basic aqueous conditions.[13] This side reaction is particularly problematic for many heteroarylboronic acids.

  • Boronic Acids : Use fresh, high-purity boronic acids. For many common arylboronic acids (e.g., phenylboronic acid), this is sufficient.

  • Boronic Esters : For valuable or unstable boronic acids (especially 2-pyridyl or other N-heteroaryl types), using a more stable boronic ester is a robust strategy.[11] Pinacol esters are the most common and can be prepared using the Miyaura borylation.[6] MIDA boronates are another excellent option, offering high stability and slow release of the free boronic acid under the reaction conditions.[14]

Base Selection

The base plays a critical role in activating the boronic acid for transmetalation.[9] The choice of base can significantly impact yield.

  • Inorganic Bases : A range of bases can be used, with varying strengths.

    • Carbonates (K₂CO₃, Cs₂CO₃): Commonly used and effective for many couplings. Cesium carbonate is stronger and more soluble, often giving better results but at a higher cost.[9]

    • Phosphates (K₃PO₄): A strong base that is often the top choice for challenging couplings of electron-rich aryl halides and heteroaryl substrates.[2][15] It is highly recommended as a starting point for this system.

Solvent System

The solvent must solubilize all components and be compatible with the catalyst system. Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and unwanted side reactions.

  • Common Solvents : Aprotic polar solvents are generally preferred.

    • 1,4-Dioxane and Tetrahydrofuran (THF) : Excellent choices, often used with a small amount of water (e.g., 4:1 or 5:1 ratio) to aid in dissolving the base and facilitating transmetalation.[3][15]

    • Toluene : A less polar option that can also be effective.[7]

    • N,N-Dimethylformamide (DMF) : A highly polar solvent, sometimes used for very unreactive substrates, but can lead to side reactions at high temperatures.[16]

  • The Role of Water : While seemingly counterintuitive in a reaction sensitive to hydrolysis, a small amount of water is often beneficial, particularly when using boronic acids and inorganic bases like K₃PO₄.[17] However, for substrates highly prone to protodeboronation, completely anhydrous conditions may be necessary.

Recommended Starting Conditions

This table summarizes recommended starting points for the Suzuki-Miyaura coupling of this compound with different classes of boronic acids. Optimization will likely be required.

Boronic Acid TypeCatalyst System (Pd:Ligand Ratio)Base (Equiv.)Solvent SystemTemp. (°C)
Arylboronic Acid Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄ (2.0)1,4-Dioxane / H₂O (4:1)90 - 110
Heteroarylboronic Acid Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)K₃PO₄ (2.0)1,4-Dioxane100 - 110
Vinylboronic Acid/Ester Pd(PPh₃)₄ (5 mol%)K₂CO₃ (2.0)Toluene / H₂O (5:1)80 - 100
Unstable Heteroaryl Pd(OAc)₂ (2 mol%) / RuPhos (4 mol%)K₃PO₄ (2.0)1,4-Dioxane (anhydrous)100 - 110
(using pinacol ester)

Detailed Experimental Protocols

Safety Precaution : All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts and phosphine ligands are toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses). Reactions must be conducted under an inert atmosphere (Nitrogen or Argon) as the Pd(0) catalyst and phosphine ligands are sensitive to oxygen.[11][18]

Protocol 1: Coupling with Phenylboronic Acid

This protocol describes a general procedure using a standard, stable arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup : To the Schlenk flask, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[10]

  • Solvent Addition : Add the degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Reaction : Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup : Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 2-butoxy-3-methyl-5-phenylpyridine.

Protocol 2: Coupling with 2-Pyridylboronic Acid Pinacol Ester

This protocol is optimized for a more challenging heteroaryl coupling partner, using its more stable pinacol ester form.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

  • Oven-dried Schlenk flask with a reflux condenser and magnetic stir bar

Procedure:

  • Reaction Setup : To the Schlenk flask, add this compound, the pyridine boronic ester, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Inert Atmosphere : Seal the flask, attach it to a Schlenk line, and evacuate/backfill with argon three times.

  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Reaction : Heat the mixture to 110 °C with vigorous stirring under a positive pressure of argon.

  • Monitoring : Monitor the reaction progress by LC-MS. These couplings may require longer reaction times (12-24 hours).

  • Workup : Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification : Purify the crude residue by column chromatography on silica gel to isolate the desired 2-butoxy-3-methyl-5-(pyridin-2-yl)pyridine.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 1. Add Solids to Oven-Dried Flask p2 2. Evacuate & Backfill with Inert Gas (x3) p1->p2 p3 3. Add Degassed Solvents p2->p3 r1 4. Heat to Target Temperature p3->r1 r2 5. Stir & Monitor (TLC / LC-MS) r1->r2 w1 6. Cool & Quench r2->w1 w2 7. Liquid-Liquid Extraction w1->w2 w3 8. Dry & Concentrate w2->w3 w4 9. Column Chromatography w3->w4 w5 Product w4->w5

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive Catalyst: Pd(0) oxidized by air; ligand oxidized.[11][18]Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas. Use fresh catalyst and ligand.
Ineffective Catalyst System: Ligand is not electron-rich or bulky enough for the substrate.[7]Switch to a more robust ligand system (e.g., from Pd(PPh₃)₄ to Pd(OAc)₂/SPhos or Pd₂(dba)₃/XPhos).
Protodeboronation Boronic Acid Instability: Hydrolysis of the C-B bond is faster than transmetalation.[13]Use the corresponding pinacol or MIDA boronic ester instead of the boronic acid.[11] Use anhydrous solvent and a strong base like K₃PO₄.
Homocoupling of Boronic Acid Catalyst Issues: Presence of Pd(II) or O₂ can promote homocoupling.[10]Ensure complete reduction of Pd(II) precatalyst to Pd(0) and maintain strict inert conditions.
Dehalogenation of Starting Material Hydride Source: Reaction with hydride sources from solvent or base.[11]Ensure solvents are pure. Optimize reaction time to avoid prolonged heating after product formation.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.... [Link]
  • Organic Reactions. The Suzuki-Miyaura Cross-Coupling Reaction. [Link]
  • ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
  • MDPI. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • ResearchGate. (2020). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. [Link]
  • RSC Publishing. (2023).
  • University of California, Irvine. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]
  • ResearchGate. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
  • ACS Publications. (2009). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides.... [Link]
  • Canadian Journal of Chemistry. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
  • NIH National Library of Medicine. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
  • CORE. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2. [Link]
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine.... [Link]
  • Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

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Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 5-Bromo-2-butoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides detailed application notes and validated protocols for the chemical modification of 5-Bromo-2-butoxy-3-methylpyridine, a versatile heterocyclic building block. The strategic placement of the bromo substituent, combined with the electronic nature of the pyridine ring, makes this scaffold an ideal starting point for introducing molecular diversity through modern synthetic methodologies. We will explore key transformations including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), cyanation, and lithiation-borylation, which are instrumental in the synthesis of advanced pharmaceutical intermediates. Each section offers an in-depth explanation of the reaction's principles, causality behind procedural choices, and a step-by-step protocol suitable for implementation in a research or process development setting.

Strategic Overview: Functionalization Pathways

This compound is primed for a variety of synthetic transformations. The bromine atom at the C5 position serves as a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds, which are fundamental to building the complex molecular architectures found in modern pharmaceuticals. The diagram below outlines the primary synthetic routes discussed in this guide, transforming a single starting material into three distinct classes of high-value intermediates.

G cluster_1 cluster_2 cluster_3 cluster_4 start_node start_node intermediate_node intermediate_node reaction_node reaction_node A 5-Bromo-2-butoxy- 3-methylpyridine B Aryl/Vinyl Substituted Pyridines (C-C Bond Formation) A->B C Amino-Substituted Pyridines (C-N Bond Formation) A->C D 5-Cyano-2-butoxy- 3-methylpyridine (Functional Group Handle) A->D E Pyridine-5-boronic Ester (Reactive Intermediate) A->E R1 Suzuki-Miyaura Coupling R2 Buchwald-Hartwig Amination R3 Cyanation R4 Lithiation- Borylation

Caption: Synthetic pathways from this compound.

C-C Bond Formation: The Suzuki-Miyaura Coupling

Application Note

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[1] For a substrate like this compound, this reaction is exceptionally powerful for creating biaryl or vinyl-pyridine structures, which are prevalent motifs in pharmacologically active molecules.[2]

Mechanistic Rationale: The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.[1]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine. This is often the rate-determining step, and its efficiency is influenced by the electron density of the pyridine ring and the steric environment.[1]

  • Transmetalation: An organoboron compound (e.g., a boronic acid or ester), activated by a base, transfers its organic group to the palladium(II) center. The base (e.g., K₃PO₄, K₂CO₃) is crucial as it facilitates the formation of a more nucleophilic boronate species, accelerating this step.[1][3]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[1]

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) stabilize the palladium catalyst, promote the oxidative addition and reductive elimination steps, and prevent catalyst decomposition, leading to higher yields and broader substrate scope.[4]

G pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂-Br] pd0->pd_complex Oxidative Addition (+ Ar-Br) transmetalation_complex [Ar-Pd(II)L₂-R'] pd_complex->transmetalation_complex Transmetalation (+ R'B(OH)₂ / Base) transmetalation_complex->pd0 product Ar-R' transmetalation_complex->product Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.

Table 1: Reagents and Materials

Reagent/Material Grade Supplier Notes
This compound ≥98% N/A Limiting reagent
Arylboronic Acid ≥97% Various Use 1.2 equivalents
Pd(PPh₃)₄ Catalyst Various Use 5 mol %
Potassium Phosphate (K₃PO₄) Anhydrous Various Use 2.5 equivalents
1,4-Dioxane Anhydrous, degassed Various Solvent
Water Degassed N/A Co-solvent
Schlenk flask N/A N/A Oven-dried before use
Magnetic stir bar N/A N/A

| Inert gas supply (Argon/Nitrogen) | High Purity | N/A | For maintaining inert atmosphere |

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (2.5 equiv.).[4]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., argon) three times to ensure an oxygen-free environment.[2]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.). Subsequently, add degassed 1,4-dioxane and degassed water in a 4:1 ratio to achieve a final concentration of ~0.1 M with respect to the starting bromide.[2][5]

  • Reaction: Heat the mixture to 90-95 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).[5]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the desired product.

C-N Bond Formation: The Buchwald-Hartwig Amination

Application Note

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[6] This reaction allows for the coupling of aryl halides with a wide range of amines, including primary and secondary amines, under relatively mild conditions.[7] For our substrate, this provides direct access to a diverse library of 5-amino-pyridine derivatives, which are key components of many biologically active molecules.

Mechanistic Rationale: The catalytic cycle shares similarities with the Suzuki coupling but is distinct in its specifics.[6]

  • Oxidative Addition: A Pd(0) complex adds to the C-Br bond of the pyridine substrate.

  • Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[8] This deprotonation is a critical step and the choice of base is vital for success.[9]

  • Reductive Elimination: The C-N bond is formed via reductive elimination from the palladium-amido complex, releasing the aminated product and regenerating the Pd(0) catalyst.[6]

Ligand selection is paramount. Sterically hindered, electron-rich phosphine ligands (e.g., BINAP, XPhos) are often required to facilitate the reductive elimination step and prevent side reactions like beta-hydride elimination.[8][10]

G pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂-Br] pd0->pd_complex Oxidative Addition (+ Ar-Br) amido_complex [Ar-Pd(II)L₂-NR'R''] pd_complex->amido_complex Amine Binding & Deprotonation (+ HNR'R'' / Base) amido_complex->pd0 product Ar-NR'R'' amido_complex->product Reductive Elimination

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol

This protocol provides a general method for the amination of this compound with a representative secondary amine.

Table 2: Reagents and Materials

Reagent/Material Grade Supplier Notes
This compound ≥98% N/A Limiting reagent
Amine (e.g., Morpholine) ≥98% Various Use 1.2 equivalents
Pd₂(dba)₃ Catalyst Various Use 2 mol %
XPhos Ligand Various Use 4 mol %
Sodium tert-butoxide (NaOt-Bu) ≥97% Various Use 1.4 equivalents
Toluene Anhydrous, degassed Various Solvent
Schlenk flask N/A N/A Oven-dried before use

| Inert gas supply (Argon/Nitrogen) | High Purity | N/A | For maintaining inert atmosphere |

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[8]

  • Inert Atmosphere: Seal the flask and replace the atmosphere with an inert gas by evacuating and backfilling three times.

  • Reagent Addition: Under the inert atmosphere, add the base (NaOt-Bu, 1.4 equivalents) and this compound (1.0 equivalent).[8]

  • Solvent and Amine Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of 0.1-0.2 M. Finally, add the amine (1.2 equivalents) to the reaction mixture via syringe.[8]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: After cooling to room temperature, add diethyl ether. Wash the mixture with brine, dry the organic layer over MgSO₄, and remove the solvent by evaporation under reduced pressure.[10]

  • Purification: Purify the resulting crude material by flash column chromatography on silica gel to obtain the desired N-substituted pyridine.

Introduction of a Cyano Group: A Versatile Synthetic Handle

Application Note

The introduction of a nitrile (cyano) group via cyanation of the aryl bromide provides an intermediate of immense synthetic value. The cyano group is a versatile functional handle that can be readily converted into other critical functionalities such as carboxylic acids (via hydrolysis), primary amines (via reduction), or tetrazoles (via cycloaddition), which are all important in drug design.[11][12]

Palladium-catalyzed cyanation using zinc cyanide (Zn(CN)₂) is a common and effective method. It is generally milder and less toxic than using copper(I) cyanide in a Rosenmund-von Braun reaction. The mechanism is analogous to other palladium-catalyzed cross-couplings.[13]

Experimental Protocol

Table 3: Reagents and Materials

Reagent/Material Grade Supplier Notes
This compound ≥98% N/A Limiting reagent
Zinc Cyanide (Zn(CN)₂) ≥98% Various Use 0.6 equivalents
Pd₂(dba)₃ Catalyst Various Use 5 mol %
dppf (1,1'-Bis(diphenylphosphino)ferrocene) Ligand Various Use 10 mol %
Dimethylformamide (DMF) Anhydrous, degassed Various Solvent

| Schlenk flask | N/A | N/A | Oven-dried before use |

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk flask with this compound (1.0 equiv.), zinc cyanide (0.6 equiv.), Pd₂(dba)₃ (5 mol %), and dppf (10 mol %).[13]

  • Solvent Addition: Add anhydrous, degassed DMF via syringe.

  • Reaction: Heat the reaction mixture to 120 °C with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).

  • Work-up: Cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through celite to remove palladium residues. Wash the filtrate with aqueous sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via silica gel chromatography to afford 5-cyano-2-butoxy-3-methylpyridine.[12][14]

Reversing Reactivity: Lithiation-Borylation

Application Note

The lithiation-borylation sequence is a powerful strategy for converting an aryl halide into an aryl boronic ester. This transformation effectively reverses the polarity of the functionalized carbon atom, turning an electrophilic site (C-Br) into a nucleophilic precursor after transmetalation in a subsequent Suzuki coupling. This two-step process expands the synthetic utility of the starting material, allowing it to act as the organoboron partner in a Suzuki reaction.

The process involves a lithium-halogen exchange, typically using an organolithium reagent like n-BuLi or s-BuLi at low temperatures, to generate an aryllithium intermediate. This highly reactive species is then quenched with a boronic ester, such as pinacolborane or an isopropyl pinacol borate, to form the stable and versatile pyridine-5-boronic ester.[15]

Experimental Protocol

Table 4: Reagents and Materials

Reagent/Material Grade Supplier Notes
This compound ≥98% N/A Limiting reagent
n-Butyllithium (n-BuLi) 2.5 M in hexanes Various Use 1.1 equivalents
Isopropyl pinacol borate ≥97% Various Use 1.5 equivalents
Tetrahydrofuran (THF) Anhydrous Various Solvent
Schlenk flask N/A N/A Oven-dried before use

| Dry ice/acetone bath | N/A | N/A | For low-temperature control |

Procedure:

  • Reaction Setup: Add this compound (1.0 equiv.) to an oven-dried, three-neck flask under an argon atmosphere. Dissolve it in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 equiv.) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: To the aryllithium solution, add isopropyl pinacol borate (1.5 equiv.) dropwise at -78 °C.

  • Quench: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm slowly to room temperature overnight. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude boronic ester by flash chromatography on silica gel to yield the desired product.

References

  • Google Patents. (2008). WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof.
  • Google Patents. (2009). WO2009155403A2 - Processes for the preparation of varenicline and intermediates thereof.
  • Google Patents. (2009). EP 2204369 A1 - Process for preparing varenicline and intermediates for use therein.
  • New Drug Approvals. (2016). Varenicline (Chantix™) バレニクリン酒石酸塩.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Google Patents. (2009). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • University of York. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Aggarwal, V. K. (n.d.). Lithiation- Borylation in Synthesis.
  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Hirokawa, Y., Horikawa, T., & Kato, S. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1999-2006.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Aggarwal Group. (2017). Standard Lithiation–Borylation A user's guide.
  • Aggarwal, V. K., & Leonori, D. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Synfacts. (n.d.). 5-Bromo-2-fluoro-3-methylpyridine: A Versatile Intermediate for Synthesis.
  • Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • J-STAGE. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid.
  • ResearchGate. (2017). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • NIH. (2018). Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F.
  • Taylor & Francis. (n.d.). Cyanation – Knowledge and References.
  • NIH. (n.d.). Table 2, Cyanation of a Bromoisoxazole Model Compound.
  • Google Patents. (2013). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
  • ResearchGate. (2015). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?.
  • PubChem. (n.d.). Benzofuran derivatives, process for their preparation and intermediates thereof - Patent US-7709505-B2.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • PubChem. (n.d.). 5-Bromothienyldeoxyuridine.

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The Strategic Utility of 5-Bromo-2-butoxy-3-methylpyridine in Modern Agrochemical Synthesis: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. In this pursuit, the strategic selection of versatile chemical building blocks is paramount. 5-Bromo-2-butoxy-3-methylpyridine has emerged as a significant heterocyclic intermediate, offering a unique combination of functionalities conducive to the synthesis of a new generation of fungicides, herbicides, and insecticides. This technical guide provides an in-depth exploration of the synthetic applications of this valuable scaffold, complete with detailed experimental protocols and the scientific rationale underpinning its use.

The pyridine core is a well-established toxophore in a multitude of successful pesticides. The specific substitution pattern of this compound, featuring a reactive bromine atom at the 5-position, a butoxy group at the 2-position, and a methyl group at the 3-position, provides a powerful platform for chemists to create diverse molecular architectures. The bromine atom serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, and alkyl moieties. This capacity for structural diversification is critical for fine-tuning the biological activity, selectivity, and physicochemical properties of the target agrochemical.

Synthesis of the Building Block: this compound

A robust and scalable synthesis of the this compound building block is the essential first step in its application. While multiple synthetic routes are conceivable, a common and efficient strategy involves the initial synthesis of a suitable precursor, such as 5-bromo-2-chloro-3-methylpyridine, followed by nucleophilic substitution with butoxide.

A Plausible Synthetic Pathway

cluster_0 Synthesis of 5-Bromo-2-chloro-3-methylpyridine cluster_1 Synthesis of this compound 2-Amino-3-methylpyridine 2-Amino-3-methylpyridine 2-Amino-5-bromo-3-methylpyridine 2-Amino-5-bromo-3-methylpyridine 2-Amino-3-methylpyridine->2-Amino-5-bromo-3-methylpyridine Bromination (e.g., NBS) 5-Bromo-2-chloro-3-methylpyridine 5-Bromo-2-chloro-3-methylpyridine 2-Amino-5-bromo-3-methylpyridine->5-Bromo-2-chloro-3-methylpyridine Sandmeyer Reaction (NaNO2, HCl, CuCl) This compound This compound 5-Bromo-2-chloro-3-methylpyridine->this compound Nucleophilic Substitution (NaOBu, Butanol)

Caption: Plausible synthetic route to this compound.

Core Applications in Agrochemical Synthesis: Harnessing the Power of Cross-Coupling Reactions

The bromine atom at the 5-position of this compound is the key to its synthetic versatility. This site is primed for a variety of palladium-catalyzed cross-coupling reactions, which are instrumental in constructing the complex molecular frameworks of modern agrochemicals.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds for Novel Fungicides and Herbicides

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[1] In the context of agrochemical synthesis, this reaction is frequently employed to link the this compound core to various aryl or heteroaryl boronic acids or esters. This strategy is particularly effective for developing fungicides that inhibit succinate dehydrogenase (SDHI) and certain classes of herbicides.[2]

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-Br pdII_complex R-Pd(II)L2-Br oxidative_addition->pdII_complex transmetalation Transmetalation pdII_complex->transmetalation pdII_R_R_complex R-Pd(II)L2-R' transmetalation->pdII_R_R_complex boronic_acid R'-B(OH)2 + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination pdII_R_R_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize 2-butoxy-3-methyl-5-(4-fluorophenyl)pyridine as a representative precursor for a novel fungicide.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
This compound1261895-63-9258.151.01.0
4-Fluorophenylboronic acid1765-93-1139.921.21.2
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.560.050.05
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
1,4-Dioxane123-91-188.115 mL-
Water (degassed)7732-18-518.021 mL-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (258 mg, 1.0 mmol), 4-fluorophenylboronic acid (168 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask.

  • Add 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Stir the reaction mixture at 90 °C for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds for Insecticides and Herbicides

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] This reaction is invaluable for synthesizing arylamines, a common structural motif in many insecticides and some classes of herbicides. By coupling this compound with a variety of primary or secondary amines, a diverse library of potential agrochemicals can be generated.

Objective: To synthesize N-benzyl-2-butoxy-3-methylpyridin-5-amine, a representative precursor for a novel insecticide.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
This compound1261895-63-9258.151.01.0
Benzylamine100-46-9107.151.21.2
Tris(dibenzylideneacetone)dipalladium(0)51364-51-3915.720.020.02
Xantphos161265-03-8578.680.040.04
Sodium tert-butoxide (NaOtBu)865-48-596.101.41.4
Toluene (anhydrous)108-88-392.145 mL-

Procedure:

  • In a glovebox or under a positive flow of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk tube.

  • Add this compound (258 mg, 1.0 mmol) and benzylamine (129 mg, 1.2 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

start Start: Reagent Preparation setup Reaction Setup under Inert Atmosphere start->setup heating Heating and Stirring setup->heating monitoring Reaction Monitoring (TLC/LC-MS) heating->monitoring monitoring->heating Incomplete workup Aqueous Work-up monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End: Pure Product analysis->end

Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its utility in modern palladium-catalyzed cross-coupling reactions allows for the efficient construction of diverse molecular libraries for biological screening. The representative protocols provided herein offer a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this building block. Further exploration of its reactivity and the biological activity of its derivatives will undoubtedly lead to the discovery of next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Modern Amination Methods (pp. 1-131). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

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Application Notes & Protocols for N-arylation with 5-Bromo-2-butoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Aryl Pyridines in Modern Chemistry

The construction of carbon-nitrogen (C-N) bonds to form N-aryl pyridines is a fundamental transformation in contemporary organic synthesis, with profound implications for drug discovery, materials science, and agrochemicals. Molecules incorporating the N-aryl pyridine scaffold are integral to a wide array of commercial products and clinical candidates due to their unique electronic properties and ability to engage in crucial biological interactions. The Buchwald-Hartwig amination has emerged as a premier method for forging these bonds, offering a broad substrate scope and high functional group tolerance where traditional methods like nucleophilic aromatic substitution often fail.[1][2]

This document provides a comprehensive guide to the N-arylation of various primary and secondary amines using 5-Bromo-2-butoxy-3-methylpyridine. This specific heterocyclic halide is a valuable building block, allowing for the introduction of a substituted pyridine ring that can be further functionalized, making it a key intermediate in medicinal chemistry programs. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and offer insights into optimization and troubleshooting.

Mechanistic Overview: The Palladium-Catalyzed Buchwald-Hartwig Amination Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of a C-N bond between an aryl halide and an amine.[3] The catalytic cycle, a cornerstone of modern organometallic chemistry, can be broadly understood through a sequence of key steps.[1][4][5]

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (this compound) to a low-valent Pd(0) species. This step, often considered rate-determining, forms a Pd(II) intermediate.[4][6]

  • Amine Coordination and Deprotonation: The amine substrate then coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.[4] The choice of base is critical; strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed for base-sensitive substrates.[7][8]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired N-arylated product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3][5]

The efficiency and success of this catalytic cycle are highly dependent on the choice of phosphine ligand, which stabilizes the palladium center and modulates its reactivity. Sterically hindered and electron-rich ligands have proven to be particularly effective in promoting the key steps of the reaction.[1][9]

Visualizing the Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex (L)nPd(II)(Ar)(X) Pd0->OxAdd + Ar-X ArX This compound (Ar-X) Amine R₂NH Base Base Product Ar-NR₂ Amido Palladium-Amido Complex (L)nPd(II)(Ar)(NR₂) OxAdd->Amido + R₂NH - HX (via Base) Amido->Pd0 Reductive Elimination Amido->Product Product Formation

Figure 1. A simplified representation of the Buchwald-Hartwig catalytic cycle for the N-arylation of an amine with an aryl halide.

Experimental Protocols

General Considerations

Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, all reactions should be set up under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[10]

Solvent and Reagent Purity: The use of anhydrous and degassed solvents is crucial for reproducible results. Commercially available anhydrous solvents are recommended. All reagents should be of high purity.

Safety Precautions: this compound and palladium catalysts should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Standard N-Arylation with a Primary or Secondary Aliphatic Amine

This protocol is a general starting point for the coupling of this compound with a range of aliphatic amines.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine, hexylamine)

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable pre-catalyst (e.g., BrettPhos Pd G3)[9]

  • Phosphine Ligand (e.g., RuPhos, BrettPhos)[11][12]

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene or dioxane[7]

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst (1-2 mol%) and the phosphine ligand (1.5-3 mol%).

  • Add the this compound (1.0 equiv) and the sodium tert-butoxide (1.4 equiv).

  • Seal the Schlenk tube with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Under the inert atmosphere, add the anhydrous, degassed solvent (to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide).

  • Add the amine (1.2 equiv) via syringe.

  • Place the reaction mixture in a preheated oil bath at 80-110 °C.

  • Stir the reaction vigorously and monitor its progress by TLC or GC-MS.

  • Upon completion (typically 4-24 hours), cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted N-Arylation

Microwave irradiation can significantly accelerate the reaction rate, often leading to shorter reaction times and improved yields.[13][14][15]

Materials:

  • Same as Protocol 1, but a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can often be used.[16]

  • Microwave-safe reaction vial with a stir bar.

Procedure:

  • To a microwave-safe reaction vial, add this compound (1.0 equiv), the amine (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂/ligand or a pre-catalyst, 2-5 mol%), and the base (2.0 equiv).

  • Add the anhydrous, degassed solvent.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 15-60 minutes).[17]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Data Presentation: Reaction Parameter Summary

The following table provides a starting point for the optimization of reaction conditions for the N-arylation of this compound with various amine substrates.

Amine TypeCatalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield
Secondary Cyclic (e.g., Morpholine)Pd₂(dba)₃ (1) / RuPhos (2)NaOtBu (1.4)Toluene1004-8>85%
Primary Aliphatic (e.g., Hexylamine)BrettPhos Pd G3 (2)NaOtBu (1.4)Dioxane906-12>80%
Primary Aromatic (e.g., Aniline)Pd(OAc)₂ (2) / Xantphos (3)K₃PO₄ (2.0)Toluene11012-2470-85%
Weakly Nucleophilic (e.g., Indole)tBuBrettPhos Pd G3 (2)LHMDS (2.2)THF8012-2465-80%[18]

Note: These are general conditions and may require optimization for specific substrates.

Experimental Workflow Diagram

Experimental_Workflow Start Start Prep Prepare Reactants (Aryl Bromide, Amine, Base) Start->Prep Catalyst Add Catalyst System (Pd Source + Ligand) Prep->Catalyst Inert Establish Inert Atmosphere (Purge with Ar/N₂) Catalyst->Inert Solvent Add Anhydrous, Degassed Solvent Inert->Solvent Reaction Heat Reaction Mixture (Conventional or Microwave) Solvent->Reaction Monitor Monitor Reaction Progress (TLC / GC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Work-up (Quench, Extract, Dry) Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Product Isolated Product Purify->Product

Figure 2. A flowchart illustrating the general experimental workflow for the palladium-catalyzed N-arylation.

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium source and ligand are of high quality and have been stored properly. The use of pre-catalysts can often give more reliable results.[7][9] Consider screening different ligands, as ligand choice is often substrate-dependent.[19]

    • Poor Base Solubility: The solubility of the inorganic base can significantly impact the reaction rate.[7] Ensure vigorous stirring. For challenging cases, switching to a more soluble base like LHMDS or using a more polar solvent might be beneficial.

    • Oxygen Contamination: Meticulous exclusion of air is critical. Ensure proper inert gas purging and use well-sealed reaction vessels.

  • Formation of Side Products:

    • Hydrodehalogenation: This side reaction, where the bromo group is replaced by hydrogen, can compete with the desired amination. It is often more prevalent with primary amines.[1] Using a more sterically hindered ligand can sometimes suppress this pathway.

    • Homocoupling of the Aryl Bromide: This can occur, particularly at higher temperatures or with certain catalyst systems. Reducing the reaction temperature or catalyst loading may help.

  • Purification Challenges:

    • Residual palladium can often be removed by washing the organic extract with an aqueous solution of ammonia or by filtering the crude product through a pad of Celite.

    • For closely eluting impurities, careful optimization of the solvent system for column chromatography is necessary. A gradient elution may be required. In some cases, purification of the corresponding salt (e.g., hydrochloride) by recrystallization can be effective.[20]

References

  • Wikipedia.
  • Chemistry LibreTexts.
  • Singleton, D. A., et al. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
  • Sarma, B., and A. K. Talukdar. Palladium-catalysed amination of halopyridines on a KF-alumina surface. Tetrahedron, 2002. [Link]
  • Barl, N. M., et al. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health, 2013. [Link]
  • Green, R. A., and J. F. Hartwig. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 2014. [Link]
  • Wagaw, S., and S. L. Buchwald. Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 1997. [Link]
  • Su, M., N. Hoshiya, and S. L. Buchwald. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 2014. [Link]
  • WuXi AppTec. Condition Optimization for Buchwald-Hartwig Reactions. YouTube, 2025. [Link]
  • Ruiz-Castillo, P., and S. L. Buchwald. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016. [Link]
  • Viciu, M. S., et al. Effect of Aryl Ligand Identity on Catalytic Performance of Trineopentylphosphine Arylpalladium Complexes in N-Arylation Reaction. Organometallics, 2020. [Link]
  • Wolfe, J. P., and S. L. Buchwald. Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. Organic Letters, 2007. [Link]
  • van der Vlugt, J. I. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Reaction Chemistry & Engineering, 2020. [Link]
  • Bolshan, Y., and M. Biscoe. Efficient palladium-catalyzed N-arylation of a sulfoximine with aryl chlorides.
  • Alonso, D. A., et al. Direct Arylation in the Presence of Palladium Pincer Complexes. Molecules, 2016. [Link]
  • Harris, M. C., and S. L. Buchwald. Sequential N-Arylation of Primary Amines as a Route To Alkyldiarylamines. The Journal of Organic Chemistry, 2000. [Link]
  • University of Bristol. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]
  • ACS GCI Pharmaceutical Roundtable.
  • Sharma, P., et al. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 2023. [Link]
  • Kashani, S. K., J. E. Jessiman, and S. G. Newman.
  • Google Patents.
  • Organic Chemistry Portal.
  • Royal Society of Chemistry. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. [Link]
  • Organic Chemistry Portal. Microwave Chemistry: N-Shifted Buflavine Analogues, N-Aryl Azacycloalkanes, SmBr2-, SmI2- and YbI2-Mediated Reactions, Continuous Flow Capillary Microreactor. [Link]
  • Li, J., et al. N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Arkivoc, 2008. [Link]
  • Chen, S., et al. Microwave-assisted efficient copper-promoted N-arylation of amines with arylboronic acids.
  • Wang, Y., et al. Microwave-Assisted, Palladium-Catalyzed Intramolecular Direct Arylation for the Synthesis of Novel Fused Heterocycles. Synlett, 2007. [Link]
  • Khan, M., et al. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 2021. [Link]
  • Lee, J., et al. Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls.
  • Lewis, J. C., R. G. Bergman, and J. A. Ellman. Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. Journal of the American Chemical Society, 2007. [Link]
  • Su, J., Z. Yan, and J. Sun. Rhodium-Catalyzed N-Arylation of 2-Pyridones Enabled by 1,6-Acyl Migratory Rearrangement of 2-Oxypyridines. Organic Letters, 2023. [Link]
  • Bock, S., et al. A Convenient N-Arylation Route for Electron-Deficient Pyridines: The Case of π-Extended Electrochromic Phosphaviologens. Journal of the American Chemical Society, 2015. [Link]

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Catalytic Systems for Advanced Synthesis: Application Notes for 5-Bromo-2-butoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization of a Privileged Heterocycle

For researchers, medicinal chemists, and drug development professionals, the pyridine scaffold remains a cornerstone of modern molecular design. Its presence in numerous FDA-approved drugs and biologically active compounds underscores the importance of versatile and efficient methods for its elaboration. 5-Bromo-2-butoxy-3-methylpyridine emerges as a particularly valuable building block, offering a handle for strategic carbon-carbon and carbon-heteroatom bond formation through transition metal catalysis. The unique electronic and steric profile of this substrate—an electron-donating butoxy group at the 2-position, a methyl group at the 3-position, and a bromine atom at the 5-position—presents both opportunities and challenges in catalytic transformations.

This comprehensive guide provides detailed application notes and robust protocols for the catalytic functionalization of this compound. We will delve into the mechanistic underpinnings of key cross-coupling reactions, offering insights into the rational selection of catalysts, ligands, and reaction conditions to empower researchers to achieve their synthetic goals with high efficiency and predictability.

Understanding the Substrate: Electronic and Steric Considerations

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is governed by the interplay of its substituents. The butoxy group at the 2-position is a strong electron-donating group, which increases the electron density of the pyridine ring. This electronic enrichment can facilitate the oxidative addition of the palladium(0) catalyst to the C-Br bond, a crucial step in many cross-coupling catalytic cycles. However, the steric bulk of the butoxy group, along with the adjacent methyl group, can influence the choice of ligand and catalyst to ensure efficient access to the reactive center. The bromine atom at the 5-position is the primary site for catalytic functionalization, offering a versatile handle for the introduction of a wide range of molecular fragments.

Core Catalytic Transformations: Protocols and Mechanistic Insights

The workhorse of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions, provides a powerful toolkit for the derivatization of this compound. The following sections detail the application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, providing both generalized protocols and the scientific rationale behind the selection of reaction components.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl and vinyl-pyridine structures.[1] The reaction of this compound with various boronic acids or esters allows for the introduction of a diverse array of aryl and heteroaryl substituents.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst and ligand is critical for efficient turnover. For an electron-rich substrate like this compound, a palladium(0) source such as Pd(PPh₃)₄ or a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a phosphine ligand is typically effective. The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. For this substrate, bulky and electron-rich phosphine ligands like SPhos or XPhos can be advantageous in promoting both oxidative addition and reductive elimination. The choice of base is also critical for the transmetalation step, with inorganic bases like K₃PO₄ or K₂CO₃ often providing excellent results in a mixture of an organic solvent and water.[2]

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-Br Ar-Pd(II)-Br(L2) R-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation R'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-R' caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Parameter Recommended Condition Rationale
Substrate This compound (1.0 equiv)Starting material.
Coupling Partner Aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv)Introduction of the desired substituent.
Palladium Source Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%)Precatalyst for the active Pd(0) species.
Ligand (if using Pd(OAc)₂) SPhos or XPhos (4-10 mol%)Bulky, electron-rich ligand to promote catalysis.
Base K₃PO₄ or K₂CO₃ (2.0-3.0 equiv)Facilitates transmetalation.
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Aprotic organic solvent with water for base solubility.
Temperature 80-100 °CSufficient thermal energy for reaction completion.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the Pd(0) catalyst.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add this compound, the boronic acid/ester, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst and ligand (if applicable).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a prevalent motif in pharmaceuticals.[3] This reaction enables the coupling of this compound with a wide range of primary and secondary amines.

The catalytic cycle for the Buchwald-Hartwig amination also proceeds through oxidative addition, amine coordination and deprotonation, and reductive elimination.[4] Given the potential for the nitrogen atoms of the pyridine ring and the amine coupling partner to coordinate to the palladium center and inhibit catalysis, the choice of a suitable ligand is paramount. Bulky, electron-rich biarylphosphine ligands, such as RuPhos or Xantphos, are often highly effective in promoting the desired C-N bond formation and preventing catalyst deactivation.[5] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to facilitate the deprotonation of the coordinated amine.

Diagram: Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents Combine Substrate, Amine, Base, Catalyst, and Ligand in a Schlenk Tube Inert Evacuate and Backfill with Inert Gas (x3) Reagents->Inert Solvent Add Anhydrous, Degassed Solvent Inert->Solvent Heat Heat to 80-110 °C with Stirring Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Quench with aq. NH4Cl Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry, Filter, and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify caption Buchwald-Hartwig Workflow

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Parameter Recommended Condition Rationale
Substrate This compound (1.0 equiv)Starting material.
Coupling Partner Primary or secondary amine (1.1-1.5 equiv)Nitrogen source for C-N bond formation.
Palladium Source Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%)Precatalyst for the active Pd(0) species.
Ligand RuPhos or Xantphos (2-6 mol%)Bulky, electron-rich ligand to promote C-N coupling.
Base NaOtBu or LiHMDS (1.5-2.0 equiv)Strong, non-nucleophilic base for amine deprotonation.
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)Aprotic solvent to prevent side reactions.
Temperature 80-110 °CThermal energy to drive the reaction.
Atmosphere Inert (Argon or Nitrogen)Prevents catalyst oxidation.

Step-by-Step Methodology:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify by flash column chromatography.

Sonogashira Coupling: Synthesis of Alkynylpyridines

The Sonogashira reaction provides a direct and efficient route to alkynylpyridines by coupling this compound with terminal alkynes.[6] This transformation is valuable for the synthesis of rigid molecular scaffolds and intermediates for further functionalization.

The Sonogashira coupling is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst.[7] The palladium catalyst facilitates the oxidative addition to the C-Br bond, while the copper co-catalyst activates the terminal alkyne. Common palladium sources include Pd(PPh₃)₄ or a mixture of PdCl₂(PPh₃)₂ and a copper(I) salt like CuI. An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the alkyne and neutralize the HBr generated during the reaction. In some cases, copper-free Sonogashira couplings can be achieved, often requiring specialized ligands and conditions to facilitate the direct transmetalation of the alkyne to the palladium center.

Parameter Recommended Condition Rationale
Substrate This compound (1.0 equiv)Starting material.
Coupling Partner Terminal alkyne (1.2-1.5 equiv)Source of the alkynyl group.
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)Primary catalyst for the cross-coupling.
Copper Co-catalyst CuI (5-10 mol%)Activates the terminal alkyne.
Base Et₃N or DIPEA (2.0-3.0 equiv)Deprotonates the alkyne and acts as a scavenger.
Solvent THF or DMF (anhydrous, degassed)Polar aprotic solvent to dissolve reactants.
Temperature Room Temperature to 60 °CMild conditions are often sufficient.
Atmosphere Inert (Argon or Nitrogen)Protects the catalysts from oxidation.

Step-by-Step Methodology:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and the copper co-catalyst.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous, degassed solvent and the amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at the specified temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Directions

The catalytic systems and protocols detailed in this guide provide a robust foundation for the successful functionalization of this compound. The strategic application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings opens a gateway to a vast chemical space of novel pyridine derivatives for applications in drug discovery, materials science, and agrochemicals. Further exploration into other catalytic transformations, such as Heck, Stille, and cyanation reactions, will undoubtedly expand the synthetic utility of this versatile building block. As the field of catalysis continues to evolve, the development of more active, selective, and sustainable catalyst systems will further empower researchers to construct complex molecular architectures with ever-increasing precision and efficiency.

References

  • Buchwald–Hartwig amination - Wikipedia.
  • Heck reaction - Wikipedia.
  • Heck Reaction.
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  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing).
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC - NIH.
  • Heck Reaction - Organic Chemistry Portal.
  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Publishing.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC - NIH.
  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate.
  • Palladium-Catalyzed Cyanation of Porphyrins Utilizing Cyanoethylzinc Bromide As an Efficient Cyanide Ion Source Supporting Infor - AWS.
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH.
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals.
  • Sonogashira Coupling - Chemistry LibreTexts.
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  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing.
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF - ResearchGate.
  • Palladium-catalyzed cyanation of porphyrins utilizing cyanoethylzinc bromide as an efficient cyanide ion source - PubMed.
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Application Notes and Protocols: Strategic Functionalization of the Pyridine Ring in 5-Bromo-2-butoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Functionalized Pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a significant number of FDA-approved drugs. Its prevalence is due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisosteric replacement for other functional groups. The strategic functionalization of pyridine rings allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing drug candidates' efficacy, selectivity, and pharmacokinetic profiles. 5-Bromo-2-butoxy-3-methylpyridine is a versatile starting material, offering multiple reaction handles for diversification. The bromine atom at the 5-position is a prime site for transition-metal-catalyzed cross-coupling reactions, while the butoxy group at the 2-position influences the ring's electronics and can be a site for other transformations. This guide provides detailed protocols for several key functionalization strategies targeting the pyridine core of this valuable intermediate.

I. Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The bromine atom on the pyridine ring is a versatile handle for introducing a wide range of substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for their reliability and broad functional group tolerance.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is an exceptionally powerful method for forming carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals. This reaction couples the aryl bromide with an organoboron reagent.

Mechanistic Rationale

The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the reaction.

Diagram: Simplified Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Br Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Ar'-B(OR)2 Base Reductive Elimination Reductive Elimination Transmetalation Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water or toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (2-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

CatalystLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O901285-95
Pd(OAc)₂SPhosK₃PO₄Toluene1001690-98
Pd₂(dba)₃XPhosCs₂CO₃THF801888-96

Table 1: Representative conditions for Suzuki-Miyaura coupling of bromopyridines.

B. Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, linking the pyridine ring to a terminal alkyne. This reaction is invaluable for creating rigid scaffolds and intermediates for further transformations.

Mechanistic Rationale

This reaction is co-catalyzed by palladium and copper(I). The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper(I) acetylide, formed in situ, undergoes transmetalation with the palladium complex. Reductive elimination then yields the alkynylated pyridine.

Diagram: Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Bromide, Alkyne, and Base B Add Pd and Cu(I) Catalysts A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor by TLC/LC-MS D->E F Quench and Extract E->F G Dry and Concentrate F->G H Column Chromatography G->H

A general experimental workflow for the Sonogashira coupling reaction.

Detailed Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., triethylamine or diisopropylamine)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), the palladium catalyst (2-5 mol%), and the copper(I) salt (5-10 mol%).

  • Solvent and Base Addition: Add the degassed solvent and the amine base.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C).

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Once complete, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.

C. Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, which are prevalent motifs in pharmaceuticals. This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine.

Mechanistic Rationale

The mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond. The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step.

Detailed Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (e.g., morpholine or aniline)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, XPhos, or SPhos)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄)

  • Anhydrous, aprotic solvent (e.g., toluene or dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk flask with the palladium precursor, the phosphine ligand, and the base.

  • Reagent Addition: Add the this compound and the amine, followed by the anhydrous solvent.

  • Reaction: Heat the mixture with vigorous stirring (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Catalyst PrecursorLigandBaseSolventTemp (°C)Typical Amine Scope
Pd₂(dba)₃BINAPNaOt-BuToluene100Secondary amines
Pd(OAc)₂XPhosK₃PO₄Dioxane110Primary & secondary amines

Table 2: Common conditions for Buchwald-Hartwig amination of aryl bromides.

II. Functionalization via Metal-Halogen Exchange

Lithiation followed by trapping with an electrophile provides a powerful, palladium-free method for functionalizing the pyridine ring.

A. Bromine-Lithium Exchange

Treatment of this compound with a strong organolithium base, such as n-butyllithium or t-butyllithium, at low temperatures can induce a bromine-lithium exchange. The resulting lithiated pyridine is a potent nucleophile that can react with a variety of electrophiles.

Mechanistic Considerations

The reaction proceeds via a four-centered transition state. The choice of solvent and temperature is critical to control the selectivity and prevent side reactions. Coordinating solvents like THF can stabilize the organolithium intermediate.

Detailed Protocol: Bromine-Lithium Exchange and Electrophilic Quench

Materials:

  • This compound

  • Organolithium reagent (e.g., n-BuLi in hexanes)

  • Electrophile (e.g., N,N-dimethylformamide (DMF) for formylation, or benzaldehyde for alcohol formation)

  • Anhydrous solvent (e.g., THF or diethyl ether)

Procedure:

  • Reaction Setup: Dissolve this compound in anhydrous THF in a flame-dried flask under argon and cool to -78 °C.

  • Lithiation: Slowly add the n-butyllithium solution dropwise, maintaining the temperature at -78 °C. Stir for a short period (e.g., 15-30 minutes).

  • Electrophilic Quench: Add the chosen electrophile (1.2 equiv) to the solution at -78 °C and stir for an additional hour.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the product by column chromatography.

III. Nucleophilic Aromatic Substitution (SNAr)

While the pyridine ring is generally electron-rich, the presence of the butoxy group at the 2-position can influence its reactivity towards nucleophilic aromatic substitution (SNAr). The electron-donating nature of the butoxy group makes direct SNAr on this ring challenging. However, activation of the pyridine ring, for instance, through N-oxidation, could facilitate such reactions.

It's important to note that SNAr reactions on pyridines typically occur at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negatively charged Meisenheimer intermediate. In the case of this compound, the 2-position is already substituted. While the 4-position is available, the electronic properties of the existing substituents do not strongly favor SNAr under standard conditions. More forcing conditions or activation of the ring would likely be necessary.

Safety Precautions

  • Palladium Catalysts: Handle in a fume hood. Some palladium compounds can be toxic and are precious metals.

  • Organolithium Reagents: Highly pyrophoric and moisture-sensitive. Must be handled under a strict inert atmosphere using appropriate syringe techniques.

  • Strong Bases: Sodium tert-butoxide is corrosive and moisture-sensitive.

  • Solvents: Use anhydrous and degassed solvents where indicated. Many organic solvents are flammable.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

Conclusion

This compound is a highly valuable building block for the synthesis of complex, functionalized pyridine derivatives. The methodologies outlined in this guide, particularly palladium-catalyzed cross-coupling reactions and metal-halogen exchange, provide robust and versatile pathways for the strategic modification of the pyridine core. By carefully selecting the appropriate reaction conditions, researchers can efficiently generate diverse libraries of compounds for applications in drug discovery and materials science.

References
  • Benchmarking Palladium Catalysts for Suzuki Coupling of Bromopyridines: A Comparative Guide - Benchchem. (n.d.).
  • The Role of Pyridine Intermediates in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine - Benchchem. (n.d.).
  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC - PubMed Central. (2025, November 17).
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine - Benchchem. (n.d.).
  • Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry - Life Chemicals. (2021, October 12).
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023, May 18).
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate.
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-N-phenylpyridin-3-amine - Benchchem. (n.d.).
  • Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e)... - ResearchGate. (n.d.).
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017, January 27).
  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange - Arkivoc. (2021, February 2).
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
  • Selective monolithiation of 2,5-dibromopyridine with butyllithium - ResearchGate. (n.d.).

Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromo-2-butoxy-3-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyridines in Modern Drug Discovery

Substituted pyridines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous pharmaceuticals and agrochemicals. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug design. Among these, 5-Bromo-2-alkoxy-3-methylpyridine derivatives are of particular interest as versatile intermediates. The bromine atom at the 5-position serves as a convenient handle for further functionalization via cross-coupling reactions, while the alkoxy group at the 2-position modulates the molecule's lipophilicity and metabolic stability. This application note provides a comprehensive guide to the scale-up synthesis of a representative member of this class, 5-Bromo-2-butoxy-3-methylpyridine, intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Strategic Overview of the Synthetic Pathway

The selected synthetic route is designed for robustness, scalability, and cost-effectiveness, starting from the readily available 2-Amino-3-methylpyridine. The overall strategy involves a three-step sequence: regioselective bromination, conversion of the amino group to a more suitable leaving group (chloro), and finally, a nucleophilic aromatic substitution (SNAr) to introduce the butoxy side chain.

Synthetic_Workflow A 2-Amino-3-methylpyridine B 2-Amino-5-bromo-3-methylpyridine A->B Step 1: Bromination C 5-Bromo-2-chloro-3-methylpyridine B->C Step 2: Sandmeyer Reaction D This compound C->D Step 3: Nucleophilic Aromatic Substitution (SNAr)

Caption: Overall synthetic workflow for this compound.

Part 1: Electrophilic Bromination of 2-Amino-3-methylpyridine

The initial step focuses on the regioselective introduction of a bromine atom at the 5-position of the pyridine ring. The amino group at the 2-position and the methyl group at the 3-position are activating and ortho-, para-directing. Steric hindrance from the methyl group favors substitution at the less hindered 5-position.

Protocol 1: Scale-Up Synthesis of 2-Amino-5-bromo-3-methylpyridine

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (kg)Moles (mol)
2-Amino-3-methylpyridine108.1410.8100
Acetic Anhydride102.0918.2178
Bromine159.8117.6110
40% Sodium Hydroxide Solution40.00As required-
Water18.02As required-

Procedure:

  • Acetylation (Protection): To a 100 L reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, charge 2-Amino-3-methylpyridine (10.8 kg, 100 mol) and acetic anhydride (18.2 kg, 178 mol).

  • Heat the mixture to reflux (approximately 140 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Cooling: Cool the reaction mixture to 20-25 °C.

  • Bromination: Slowly add liquid bromine (17.6 kg, 110 mol) to the reaction mixture via a dropping funnel over 2-3 hours, maintaining the internal temperature below 40 °C.[1]

  • After the addition is complete, heat the reaction mixture to 50-60 °C and hold for 2-3 hours.[1]

  • Hydrolysis and Neutralization: Cool the mixture to room temperature and slowly add water until all solids dissolve. Then, carefully add 40% sodium hydroxide solution to neutralize the acetic acid and hydrobromic acid, which also hydrolyzes the acetyl group. A significant amount of precipitate will form. Continue the base addition until the pH is approximately 8-9.

  • Isolation: Filter the solid product, wash with copious amounts of water, and dry under vacuum at 50-60 °C to a constant weight.

Scale-Up Considerations:

  • Exotherm Control: The bromination step is exothermic. A controlled addition rate and efficient cooling of the reactor are crucial to prevent runaway reactions and the formation of over-brominated byproducts.

  • Material of Construction: Bromine is highly corrosive. Glass-lined or similarly resistant reactors should be used.[2]

  • Off-Gas Treatment: The reaction will generate HBr gas. The reactor should be vented to a scrubber containing a caustic solution.

Part 2: Diazotization and Chlorination (Sandmeyer Reaction)

This step converts the amino group of 2-Amino-5-bromo-3-methylpyridine into a chloro group, which is a better leaving group for the subsequent SNAr reaction.

Protocol 2: Scale-Up Synthesis of 5-Bromo-2-chloro-3-methylpyridine

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (kg)Moles (mol)
2-Amino-5-bromo-3-methylpyridine187.0418.7100
Hydrobromic Acid (48%)80.91As required-
Sodium Nitrite69.007.6110
Cuprous Bromide (Catalyst)143.451.4310
Water18.02As required-

Procedure:

  • Diazotization: In a 100 L reactor, suspend 2-Amino-5-bromo-3-methylpyridine (18.7 kg, 100 mol) in a 48% hydrobromic acid solution. Cool the mixture to -5 to 0 °C using a chiller.

  • Slowly add a solution of sodium nitrite (7.6 kg, 110 mol) in water, keeping the temperature below 5 °C.[1]

  • Stir the mixture for 1 hour at 0-5 °C after the addition is complete.

  • Sandmeyer Reaction: In a separate reactor, prepare a solution of cuprous bromide (1.43 kg, 10 mol) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the cuprous bromide solution, maintaining the temperature between 0-10 °C. Vigorous nitrogen evolution will occur.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.[1]

  • Work-up and Isolation: Neutralize the reaction mixture with a sodium hydroxide solution. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 5-Bromo-2-chloro-3-methylpyridine can be purified by vacuum distillation or recrystallization.

Scale-Up Considerations:

  • Temperature Control: The stability of the diazonium salt is highly temperature-dependent. Strict temperature control below 5 °C is critical to prevent decomposition and side reactions.

  • Off-Gas Management: The reaction releases a large volume of nitrogen gas. The reactor must have adequate venting.

  • Safety: Diazonium salts can be explosive when dry. They should always be kept in solution and not isolated.

Process_Safety cluster_bromination Bromination Safety cluster_sandmeyer Sandmeyer Reaction Safety cluster_snar SNAr Safety A Exotherm Control B Corrosion Resistant Reactor C HBr Gas Scrubber D Strict Temperature Control (< 5 °C) E Nitrogen Gas Venting F Avoid Isolation of Diazonium Salt G Handling of Sodium Butoxide H Inert Atmosphere I Control of Exotherm

Caption: Key safety considerations for each major reaction step.

Part 3: Nucleophilic Aromatic Substitution (SNAr)

The final step involves the displacement of the chloro group at the 2-position by butoxide. The electron-withdrawing nature of the pyridine nitrogen and the bromine atom facilitate this nucleophilic aromatic substitution.

Protocol 3: Scale-Up Synthesis of this compound

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (kg)Moles (mol)
5-Bromo-2-chloro-3-methylpyridine206.4720.6100
Sodium Butoxide96.1011.5120
Anhydrous Butanol74.1250 L-
N,N-Dimethylformamide (DMF)73.0920 L-

Procedure:

  • Preparation of Alkoxide: In a 100 L reactor under an inert atmosphere (nitrogen or argon), carefully add sodium butoxide (11.5 kg, 120 mol) to anhydrous butanol (50 L).

  • Reaction Setup: In a separate 200 L reactor, dissolve 5-Bromo-2-chloro-3-methylpyridine (20.6 kg, 100 mol) in anhydrous DMF (20 L).

  • Addition: Slowly add the sodium butoxide solution to the solution of the starting material. An exotherm will be observed. Maintain the internal temperature between 50-70 °C.

  • Reaction Monitoring: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by HPLC or GC until the starting material is consumed.

  • Quenching and Work-up: Cool the reaction mixture to room temperature and carefully quench with water.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or toluene.

  • Washing: Wash the combined organic layers with water and brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The final product, this compound, can be purified by vacuum distillation to achieve high purity.

Scale-Up Considerations:

  • Moisture Control: Sodium butoxide is highly moisture-sensitive. All reagents and equipment must be thoroughly dried to prevent the formation of byproducts.

  • Solvent Selection: While butanol can act as both reagent and solvent, the use of a polar aprotic solvent like DMF can accelerate the SNAr reaction. However, DMF removal during work-up needs to be considered at scale.

  • Exotherm Management: The reaction is exothermic, and controlled addition of the alkoxide is necessary.

Conclusion

The synthetic route and protocols detailed in this application note provide a robust and scalable method for the production of this compound. By understanding the underlying chemical principles and adhering to the safety and scale-up considerations outlined, researchers and process chemists can confidently and efficiently produce this valuable intermediate for further applications in drug discovery and development.

References

  • BenchChem. (2025). Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis.
  • ACS Green Chemistry. (n.d.). Organo-catalyzed Synthesis of Substituted Pyridines.
  • YouTube. (2024).
  • ACS Publications. (2008). A Simple, Modular Synthesis of Substituted Pyridines.
  • PMC - NIH. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines.
  • PMC - NIH. (2019).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Benchchem. (n.d.). Addressing challenges in the scale-up synthesis of pyrimidine compounds.
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  • RSC Education. (n.d.).
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  • PMC - NIH. (n.d.).
  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Navigating the Synthesis of Pyridine Derivatives: A Focus on 5-Bromo-2,3-dimethoxypyridine.
  • Google Patents. (n.d.). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
  • Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-3-methylpyridine 97.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Chemistry LibreTexts. (2022). 16.

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Application Notes and Protocols for the Work-Up of Reactions Involving 5-Bromo-2-butoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-butoxy-3-methylpyridine is a versatile intermediate in contemporary organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its utility stems from the strategic placement of a bromine atom, which is amenable to a wide array of cross-coupling reactions, and the presence of an alkoxy group that modulates the electronic properties of the pyridine ring. The successful isolation and purification of products derived from this substrate are contingent upon a well-designed work-up procedure. This guide provides a comprehensive overview of the key considerations and detailed protocols for the work-up of reactions involving this compound, ensuring high purity and yield of the desired products.

The structural features of this compound, namely the basic nitrogen atom of the pyridine ring, the lipophilic butoxy group, and the reactive bromo substituent, necessitate a nuanced approach to post-reaction processing. This document will detail the underlying chemical principles that govern the choice of quenching agents, extraction solvents, and purification techniques, providing researchers with the rationale to adapt and troubleshoot their specific reaction work-ups.

Core Principles of the Work-Up Strategy

The fundamental goal of the work-up is to separate the desired product from unreacted starting materials, catalysts, reagents, and byproducts. For reactions involving this compound, the strategy generally revolves around the strategic use of its acid-base properties and solubility characteristics.

Exploiting the Basicity of the Pyridine Ring

The lone pair of electrons on the pyridine nitrogen atom imparts basic properties to the molecule. Electron-donating groups, such as the butoxy and methyl groups, increase the basicity of the pyridine ring compared to unsubstituted pyridine.[1][2] This basicity is a key handle for purification. Treatment of the reaction mixture with a dilute aqueous acid will protonate the pyridine nitrogen, forming a water-soluble pyridinium salt. This allows for the efficient removal of the product from non-basic organic impurities via liquid-liquid extraction.

It is crucial to select an acid that is strong enough to protonate the pyridine but not so harsh as to cause unwanted side reactions, such as hydrolysis of the butoxy group, which can occur under forcing acidic conditions.[3] Dilute solutions of hydrochloric acid (e.g., 1 M HCl) or citric acid are generally suitable.

Solubility Profile

The butoxy group and the overall molecular structure of this compound and its derivatives render them soluble in a wide range of common organic solvents such as ethyl acetate, dichloromethane, and toluene.[4] This property is exploited during the extraction and purification steps. The choice of extraction solvent should be based on the polarity of the desired product and its ability to form a clean separation from the aqueous phase.

General Work-Up Protocol: A Step-by-Step Guide

This protocol provides a general framework that can be adapted for a variety of reactions, such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings.

1. Quenching the Reaction:

The initial step is to safely neutralize any reactive reagents. The choice of quenching agent is dictated by the specific reaction chemistry.

  • For Organometallic Reactions (e.g., Grignard, Lithiation): These reactions must be quenched with extreme care due to their exothermic nature.[5] A slow, dropwise addition of a proton source at low temperature (e.g., 0 °C) is essential. Saturated aqueous ammonium chloride (NH₄Cl) is a common and effective quenching agent.[1] For highly reactive reagents, a sequential quench with a less reactive alcohol like isopropanol, followed by methanol and then water, is a safer approach.

  • For Cross-Coupling Reactions (e.g., Suzuki, Negishi): These reactions are often quenched by the addition of water or a dilute acid.

2. Solvent Removal (Optional):

If the reaction was conducted in a high-boiling solvent (e.g., DMF, DMSO), it is often advantageous to remove the bulk of the solvent under reduced pressure before proceeding with the aqueous work-up. Co-evaporation with a solvent like toluene can aid in the removal of residual high-boiling solvents.

3. Aqueous Work-Up: The Extraction Process

This is the core of the purification process, designed to separate the product from both water-soluble and non-basic organic impurities.

  • Step 3a: Initial Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and water.

  • Step 3b: Acidic Wash (to isolate basic products): Transfer the mixture to a separatory funnel and extract the organic layer with a dilute acid (e.g., 1 M HCl). The protonated pyridine product will move into the aqueous layer. This step is crucial for removing non-basic organic impurities.

  • Step 3c: Basification and Re-extraction: Carefully basify the acidic aqueous layer with a base (e.g., saturated aqueous NaHCO₃ or 1 M NaOH) to a pH > 8. This deprotonates the pyridinium salt, regenerating the neutral, organic-soluble product. Extract the product back into an organic solvent (e.g., ethyl acetate, 3x).

  • Step 3d: Washing the Organic Layer: Combine the organic extracts and wash with water to remove any remaining water-soluble impurities, followed by a wash with brine (saturated aqueous NaCl) to facilitate drying.

  • Step 3e: Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Workflow for Aqueous Work-up

Workup_Workflow A Reaction Mixture B Dilute with Organic Solvent and Water A->B C Transfer to Separatory Funnel B->C D Extract with Dilute Acid (e.g., 1M HCl) C->D E Separate Layers D->E F Aqueous Layer (contains protonated product) E->F Product G Organic Layer (contains non-basic impurities) E->G Impurities H Basify Aqueous Layer (e.g., NaHCO₃, pH > 8) F->H I Extract with Organic Solvent (3x) H->I J Combine Organic Extracts I->J K Wash with Water J->K L Wash with Brine K->L M Dry (Na₂SO₄ or MgSO₄) L->M N Filter and Concentrate M->N O Crude Product N->O

Caption: General aqueous work-up workflow.

Purification of the Crude Product

The crude product obtained after the work-up may still contain minor impurities. Further purification is typically achieved by flash column chromatography or recrystallization.

Flash Column Chromatography

This is the most common method for purifying products from reactions of this compound.

  • Stationary Phase: Silica gel is the standard stationary phase.

  • Mobile Phase: A solvent system of ethyl acetate in hexanes is typically effective. The polarity of the eluent can be gradually increased to elute the product. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system. Given the basicity of the pyridine ring, peak tailing on silica gel can be an issue. Adding a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent can improve the peak shape and separation.[6]

Protocol for Flash Column Chromatography:

  • Prepare the Column: Pack a glass column with silica gel in the desired eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Recrystallization

For solid products, recrystallization can be a highly effective purification method. The choice of solvent is critical; the ideal solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures. Common solvent systems for recrystallization include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Emulsion formation during extraction - High concentration of salts or polar byproducts. - Vigorous shaking.- Add brine to the separatory funnel to help break the emulsion. - Gently swirl or invert the separatory funnel instead of vigorous shaking. - Filter the mixture through a pad of Celite.
Low recovery of product after acidic wash - Incomplete basification of the aqueous layer. - Product has some water solubility.- Ensure the pH of the aqueous layer is > 8 before re-extraction. - Perform more extractions (e.g., 5-6) with the organic solvent.
Product degradation during acidic wash - The product is sensitive to acid (e.g., hydrolysis of the butoxy group).- Use a milder acid, such as 10% aqueous citric acid. - Minimize the contact time with the acidic solution.
Peak tailing during column chromatography - Strong interaction of the basic pyridine nitrogen with acidic silanol groups on the silica gel.- Add a small amount of triethylamine (0.1-1%) to the eluent. - Use deactivated or end-capped silica gel.

Troubleshooting Decision Tree

Troubleshooting Start Work-up Issue? Emulsion Emulsion during Extraction? Start->Emulsion LowRecovery Low Product Recovery? Start->LowRecovery Degradation Product Degradation? Start->Degradation Tailing Peak Tailing in Chromatography? Start->Tailing Sol_Emulsion1 Add Brine Emulsion->Sol_Emulsion1 Yes Sol_Emulsion2 Gentle Inversion Emulsion->Sol_Emulsion2 Yes Sol_LowRecovery1 Check pH > 8 LowRecovery->Sol_LowRecovery1 Yes Sol_LowRecovery2 Increase # of Extractions LowRecovery->Sol_LowRecovery2 Yes Sol_Degradation Use Milder Acid (e.g., Citric Acid) Degradation->Sol_Degradation Yes Sol_Tailing1 Add Triethylamine to Eluent Tailing->Sol_Tailing1 Yes Sol_Tailing2 Use Deactivated Silica Tailing->Sol_Tailing2 Yes

Sources

Application Notes & Protocols: A Guide to the Purification of Products from 5-Bromo-2-butoxy-3-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-butoxy-3-methylpyridine is a versatile heterocyclic building block, pivotal in the synthesis of complex molecules targeted for pharmaceutical and materials science applications. Its utility primarily stems from the presence of a bromine atom at the 5-position, which serves as a reactive handle for forming new carbon-carbon and carbon-nitrogen bonds through powerful cross-coupling methodologies. The most prevalent of these are the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[1][2]

However, the synthesis of the desired product is only half the battle. The crude reaction mixture invariably contains a concoction of unreacted starting materials, catalyst residues, inorganic salts, and various side products. For researchers in drug development, the rigorous purification of the target compound is not merely a matter of chemical aesthetics but a critical step to ensure biological efficacy, safety, and reproducibility. This guide provides a framework of field-proven insights and detailed protocols for the effective purification of products derived from this compound, with a focus on explaining the causality behind each strategic choice.

Section 1: The First Principle: Understanding Your Crude Reaction Mixture

Before any purification strategy can be devised, a thorough analysis of the crude reaction mixture is paramount. This initial assessment informs the entire purification workflow, preventing wasted effort and potential loss of the target compound.

Common Impurities Profile: A typical cross-coupling reaction using this compound will likely contain the following species:

Impurity Class Examples Rationale for Presence Typical Removal Strategy
Starting Materials Unreacted this compound, boronic acid/ester, amineIncomplete reaction or non-stoichiometric addition of reagents.Chromatography, Crystallization
Catalyst Residues Palladium complexes, phosphine ligands (e.g., PPh₃, XPhos), phosphine oxidesRemnants from the catalytic cycle. Phosphine ligands readily oxidize upon exposure to air.Aqueous Washes, Chromatography, Metal Scavengers
Inorganic Salts K₃PO₄, Cs₂CO₃, NaOt-Bu, Na₂CO₃Added as the base required for the reaction mechanism (e.g., transmetalation in Suzuki coupling).[3]Aqueous Extraction (Work-up)
Reaction Byproducts Hydro-dehalogenated starting material (2-butoxy-3-methylpyridine), boronic acid homo-coupling products (biaryls)Side reactions occurring under coupling conditions.Chromatography, Crystallization
Solvents Toluene, Dioxane, THF, DMFReaction medium.Evaporation, High-Vacuum Drying

Analytical Workflow for Crude Mixture Assessment: A multi-pronged analytical approach provides the most comprehensive picture.

  • Thin-Layer Chromatography (TLC): The quickest and most common method to visualize the main components. It helps in identifying the product spot relative to the starting material and major non-polar impurities. This is the foundational step for developing a column chromatography method.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass information, confirming the presence of the desired product and identifying the mass of major impurities. This is invaluable for diagnosing unexpected side reactions.

  • Proton Nuclear Magnetic Resonance (¹H NMR) of the Crude Oil: While complex, a crude ¹H NMR can reveal the ratio of product to starting material, the presence of ligand signals, and other significant organic impurities, guiding the choice of purification scale and technique.

Section 2: Core Purification Strategies & Method Selection

The purification strategy is a multi-step process, beginning with a bulk clean-up (work-up) and followed by a high-resolution technique. The choice depends on the physical properties of the product and the nature of the impurities.

G start Crude Reaction Mixture workup Aqueous Work-up start->workup is_solid Is the Crude Product a Solid? workup->is_solid crystallization Attempt Crystallization is_solid->crystallization  Yes chromatography Flash Column Chromatography is_solid->chromatography  No / Impure Solid crystallization->chromatography Failure pure_solid Pure Crystalline Product crystallization->pure_solid Success pure_oil Pure Product (Oil or Solid) chromatography->pure_oil scavenging Metal Scavenging (if needed) pure_solid->scavenging pure_oil->scavenging final_product Final Purified Product scavenging->final_product

Caption: Decision workflow for selecting the primary purification method.
The Foundational Step: Aqueous Work-up

The initial work-up is designed to remove the bulk of inorganic salts and water-soluble components.

  • Causality: Cross-coupling reactions often employ inorganic bases that are highly soluble in water but insoluble in common organic extraction solvents (e.g., Ethyl Acetate, Dichloromethane). By partitioning the reaction mixture between an organic solvent and water, these salts are selectively removed into the aqueous phase.

  • Protocol:

    • Cool the reaction mixture to room temperature.

    • Dilute with an appropriate organic solvent (e.g., Ethyl Acetate).

    • Transfer to a separatory funnel and wash with water.

    • Follow with a wash using brine (saturated aqueous NaCl solution). This helps to break emulsions and removes residual water from the organic layer.[4][5]

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Expert Insight: For products of Buchwald-Hartwig aminations, which may be basic, an acidic wash (e.g., dilute aqueous HCl or citric acid) can remove excess starting amine.[4] However, exercise caution: if the desired product itself has a basic nitrogen that can be protonated, it may partition into the aqueous layer. A wash with a mild base like saturated aqueous NaHCO₃ is then required to neutralize the organic layer and recover the product.

The Workhorse: Flash Column Chromatography

Flash column chromatography is the most powerful and common technique for separating organic compounds based on their differential adsorption to a stationary phase (typically silica gel).

  • Causality: Silica gel is a polar stationary phase. Non-polar compounds have weak interactions and elute quickly, while polar compounds have stronger interactions (e.g., hydrogen bonding) and elute more slowly. By using a mobile phase (eluent) of a specific polarity, one can modulate the speed at which compounds travel through the column, achieving separation.

  • Solvent System Selection: The choice of eluent is critical and is determined by preliminary TLC analysis. For substituted pyridines, a gradient of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate) is the standard.

    • Starting Point: Begin with a low percentage of the polar solvent (e.g., 5-10% Ethyl Acetate in Hexanes).

    • Goal: The ideal TLC separation shows the product with a retention factor (Rf) of ~0.2-0.3, with clear separation from major impurities.

  • Expert Insight: The pyridine nitrogen can sometimes interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and potential product degradation. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent system.

The Finishing Touch: Crystallization & Metal Scavenging
  • Crystallization: If the purified product is a solid, crystallization can be an excellent final step to achieve very high purity and remove trace impurities that co-eluted during chromatography. The process involves dissolving the compound in a minimum amount of a hot solvent in which it is soluble, and then allowing it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solvent. The formation of co-crystals with substituted pyridines is a well-documented phenomenon that can be exploited for purification.[6][7][8]

  • Metal Scavenging: For compounds intended for biological testing, residual palladium levels must be minimized. After chromatographic purification, the product can be dissolved in a suitable solvent and stirred with a metal scavenger (e.g., silica-based thiols or specialized resins). A simple filtration then removes the scavenger and the bound palladium.

Section 3: Detailed Application Protocols

The following protocols are representative examples and may require optimization based on the specific substrate and reaction scale.

Protocol 1: Purification of a Suzuki-Miyaura Coupling Product

Reaction: this compound + 4-methoxyphenylboronic acid Expected Product: 2-Butoxy-5-(4-methoxyphenyl)-3-methylpyridine

G A 1. Reaction Completion & Cool Down B 2. Dilute with EtOAc & Water A->B C 3. Separate Layers B->C D 4. Wash Organic Layer with Brine C->D E 5. Dry (Na₂SO₄), Filter, Concentrate D->E F 6. Adsorb Crude Oil onto Silica Gel E->F G 7. Purify via Flash Chromatography F->G H 8. Combine Pure Fractions & Concentrate G->H I 9. Characterize Final Product H->I

Caption: Experimental workflow for Suzuki-Miyaura product purification.

Step-by-Step Methodology:

  • Work-up:

    • After confirming reaction completion via TLC or LC-MS, cool the reaction vessel to room temperature.

    • Dilute the mixture with ethyl acetate (approx. 10 mL per mmol of starting material) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with:

      • Water (2 x volume of organic layer)

      • Brine (1 x volume of organic layer)

    • Dry the separated organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate to dryness using a rotary evaporator to yield the crude product as an oil or solid.

  • Flash Column Chromatography:

    • Preparation: Prepare a silica gel column in a hexanes/ethyl acetate mixture. A typical starting eluent is 95:5 Hexanes:Ethyl Acetate.

    • Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.

    • Elution: Elute the column using a gradient of ethyl acetate in hexanes. A representative gradient is provided below. Collect fractions and monitor by TLC.

Gradient Step % Ethyl Acetate in Hexanes Volume (Column Volumes) Expected Elution
15%2Non-polar impurities (e.g., biaryl byproduct)
25% -> 15%8Desired Product
315% -> 30%4Unreacted Starting Material & Polar Impurities
450%2Column Flush
Protocol 2: Purification of a Buchwald-Hartwig Amination Product

Reaction: this compound + Morpholine Expected Product: 4-(2-Butoxy-3-methylpyridin-5-yl)morpholine

Step-by-Step Methodology:

  • Work-up & Catalyst Removal: [9]

    • Cool the reaction mixture and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the insoluble palladium catalyst and inorganic salts. Wash the Celite® pad thoroughly with additional ethyl acetate.

    • Transfer the combined filtrate to a separatory funnel.

    • Wash the organic layer with water and then brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Flash Column Chromatography:

    • Rationale: The product is significantly more polar than the starting material due to the morpholine moiety. A more polar eluent system will be required.

    • Preparation & Loading: As described in Protocol 1.

    • Elution: Elute the column with a gradient of ethyl acetate in hexanes. A typical gradient might start at 20% ethyl acetate and increase to 50-60%. Due to the basic nature of the product, adding 0.5% triethylamine to the eluent system is highly recommended to prevent peak tailing.

    • Isolation: Combine pure fractions and concentrate to yield the purified product.

Section 4: Troubleshooting Common Purification Challenges

  • Problem: The product and starting material are co-eluting (very close Rf values).

    • Solution: Try a different solvent system. Switching from Ethyl Acetate to a solvent with different characteristics, like Dichloromethane/Methanol or using an ether solvent, can alter selectivity. If separation is still poor, consider preparative HPLC on a normal or reversed-phase column.

  • Problem: The purified product is still yellow/grey, indicating catalyst contamination.

    • Solution: The product may be coordinating to residual palladium. Perform a metal scavenging step as described in Section 2.3. Alternatively, passing a solution of the product through a small plug of activated carbon can sometimes remove colored impurities.

  • Problem: Significant product loss during work-up.

    • Solution: Your product may have some water solubility or may have been protonated and extracted into an acidic aqueous layer. Re-extract the aqueous layers with more organic solvent. If the product is basic, ensure the aqueous layer is neutralized or made basic before back-extraction.

References

  • Title: Separation of pyridine or pyridine derivatives from aqueous solutions.
  • Title: Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. Source: CrystEngComm (RSC Publishing) URL:[Link]
  • Title: Pyridine. Source: Wikipedia URL:[Link]
  • Title: New Co-Crystals/Salts of Gallic Acid and Substituted Pyridines: An Effect of Ortho-Substituents on the Formation of an Acid–Pyridine Heterosynthon. Source: MDPI URL:[Link]
  • Title: The Synthesis and Liquid Crystal Properties of Some 2,5-Disubstituted Pyridines. Source: Liquid Crystals URL:[Link]
  • Title: Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Source: RSC Publishing URL:[Link]
  • Title: HPLC Methods for analysis of Pyridine.
  • Title: New Co-Crystals/Salts of Gallic Acid and Substituted Pyridines: An Effect of Ortho-Substituents on the Formation of an Acid–Pyridine Heterosynthon.
  • Title: What is best method to remove pyridine from a reaction mixture?
  • Title: Synthesis of a New Series of Pyridine and Fused Pyridine Deriv
  • Title: Buchwald–Hartwig amin
  • Title: Buchwald-Hartwig Amination. Source: Chemistry LibreTexts URL:[Link]
  • Title: 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Source: Maynooth University Research Archive Library URL:[Link]
  • Title: Gas chromatographic separation of substituted pyridines. Source: PubMed URL:[Link]
  • Title: A Guided Inquiry to the Bromination of Alkenes: An Effort to Foster Student Understanding of Thin Layer Chromatography in the Or. Source: WMU's ScholarWorks URL:[Link]
  • Title: Paper chromatography of pyridine deriv
  • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Source: MDPI URL:[Link]
  • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

Sources

Application Note: Monitoring the Progress of 5-Bromo-2-butoxy-3-methylpyridine Reactions by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving 5-Bromo-2-butoxy-3-methylpyridine. We delve into the fundamental principles of TLC, offer a detailed, step-by-step protocol for a representative Suzuki coupling reaction, and provide expert insights into the interpretation of results and troubleshooting common issues. The methodologies described herein are designed to ensure scientific integrity and reproducibility in a laboratory setting.

Introduction: The Imperative of Reaction Monitoring

In the realm of synthetic organic chemistry, the ability to accurately and efficiently track the progress of a chemical reaction is paramount. It allows the chemist to determine the optimal reaction time, identify the formation of intermediates and byproducts, and ultimately, decide when to proceed with workup and purification.[1][2] For pyridine derivatives such as this compound, which are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals, meticulous reaction monitoring is crucial for maximizing yield and purity.[3][4]

Thin-Layer Chromatography (TLC) stands out as a rapid, cost-effective, and highly sensitive analytical technique for this purpose.[1][5][6] Its simplicity and the small amount of sample required make it an indispensable tool in the modern organic chemistry laboratory.[1][7] This guide will provide both the foundational knowledge and the practical steps necessary to confidently apply TLC for monitoring reactions of this compound.

Foundational Principles of Thin-Layer Chromatography

TLC operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.[5][7][8]

  • The Stationary Phase: Typically, a thin layer of an adsorbent material, most commonly silica gel or alumina, is coated onto a solid support such as a glass, plastic, or aluminum plate.[5][7] Silica gel is polar due to the presence of silanol groups (Si-OH) and is capable of hydrogen bonding.[1]

  • The Mobile Phase (Eluent): A solvent or a mixture of solvents, known as the eluent, is drawn up the plate via capillary action.[5][7] The polarity of the mobile phase is a critical parameter that can be adjusted to achieve optimal separation.

  • The Separation Process: A small spot of the reaction mixture is applied to the bottom of the TLC plate. As the mobile phase ascends the plate, it dissolves the sample and carries it upwards. The components of the mixture will travel at different rates depending on their relative affinities for the stationary and mobile phases.[1][5] More polar compounds will adhere more strongly to the polar silica gel and will therefore travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value.[8][9] Conversely, less polar compounds will have a greater affinity for the mobile phase and will travel further, exhibiting a higher Rf value.[9][10]

  • Retention Factor (Rf): The Rf value is a quantitative measure of a compound's movement on a TLC plate and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[11][12]

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    An ideal Rf value for good separation lies between 0.2 and 0.8.[13][14]

Experimental Protocol: Monitoring a Suzuki Coupling Reaction

To illustrate the practical application of TLC, we will consider a hypothetical Suzuki cross-coupling reaction, a common and powerful method for forming carbon-carbon bonds with bromo-aromatic compounds.[4][15]

Reaction: Suzuki coupling of this compound with Phenylboronic Acid.

Scheme: Starting Material (SM): this compound Reagent: Phenylboronic Acid Product (P): 2-Butoxy-3-methyl-5-phenylpyridine

Materials and Equipment
  • TLC plates (e.g., Merck silica gel 60 F-254)[16]

  • TLC developing chamber with a lid

  • Capillary tubes for spotting

  • Pencil

  • Ruler

  • UV lamp (254 nm)[17][18]

  • Iodine chamber or other staining reagents (e.g., potassium permanganate, phosphomolybdic acid)[18][19][20]

  • Solvents for mobile phase (e.g., hexanes, ethyl acetate)

  • Sample vials

Step-by-Step Methodology
  • Preparation of the TLC Chamber:

    • Pour a suitable mobile phase (eluent) into the developing chamber to a depth of about 0.5 cm. A common starting eluent for compounds of moderate polarity is a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v).[6][16]

    • Place a piece of filter paper inside the chamber, allowing it to become saturated with the eluent. This ensures that the chamber atmosphere is saturated with solvent vapors, which promotes even development of the TLC plate.[7]

    • Cover the chamber with the lid and allow it to equilibrate for 5-10 minutes.

  • Preparation of the TLC Plate:

    • Using a pencil, gently draw a straight line (the origin) approximately 1 cm from the bottom of the TLC plate.[17] Never use a pen , as the ink will be carried up the plate with the solvent.[21]

    • Mark three small, evenly spaced points on the origin line for spotting the samples. These will be for the starting material (SM), a co-spot (C), and the reaction mixture (R).

  • Sample Preparation and Spotting:

    • Prepare dilute solutions of the starting material (this compound) and the reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.

    • Using a capillary tube, carefully spot a small amount of the starting material solution onto the "SM" mark on the origin. The spot should be as small and concentrated as possible.[6]

    • On the "R" mark, spot a small amount of the reaction mixture.

    • On the "C" mark (co-spot), first spot the starting material, and then carefully spot the reaction mixture directly on top of it. This lane is crucial for confirming the identity of the starting material spot in the reaction mixture.

  • Development of the TLC Plate:

    • Carefully place the spotted TLC plate into the equilibrated chamber, ensuring that the origin line is above the level of the eluent.[21][22]

    • Replace the lid and allow the solvent front to ascend the plate by capillary action.[5]

    • Remove the plate when the solvent front is approximately 1 cm from the top.[5]

    • Immediately mark the position of the solvent front with a pencil.[12]

  • Visualization:

    • Allow the solvent to completely evaporate from the plate.

    • Visualize the separated spots under a UV lamp at 254 nm.[17][18] Most aromatic compounds will appear as dark spots against a fluorescent green background.[20]

    • Circle the visible spots with a pencil.

    • For compounds that are not UV-active, or for additional confirmation, use a chemical stain. An iodine chamber is a good general-purpose stain that reversibly forms colored complexes with many organic compounds.[18][19] Alternatively, dipping the plate in a potassium permanganate solution can visualize compounds that are susceptible to oxidation.[19]

Interpretation of Results

By comparing the spots in the different lanes, you can effectively monitor the reaction's progress:

  • Lane SM: Shows the position (Rf value) of the pure starting material.

  • Lane R: At the beginning of the reaction (t=0), this lane should show a prominent spot corresponding to the starting material. As the reaction proceeds, this spot will diminish in intensity, and a new spot corresponding to the product will appear. The product, 2-Butoxy-3-methyl-5-phenylpyridine, is likely to be less polar than the starting material due to the replacement of the bromine atom with a phenyl group, and thus should have a higher Rf value.

  • Lane C: The co-spot lane helps to unambiguously identify the starting material spot in the reaction mixture lane.

The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[2][6]

Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_application Sample Application cluster_analysis Analysis cluster_interpretation Interpretation prep_chamber Prepare & Equilibrate TLC Chamber spot_sm Spot Starting Material (SM) prep_plate Prepare & Mark TLC Plate prep_plate->spot_sm spot_rxn Spot Reaction Mixture (R) spot_sm->spot_rxn spot_co Co-spot (SM + R) spot_rxn->spot_co develop Develop Plate in Chamber spot_co->develop visualize Visualize Spots (UV, Stain) develop->visualize calculate Calculate Rf Values visualize->calculate interpret Compare Lanes & Assess Reaction Progress calculate->interpret

Caption: Workflow for monitoring a chemical reaction using TLC.

Data Presentation: Expected Rf Values

The choice of eluent significantly impacts the separation. A systematic approach is to start with a non-polar solvent and gradually increase the polarity.

Eluent System (Hexanes:Ethyl Acetate)Expected Rf (Starting Material)Expected Rf (Product)Separation Quality
9:10.250.40Good
4:10.450.65Optimal
1:10.750.85Poor (spots too high)
100% Hexanes0.050.10Poor (spots too low)

Note: These are hypothetical values for illustrative purposes. Actual Rf values will depend on the specific reaction conditions and TLC plate characteristics.[9]

Troubleshooting Common TLC Issues

ProblemPossible Cause(s)Solution(s)
Streaking or Elongated Spots Sample is too concentrated/overloaded.[21][22][23]Dilute the sample solution and re-spot.
The eluent is too polar for the compound.Use a less polar solvent system.
The compound is acidic or basic.[22]Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent.[22]
Spots Remain at the Baseline The eluent is not polar enough.[13][22]Increase the polarity of the eluent by adding more of the polar solvent.[22]
All Spots Run to the Solvent Front The eluent is too polar.[10][13][22]Decrease the polarity of the eluent by adding more of the non-polar solvent.[22]
No Spots are Visible The sample is too dilute.[21][22]Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[21][22]
The compound is not UV-active.[20][22]Use a chemical stain for visualization.[6][20]
Uneven Solvent Front The TLC plate was touching the side of the chamber or the filter paper.[21]Ensure the plate is centered in the chamber and not touching the sides.
The bottom of the plate is not level.Ensure the plate is placed flat on the bottom of the chamber.

Conclusion

Thin-Layer Chromatography is an invaluable technique for the real-time monitoring of organic reactions. By understanding the underlying principles and adhering to a systematic protocol, researchers can gain critical insights into the progress of their syntheses involving this compound and other valuable intermediates. This knowledge empowers chemists to make informed decisions, leading to improved reaction outcomes and more efficient drug discovery and development processes.

References

  • Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. [Link]
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Strategic Functionalization of 5-Bromo-2-butoxy-3-methylpyridine via Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide:

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The substituted pyridine motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1] The strategic derivatization of these heterocycles is therefore a critical task in the drug discovery pipeline.[2][3][4] 5-Bromo-2-butoxy-3-methylpyridine (CAS: 1261895-63-9) is a particularly valuable building block, offering a defined point of attachment—the C5 bromine—for introducing molecular complexity. The butoxy group modulates solubility and lipophilicity, while the methyl group provides a steric and electronic handle. Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile strategy for elaborating this scaffold, enabling the precise formation of C-C, C-N, and other key bonds under relatively mild conditions.[5] This guide moves beyond simple procedural lists to provide the underlying rationale for key experimental choices, empowering researchers to not only replicate these protocols but also to adapt and troubleshoot them effectively.

Section 1: Foundational Principles for Success in Palladium Catalysis

Before proceeding to specific protocols, it is crucial to understand the universal parameters that govern the success of these transformations. The palladium catalyst is an electron-rich species that is sensitive to oxygen.

1.1 The Imperative of an Inert Atmosphere: The active catalytic species in most cross-coupling reactions is a Palladium(0) complex. This species is readily oxidized by atmospheric oxygen to Palladium(II), rendering it inactive in the catalytic cycle. Therefore, all reactions must be performed under an inert atmosphere (typically high-purity Argon or Nitrogen) using either a glovebox or standard Schlenk line techniques.

1.2 Solvent and Reagent Purity: Solvents for palladium-catalyzed reactions must be anhydrous and should be degassed prior to use to remove dissolved oxygen. This is typically achieved by sparging with an inert gas for 20-30 minutes or by several freeze-pump-thaw cycles. Reagent purity is also paramount, as impurities can poison the catalyst.

1.3 The Role of Ligands: Bare palladium atoms are unstable and tend to aggregate into inactive palladium black. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), stabilize the palladium center, modulate its reactivity, and facilitate the key steps of the catalytic cycle. The choice of ligand is often the most critical variable for a successful reaction. Bulky, electron-rich ligands generally promote the crucial oxidative addition and reductive elimination steps.

1.4 Base Selection: The base plays a multifaceted role. It is required to neutralize the hydrogen halide produced during the reaction. In Suzuki couplings, it activates the boronic acid. In Buchwald-Hartwig aminations, it deprotonates the amine nucleophile. The choice of base (e.g., K₂CO₃, K₃PO₄, NaOtBu) must be matched to the specific reaction and the sensitivity of the functional groups on the substrates.[6]

Experimental Workflow Overview

G cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification prep1 Flame-dry glassware under vacuum prep2 Add solid reagents (substrate, base, catalyst) prep1->prep2 prep3 Evacuate & backfill with inert gas (3x) prep2->prep3 react1 Add degassed solvents & liquid reagents via syringe prep3->react1 Maintain positive inert gas pressure react2 Heat to specified temperature with vigorous stirring react1->react2 react3 Monitor reaction progress (TLC / LC-MS) react2->react3 workup1 Cool to RT & quench reaction react3->workup1 Upon completion workup2 Perform aqueous extraction workup1->workup2 workup3 Dry organic layer & concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 Characterize final product\n(NMR, MS, etc.) Characterize final product (NMR, MS, etc.) workup4->Characterize final product\n(NMR, MS, etc.)

Caption: General experimental workflow for palladium-catalyzed reactions.

Section 2: Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for coupling aryl halides with organoboron reagents, valued for its high functional group tolerance and the low toxicity of its boron-based reagents and byproducts.[7]

Mechanism & Rationale: The reaction is initiated by the oxidative addition of the C-Br bond of this compound to a Pd(0) complex. The crucial transmetalation step, where the organic group from the boron reagent is transferred to the palladium center, is facilitated by a base. The base activates the boronic acid, forming a more nucleophilic "ate" complex. The cycle concludes with reductive elimination, which forms the desired biaryl product and regenerates the Pd(0) catalyst.[8]

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 L₂Pd⁰ OA Oxidative Addition OA->Pd0 ArPdBr Ar-PdII(L)₂-Br OA->ArPdBr RE Reductive Elimination RE->Pd0 Product Ar-R' RE->Product TM Transmetalation ArPdR Ar-PdII(L)₂-R' TM->ArPdR ArPdBr->TM ArPdR->RE Substrate Ar-Br Substrate->OA Boronic R'-B(OH)₂ + Base Boronic->TM

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Reagent/ComponentMolar Eq.Mol (mmol)Mass/VolumePurpose
This compound1.00.5122 mgAryl Halide
Phenylboronic Acid1.20.673 mgCoupling Partner
Pd(PPh₃)₄0.030.01517 mgCatalyst
K₃PO₄ (Potassium Phosphate)2.51.25265 mgBase
1,4-Dioxane--4.0 mLSolvent
Degassed H₂O--1.0 mLCo-solvent

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with argon three times.

  • Add the degassed 1,4-dioxane and degassed water via syringe.[9]

  • Heat the reaction mixture to 90 °C in a pre-heated oil bath and stir vigorously for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS to confirm consumption of the starting material.

  • Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Section 3: Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[10] It has broad utility in synthesizing aryl amines, which are prevalent in pharmaceuticals.[6]

Mechanism & Rationale: The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of the aryl bromide to Pd(0).[10] The key difference lies in the next step: the amine coordinates to the palladium complex, and a strong, non-nucleophilic base (commonly an alkoxide like NaOtBu) deprotonates the coordinated amine to form a palladium-amido complex. Reductive elimination then furnishes the C-N bond and regenerates the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands (e.g., BINAP, XantPhos) is critical to facilitate the sterically demanding reductive elimination step.[11][12]

Protocol 2: Buchwald-Hartwig Amination with Morpholine

Reagent/ComponentMolar Eq.Mol (mmol)Mass/VolumePurpose
This compound1.00.5122 mgAryl Halide
Morpholine1.20.652 mg (52 µL)Amine Nucleophile
Pd₂(dba)₃0.010.0054.6 mgCatalyst Precursor
(±)-BINAP0.030.0159.4 mgLigand
NaOtBu (Sodium tert-butoxide)1.40.767 mgBase
Toluene--5.0 mLSolvent

Step-by-Step Methodology:

  • In an argon-filled glovebox, add Pd₂(dba)₃, (±)-BINAP, and NaOtBu to an oven-dried vial equipped with a stir bar.

  • Add the this compound and toluene. Stir for 5 minutes.

  • Add the morpholine via syringe. Seal the vial with a Teflon-lined cap.

  • Remove the vial from the glovebox and place it in a pre-heated oil bath at 100 °C. Stir for 16-24 hours.

  • Monitor reaction progress by LC-MS.

  • After completion, cool to room temperature. Pass the reaction mixture through a short plug of celite, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 4: Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to C(sp²)-C(sp) bonds.[13] This reaction is fundamental for creating rigid, linear structures found in materials science and as precursors for more complex heterocyclic syntheses.

Mechanism & Rationale: This reaction typically employs a dual-catalyst system. The palladium catalyst undergoes the standard oxidative addition. Concurrently, a copper(I) co-catalyst (usually CuI) reacts with the terminal alkyne to form a copper(I) acetylide. This species is more reactive and readily undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination then yields the aryl-alkyne product.[14] The reaction is run with an amine base (e.g., Et₃N, DIPA), which also serves to scavenge the HBr byproduct.[13]

Protocol 3: Sonogashira Coupling with Phenylacetylene

Reagent/ComponentMolar Eq.Mol (mmol)Mass/VolumePurpose
This compound1.00.5122 mgAryl Halide
Phenylacetylene1.20.661 mg (66 µL)Alkyne
PdCl₂(PPh₃)₂0.020.017 mgCatalyst
CuI (Copper(I) Iodide)0.040.023.8 mgCo-catalyst
Triethylamine (Et₃N)3.01.5152 mg (209 µL)Base/Solvent
THF (Tetrahydrofuran)--4.0 mLSolvent

Step-by-Step Methodology:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill with argon three times.

  • Add anhydrous, degassed THF and triethylamine via syringe.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at room temperature for 16 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Section 5: Additional Palladium-Catalyzed Transformations

Heck Reaction (C-C coupling with Alkenes): This reaction couples the aryl bromide with an alkene, such as styrene or an acrylate.[15]

  • Typical Conditions: Pd(OAc)₂ (2-5 mol%), P(o-tolyl)₃ (4-10 mol%) as ligand, a base like Et₃N or Na₂CO₃, and a polar aprotic solvent like DMF or NMP at high temperatures (100-140 °C).[16]

  • Causality: The mechanism involves oxidative addition, followed by migratory insertion of the alkene (carbopalladation) and subsequent β-hydride elimination to form the product and a palladium-hydride species, which is converted back to Pd(0) by the base.[17]

Stille Coupling (C-C coupling with Organostannanes): The Stille reaction offers a highly versatile C-C bond formation method due to the stability and functional group tolerance of the organostannane reagents.[18]

  • Typical Conditions: Pd(PPh₃)₄ (2-5 mol%), an organostannane (e.g., tributyl(vinyl)tin, 1.1 eq), and an anhydrous solvent like toluene or DMF, heated to 80-110 °C.[19][20]

  • Causality & Trustworthiness: While effective, organotin reagents and byproducts are highly toxic.[18] A specific workup step, such as washing the reaction mixture with an aqueous solution of potassium fluoride (KF), is required to precipitate the tin byproducts as insoluble tributyltin fluoride, facilitating their removal.[21]

References

  • The Role of Fluorinated Pyridines in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd.
  • Stille Coupling. NROChemistry.
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  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Royal Society of Chemistry.
  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2).
  • Heck Reaction. University of Regensburg.
  • The Role of Halogenated Pyridines in Modern Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. MDPI.
  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable.
  • Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.
  • Stille reaction. Wikipedia.
  • Buchwald-Hartwig Amin
  • Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-N-phenylpyridin-3-amine. Benchchem.
  • Stille Coupling. Chemistry LibreTexts.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
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  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton ePrints.
  • A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. MDPI.
  • Sonogashira cross coupling of 5-bromo-6-phenylpyridazin-3(2H)-one with terminal alkynes. ScienceDirect.
  • Application Notes and Protocols for Reactions with 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine.
  • Method for preparing 5-bromo-2-methylpyridine.
  • Heck Reaction. Chemistry LibreTexts.
  • Palladium-catalyzed reactions of acetoxyenynes with triorganoindium reagents. ScienceDirect.
  • The Mechanisms of the Stille Reaction. University of Windsor.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst.
  • The Intramolecular Heck Reaction. Macmillan Group, Caltech.
  • This compound. ChemicalBook.
  • Optimization of the one-pot synthesis of N-(6-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)pyridin-3-yl)-N-hydroxyacetamide. Royal Society of Chemistry.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine. Benchchem.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
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  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Royal Society of Chemistry.
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Application Notes & Protocols: 5-Bromo-2-butoxy-3-methylpyridine in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the potential applications of 5-Bromo-2-butoxy-3-methylpyridine as a versatile building block in materials science. While direct applications of this specific molecule are emerging, its structural motifs—a reactive bromine atom for cross-coupling, an electron-rich pyridine core, and solubilizing alkyl groups—position it as a high-potential precursor for a range of functional materials. This guide outlines detailed, field-proven protocols for its utilization in the synthesis of organic electronic materials and as a ligand for functional metal complexes. The methodologies are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and innovation.

Introduction: Chemical Profile and Synthetic Potential

This compound is a substituted pyridine derivative characterized by a unique combination of functional groups that make it an attractive synthon for materials chemistry. The bromine atom at the 5-position serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably Suzuki, Stille, and Buchwald-Hartwig cross-coupling reactions. These reactions are foundational in the synthesis of conjugated polymers and small molecules for organic electronics.

The 2-butoxy and 3-methyl groups are not merely passive substituents. The butoxy group enhances the solubility of the molecule and its derivatives in common organic solvents, which is a critical consideration for solution-processable materials used in printed electronics. Furthermore, the electron-donating nature of the alkoxy group modulates the electronic properties of the pyridine ring, influencing the HOMO/LUMO energy levels of the resulting materials. The methyl group provides steric hindrance that can be exploited to control intermolecular packing and prevent unwanted aggregation, which is often crucial for achieving high-performance in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Application in Organic Electronics: Synthesis of a Novel Conjugated Polymer

The primary application envisioned for this compound is as a monomer in the synthesis of conjugated polymers for organic electronic devices. The pyridine unit, being electron-deficient, can be copolymerized with electron-rich monomers to create donor-acceptor (D-A) polymers with tailored bandgaps and charge transport properties.

Rationale for Monomer Selection and Polymer Design

In this protocol, we describe the synthesis of a D-A copolymer, Poly[(2,5-bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione)-alt-(2-butoxy-3-methylpyridine)] (P(DPP-Py)), via a Suzuki polycondensation reaction. The electron-donating comonomer, a diketopyrrolopyrrole (DPP) derivative, is chosen for its strong light absorption and excellent charge carrier mobility. The this compound acts as the electron-accepting unit. This combination is designed to yield a polymer with broad absorption in the visible spectrum and ambipolar charge transport characteristics, making it suitable for applications in both OPVs and organic field-effect transistors (OFETs).

Experimental Protocol: Suzuki Polycondensation

Materials:

  • This compound

  • 2,5-bis(2-octyldodecyl)-3,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione (DPP-diboronate ester)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

  • Acetone

  • Hexane

  • Soxhlet extraction apparatus

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Reaction Setup: In a glovebox, add this compound (1.0 mmol), DPP-diboronate ester (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol) to a 100 mL Schlenk flask equipped with a magnetic stir bar.

  • Solvent and Base Addition: Add anhydrous toluene (40 mL) and an aqueous solution of K₂CO₃ (2 M, 10 mL) to the flask. The biphasic system is crucial for the catalytic cycle of the Suzuki reaction.

  • Polymerization: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Heat the reaction mixture to 90 °C with vigorous stirring under a positive pressure of argon. The reaction progress can be monitored by the increasing viscosity of the solution. The typical reaction time is 48-72 hours.

  • Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing methanol (400 mL) with vigorous stirring. The polymer will precipitate as a dark solid.

  • Purification by Soxhlet Extraction: Filter the crude polymer and dry it under vacuum. Purify the polymer by sequential Soxhlet extraction with acetone, hexane, and finally chloroform. The purified polymer is recovered from the chloroform fraction. This step is critical to remove oligomers and catalyst residues, which can be detrimental to device performance.

  • Drying and Characterization: Precipitate the chloroform fraction in methanol, filter the polymer, and dry it in a vacuum oven at 60 °C overnight. The final polymer should be a dark, fibrous solid. Characterize the polymer by ¹H NMR, gel permeation chromatography (GPC) for molecular weight determination, and UV-Vis spectroscopy to determine its optical properties.

Expected Material Properties

The resulting polymer, P(DPP-Py), is expected to exhibit the following properties, making it a promising candidate for organic electronic applications.

PropertyExpected ValueSignificance
Molecular Weight (Mn)> 20 kDaSufficient chain length for good film formation and charge transport.
Polydispersity Index (PDI)< 2.5Indicates a controlled polymerization process.
Optical Bandgap (E_g)1.5 - 1.8 eVBroad absorption in the visible and near-infrared regions, ideal for OPVs.
HOMO Level-5.2 to -5.5 eVGood alignment with commonly used hole transport layers and electrodes.
LUMO Level-3.5 to -3.8 eVFacilitates electron injection and transport.
Workflow Diagram

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomer1 This compound Reaction Suzuki Polycondensation Toluene/K₂CO₃, 90 °C, 48h Monomer1->Reaction Monomer2 DPP-diboronate ester Monomer2->Reaction Catalyst Pd₂(dba)₃ / P(o-tol)₃ Catalyst->Reaction CrudePolymer Crude P(DPP-Py) Reaction->CrudePolymer Precipitation Precipitation in Methanol CrudePolymer->Precipitation Soxhlet Soxhlet Extraction (Acetone, Hexane, Chloroform) Precipitation->Soxhlet PurePolymer Purified P(DPP-Py) Soxhlet->PurePolymer GPC GPC (Mn, PDI) PurePolymer->GPC UVVis UV-Vis (Optical Bandgap) PurePolymer->UVVis CV Cyclic Voltammetry (HOMO/LUMO) PurePolymer->CV NMR ¹H NMR (Structure) PurePolylet PurePolylet PurePolylet->NMR G cluster_ligand Ligand Synthesis cluster_complex Complex Formation Start_Ligand This compound Suzuki_Ligand Suzuki Coupling Start_Ligand->Suzuki_Ligand Boronic_Acid 2-Phenylpyridine-4-boronic acid Boronic_Acid->Suzuki_Ligand Ligand Bidentate Ligand Suzuki_Ligand->Ligand Dimerization Dimer Formation Ligand->Dimerization Iridium_Salt IrCl₃·3H₂O Iridium_Salt->Dimerization Dimer Dichloro-bridged Dimer Dimerization->Dimer Final_Complexation Final Complexation Dimer->Final_Complexation Ancillary_Ligand Acetylacetone Ancillary_Ligand->Final_Complexation Final_Complex Phosphorescent Ir(III) Complex Final_Complexation->Final_Complex

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions of 5-Bromo-2-butoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-2-butoxy-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific transformation. The inherent electronic properties of this substituted pyridine present unique challenges that require careful consideration of reaction parameters to achieve high yields.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing explanations grounded in reaction mechanism and offering actionable solutions.

Issue 1: Low or No Product Yield

Question: My Suzuki reaction with this compound is resulting in low to no yield of the desired coupled product. What are the primary causes and how can I improve the outcome?

Answer:

Low yields in the Suzuki coupling of this compound often stem from a combination of factors related to the substrate's electronic nature and the intricacies of the catalytic cycle. The pyridine nitrogen's lone pair can interfere with the palladium catalyst, and the electron-donating butoxy group can influence the reactivity of the C-Br bond.[1][2] Here’s a breakdown of potential causes and solutions:

Potential Cause A: Catalyst Inhibition or Deactivation

The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or the formation of inactive complexes.[1] This is a well-documented challenge in couplings involving 2-substituted pyridines.

Solutions:

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands is critical. These ligands stabilize the active Pd(0) species and sterically hinder the coordination of the pyridine nitrogen.[1][2] Buchwald's biaryl phosphine ligands are particularly effective.[2][3]

  • Catalyst Choice: Employing pre-formed palladium(II) precatalysts, such as those from the Buchwald G2, G3, or G4 series, can provide a more consistent source of the active Pd(0) catalyst.[4] If using a Pd(0) source like Pd(PPh₃)₄ is not effective, switching to a system generated in situ from Pd(OAc)₂ or Pd₂(dba)₃ with an appropriate ligand is recommended.[5]

  • Catalyst Loading: For particularly stubborn couplings, consider increasing the catalyst loading from a standard 1-3 mol% to 5 mol%.[1][6]

Potential Cause B: Inefficient Oxidative Addition

While the C-Br bond is generally reactive in Suzuki couplings, the electron-donating butoxy group at the 2-position of the pyridine ring increases the electron density at the carbon-bromine bond. This can slow down the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[2][7]

Solutions:

  • Electron-Rich Ligands: As mentioned above, electron-rich ligands like alkylphosphines or N-heterocyclic carbenes (NHCs) are crucial as they promote oxidative addition.[2][4]

  • Reaction Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for oxidative addition. A temperature range of 80-110 °C is a good starting point, but optimization may be required.[2][8]

Potential Cause C: Protodeboronation of the Boronic Acid/Ester

This common side reaction involves the cleavage of the C-B bond of the organoboron reagent by a proton source, replacing it with a C-H bond.[2][4] This is particularly problematic with heteroaromatic boronic acids and under strongly basic, aqueous conditions.[4]

Solutions:

  • Use of Boronic Esters: Pinacol esters or MIDA boronates are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[2][9] They can act as a "slow-release" source of the boronic acid under the reaction conditions.[2]

  • Choice of Base: Strong bases, especially hydroxides, can accelerate protodeboronation.[2] Consider using weaker inorganic bases like K₃PO₄ or K₂CO₃, or non-aqueous bases like CsF.[2][10]

  • Anhydrous Conditions: While some water is often beneficial for Suzuki reactions, excess water can promote protodeboronation.[2] Ensuring the use of dry solvents can be advantageous.

Issue 2: Formation of Significant Byproducts

Question: I am observing significant byproduct formation, primarily homocoupling of my boronic acid and dehalogenation of my starting material. How can I minimize these side reactions?

Answer:

The formation of byproducts such as homocoupled boronic acids and dehalogenated starting material points to specific issues within your reaction setup and catalytic cycle.

Potential Cause A: Homocoupling of the Boronic Acid

This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of Pd(II) species and oxygen in the reaction mixture.[4][11]

Solutions:

  • Thorough Degassing: It is imperative to rigorously degas the reaction mixture to remove dissolved oxygen.[2][12] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[13]

  • Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ or ensuring the efficient in situ reduction of a Pd(II) precatalyst can minimize the amount of Pd(II) available for homocoupling.

Potential Cause B: Dehalogenation of this compound

Dehalogenation results in the formation of 2-butoxy-3-methylpyridine. This can happen if the Pd(II)-aryl intermediate reacts with a hydride source in the reaction mixture before transmetalation can occur.[4]

Solutions:

  • Solvent Choice: Some solvents, like certain alcohols, can act as hydride donors. Using aprotic solvents like dioxane, toluene, or THF is generally preferred.[4][8]

  • Base Selection: Amine bases can sometimes be a source of hydrides.[4] Sticking to inorganic bases like carbonates or phosphates is advisable.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for the Suzuki coupling of this compound?

A1: There is no single "best" catalyst system, as the optimal choice can depend on the specific boronic acid or ester being used. However, a highly effective starting point is a combination of a palladium precatalyst with a bulky, electron-rich biaryl phosphine ligand.[2][3]

Catalyst ComponentRecommended OptionsRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G3)Provide a reliable source of the active Pd(0) catalyst.[4][5]
Ligand XPhos, SPhos, RuPhosBulky and electron-rich to promote oxidative addition and prevent catalyst inhibition.[1][2][3]

Q2: Which base should I choose, and how much should I use?

A2: The choice of base is crucial for activating the boronic acid for transmetalation without promoting side reactions.[2][14]

BaseEquivalentsAdvantages & Considerations
K₃PO₄ 2.0 - 3.0Often a good choice for challenging couplings, especially under anhydrous or low-water conditions.[3]
K₂CO₃ 2.0 - 3.0A standard and effective base, typically used in aqueous/organic solvent mixtures.[6][8]
Cs₂CO₃ 2.0 - 3.0A stronger base that can be effective in difficult cases, though it is more expensive.[8][15]
CsF 2.0 - 3.0A good option for anhydrous conditions and can be particularly effective with boronic esters.[10]

Q3: What is the ideal solvent system for this reaction?

A3: A mixture of an organic solvent and water is commonly used in Suzuki reactions. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and facilitate the transmetalation step.[4]

Organic SolventWater Ratio (Organic:Water)Notes
1,4-Dioxane 4:1 to 10:1A very common and effective solvent for Suzuki couplings.[8][16]
Toluene 4:1 to 10:1Another excellent choice, especially for higher temperature reactions.[8][16]
THF 4:1 to 10:1A good option, though its lower boiling point limits the achievable reaction temperature.[8]

Q4: How critical is it to maintain an inert atmosphere?

A4: It is absolutely critical. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II), which can also promote the unwanted homocoupling of the boronic acid.[4][12] Always ensure that the reaction is set up under an inert atmosphere of argon or nitrogen and that all solvents are properly degassed.[2][17]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a robust starting point for optimization.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 equiv.)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Degassed water (if using an aqueous base system)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and the base.[17]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[2][17]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.

  • Solvent Addition: Add the degassed organic solvent and, if applicable, degassed water via syringe. The typical concentration of the limiting reagent is 0.1 M.[17]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[17]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[17]

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L₂-Ar' Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (5-Bromo-2-butoxy- 3-methylpyridine) ArX->OxAdd ArB Ar'-B(OR)₂ + Base ArB->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3][18]

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckCatalyst Is the Catalyst System Optimal? Start->CheckCatalyst CheckBase Is the Base/Solvent System Correct? CheckCatalyst->CheckBase No Sol_Catalyst Action: - Use bulky, e⁻-rich ligand (XPhos, SPhos) - Use Buchwald precatalyst - Increase catalyst loading (2-5%) CheckCatalyst->Sol_Catalyst Yes CheckReagents Are Reagents Stable? CheckBase->CheckReagents No Sol_Base Action: - Switch to K₃PO₄ or Cs₂CO₃ - Ensure proper degassing of solvents CheckBase->Sol_Base Yes CheckConditions Are Reaction Conditions Vigorous Enough? CheckReagents->CheckConditions No Sol_Reagents Action: - Use boronic ester instead of acid - Check purity of starting materials CheckReagents->Sol_Reagents Yes Sol_Conditions Action: - Increase temperature (80-110 °C) - Ensure inert atmosphere (Ar/N₂) CheckConditions->Sol_Conditions Yes End Re-run Experiment CheckConditions->End No Sol_Catalyst->End Sol_Base->End Sol_Reagents->End Sol_Conditions->End

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

References

  • Molnár, Á. (2011). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 111(7), 2251-2349.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(14), 3624-3638.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298-9307.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

side reactions of 5-Bromo-2-butoxy-3-methylpyridine in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the use of 5-Bromo-2-butoxy-3-methylpyridine in various synthetic transformations.

FAQ 1: My Suzuki-Miyaura coupling reaction is showing significant debromination of the starting material. What is causing this and how can I prevent it?

Answer:

Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura coupling.[1][2] This occurs when the organopalladium intermediate, formed after oxidative addition of the palladium catalyst to the C-Br bond, undergoes reaction with a hydride source in the reaction mixture instead of transmetalation with the boronic acid derivative.

Potential Causes and Troubleshooting Strategies:

Potential Cause Explanation Troubleshooting Protocol
Hydride Source Solvents like isopropanol or reagents like formic acid/formates can act as hydride donors. Impurities in reagents or solvents can also contribute.1. Solvent Selection: Use anhydrous, deoxygenated solvents such as toluene, dioxane, or DMF. Avoid alcohol-based solvents unless specifically required by a validated protocol. 2. Reagent Purity: Ensure all reagents, especially the base and boronic acid, are of high purity and free from water or other protic impurities.
Base Strength and Type Strong bases can sometimes promote side reactions. The choice of base is critical for an efficient Suzuki coupling.[3]1. Base Screening: Screen weaker bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[3][4] Stronger bases like NaOtBu or KHMDS may be more prone to inducing debromination. 2. Anhydrous Conditions: Ensure the base is anhydrous, as water can participate in side reactions.
Reaction Temperature Higher temperatures can increase the rate of side reactions, including debromination.1. Temperature Optimization: Start with a lower reaction temperature (e.g., 80 °C) and gradually increase if the reaction is sluggish. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.
Ligand Choice The phosphine ligand plays a crucial role in stabilizing the palladium center and influencing the relative rates of the desired catalytic steps versus side reactions.1. Ligand Screening: For Suzuki couplings, ligands like SPhos, XPhos, or RuPhos often provide good results. If debromination is persistent, consider switching to a different class of ligands.
FAQ 2: In my Buchwald-Hartwig amination, I am observing low yields and the formation of a byproduct that appears to be 2-butoxy-3-methylpyridine. What is happening?

Answer:

The formation of 2-butoxy-3-methylpyridine is indicative of a hydrodehalogenation side reaction, similar to what is observed in Suzuki couplings.[5] In the context of Buchwald-Hartwig amination, this can be a significant competing pathway.[5][6]

Potential Causes and Troubleshooting Strategies:

Potential Cause Explanation Troubleshooting Protocol
β-Hydride Elimination A common side reaction in Buchwald-Hartwig amination involves β-hydride elimination from the palladium-amido complex, which can lead to the formation of an imine and a palladium-hydride species. This palladium-hydride can then reductively eliminate with the aryl halide to form the debrominated byproduct.[5]1. Ligand Selection: Use bulky, electron-rich phosphine ligands such as BrettPhos or Josiphos-type ligands, which are known to promote reductive elimination over β-hydride elimination.[7] 2. Amine Structure: If possible, use amines that lack β-hydrogens.
Base Selection The choice of base is critical in Buchwald-Hartwig aminations. Strong, non-nucleophilic bases are typically required.1. Base Optimization: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[7] Ensure the base is fresh and handled under inert conditions.
Catalyst System The choice of palladium precursor and ligand is crucial for an efficient reaction.1. Catalyst Screening: Pre-formed palladium catalysts, such as those from the Buchwald or Hartwig groups, can offer improved performance.[8][9]
FAQ 3: I am attempting a lithiation-borylation reaction with this compound, but I am getting a complex mixture of products. What are the potential side reactions?

Answer:

Lithiation of pyridyl systems can be complex, with several potential side reactions that can lead to a mixture of products. The butoxy and methyl groups on the pyridine ring can also influence the regioselectivity of the lithiation.

Potential Side Reactions and Mitigation Strategies:

  • Halogen Dance: This is an isomerization reaction where the lithium species migrates to a different position on the pyridine ring.[10] This can result in the formation of isomeric borylated products. To minimize this, use very low temperatures (e.g., -78 °C or lower) and short reaction times before trapping with the borylating agent.[10]

  • Deprotonation at the Methyl Group: The methyl group at the 3-position is benzylic-like and can be deprotonated by strong bases, leading to undesired side reactions. Using a less sterically hindered base or carefully controlling the stoichiometry can help to favor halogen-metal exchange over deprotonation.

  • Directed Ortho-Metalation (DoM): The butoxy group can direct lithiation to the adjacent C3 position. However, the presence of the bromine at C5 and the methyl at C3 makes the outcome less predictable.

Troubleshooting Protocol for Lithiation-Borylation:

  • Temperature Control: Perform the lithiation at -78 °C or lower to minimize side reactions like the halogen dance.[10]

  • Base Selection: Use n-BuLi or s-BuLi for the lithium-halogen exchange. The choice of base can influence the selectivity.

  • Rapid Trapping: Add the borylating agent (e.g., triisopropyl borate or pinacolborane) as quickly as possible after the lithiation is complete to trap the desired organolithium species before it can undergo side reactions.

  • Additive Effects: The addition of additives like MgBr₂ can sometimes influence the outcome of borylation reactions.[11]

FAQ 4: I am concerned about the stability of the butoxy group under my reaction conditions. Can it be cleaved?

Answer:

Yes, the 2-butoxy group, being an ether linkage, can be susceptible to cleavage under certain conditions, particularly in the presence of strong acids.[12][13][14][15][16]

Conditions to Avoid:

  • Strong Protic Acids: Reagents like HBr, HI, or even strong Lewis acids in the presence of a nucleophile can cleave the ether bond.[12][14][15]

  • High Temperatures with Acidic Reagents: The rate of ether cleavage increases with temperature.

Recommendations:

  • Reaction pH: Whenever possible, maintain neutral or basic reaction conditions to protect the butoxy group.

  • Lewis Acid Choice: If a Lewis acid is required, consider milder options and screen for compatibility at lower temperatures.

Section 2: Experimental Protocols and Workflows

Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound

This protocol is designed to minimize debromination and maximize the yield of the desired coupled product.

Materials:

  • This compound

  • Arylboronic acid

  • Pd(PPh₃)₄

  • K₃PO₄ (anhydrous)

  • 1,4-Dioxane (anhydrous, deoxygenated)

  • Water (deoxygenated)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).[4]

  • Add Pd(PPh₃)₄ (0.05 equiv).

  • Add anhydrous, deoxygenated 1,4-dioxane and a minimal amount of deoxygenated water (e.g., 4:1 dioxane:water).[4]

  • Heat the reaction mixture to 85-95 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[4][17]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent in vacuo and purify the crude product by flash column chromatography.

Workflow: Troubleshooting Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low Yield or Debromination in Suzuki Coupling check_reagents Check Reagent Purity and Anhydrous Conditions start->check_reagents change_base Screen Weaker Bases (K3PO4, Cs2CO3) check_reagents->change_base If problem persists optimize_temp Lower Reaction Temperature change_base->optimize_temp If problem persists result_ok Problem Solved change_base->result_ok Successful change_ligand Screen Alternative Ligands (SPhos, XPhos) optimize_temp->change_ligand If problem persists optimize_temp->result_ok Successful change_ligand->result_ok Successful

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling reactions.

Section 3: Mechanistic Insights

Diagram: Competing Pathways in Palladium-Catalyzed Cross-Coupling

The following diagram illustrates the desired catalytic cycle for a generic cross-coupling reaction and the competing hydrodehalogenation side reaction.

Competing_Pathways cluster_desired Desired Catalytic Cycle cluster_side_reaction Hydrodehalogenation Side Reaction pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Pd(II)-Br) pd0->oxidative_addition Ar-Br transmetalation Transmetalation (Ar-Pd(II)-R) oxidative_addition->transmetalation R-B(OR)2 hydride_formation Formation of Pd-H species oxidative_addition->hydride_formation Hydride Source reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product reductive_elimination_h Reductive Elimination hydride_formation->reductive_elimination_h reductive_elimination_h->pd0 debrominated_product Ar-H reductive_elimination_h->debrominated_product

Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.

References

  • Rate of dehalogenation of (a) 3-bromopyridine (3) and (b) methyl... - ResearchGate.
  • Buchwald–Hartwig amination - Wikipedia.
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed.
  • Advances in Cross-Coupling Reactions - MDPI.
  • Catalytic Dehalogenation of Halogenated | PDF | Pyridine | Chemical Reactions - Scribd.
  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange - Arkivoc.
  • US4291165A - Process for making 2-bromopyridine - Google Patents.
  • Dehalogenation - Wikipedia.
  • Ether cleavage - Wikipedia.
  • Lithiation- Borylation in Synthesis.
  • Reactions of Ethers-Ether Cleavage - Chemistry Steps.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI.
  • CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents.
  • No.3|447-452| May-July|2021 ISSN : (print) 2231–3087 / (online) 2230-9632 CODEN: HLEEA - 447 Heterocyclic Letters Vol. 11.
  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate.
  • 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts.
  • Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC - NIH.
  • What are the reaction products of 5-Bromo-2-methylpyridine and alcohols? - Blog.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Lithiation-Borylation Methodology and Its Application in Synthesis.
  • Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation– Protodeboron.
  • Suzuki reaction - Wikipedia.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - NIH.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - MDPI.
  • 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g - ResearchGate.
  • Arylation of Pyridines via Suzuki-Miyaura Cross-Coupling and Pyridine-Directed C-H Activation Using a Continuous-Flow Approach - ResearchGate.
  • 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax.
  • ether cleavage with strong acids - YouTube.
  • Suzuki Coupling Mechanism - YouTube.
  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • 2,3-diaminopyridine - Organic Syntheses Procedure.

Sources

troubleshooting failed reactions with 5-Bromo-2-butoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-2-butoxy-3-methylpyridine

Welcome to the technical support hub for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile substituted pyridine building block. Here, we dissect common experimental failures, explain the underlying chemical principles, and provide robust, field-tested protocols to get your synthesis back on track.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound is failing or showing very low yield. What are the most likely causes?

A1: Failure in Suzuki couplings with this substrate often stems from a few key areas. The electron-donating nature of the butoxy and methyl groups, combined with the Lewis basic pyridine nitrogen, can complicate the catalytic cycle. The primary suspects are:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][2]

  • Suboptimal Ligand Choice: Standard ligands may not be effective. Bulky, electron-rich phosphine ligands are often required to overcome catalyst inhibition and promote efficient oxidative addition and reductive elimination.[3]

  • Ineffective Base: The strength and solubility of the base are critical for the transmetalation step and can significantly impact reaction outcomes.[1]

  • Reagent Quality and Inert Atmosphere: The purity of your reagents, especially the boronic acid/ester, and the strict exclusion of oxygen are paramount for success.[2]

Q2: I'm observing significant protodebromination (loss of bromine) of my starting material. How can I prevent this?

A2: Protodebromination is a common side reaction, particularly in palladium-catalyzed couplings.[1] It can be minimized by:

  • Choosing a Milder Base: If your reaction conditions permit, a weaker base may reduce the rate of this side reaction.

  • Optimizing Reaction Time and Temperature: Avoid unnecessarily long reaction times or excessively high temperatures, which can promote decomposition pathways.

  • Ensuring Anhydrous Conditions: While some Suzuki protocols use water, ensure your organic solvents are not a source of hydrides that could facilitate dehalogenation.[1]

Q3: When attempting to form a Grignard reagent or perform a lithium-halogen exchange, I'm getting a complex mixture of products or no reaction at all. What's going wrong?

A3: Organometallic reactions with substituted pyridines are notoriously sensitive. Common pitfalls include:

  • Moisture and Air Sensitivity: Organolithium and Grignard reagents are extremely sensitive to moisture and oxygen. Rigorous anhydrous and inert techniques are non-negotiable.[4]

  • Incorrect Temperature: Lithium-halogen exchange is typically very fast and must be performed at very low temperatures (e.g., -78 °C) to minimize side reactions like deprotonation of the pyridine ring or reaction with the solvent (THF).[4]

  • Poor Quality Reagents: The purity of the starting bromide and the quality of the magnesium or butyllithium are critical. Always use freshly titrated butyllithium.[4]

Troubleshooting Guide 1: Suzuki-Miyaura Cross-Coupling

Problem: Low or no yield of the desired coupled product.

This workflow provides a systematic approach to diagnosing and solving failed Suzuki-Miyaura reactions with this compound.

G start Low/No Yield reagent_check Step 1: Verify Reagent Quality & Stoichiometry start->reagent_check reagent_check->start Impure Reagents Incorrect Stoichiometry atmosphere_check Step 2: Ensure Rigorous Inert Atmosphere reagent_check->atmosphere_check Reagents OK atmosphere_check->start Oxygen Contamination catalyst_screen Step 3: Screen Catalyst System (Ligand/Base) atmosphere_check->catalyst_screen Atmosphere OK catalyst_screen->start Poor Ligand/Base Choice condition_opt Step 4: Optimize Reaction Conditions (Temp/Solvent) catalyst_screen->condition_opt System Screened success Successful Coupling condition_opt->success Optimized

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Detailed Troubleshooting Steps & Protocols
Potential Cause Explanation & Recommended Action
1. Inactive Catalyst / Poor Ligand Choice The electron-rich nature of the substrate and the coordinating pyridine nitrogen can poison many standard palladium catalysts.[1][5] Action: Screen a panel of bulky, electron-rich biarylphosphine ligands which are known to be effective for challenging substrates.[3]
2. Inappropriate Base The base plays a critical role in the catalytic cycle, particularly in the transmetalation step. Its strength and solubility can dramatically affect the outcome.[3] Action: Screen different bases. For boronic acids, a weaker base might be necessary to prevent protodeboronation. For more stable boronic esters, a stronger base is often required.
3. Reagent Degradation (Especially Boronic Acid) Boronic acids can dehydrate to form unreactive cyclic anhydrides (boroxines) or undergo protodeboronation upon storage.[1] Action: Use a fresh bottle of boronic acid or consider converting it to a more stable pinacol ester, which is less prone to hydrolysis.[1]
4. Inadequate Inert Atmosphere The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to the formation of inactive palladium oxides and promote unwanted homocoupling of the boronic acid.[2] Action: Ensure all solvents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with argon for at least 30 minutes) and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen).
Optimized Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂; 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄; 2.0–3.0 equiv)

  • Degassed Toluene/Water (10:1 mixture)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in a small amount of the degassed toluene.

  • Seal the reaction vial with a septum and purge with argon for 10-15 minutes.

  • Add the degassed solvent mixture to the reaction vial via syringe, followed by the catalyst solution.

  • Place the vial in a preheated oil bath at 80–100 °C and stir vigorously for 12–24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Guide 2: Buchwald-Hartwig Amination

Problem: Incomplete conversion or formation of side products.

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but requires careful optimization for substrates like this compound.[6][7]

G start Low Yield / Side Products base_check Step 1: Evaluate Base Choice & Strength start->base_check base_check->start Base too weak/strong or insoluble ligand_check Step 2: Screen Ligand for C-N Coupling base_check->ligand_check Base OK ligand_check->start Ligand promotes side reactions or is inactive temp_check Step 3: Optimize Reaction Temperature ligand_check->temp_check Ligand OK temp_check->start Decomposition at high temp No reaction at low temp workup_check Step 4: Check for Product Lability temp_check->workup_check Temp OK success Successful Amination workup_check->success Stable Product

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Key Optimization Parameters
Parameter Considerations & Recommendations
Palladium Precursor While Pd₂(dba)₃ is common, pre-formed palladium precatalysts (e.g., RuPhos G3) can offer improved consistency and activity.[8]
Ligand The choice of ligand is paramount. For electron-rich pyridines, bulky biarylphosphine ligands like RuPhos or SPhos are often excellent starting points.[8] They facilitate the crucial reductive elimination step.[9]
Base Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is a common choice, but lithium bis(trimethylsilyl)amide (LiHMDS) can be effective at lower temperatures. The choice may depend on the pKa of the amine coupling partner.[8][9]
Solvent Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard. The choice can affect the solubility of the base and the stability of the catalytic species.[9]
General Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1–1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • RuPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu; 1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox, add NaOt-Bu to an oven-dried reaction vial.

  • Add this compound, the amine, Pd₂(dba)₃, and RuPhos.

  • Add the degassed toluene, seal the vial, and remove it from the glovebox.

  • Heat the reaction mixture with vigorous stirring at 80–110 °C for 4–18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify via column chromatography.

Troubleshooting Guide 3: Lithiation and Grignard Formation

Problem: Failure to form the organometallic reagent, or formation of complex byproducts.

These reactions are highly sensitive and demand meticulous technique.

Critical Factors for Success
Factor Explanation & Best Practices
1. Rigorous Anhydrous & Inert Conditions Even trace amounts of water or oxygen will destroy the organometallic reagent. Best Practice: All glassware must be flame-dried or oven-dried (>120°C for several hours) and cooled under a stream of dry argon or nitrogen. Use anhydrous solvents dispensed from a solvent purification system or freshly distilled from an appropriate drying agent.[4][10]
2. Temperature Control For lithium-halogen exchange, maintaining a very low temperature (-78 °C) is crucial to prevent side reactions such as deprotonation at other sites on the pyridine ring or reaction with the THF solvent.[4] Best Practice: Use a dry ice/acetone or dry ice/isopropanol bath and monitor the internal reaction temperature. Add the n-butyllithium dropwise to avoid localized heating.
3. Reagent Quality The success of these reactions is highly dependent on the quality of the starting materials. Best Practice: Use high-purity this compound. For Grignard formation, activate the magnesium turnings with iodine or 1,2-dibromoethane.[10][11] For lithiation, always use freshly titrated n-butyllithium to ensure accurate stoichiometry.[4]
4. Solvent Choice For lithiation, coordinating solvents like THF are often necessary but can be attacked by n-BuLi at temperatures above -78 °C.[4] For Grignard formation, diethyl ether or THF are standard. The choice can influence the rate of formation and the reactivity of the resulting reagent.[12]
Protocol for Low-Temperature Lithium-Halogen Exchange

Materials:

  • This compound (1.0 equiv)

  • n-Butyllithium (n-BuLi, freshly titrated solution in hexanes, 1.05 equiv)

  • Anhydrous THF

  • Electrophile (e.g., benzaldehyde, 1.2 equiv)

Procedure:

  • Set up a flame-dried, three-neck flask equipped with a thermometer, a nitrogen/argon inlet, and a rubber septum, under a positive pressure of inert gas.

  • Add this compound and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the n-BuLi solution dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 30-60 minutes.

  • Add a solution of the electrophile in anhydrous THF dropwise, again maintaining the low temperature.

  • After the addition is complete, stir at -78 °C for another 1-2 hours.

  • Quench the reaction while cold by slowly adding saturated aqueous ammonium chloride solution.[4]

  • Allow the mixture to warm to room temperature, then proceed with a standard aqueous workup and extraction.

References

  • Troubleshooting low yields in the lithiation of 2,6-Dibromopyridine. - Benchchem.
  • Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines - Benchchem.
  • troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem.
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines - Benchchem.
  • INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW - Semantic Scholar.
  • Technical Support Center: Catalyst Selection for Cross-Coupling with 1-(3-Bromopyridin-2-yl)ethanone - Benchchem.
  • Buchwald–Hartwig amin
  • Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 3-(5-Bromopyridin-2-yl)oxetan-3-ol - Benchchem.
  • A Comparative Guide to Palladium Catalysts for 3-Amino-5-bromopyridine Coupling Reactions - Benchchem.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
  • Troubleshooting my grignard reactions : r/chemistry - Reddit.
  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing). [Link]
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
  • Selective monolithiation of 2,5-dibromopyridine with butyllithium - ResearchG
  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols - Benchchem.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC.
  • REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE.
  • Grignard Reaction.
  • Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines.
  • Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed. [Link]
  • Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit.
  • Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C.
  • Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
  • Buchwald-Hartwig Amin
  • SAFETY D
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit.
  • Why can't I achieve good yields for this Suzuki reaction?
  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. [Link]
  • Why does my Grignard reaction did not turn violet in the end? - Quora. [Link]
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines - ResearchG
  • Mechanism of Grignard Reagent Formation.
  • Grignard reagent - Wikipedia. [Link]
  • Polyfluoroarylation of 2‐alkoxy‐pyridines/pyrimidine - ResearchG
  • (PDF)
  • Technical Support Center: Suzuki-Miyaura Coupling of 3-Bromo-5-methoxypyridine - Benchchem.
  • 5-Bromo-2-methoxy-3-methylpyridine | C7H8BrNO | CID 22591176 - PubChem. [Link]
  • Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity - PubMed. [Link]

Sources

Technical Support Center: Effect of Temperature on 5-Bromo-2-butoxy-3-methylpyridine Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols related to the reaction kinetics of 5-Bromo-2-butoxy-3-methylpyridine, with a specific focus on the critical role of temperature in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound failing or showing low yield? I suspect a temperature issue.

A1: Temperature is arguably the most critical parameter in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination, which are common for this substrate. The outcome is governed by a delicate balance:

  • Insufficient Temperature: The reaction may not proceed because the system lacks the necessary activation energy (Ea). In chemical kinetics, molecules must collide with sufficient energy to overcome this barrier and form a transition state, which then converts to products.[1][2] If the temperature is too low, reactant molecules collide with less energy, and fewer collisions will be successful, resulting in a slow or stalled reaction.[2][3]

  • Excessive Temperature: While increasing temperature generally speeds up a reaction, it can be detrimental in this context.[3] For palladium-catalyzed systems, temperatures exceeding an optimal range (often above 100-110 °C) can lead to rapid catalyst decomposition.[4] This is often observed as the precipitation of "palladium black," an inactive form of the catalyst, which effectively halts the catalytic cycle and reduces the overall yield.[4]

Q2: What is the typical temperature range for Suzuki-Miyaura or Buchwald-Hartwig reactions with this bromo-pyridine?

A2: For bromo-pyridines, a common starting point for optimization is in the 80 °C to 100 °C range .[5][6] Several studies on similar 5-bromo-2-substituted-pyridines have demonstrated successful Suzuki couplings at temperatures between 85-95 °C.[5][7] The C-Br bond in your substrate is weaker and more susceptible to oxidative addition by the palladium catalyst than a corresponding C-Cl bond.[8] This means that compared to chloro-pyridines, bromo-pyridines generally require milder conditions to react efficiently.[8] Reactions can sometimes be performed at room temperature, but this often requires highly active catalyst systems and may lead to significantly longer reaction times.[9][10][11]

Q3: I'm observing significant byproduct formation. Could temperature be the cause?

A3: Yes. High temperatures can provide sufficient energy to activate undesired reaction pathways, leading to the formation of byproducts and reducing selectivity. Potential side reactions for this substrate that can be exacerbated by excessive heat include:

  • Protodeboronation: In Suzuki couplings, the boronic acid partner can react with trace water or other protic sources to be replaced by a hydrogen atom, consuming the reagent. This can be more prevalent at higher temperatures.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.

  • Hydrodehalogenation: The starting this compound can lose its bromine atom, which is replaced by a hydrogen, leading to an undesired, unreactive species.

  • Ligand Degradation: The phosphine ligands essential for stabilizing the palladium catalyst can degrade at high temperatures, contributing to catalyst deactivation.

Careful temperature control is essential for minimizing these pathways. If side products are an issue, screening a range of lower temperatures is a primary troubleshooting step.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments.

Problem Possible Cause Troubleshooting Steps & Explanation
Low or No Conversion to Product Temperature Too Low: The reaction has not overcome the activation energy barrier.[1]1. Incremental Temperature Increase: Raise the reaction temperature in 5-10 °C increments, monitoring the progress at each stage using TLC or LC-MS. 2. Verify Thermocouple Accuracy: Ensure your heating apparatus (oil bath, heating mantle) and temperature probe are calibrated and providing an accurate reading. Inaccurate readings are a common source of error.[12][13] 3. Consider a More Active Catalyst: If the required temperature approaches the decomposition limit (>110 °C), consider switching to a more active palladium pre-catalyst or a more electron-rich, sterically hindered phosphine ligand that can facilitate the reaction at lower temperatures.
Reaction Stalls & Yield Plateaus; Black Precipitate Forms Temperature Too High: The palladium catalyst is decomposing into inactive palladium black.[4]1. Reduce Reaction Temperature: Immediately lower the setpoint by 10-20 °C. For many bromo-pyridines, reactions are successful in the 80-95 °C range.[5][6] 2. Ensure Inert Atmosphere: While not directly a temperature issue, the presence of oxygen can accelerate catalyst degradation, an effect that is magnified at higher temperatures. Ensure your reaction is properly set up under an inert atmosphere (Argon or Nitrogen).[14] 3. Ligand Selection: Some phosphine ligands offer greater thermal stability. If high temperatures are unavoidable for your specific coupling partners, research ligands known for their robustness.
Inconsistent Results Between Batches Poor Temperature Control/Heat Transfer: The internal reaction temperature is fluctuating or not uniform.1. Use an Oil Bath: An oil bath provides more uniform and stable heating compared to a heating mantle alone. 2. Ensure Vigorous Stirring: Inadequate stirring can create hot spots within the reaction vessel, leading to localized catalyst decomposition and inconsistent kinetics. Use an appropriate stir bar and speed to ensure the mixture is homogeneous. 3. Consistent Vessel and Volume: Use the same type of reaction vessel and maintain a consistent solvent volume-to-headspace ratio between runs to ensure reproducible heat transfer.
Formation of Multiple Unidentified Side Products Excessive Temperature Promoting Side Reactions: The high thermal energy is activating alternative, undesired reaction pathways.1. Perform a Temperature Screen: Set up several small-scale parallel reactions (e.g., at 70 °C, 80 °C, 90 °C, 100 °C) to identify the temperature that provides the best balance of reaction rate and selectivity. 2. Check Reagent Purity: Impurities in starting materials or solvents can sometimes lead to side reactions that are more pronounced at elevated temperatures.

Experimental Protocols & Workflows

Protocol: Temperature Optimization for Suzuki-Miyaura Coupling

This protocol provides a framework for determining the optimal reaction temperature for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic Acid (1.2 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)[5]

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)[5]

  • Reaction tubes, stir bars, heating blocks/oil bath, inert gas supply

Workflow:

  • Preparation: In a glovebox or under a positive pressure of inert gas, add this compound, the arylboronic acid, base, and palladium catalyst to four separate, dry reaction tubes equipped with stir bars.

  • Solvent Addition: Add the degassed solvent mixture to each tube.

  • Sealing: Securely seal the reaction tubes.

  • Parallel Heating: Place each tube in a pre-heated aluminum block or oil bath set to a different temperature (e.g., T1=70°C, T2=80°C, T3=90°C, T4=100°C ).

  • Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction. Analyze by TLC or LC-MS to determine the relative conversion and byproduct formation.

  • Analysis: Continue monitoring at regular intervals (e.g., every 2-4 hours) until the reaction at one of the temperatures reaches completion or stalls.

Temperature_Optimization_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_execution Execution cluster_analysis Analysis prep1 Aliquot Reactants, Catalyst, & Base into 4 Reaction Tubes add_solvent Add Degassed Solvent & Seal Tubes prep1->add_solvent heat_T1 Heat Tube 1 @ 70°C add_solvent->heat_T1 heat_T2 Heat Tube 2 @ 80°C add_solvent->heat_T2 heat_T3 Heat Tube 3 @ 90°C add_solvent->heat_T3 heat_T4 Heat Tube 4 @ 100°C add_solvent->heat_T4 monitor Monitor all reactions by TLC / LC-MS at regular intervals heat_T1->monitor heat_T2->monitor heat_T3->monitor heat_T4->monitor evaluate Evaluate: Rate vs. Selectivity monitor->evaluate result Identify Optimal Temperature evaluate->result

Caption: Workflow for parallel temperature screening.

Visualizing the Temperature Effect

The relationship between temperature, reaction rate, and catalyst stability is crucial. The ideal operating temperature is one that maximizes the reaction rate before the rate of catalyst decomposition becomes significant.

Temperature_Effect_Diagram cluster_0 Temperature Influence cluster_1 Positive Correlation cluster_2 Negative Correlation (at excess temp) Temp Reaction Temperature Rate Reaction Rate (Kinetic Energy) Temp->Rate Increases Decomp Catalyst Decomposition (Pd Black) Temp->Decomp Increases (sharply > T_opt) SideProd Side Product Formation Temp->SideProd Increases Yield Product Yield (If rate-limited) Rate->Yield Decomp->Yield Decreases Selectivity Overall Selectivity SideProd->Selectivity Decreases

Caption: Interplay of temperature, rate, and degradation.

References

  • Temperature effect on coupling reaction. | Download Scientific Diagram - ResearchGate.
  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix - MDPI.
  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora.
  • Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI.
  • Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines - ACS Publications.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing).
  • (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - ResearchGate.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate.
  • How Does Temperature Affect The Rate Of A Reaction?
  • Common Problems With Temperature Controllers And How To Solve Them - Sinny.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B.
  • The effect of various temperatures on the Suzuki coupling reaction a - ResearchGate.
  • Buchwald–Hartwig amination - Wikipedia.
  • Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens - Organic Chemistry Portal.
  • Troubleshooting Guide for Temperature Reading Jumping Around - Auber Instruments.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • 8.5: The Effect of Temperature on Reaction Rates - Chemistry LibreTexts.
  • How does an increase in temperature affect rate of reaction? Explain this effect in terms of.
  • Suzuki Coupling - Organic Chemistry Portal.

Sources

Technical Support Center: Optimizing Solvent Selection for Reactions of 5-Bromo-2-butoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Bromo-2-butoxy-3-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into a critical, yet often overlooked, parameter for reaction success: solvent selection. The unique electronic and steric properties of this substrate—namely, an electron-rich pyridine ring, a bulky butoxy group, and a coordinating nitrogen atom—present specific challenges and opportunities in synthesis that are highly dependent on the reaction medium.

This document moves beyond generic advice to explain the underlying chemical principles, helping you troubleshoot failed reactions, optimize yields, and make informed decisions from the outset of your experimental design.

Frequently Asked Questions (FAQs): Core Concepts

Q1: What are the primary solvent properties I should consider for reactions involving this compound, and why?

The choice of solvent is fundamental as it influences every aspect of the reaction, from reactant solubility to the stability of catalytic intermediates. For this specific substrate, four properties are paramount:

  • Polarity and Dielectric Constant: The solvent's polarity determines its ability to dissolve reagents and stabilize charged intermediates. For palladium-catalyzed cross-couplings, which often involve polar transition states, a solvent with an appropriate dielectric constant can significantly accelerate the reaction.[1][2][3] However, excessively polar solvents like DMF or DMSO can sometimes promote unwanted side reactions or bind too strongly to the catalyst.

  • Coordinating Ability: Ethereal solvents (e.g., THF, Dioxane) are Lewis bases and can coordinate to metal centers (like palladium or lithium). This can be beneficial, for instance, by stabilizing reactive organometallic species.[1] However, the pyridine nitrogen of your substrate is also a Lewis basic site that can compete for coordination to the palladium catalyst, potentially inhibiting it.[4][5] The choice of a coordinating vs. non-coordinating solvent (like Toluene) is therefore a delicate balance.

  • Protic vs. Aprotic Nature: Protic solvents (e.g., alcohols, water) have acidic protons and can hydrogen-bond. They should be avoided in reactions involving highly reactive organometallic intermediates, such as organolithiums, as they will quench them. For reactions like Suzuki couplings, a small amount of a protic co-solvent (water) is often essential to dissolve the inorganic base and facilitate the catalytic cycle.[6][7]

  • Boiling Point: The reaction temperature is a critical lever for influencing reaction rates. A solvent's boiling point dictates the maximum accessible temperature at atmospheric pressure. High-boiling solvents like DMF, dioxane, or xylenes are often used for sluggish reactions that require significant thermal energy.[1]

Table 1: Key Properties of Common Solvents in Pyridine Chemistry

SolventFormulaBoiling Point (°C)Dielectric Constant (ε)TypeKey Considerations
TolueneC₇H₈1112.4Nonpolar AproticGood for many Pd-catalyzed reactions; less coordinating, reducing potential catalyst inhibition by the pyridine nitrogen.
Tetrahydrofuran (THF)C₄H₈O667.6Polar Aprotic, CoordinatingExcellent for stabilizing organometallics; good solubility for many organics. Low boiling point limits reaction temperature.
1,4-DioxaneC₄H₈O₂1012.2Nonpolar Aprotic, CoordinatingVery common for Suzuki and Buchwald-Hartwig reactions; higher boiling point than THF. Often used with water.
N,N-Dimethylformamide (DMF)C₃H₇NO15337Polar AproticHighly polar, excellent for dissolving inorganic salts. Can sometimes act as a ligand or decompose at high temperatures.[8]
Acetonitrile (MeCN)C₂H₃N8237.5Polar AproticPolar, but can sometimes interfere with or alter the selectivity of Pd-catalyzed reactions.[2][9]
2-Methyltetrahydrofuran (2-MeTHF)C₅H₁₀O806.2Polar Aprotic, CoordinatingA "greener" alternative to THF with a higher boiling point and lower water miscibility.[10][11]
Diethyl Ether (Et₂O)C₄H₁₀O354.3Nonpolar Aprotic, CoordinatingPrimarily used for low-temperature reactions like lithiations due to its very low boiling point.

Troubleshooting Guide for Specific Reaction Classes

The following sections address common problems encountered with this compound in widely used synthetic transformations.

Suzuki-Miyaura Coupling

Suzuki_Troubleshooting Start Low Yield in Suzuki Coupling Check1 Is the Base Fully Dissolved? Start->Check1 Solubility Issue? Check2 Are Reagents High Purity? Start->Check2 Reagent Issue? Sol_Action Action: - Add H₂O as co-solvent (e.g., Dioxane/H₂O 4:1). - Switch to a more polar solvent (e.g., DMF). - Use a more soluble base (e.g., organic base). Check1->Sol_Action No Check3 Is the Atmosphere Inert? Check2->Check3 Check4 Is the Catalyst/Ligand Optimal? Check3->Check4 No Degas_Action Action: - Rigorously degas solvent (Freeze-Pump-Thaw or N₂/Ar sparge). - Minimize reaction headspace. Check3->Degas_Action Yes caption Troubleshooting workflow for Suzuki couplings.

A troubleshooting workflow for low-yield Suzuki couplings.

Q2: My Suzuki-Miyaura coupling is sluggish or has completely failed. What is the most common solvent-related culprit?

A primary cause of failure is the poor solubility of the inorganic base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) in purely organic solvents.[12] The base is essential for the transmetalation step of the catalytic cycle. If it is not at least partially in solution, the reaction will be extremely slow or stall entirely.

  • Expert Recommendation: For solvents like 1,4-dioxane, THF, or toluene, the addition of water as a co-solvent (typically in a 3:1 to 10:1 organic:water ratio) is often necessary to dissolve the base and accelerate the reaction.[6][13] In cases where aqueous conditions are not desired, switching to a more polar aprotic solvent like DMF can improve base solubility.

Q3: I'm observing significant protodeboronation of my boronic acid and hydrodehalogenation of my starting material. How can solvent choice mitigate these side reactions?

Both of these side reactions are often linked to the presence of water or other proton sources. While some water can be beneficial (see Q2), an excess can be detrimental.

  • Protodeboronation: This is the hydrolysis of the C-B bond of the boronic acid. Using scrupulously dried, anhydrous solvents is key.[5] If you must use water as a co-solvent, minimizing the amount is crucial.

  • Hydrodehalogenation: This is the reduction of the C-Br bond to a C-H bond. While often linked to catalyst or ligand choice, it can be exacerbated by certain solvents that may act as hydride sources at high temperatures, though this is less common with standard Suzuki solvents.[8] The most critical action is to ensure all reagents and solvents are rigorously degassed, as trace oxygen can lead to catalyst decomposition pathways that favor side reactions.[7][14]

Buchwald-Hartwig Amination

Q4: My Buchwald-Hartwig amination of this compound is giving low conversion. Could the solvent be inhibiting the catalyst?

Yes, this is a significant concern with pyridine-containing substrates. The lone pair on the pyridine nitrogen can coordinate to the palladium center, competing with the desired ligand and inhibiting catalytic turnover.[4]

  • Expert Recommendation: While ethereal solvents like dioxane or THF are common, a non-coordinating aromatic hydrocarbon like toluene or xylene is often a superior choice for this class of substrate.[10] These solvents minimize competitive binding to the palladium catalyst, allowing the phosphine ligand to perform its role more effectively. Avoid solvents known to inhibit palladium catalysts, such as chlorinated solvents or acetonitrile.[10]

Q5: I am using a strong, poorly soluble base like NaOtBu or LHMDS. Which solvents are most appropriate?

Strong alkoxide or amide bases have better solubility in ethereal solvents than inorganic carbonates or phosphates.

  • Expert Recommendation: 1,4-Dioxane, THF, and DME are excellent starting points.[10] Toluene is also a very common and effective solvent for these reactions.[10] For substrates sensitive to strong bases, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ may be used, which brings back the solubility challenges discussed in the Suzuki section, often necessitating a switch to a more polar solvent system.

Lithiation and Borylation

Lithiation_Workflow cluster_setup Reaction Setup cluster_lithiation Lithium-Halogen Exchange cluster_borylation Borylation A Dry Glassware under Vacuum/Heat B Add Substrate & Anhydrous Solvent (Et₂O or THF) A->B C Inert Atmosphere (Ar/N₂) B->C D Cool to -78 °C C->D E Slowly Add n-BuLi or s-BuLi D->E F Stir at -78 °C E->F G Add Boronic Ester (e.g., Isopropoxyboronic acid pinacol ester) F->G H Stir at -78 °C, then Warm to RT G->H I Aqueous Workup H->I caption Solvent-critical workflow for lithiation-borylation.

A typical workflow for lithiation-borylation, highlighting solvent-critical steps.

Q6: I am attempting a lithium-halogen exchange on the 5-bromo position, but the reaction is failing. What is the critical role of the solvent?

For lithium-halogen exchange, the solvent is not merely a medium but an active participant in stabilizing the highly reactive organolithium intermediate.

  • Expert Recommendation: The reaction must be conducted under strictly anhydrous conditions in a coordinating ethereal solvent. Diethyl ether (Et₂O) or THF are standard choices.[1] These solvents use their oxygen lone pairs to solvate the lithium cation, preventing aggregation and increasing the nucleophilicity of the organometallic species. Using a non-coordinating solvent like hexane alone will almost certainly lead to failure. The reaction must be performed at low temperatures (typically -78 °C) to prevent decomposition of the pyridyl anion.

Experimental Protocols

Protocol 1: General Procedure for Solvent Degassing (Sparging Method)

This protocol is essential for oxygen-sensitive reactions like Suzuki and Buchwald-Hartwig couplings.

  • Select an oven-dried flask equipped with a magnetic stir bar and sealed with a rubber septum.

  • Add the required volume of your chosen anhydrous solvent via cannula or syringe.

  • Insert a long needle connected to an inert gas (Argon or Nitrogen) source, ensuring the tip is submerged below the solvent surface.

  • Insert a second, shorter needle to act as a vent.

  • Bubble the inert gas through the solvent with gentle stirring for 20-30 minutes.

  • Remove the vent needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas in the flask. The solvent is now ready for use.

Protocol 2: Parallel Screening of Solvents for Suzuki-Miyaura Coupling

This method allows for the efficient optimization of the solvent system.

  • Preparation: In a glovebox or under an inert atmosphere, arrange an array of oven-dried reaction vials, each with a small stir bar.

  • Solid Reagents: To each vial, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst system (e.g., Pd₂(dba)₃, 1-2 mol% and SPhos, 2-4 mol%).[5]

  • Solvent Addition: To each vial, add a different degassed solvent or solvent mixture (e.g., Toluene, Dioxane, Dioxane/H₂O (4:1), 2-MeTHF) to achieve the desired concentration (typically 0.1 M).[5]

  • Reaction: Seal the vials tightly and place them in a pre-heated reaction block or oil bath (e.g., 80-100 °C).

  • Monitoring: After a set time (e.g., 2, 6, 12 hours), take a small aliquot from each vial, quench, and analyze by LC-MS or TLC to determine the relative conversion and identify the optimal solvent system.

References

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164–2213. [Link]
  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.[Link]
  • Cantos, A., et al. (2013). Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. Organometallics, 32(20), 5895–5904. [Link]
  • Vantourout, J. C., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
  • ResearchGate. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
  • ResearchGate. (2025). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species.
  • Um, I.-H., et al. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 75(15), 5061–5067. [Link]
  • Aggarwal, V. K., et al. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol.[Link]
  • PubMed. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Aggarwal, V. K. (2014). Lithiation-Borylation in Synthesis. University of Bristol.[Link]
  • ResearchGate. (2025). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
  • Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 204. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
  • Le, C. M., et al. (2020). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering, 8(30), 11325–11333. [Link]
  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson+.[Link]
  • Royal Society of Chemistry. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions.[Link]
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.[Link]
  • University of Strathclyde. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.[Link]
  • ChemRxiv. (n.d.).
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.[Link]
  • PubMed Central. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Royal Society of Chemistry. (n.d.). Lithiation of 2-Me3SiCHRC5H4N (R = H or SiMe3): influence of solvent on the nature of the product (from X-ray structure determinations) and asymmetric induction. A note on the lithiation of some analogous 3- and 4-methylpyridines. Journal of the Chemical Society, Dalton Transactions.[Link]
  • The Royal Society of Chemistry. (n.d.). Optimization of the one-pot synthesis of N-(6-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)pyridin-3-yl)-N-hydroxyacetamide (1s). The Royal Society of Chemistry.[Link]
  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • ResearchGate. (n.d.). Selective monolithiation of 2,5-dibromopyridine with butyllithium.

Sources

Technical Support Center: Managing Impurities in 5-Bromo-2-butoxy-3-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-butoxy-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. My goal is to provide you with not just solutions, but also the underlying chemical principles to empower you to optimize your process, ensure high purity, and troubleshoot effectively. We will delve into the primary synthetic route, identify potential impurities, and provide actionable protocols for their management and characterization.

Part 1: The Synthetic Blueprint: A Two-Step Approach

The most reliable and commonly employed synthesis of this compound begins with 2-hydroxy-3-methylpyridine. The strategy involves two sequential reactions: an electrophilic bromination followed by a Williamson ether synthesis. This order is crucial because the hydroxyl group (in its pyridone tautomeric form) is a strong activating group that directs the incoming electrophile (bromine) to the para position (C5), ensuring high regioselectivity.

The overall synthetic workflow is illustrated below.

Synthetic_Workflow A 2-Hydroxy-3-methylpyridine (Starting Material) B Step 1: Bromination (e.g., NBS or Br2 in Acetic Acid) A->B Reagents C 5-Bromo-2-hydroxy-3-methylpyridine (Intermediate) B->C Yields Intermediate D Step 2: Etherification (n-BuBr, Base e.g., K2CO3, NaH) C->D Reagents E This compound (Final Product) D->E Yields Crude Product F Purification (Chromatography/Recrystallization) E->F

Caption: Recommended two-step synthetic workflow for this compound.

Part 2: Troubleshooting Guide - A Problem/Solution Approach

This section addresses specific issues you may encounter during your synthesis. Each question is framed as a common problem, followed by an analysis of potential causes and validated solutions.

Q1: My bromination reaction (Step 1) results in a mixture of products, including a significant di-brominated species. How can I improve the selectivity?

Answer: This is a classic challenge in electrophilic aromatic substitution on an activated pyridine ring. The formation of 2-amino-3,5-dibromopyridine is a known side reaction in similar systems, indicating the high reactivity of the ring[1][2].

Potential Causes & Solutions:

  • Overly Aggressive Brominating Agent: Liquid bromine (Br₂) is highly reactive and can be difficult to control stoichiometrically, leading to over-bromination.

    • Solution: Switch to N-Bromosuccinimide (NBS). NBS provides a slow, controlled release of electrophilic bromine, which significantly enhances selectivity for mono-bromination.

  • Reaction Conditions: High temperatures or prolonged reaction times can drive the formation of the thermodynamically stable di-bromo product.

    • Solution:

      • Maintain a lower reaction temperature (e.g., 0-25°C) during the addition of the brominating agent.

      • Add the brominating agent portion-wise or as a solution via a dropping funnel to avoid localized high concentrations.

      • Monitor the reaction closely using Thin Layer Chromatography (TLC) or HPLC and quench it as soon as the starting material is consumed.

  • Solvent Choice: The polarity of the solvent can influence the reactivity of the brominating agent.

    • Solution: Acetic acid is a common solvent for this reaction. If issues persist, consider less polar solvents like dichloromethane (DCM) or chloroform, which can sometimes temper the reactivity.

The formation pathway of the desired mono-bromo product versus the di-bromo impurity is shown below.

Bromination_Pathway cluster_main Bromination of 2-Hydroxy-3-methylpyridine SM 2-Hydroxy-3-methylpyridine MonoBromo 5-Bromo-2-hydroxy-3-methylpyridine (Desired Product) SM->MonoBromo + 1 eq. 'Br+' (Controlled) DiBromo 3,5-Dibromo-2-hydroxy-3-methylpyridine (Impurity) MonoBromo->DiBromo + 1 eq. 'Br+' (Excess Reagent/ Harsh Conditions)

Caption: Reaction pathway showing desired mono-bromination and undesired di-bromination.

Q2: The etherification step (Step 2) is sluggish, and I have significant unreacted 5-bromo-2-hydroxy-3-methylpyridine in my final product. What's wrong?

Answer: Incomplete etherification is typically due to issues with the base, alkylating agent, or reaction conditions. The Williamson ether synthesis requires the quantitative formation of the alkoxide (or in this case, the pyridinoxide) nucleophile.

Potential Causes & Solutions:

  • Insufficiently Strong Base: 2-Hydroxypyridines are acidic, but a sufficiently strong base is needed to deprotonate them fully.

    • Solution: While potassium carbonate (K₂CO₃) can work, stronger bases like sodium hydride (NaH) are often more effective. If using NaH, ensure you are using an appropriate anhydrous aprotic solvent like THF or DMF.

  • Presence of Water: Water will quench strong bases like NaH and can hydrolyze the alkylating agent. The starting material, 5-bromo-2-hydroxy-3-methylpyridine, can also be hygroscopic.

    • Solution: Dry the starting material and solvent thoroughly before use. If using K₂CO₃, it can be flame-dried under vacuum. Ensure all glassware is oven-dried.

  • Poor Quality Alkylating Agent: n-Butyl bromide can degrade over time.

    • Solution: Use a fresh bottle of n-butyl bromide or purify it by distillation before use.

  • Reaction Temperature: The reaction may require heat to proceed at a reasonable rate.

    • Solution: After the initial deprotonation (which can be exothermic with NaH), gently heat the reaction mixture (e.g., 50-80°C) and monitor by TLC until completion.

Troubleshooting Summary: Incomplete Etherification
Potential Cause Recommended Action
Weak BaseUse a stronger base like Sodium Hydride (NaH).
Presence of MoistureEnsure all reagents, solvents, and glassware are anhydrous.
Inactive Alkylating AgentUse fresh or purified n-butyl bromide.
Insufficient TemperatureGently heat the reaction after deprotonation.

Part 3: Frequently Asked Questions (FAQs)

Q3: What are the key process-related impurities I should be aware of, and where do they come from?

Answer: A thorough understanding of your impurity profile is critical for developing a robust purification strategy. The table below summarizes the most common impurities.

Impurity NameStructure (Schematic)Potential Origin
5-Bromo-2-hydroxy-3-methylpyridine Pyridine ring with Br at C5, OH at C2, Me at C3Unreacted starting material from Step 2.
3,5-Dibromo-2-butoxy-3-methylpyridine Pyridine ring with Br at C3 & C5, OBu at C2, Me at C3Over-bromination of 2-butoxy-3-methylpyridine (if Route B is used) or subsequent reaction of a di-bromo intermediate.
2-Butoxy-3-methylpyridine Pyridine ring with OBu at C2, Me at C3Incomplete bromination (if Route B is used).
Dibutyl Ether Bu-O-BuSelf-condensation of n-butanol or reaction of butoxide with n-butyl bromide.
Q4: Which analytical techniques are best for monitoring the reaction and qualifying the final product?

Answer: A multi-technique approach is essential for comprehensive analysis. Chromatographic methods are ideal for purity assessment, while spectroscopic methods confirm structural identity[3][4][5].

  • For Reaction Monitoring: Thin Layer Chromatography (TLC) is fast and effective. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

  • For Purity and Impurity Profiling: High-Performance Liquid Chromatography (HPLC) is the gold standard[6][7]. A reverse-phase method is most suitable.

Recommended HPLC Method Parameters
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Column Temperature 30°C
  • For Structural Confirmation:

    • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide unambiguous structural elucidation of the final product and any isolated impurities.

Part 4: Reference Experimental Protocols

These protocols are provided as a starting point and should be optimized based on your laboratory's specific conditions and analytical capabilities.

Protocol 1: Synthesis of 5-Bromo-2-hydroxy-3-methylpyridine (Intermediate)
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxy-3-methylpyridine (1.0 eq) in glacial acetic acid.

  • Bromination: Cool the flask to 0-5°C in an ice bath. Dissolve N-Bromosuccinimide (NBS) (1.05 eq) in acetic acid and add it dropwise to the reaction mixture over 1 hour, maintaining the internal temperature below 10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexanes).

  • Workup: Once the starting material is consumed, pour the reaction mixture into a beaker of ice water. A precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and then with a small amount of cold diethyl ether.

  • Drying: Dry the solid under vacuum to yield 5-bromo-2-hydroxy-3-methylpyridine[8][9]. The product can be recrystallized from ethanol/water if necessary.

Protocol 2: Synthesis of this compound (Final Product)
  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add anhydrous N,N-Dimethylformamide (DMF).

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) to the DMF and cool to 0°C. Add a solution of 5-bromo-2-hydroxy-3-methylpyridine (1.0 eq) in a small amount of anhydrous DMF dropwise. Stir at 0°C for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Add n-butyl bromide (1.2 eq) dropwise at 0°C.

  • Reaction: Allow the reaction to warm to room temperature, then heat to 60°C and stir for 4-6 hours, monitoring by TLC or HPLC.

  • Workup: After cooling to room temperature, carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product[10].

References

  • Khan, I. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
  • Wikipedia. (Accessed 2024). Buchwald–Hartwig amination.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (Accessed 2024). Bentham Science.
  • Google Patents. (2011). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • PubChem. (Accessed 2024). 5-Bromo-2-hydroxy-3-methylpyridine. National Center for Biotechnology Information.
  • Csenki, D. et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
  • Ramachandra, B. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry.
  • University of Bath. (Accessed 2024). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
  • Zhang, H. et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry.
  • Deshmukh, S. et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters.
  • Fengschmidt, M. (2025). What are the reaction products of 5-Bromo-2-methylpyridine and alcohols?. Blog.
  • Zhang, Y. et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • International Journal of Research in Engineering and Science. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Organic Syntheses. (Accessed 2024). 2,3-diaminopyridine.

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preventing decomposition of 5-Bromo-2-butoxy-3-methylpyridine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-2-butoxy-3-methylpyridine

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile building block. Our goal is to provide you with in-depth, field-proven insights to help you anticipate and overcome challenges related to its stability, ensuring the success and reproducibility of your experiments.

Section 1: Core Concepts - Understanding the Stability of this compound

This compound is a valuable intermediate, prized for its dual functionality: a bromine atom at the 5-position, ideal for cross-coupling or lithiation, and a 2-butoxy group. However, these functional groups are also the primary sites of potential decomposition. Understanding the molecule's electronic nature is key. The electron-withdrawing pyridine nitrogen makes the C2 and C5 positions susceptible to specific reactions. The 2-alkoxy group is a known point of lability under certain conditions, while the C-Br bond is the intended site of reaction but can also lead to undesired pathways if conditions are not meticulously controlled.

Below is a diagram illustrating the principal decomposition pathways that can compete with your desired reaction.

SM This compound Pyridone 5-Bromo-3-methyl-2-pyridone SM->Pyridone  Acidic/Strongly Basic Conditions  High Temperatures (Hydrolysis / Dealkylation) Debrominated 2-Butoxy-3-methylpyridine (Debromination) SM->Debrominated  Reductive Conditions  Certain Catalyst/Base Systems Lithiation_Side Mixture of Isomers / Ring Opening (e.g., from 'Halogen Dance') SM->Lithiation_Side  Non-Optimal Lithiation Conditions (e.g., Elevated Temperature) Desired_Product Desired Product (e.g., Cross-Coupling or Functionalization) SM->Desired_Product  Optimized Reaction Conditions (e.g., Pd-catalysis, Lithiation)

Caption: Primary decomposition pathways of this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage and handling conditions for this compound?

A1: Proper storage is the first step in preventing decomposition. This compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) to protect it from atmospheric moisture and oxygen.[1][2] For long-term stability, refrigeration in a dark place is recommended, as some halopyridines can be light-sensitive.[3] Always handle the material in a well-ventilated area or fume hood.[2]

Q2: What are the primary decomposition pathways I should be aware of?

A2: The two most critical decomposition pathways are:

  • Cleavage of the 2-butoxy group: This can occur via hydrolysis (with water, promoted by acid or strong base) or thermal dealkylation, both of which yield 5-Bromo-3-methyl-2-pyridone.[4][5] This is often observed as a major byproduct in reactions run in aqueous conditions at high temperatures.

  • Side reactions involving the C-Br bond: During metal-halogen exchange (lithiation), if the temperature is not kept sufficiently low (e.g., -78 °C), side reactions such as deprotonation of the pyridine ring or rearrangement ("halogen dance") can occur.[1][6] In palladium-catalyzed reactions, premature catalyst decomposition or reductive debromination can also be problematic.

Q3: How does the 2-butoxy group influence reactivity and stability?

A3: The 2-butoxy group is an electron-donating group, which can influence the reactivity of the pyridine ring. It increases the electron density of the ring, which can sometimes slow down the oxidative addition step in palladium-catalyzed cross-coupling reactions compared to pyridines with electron-withdrawing groups.[7] More importantly, it represents a site of potential instability. The ether linkage is susceptible to cleavage under harsh acidic or basic conditions, a common failure point in reactions requiring such promoters.[4][8]

Q4: Are there any general solvent or reagent incompatibilities?

A4: Yes. Avoid strong, concentrated mineral acids (e.g., HCl, H₂SO₄) and strong, hot aqueous bases (e.g., NaOH, KOH), as these will promote the hydrolysis of the butoxy group.[4] When performing lithiation with reagents like n-butyllithium (n-BuLi), be aware that solvents like THF can be attacked by n-BuLi at temperatures above -78 °C.[1] Furthermore, organolithium reagents are extremely sensitive to protic sources, including atmospheric moisture and alcohols.[1]

Section 3: Troubleshooting Guide for Common Reactions

This section addresses specific issues encountered during two major classes of reactions for this substrate.

Scenario A: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Problem 1: Low or no yield of the desired coupled product, with recovery of starting material.

  • Potential Cause 1: Inactive Catalyst. The palladium catalyst (especially Pd(0) species like Pd(PPh₃)₄) can be sensitive to air and may have degraded. The phosphine ligands themselves can also oxidize.

    • Solution: Use a freshly opened bottle of catalyst or an air-stable Pd(II) precatalyst (e.g., PdCl₂(dppf), Pd(OAc)₂) that is reduced to the active Pd(0) species in situ. Ensure the reaction is set up under a robust inert atmosphere.[7]

  • Potential Cause 2: Inappropriate Ligand/Base Combination. The electronic and steric properties of the ligand are crucial for an efficient catalytic cycle. For an electron-rich pyridine like this, a sufficiently electron-rich and sterically hindered phosphine ligand is often needed to promote the key steps.[7] The base may not be strong enough to facilitate the transmetalation step.

    • Solution: Screen different ligands and bases. For Suzuki couplings, ligands like SPhos, XPhos, or RuPhos with a strong base like K₃PO₄ or Cs₂CO₃ are often effective for challenging substrates.[7][9]

ParameterRecommendation 1Recommendation 2Recommendation 3Source
Pd Source Pd(PPh₃)₄Pd₂(dba)₃PdCl₂(dppf)[7][9]
Ligand -XPhos-[7]
Base K₃PO₄K₂CO₃CsF[7][9]
Solvent 1,4-Dioxane/H₂OToluene/H₂ODME[9]
Temperature 85-100 °C90-110 °C80-100 °C[9]

Problem 2: Formation of 5-Bromo-3-methyl-2-pyridone as a major byproduct.

  • Potential Cause: Hydrolysis of the Butoxy Group. This is the most likely cause, especially if the reaction is run at high temperatures for extended periods in the presence of water and a strong base.

    • Solution 1: Lower the Reaction Temperature. If possible, use a more active catalyst/ligand system that allows the reaction to proceed at a lower temperature (e.g., 60-80 °C).

    • Solution 2: Use Anhydrous Conditions. If the specific cross-coupling reaction allows (e.g., Stille or Hiyama coupling), switching to strictly anhydrous conditions can prevent hydrolysis. For Suzuki reactions, minimize the amount of water used and consider a non-aqueous base/solvent system if feasible.

    • Solution 3: Reduce Reaction Time. Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to minimize the time the product is exposed to harsh conditions.

Scenario B: Metal-Halogen Exchange (Lithiation) and Subsequent Quenching

Problem 1: Low yield of the desired product after quenching with an electrophile.

  • Potential Cause 1: Inaccurate Titration of n-BuLi. The concentration of commercially available n-BuLi can decrease over time. Using an incorrect concentration leads to improper stoichiometry.[1]

    • Solution: Always titrate your n-BuLi solution before use. A common method is titration against a known amount of diphenylacetic acid.[1]

  • Potential Cause 2: Reaction Temperature Too High. The lithium-halogen exchange is very fast, but side reactions are minimized only at very low temperatures.

    • Solution: Maintain a strict internal reaction temperature of -78 °C using a dry ice/acetone or similar bath. Add the n-BuLi dropwise to prevent localized heating.[1][10]

  • Potential Cause 3: Poor Quality Reagents/Solvents. Organolithium reagents are extremely reactive towards water and oxygen.

    • Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents dispensed from a solvent purification system or a freshly opened bottle. Maintain a positive pressure of inert gas (argon or nitrogen) throughout the entire process.[1]

Problem 2: Formation of multiple unidentified byproducts.

  • Potential Cause: Competing Deprotonation or "Halogen Dance". n-BuLi is a strong base and can deprotonate the pyridine ring at other positions if the halogen exchange is not perfectly efficient. Alternatively, the initially formed 4-lithiated species could rearrange to a more stable isomer before being trapped, a phenomenon known as the "halogen dance".[6]

    • Solution 1: Use a Different Lithiating Agent. In some cases, using t-BuLi at a lower temperature or a Grignard reagent (e.g., i-PrMgCl·LiCl) for a Knochel-Hauser exchange can provide different and cleaner selectivity.

    • Solution 2: Inverse Addition. Add the solution of this compound to the n-BuLi solution at -78 °C. This keeps the concentration of the lithiating agent high relative to the substrate, which can sometimes minimize side reactions.

    • Solution 3: Solvent Choice. The choice of solvent can influence the aggregation state and reactivity of the organolithium species. Toluene is less coordinating than THF and can sometimes improve selectivity in lithiation reactions.[10]

Section 4: Recommended Protocols & Workflows

To provide a practical starting point, we offer the following generalized protocols and logical workflows.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound with an arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Catalyst/Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4.4 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe. The total concentration should be around 0.1 M with respect to the starting material.[9]

  • Reaction: Heat the mixture to 85-95 °C with vigorous stirring and monitor by TLC or LC-MS.[9]

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Logical Workflow for Reaction Optimization

decision decision Success Reaction Successful: Proceed to Scale-up decision->Success Yes (>70%) Low_Yield Low Yield / No Reaction decision->Low_Yield No Start Define Reaction Type (e.g., Suzuki Coupling) Initial_Cond Select Initial Conditions: - Pd(PPh₃)₄ or PdCl₂(dppf) - K₂CO₃ or K₃PO₄ - Dioxane/H₂O, 90°C Start->Initial_Cond Run_Rxn Run Initial Reaction Initial_Cond->Run_Rxn Analyze Analyze Outcome: Yield, Byproducts (TLC/LCMS) Run_Rxn->Analyze Analyze->decision Good Conversion? Decomposition Decomposition Observed (e.g., Pyridone Formation) Analyze->Decomposition Change_Ligand Switch to Buchwald Ligand (e.g., XPhos, SPhos) Low_Yield->Change_Ligand Change_Base Use Stronger Base (e.g., Cs₂CO₃) Low_Yield->Change_Base Lower_Temp Lower Temperature (e.g., to 70°C) Decomposition->Lower_Temp Run_Again Re-run Reaction Change_Ligand->Run_Again Change_Base->Run_Again Lower_Temp->Run_Again Run_Again->Analyze

Caption: Logical workflow for optimizing a cross-coupling reaction.

References

  • BenchChem. (2025).
  • TCI America. (2018).
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-5-bromo-2-methylpyridine.
  • Hossain, M. I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
  • Google Patents. (1989). US4942239A - Process for the production of 2-hydroxypyridine.
  • ResearchGate. (n.d.). Selective monolithiation of 2,5-dibromopyridine with butyllithium. [Link]
  • Brégent, T., et al. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal. [Link]
  • Lee, H. J., & Lee, Y. J. (2010). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Organic Letters. [Link]
  • Google Patents. (1950).
  • BenchChem. (2025). A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions.

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Technical Support Center: Purification of 5-Bromo-2-butoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Bromo-2-butoxy-3-methylpyridine. This document is designed for researchers, chemists, and drug development professionals who utilize this key intermediate in their synthetic workflows. As a critical building block, particularly in the synthesis of compounds like mavacamten, achieving high purity is paramount for downstream success. This guide provides in-depth, experience-based answers to common and complex purification challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the properties and common challenges associated with this compound.

Q1: What are the expected physical properties of pure this compound?

Pure this compound is typically isolated as a solid or a high-boiling point oil, depending on residual solvent content and ambient temperature. While specific data can vary, analogous compounds like 5-bromo-2-methoxypyridine have a boiling point of 80 °C at 12 mmHg. Due to the larger butoxy group, the boiling point of the title compound will be significantly higher. There is no publicly available, verified melting point, but it is expected to be near room temperature.

Q2: What is the most common synthetic route and what impurities should I anticipate?

The most prevalent synthetic route is a Williamson ether synthesis, which involves reacting a precursor like 2,5-dibromo-3-methylpyridine with sodium butoxide.[1][2][3] This SN2 reaction, while generally efficient, can generate a predictable profile of impurities that present purification challenges.[1][2]

Table 1: Common Impurities and Their Origin

Impurity NameStructureOriginTypical Purification Challenge
2,5-dibromo-3-methylpyridineUnreacted starting materialCo-elution in non-polar solvent systems
5-bromo-3-methylpyridin-2-olHydrolysis of starting material or productCan cause peak tailing on silica gel chromatography[4]
2,5-dibutoxy-3-methylpyridineOver-reaction with excess butoxideSimilar polarity to the desired product, making separation difficult
n-ButanolResidual solvent from butoxide preparation or reactionDepresses melting point, causing product to be an oil; difficult to remove without high vacuum

Q3: Which analytical techniques are most effective for purity assessment?

A combination of techniques is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): Essential for in-process monitoring and for developing an effective column chromatography method.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and identifying impurities. Pay close attention to the aromatic region for signals from unreacted starting materials and the aliphatic region for butanol or dibutoxy impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for detecting volatile impurities like residual butanol and for confirming the mass of the desired product and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. Due to the basic nature of the pyridine nitrogen, peak tailing can be an issue on standard silica-based columns.[4] Using a mobile phase modifier (e.g., 0.1% triethylamine) or a pH-stable column is often necessary for symmetrical peaks.[4]

Part 2: Troubleshooting Purification Workflows

This section provides detailed solutions to specific problems encountered during the purification of this compound.

Problem 1: My product is an oil, but I expected a solid. How can I induce crystallization?

Core Insight: The oily nature of the product is almost always due to the presence of impurities, most commonly residual n-butanol or unreacted starting materials, which depress the freezing point.[6][7] The goal is to remove these contaminants to allow the product's crystal lattice to form.

Troubleshooting Steps:

  • High-Vacuum Drying: Before attempting crystallization, ensure all volatile solvents are removed. Place the oily product on a high-vacuum line (Schlenk line) at slightly elevated temperatures (30-40 °C) for several hours. This is often sufficient to remove residual butanol and other low-boiling impurities.

  • Trituration with a Non-Polar Solvent:

    • Add a small amount of a cold, non-polar solvent in which the product is poorly soluble (e.g., hexanes, pentane, or diethyl ether).

    • Stir or sonicate the mixture. The impurities will preferentially dissolve in the solvent, while the pure product should precipitate as a solid.

    • Carefully decant the solvent or filter the solid quickly. Repeat 2-3 times.

  • Recrystallization: If trituration fails, recrystallization is the next step.[8][9]

    • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[8][9] A solvent pair system, like ethyl acetate/hexanes or acetone/hexanes, is often effective.[10]

    • Protocol: Dissolve the oily product in a minimal amount of the more polar solvent (e.g., ethyl acetate) at room temperature.[7] Slowly add the non-polar anti-solvent (e.g., hexanes) until the solution becomes slightly cloudy (turbid). Gently warm the mixture until it becomes clear again. Allow the solution to cool slowly to room temperature, then place it in a -20 °C freezer to maximize crystal formation.[6]

G cluster_start Initial State cluster_process Purification Strategy cluster_end Final State oily_product Oily Product (Impure) high_vac High-Vacuum Drying oily_product->high_vac Remove volatiles trituration Trituration (e.g., cold hexanes) high_vac->trituration Attempt precipitation recrystallization Recrystallization (e.g., EtOAc/Hexanes) trituration->recrystallization If still oily solid_product Crystalline Solid (Pure) trituration->solid_product Success recrystallization->solid_product Success

Caption: Decision workflow for crystallizing an oily product.

Problem 2: I'm seeing significant peak tailing and poor separation during column chromatography.

Core Insight: The basic nitrogen atom on the pyridine ring interacts strongly with the acidic silanol groups on the surface of standard silica gel.[4] This secondary interaction mechanism leads to peak tailing and can cause co-elution of similarly basic compounds. Furthermore, prolonged exposure to acidic silica can cause hydrolysis of the butoxy group.[11][12][13]

Troubleshooting Steps:

  • Neutralize the Silica Gel: Before preparing your column, create a slurry of the silica gel in your starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and add 0.5-1.0% triethylamine (TEA) by volume. The TEA will pre-treat the acidic sites on the silica, leading to much sharper peaks and better separation.[4]

  • Optimize the Mobile Phase:

    • Polarity: Use a gradient elution. Start with a low polarity mobile phase (e.g., 100% Hexanes or 98:2 Hexane:EtOAc) to elute non-polar impurities first. Gradually increase the polarity by adding more ethyl acetate to elute your product.

    • Solvent Choice: If separation from a key impurity like 2,5-dibromo-3-methylpyridine is difficult, consider switching the polar component of your mobile phase. Dichloromethane or a toluene/EtOAc mixture can sometimes provide different selectivity compared to hexane/EtOAc.

  • Consider an Alternative Stationary Phase: If degradation on silica is suspected (streaking on TLC plate that doesn't move), switch to a more inert stationary phase.[14]

    • Neutral Alumina: Excellent for basic compounds, but requires its own solvent system development.

    • Florisil or C18-functionalized (Reversed-Phase) Silica: These are also viable alternatives for challenging separations.

G start Crude Product workup Aqueous Workup (Remove Salts) start->workup extraction Solvent Extraction (e.g., EtOAc) workup->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentration Concentration in vacuo drying->concentration chromatography Column Chromatography Stationary Phase: Silica Gel (+1% TEA) Mobile Phase: Hexane/EtOAc Gradient concentration->chromatography analysis TLC/NMR Analysis of Fractions chromatography->analysis pooling Pool Pure Fractions analysis->pooling final_concentration Final Concentration pooling->final_concentration product Pure Product final_concentration->product

Caption: Standard purification workflow for this compound.

Problem 3: My yield is very low after column chromatography.

Core Insight: Low recovery can stem from several issues: choosing an incorrect mobile phase, irreversible adsorption or degradation on the column, or physically losing the product during loading or elution.[14]

Troubleshooting Steps:

  • Verify Rf Value: Before running the column, ensure your target compound has an Rf value between 0.2 and 0.4 in the chosen TLC solvent system.[14] An Rf that is too high means the compound will elute too quickly with poor separation. An Rf that is too low means it may never elute or will come off as very broad, dilute fractions.

  • Dry Loading vs. Wet Loading: If your crude product is not very soluble in the mobile phase, it can precipitate at the top of the column when loaded, leading to streaking and poor separation. In this case, use a "dry loading" technique.[15]

    • Protocol: Dissolve your crude product in a strong, volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This ensures the compound is evenly distributed at the start of the purification.[15]

  • Check for Decomposition (2D TLC): To determine if your compound is degrading on the silica, run a 2D TLC plate.

    • Protocol: Spot your compound in the bottom-left corner of a square TLC plate and develop it normally. Dry the plate completely. Rotate the plate 90 degrees counter-clockwise and develop it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If new spots appear that are not on the diagonal, it indicates decomposition on the silica surface.[14]

References

  • Benchchem. (2025).
  • ResearchGate. (2025). How to recrystallize an oily compound?[Link]
  • University of California, Los Angeles. (n.d.).
  • Benchchem. (2025). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • ResearchGate. (2022).
  • University of Rochester, Department of Chemistry. (n.d.).
  • University of Colorado Boulder, Department of Chemistry. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • PubChem. (n.d.). 5-Bromo-2-methoxy-3-methylpyridine. [Link]
  • ChemistryViews. (2012).
  • Williamson, A. W. (1850).
  • Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids.
  • Kabalka, G. W., & Akula, M. R. (2008). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]
  • Google Patents. (2016). CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine.
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]
  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. [Link]
  • Blum, F. D., Meesiri, W., & Gambogi, J. (1991). Hydrolysis, adsorption, and dynamics of silane coupling agents on silica surfaces. Journal of Adhesion Science and Technology.

Sources

Technical Support Center: Enhancing the Reactivity of 5-Bromo-2-butoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 5-Bromo-2-butoxy-3-methylpyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. We will address common reactivity challenges and provide detailed, field-proven troubleshooting strategies in a direct question-and-answer format to help you optimize your reactions and achieve your synthetic goals.

Understanding the Reactivity Profile
Q1: What are the key structural features of this compound that influence its reactivity?

Answer: The reactivity of this compound in common cross-coupling reactions is governed by a combination of electronic and steric factors inherent to its structure.

  • Electronic Effects: The pyridine ring is generally electron-deficient compared to a benzene ring, which can influence the kinetics of catalytic cycles. However, the 2-butoxy group is a strong electron-donating group (EDG) via resonance. This increases the electron density of the pyridine ring, making the C-Br bond stronger and less susceptible to oxidative addition by a palladium(0) catalyst. This is often a primary cause of sluggish or failed reactions.

  • Steric Hindrance: The 3-methyl group, positioned ortho to the butoxy group and meta to the bromine, introduces moderate steric bulk. While not severely hindering, this group, in combination with the adjacent butoxy group, can influence the approach of bulky catalyst-ligand complexes to the C-Br bond at position 5.

  • Pyridine Nitrogen: The nitrogen atom in the ring acts as a Lewis base and can coordinate to the metal center of the catalyst. This can sometimes lead to catalyst inhibition or the formation of off-cycle, inactive species. The choice of ligand is critical to mitigate this effect.

Understanding these competing factors is crucial for designing a successful reaction strategy. The primary challenge is typically overcoming the electronic deactivation of the C-Br bond by the potent 2-butoxy substituent.

Troubleshooting Common Cross-Coupling Reactions

This section addresses specific issues encountered during widely used palladium-catalyzed cross-coupling reactions.

dot ```dot

digraph "Palladium_Cross_Coupling_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}``` Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Q2: My Suzuki-Miyaura reaction with this compound is sluggish or fails. What are the likely causes and how can I fix it?

Answer: Low reactivity in Suzuki-Miyaura coupling is the most frequently reported issue with this substrate. The electron-rich nature of the pyridine ring makes the initial oxidative addition step (see diagram above) the rate-determining barrier.

Troubleshooting Steps:

  • Catalyst & Ligand Selection (Most Critical): Standard catalysts like Pd(PPh₃)₄ may be ineffective. You need a more active catalytic system designed for electron-rich aryl bromides.

    • Use Electron-Rich, Bulky Ligands: These ligands stabilize the Pd(0) center and promote oxidative addition. Excellent choices include biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or sterically demanding alkylphosphines. [1] * Choose an Appropriate Palladium Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common and effective choices that are reduced in situ to the active Pd(0) species.

  • Base Selection: The base plays a crucial role in the transmetalation step.

    • Use a Stronger Base: Aqueous solutions of K₂CO₃ can be too weak. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. These are highly effective in Suzuki couplings of heteroaryl halides. [2] * Anhydrous Conditions: For particularly stubborn couplings, using a non-aqueous base like potassium tert-butoxide (KOtBu) in a solvent like toluene or dioxane can be beneficial.

  • Solvent & Temperature:

    • Solvent Choice: A mixture of an organic solvent with water (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O) is standard. T[2][3]he water is necessary to solubilize the inorganic base.

    • Increase Temperature: Due to the low reactivity, higher temperatures (90-110 °C) are often required. Ensure your solvent choice is appropriate for the target temperature.

ParameterStandard ConditionsRecommended for this compoundRationale
Pd Precursor Pd(PPh₃)₄Pd₂(dba)₃ or Pd(OAc)₂Generates a more active Pd(0) catalyst in situ.
Ligand PPh₃SPhos, XPhos, RuPhos, or P(tBu)₃Electron-rich, bulky ligands accelerate the rate-limiting oxidative addition step.
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃Stronger bases facilitate the crucial transmetalation step.
Solvent Toluene, DME1,4-Dioxane/H₂O (4:1), Toluene/H₂O (10:1)Aprotic polar solvents capable of reaching high temperatures are preferred.
Temperature 80 °C90 - 110 °COvercomes the high activation energy barrier for oxidative addition.
Q3: I am observing low yields in the Buchwald-Hartwig amination of this substrate. What parameters should I optimize?

Answer: Similar to the Suzuki coupling, the Buchwald-Hartwig amination is challenging due to the electron-donating butoxy group. The key is to facilitate both the oxidative addition and the subsequent reductive elimination steps.

[4]Troubleshooting Steps:

  • Ligand is Key: The choice of ligand is paramount for a successful C-N bond formation.

    • Use Specialized Buchwald-Hartwig Ligands: Bidentate phosphine ligands like BINAP or DPPF were early successes. H[4]owever, modern, highly active, sterically hindered biaryl phosphine ligands (e.g., BrettPhos, RuPhos, Xantphos) are now the standard for challenging substrates. 2[5][6]. Base Selection: A strong, non-nucleophilic base is required.

    • Common Choices: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are the most common and effective bases for this transformation. K[7]₃PO₄ can sometimes be used for more sensitive substrates but may require higher temperatures or longer reaction times.

  • Solvent: Anhydrous, aprotic solvents are necessary.

    • Recommended Solvents: Toluene, 1,4-dioxane, or THF are typically used. Ensure they are thoroughly dried and degassed before use.

ParameterRecommended System 1 (General)Recommended System 2 (For Hindered Amines)Rationale
Pd Precursor Pd₂(dba)₃Pd(OAc)₂Both are effective precursors for generating the active catalyst.
Ligand Xantphos or DPPFBrettPhos or RuPhosBrettPhos is particularly effective for coupling with hindered primary amines.
Base NaOtBuLiHMDSStrong, non-nucleophilic bases are required to deprotonate the amine.
Solvent Toluene or 1,4-Dioxane1,4-DioxaneSolvents must be anhydrous and aprotic.
Temperature 80 - 110 °C80 - 110 °CElevated temperatures are generally required.
Q4: What are the critical factors for a successful Sonogashira coupling with this bromopyridine?

Answer: The Sonogashira coupling, used to form C(sp²)-C(sp) bonds, generally proceeds under milder conditions than Suzuki or Buchwald-Hartwig reactions. H[8]owever, success still depends on careful optimization.

Troubleshooting Steps:

  • Copper Co-catalyst: While "copper-free" Sonogashira reactions exist, the classic system using a copper(I) salt (e.g., CuI) as a co-catalyst is often more reliable for less reactive bromides. T[9]he copper facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.

  • Base: An amine base is typically used, which also serves as the solvent in some cases.

    • Common Bases: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard. For sluggish reactions, a stronger base like DBU may be beneficial.

  • Palladium Catalyst: A standard Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ with CuI is a robust starting point. 4[10]. Inert Atmosphere: Terminal alkynes can undergo oxidative homocoupling (Glaser coupling) in the presence of oxygen. It is absolutely critical to thoroughly degas all solvents and maintain a strict inert atmosphere (Argon or Nitrogen).

Q5: Are there alternative cross-coupling strategies like Negishi or Stille that might offer better results?

Answer: Yes. When standard Suzuki or Buchwald-Hartwig conditions fail, switching to a more reactive organometallic reagent can be a powerful strategy.

  • Negishi Coupling: This reaction uses an organozinc reagent. Organozincs are significantly more reactive than organoboranes, which means the transmetalation step is much faster. T[11][12]his can allow the reaction to proceed under milder conditions (lower temperatures), potentially improving functional group tolerance. The main drawback is that organozinc reagents are highly sensitive to air and moisture and must be prepared and handled under strictly anhydrous and anaerobic conditions. *[11][13] Stille Coupling: This reaction employs an organostannane (organotin) reagent. Organostannanes are highly tolerant of a wide variety of functional groups and are generally insensitive to moisture or air. T[14][15]his makes them very user-friendly. However, a major disadvantage is the toxicity of organotin compounds and the difficulty in removing stoichiometric tin byproducts during purification.

[14]### Alternative Activation Methods

Q6: Beyond palladium catalysis, how can I activate the C-Br bond, for example, through Grignard reagent formation or lithiation?

Answer: Activating the C-Br bond to form an organometallic intermediate is an excellent strategy for subsequent reactions with electrophiles.

  • Grignard Reagent Formation:

    • Halogen-Metal Exchange: This is often the most reliable method for this type of substrate. Reacting this compound with a strong Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride complex (i-PrMgCl·LiCl) in an anhydrous ether solvent (like THF) will result in a bromine-magnesium exchange to form the desired pyridyl Grignard reagent. T[16][17]his reaction typically proceeds smoothly at temperatures ranging from -20 °C to room temperature.

    • Direct Insertion: Using magnesium metal turnings can be challenging due to the need to activate the magnesium surface. T[18]his often requires initiators like iodine or 1,2-dibromoethane and can be subject to long induction periods.

[18][19]2. Organolithium Formation (Lithiation):

  • Halogen-Metal Exchange: This can be achieved by treating the bromopyridine with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi). This reaction must be performed at very low temperatures (typically -78 °C) in an anhydrous ether solvent (THF, Et₂O) to prevent side reactions, such as nucleophilic attack on the pyridine ring. T[12][20]he resulting pyridyl lithium species is highly reactive and can be quenched with a wide range of electrophiles.
dot

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the Catalyst System Potent Enough? Start->Check_Catalyst Check_Base Is the Base Strong Enough? Check_Catalyst->Check_Base Yes Sol_Catalyst Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, BrettPhos) with Pd₂(dba)₃ Check_Catalyst->Sol_Catalyst No Check_Conditions Are Reaction Conditions Optimal? Check_Base->Check_Conditions Yes Sol_Base Use Stronger Base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) Check_Base->Sol_Base No Check_Reagents Are Reagents High Quality? Check_Conditions->Check_Reagents Yes Sol_Conditions Increase Temperature (90-110°C) Ensure Anhydrous/Inert Conditions Check_Conditions->Sol_Conditions No Sol_Reagents Use Fresh, Pure Reagents Degas Solvents Thoroughly Check_Reagents->Sol_Reagents No Success Reaction Successful Check_Reagents->Success Yes Sol_Catalyst->Check_Base Sol_Base->Check_Conditions Sol_Conditions->Check_Reagents Sol_Reagents->Success

Caption: A troubleshooting workflow for low-yield cross-coupling reactions.

Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely ground potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%). Add this solid mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water (in a 4:1 v/v ratio) via syringe. The final concentration of the limiting reagent should be ~0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Grignard Formation via Halogen-Metal Exchange

This protocol describes the formation of the pyridyl Grignard reagent for subsequent reaction with an electrophile.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 equiv.).

  • Inert Atmosphere: Purge the flask with high-purity argon or nitrogen.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe. Cool the resulting solution to 0 °C in an ice bath.

  • Grignard Addition: Slowly add isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl, 1.3 M in THF, 1.1 equiv.) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Exchange Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. The formation of the Grignard reagent can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR or LC-MS.

  • Reaction with Electrophile: Once the exchange is complete, the resulting Grignard reagent solution can be used directly. Cool the solution to the desired temperature (e.g., -78 °C or 0 °C depending on the electrophile) and add the electrophile (1.0-1.2 equiv.) slowly.

  • Work-up: After the reaction with the electrophile is complete, quench the reaction carefully by slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References
  • Negishi coupling - Wikipedia.
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  • A scalable synthesis of 5,5′-dibromo-2,2′-bipyridine and its stepwise functionalization via Stille couplings | Springer Nature Experiments.
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  • Stille Coupling - Organic Chemistry Portal.
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  • Grignard reagent formation.
  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange - Arkivoc.
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  • From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications.
  • Selective monolithiation of 2,5-dibromopyridine with butyllithium - ResearchGate.
  • Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC - NIH.
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI.
  • 5-Bromo-2-cyano-3-methylpyridine - Chem-Impex.

Sources

dealing with steric hindrance in 5-Bromo-2-butoxy-3-methylpyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving 5-Bromo-2-butoxy-3-methylpyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the unique challenges posed by this sterically hindered substrate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to enhance the success of your synthetic endeavors.

Introduction: The Challenge of Steric Hindrance

This compound is a valuable synthetic intermediate. However, its structure presents a significant challenge: steric hindrance. The bulky n-butoxy group at the C2 position and the methyl group at the C3 position flank the pyridine nitrogen and the C-Br bond. This congestion can impede the approach of reagents and catalysts, leading to low reactivity and poor yields in common transformations.

This guide will dissect these challenges and provide field-proven solutions for overcoming them, focusing primarily on palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "sterically hindered" substrate?

A: The steric hindrance in this molecule arises from the cumulative effect of two substituents adjacent to the key reactive sites:

  • The 3-methyl group: This group is directly ortho to the C5-bromine atom, physically blocking the trajectory of incoming reagents and catalysts aiming to interact with the C-Br bond for reactions like oxidative addition in cross-coupling cycles.

  • The 2-butoxy group: This bulky alkyl chain is ortho to the 3-methyl group and adjacent to the pyridine nitrogen. It creates a "wall" of atoms that not only adds to the congestion around the C-Br bond but also hinders the coordination of the pyridine nitrogen to metal centers—a common issue known as the "2-pyridyl problem" which can lead to catalyst inhibition.[1][2]

Diagram illustrating the steric congestion in this compound.

Caption: Steric hindrance from the 3-methyl and 2-butoxy groups.

Q2: I am attempting a Suzuki-Miyaura coupling with this substrate and seeing very low conversion. What are the most likely causes?

A: Low conversion in Suzuki couplings with sterically hindered pyridines is a classic problem. The primary culprits are almost always related to an inadequate catalyst system that cannot overcome the high activation energy of key steps in the catalytic cycle.

  • Inefficient Oxidative Addition: The palladium(0) catalyst may struggle to insert into the sterically shielded C-Br bond.

  • Slow Reductive Elimination: The final step to form the C-C bond and regenerate the catalyst is often rate-limiting for hindered substrates. The bulky groups prevent the coupling partners on the palladium center from adopting the necessary geometry for elimination.

  • Catalyst Inhibition: The pyridine nitrogen can bind too strongly to the palladium center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle.[3]

To solve this, you must use a catalyst system specifically designed for sterically demanding couplings. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[4]

Q3: My Buchwald-Hartwig amination reaction is failing. Are the reasons similar to Suzuki coupling failures?

A: Yes, the underlying reasons are very similar and rooted in steric hindrance. The Buchwald-Hartwig amination also follows a Pd-catalyzed cycle of oxidative addition, amine coordination/deprotonation, and reductive elimination.[5] The bulky substituents on your pyridine substrate will significantly slow down the oxidative addition and, most critically, the C-N reductive elimination step. Your choice of ligand is paramount to success.

Troubleshooting Guide: Suzuki-Miyaura Coupling

This section provides a systematic approach to optimizing the Suzuki-Miyaura coupling of this compound with various boronic acids.

Issue: Low to No Product Formation

If your reaction shows minimal or no conversion, a systematic optimization of the catalyst system and reaction conditions is necessary. Follow this workflow.

A logical workflow to diagnose and resolve failed Suzuki reactions.

Troubleshooting_Workflow start Low / No Product reagents Step 1: Verify Reagent Quality (Substrate, Boronic Acid, Base, Solvent) start->reagents catalyst Step 2: Optimize Catalyst System (Use Bulky, Electron-Rich Ligands) reagents->catalyst Reagents OK conditions Step 3: Optimize Reaction Conditions (Base, Solvent, Temperature) catalyst->conditions Improvement Seen, Continue Optimizing success Successful Reaction catalyst->success Reaction Successful conditions->success

Caption: Workflow for troubleshooting failed Suzuki reactions.

Step 1: Catalyst and Ligand Selection (The Most Critical Factor)

For sterically demanding couplings, bulky and electron-rich ligands are required to promote the desired reaction, particularly the reductive elimination step.[4]

Ligand TypeRecommended LigandsRationale & Key Advantages
Biaryl Phosphines SPhos, XPhos, RuPhosThese are the gold standard for hindered substrates. Their large steric bulk forces the coupling partners into a favorable orientation for reductive elimination. Their electron-rich nature also promotes the initial oxidative addition.[4][6]
N-Heterocyclic Carbenes (NHCs) PEPPSI-IPr, IPrNHCs are very strong σ-donors, even more so than phosphines. This property can stabilize the palladium center and facilitate oxidative addition. Their steric bulk is also beneficial.[6][7]

Recommendation: Start with a pre-catalyst like SPhos Pd G3 or XPhos Pd G3 . These are air-stable and provide a reliable 1:1 Pd:Ligand ratio. An initial catalyst loading of 2-3 mol% is a good starting point.

Step 2: Base and Solvent Selection

The choice of base and solvent is also crucial for activating the boronic acid and facilitating the transmetalation step.

ParameterRecommendationRationale
Base K₃PO₄, Cs₂CO₃, K₂CO₃Potassium phosphate (K₃PO₄) is often the most effective base for challenging Suzuki couplings. It is strong enough to form the active boronate species without causing significant side reactions. Use 2.0 - 3.0 equivalents.[4]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OA mixture of an aprotic solvent like dioxane or toluene with a small amount of water (e.g., 10:1 ratio) is standard. The water is essential for activating the boronic acid with the base. Ensure solvents are properly degassed to prevent catalyst oxidation.[4]
Step 3: Temperature and Reaction Time

Due to the high activation barrier, these reactions often require elevated temperatures to proceed at a reasonable rate.

  • Temperature: Start at 80-100 °C. If the reaction is still sluggish, it can be increased to 110 °C, but monitor for potential decomposition.

  • Reaction Time: Monitor the reaction by TLC or LC-MS. Hindered couplings can be slow, requiring anywhere from 12 to 24 hours for completion.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.3 eq), and potassium phosphate (K₃PO₄, 2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (10:1 v/v) via syringe to achieve a substrate concentration of ~0.1 M.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 16-24 hours.

  • Monitoring & Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Optimized Buchwald-Hartwig Amination

This protocol is a starting point for coupling this compound with a primary or secondary amine.

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.

  • Reagent Addition: Under argon, add this compound (1.0 eq), the amine coupling partner (1.2 eq), and degassed toluene to achieve a substrate concentration of ~0.2 M.

  • Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours.

  • Monitoring & Work-up: After confirming completion via TLC or LC-MS, cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.

Note: The choice of ligand is critical in Buchwald-Hartwig aminations. For particularly challenging substrates, consider ligands from the Josiphos family or bulky biarylphosphine ligands like RuPhos or BrettPhos.[5]

References

  • Benchchem. Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols.
  • Bull, J. A., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Zhang, T., et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angewandte Chemie International Edition, 52(6), 1664-1668.
  • ResearchGate. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • PubMed. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
  • Benchchem. catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
  • Chemical Communications (RSC Publishing). (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes.
  • Smith, A. M., et al. (2017). Iridium-catalyzed C–H borylation of pyridines. Chemical Science, 8(1), 269-276.

Sources

Technical Support Center: Catalyst Poisoning in Reactions Involving 5-Bromo-2-butoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 5-Bromo-2-butoxy-3-methylpyridine. This substituted pyridine is a key intermediate in synthesizing complex molecules, but its inherent chemical nature presents unique challenges, most notably the potential for catalyst poisoning.

Palladium-catalyzed cross-coupling reactions are powerful, but the catalyst's high activity also makes it susceptible to deactivation by various chemical species, or "poisons."[1][2] These poisons can originate from starting materials, reagents, solvents, or even the substrate itself. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, mitigate, and resolve issues related to catalyst poisoning, ensuring the success and reproducibility of your experiments.

Troubleshooting Guide: Diagnosing and Solving Catalyst Deactivation

This section addresses specific experimental failures in a question-and-answer format, providing a logical workflow from problem identification to resolution.

Q1: My reaction is sluggish or has completely stalled. What are the primary suspects for catalyst poisoning?

A sluggish or stalled reaction is the most common symptom of catalyst deactivation. The underlying cause is often the binding of an inhibitory species to the active palladium center, preventing it from participating in the catalytic cycle.[1]

Probable Causes & Solutions:

  • Substrate Inhibition: The pyridine nitrogen in this compound is Lewis basic and can coordinate to the palladium center. This coordination competes with the desired oxidative addition step and can form stable, off-cycle complexes that are catalytically inactive. This is a well-documented issue with pyridine-containing substrates.[3][4]

    • Causality: The lone pair on the pyridine nitrogen acts as a ligand, effectively titrating the active catalyst out of the reaction.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands like XPhos, SPhos, or RuPhos).[5] The steric hindrance of these ligands kinetically disfavors the coordination of the pyridine nitrogen, allowing the desired catalytic cycle to proceed.[3] Increasing the catalyst loading may also compensate for the portion of the catalyst that becomes inhibited.

  • Impurity-Driven Poisoning: Trace impurities in your reagents or solvents are a frequent and insidious cause of catalyst failure.

    • Sulfur Compounds: Thiols, sulfides, and sulfoxides are potent poisons for palladium catalysts, often originating from starting material synthesis or contaminated solvents.[1][2] They form strong, often irreversible bonds with the palladium surface.[6][7]

    • Water and Oxygen: Inadequate inert atmosphere techniques can be detrimental. Oxygen can oxidize the active Pd(0) to inactive Pd(II) species, while water can lead to the hydrolysis of sensitive phosphine ligands and promote undesirable side reactions like protodeboronation in Suzuki couplings.[3][8]

    • Halides: Excess halide ions (e.g., residual chloride or iodide from other reagents) can coordinate to the palladium center and inhibit catalysis.

Troubleshooting Workflow Diagram

G start Low or No Conversion Observed check_inert Verify Inert Atmosphere (Degassing, N2/Ar Purge) start->check_inert check_reagents Assess Reagent Purity (Substrate, Coupling Partner, Base, Solvent) check_inert->check_reagents Atmosphere OK re_purify Re-purify Reagents / Use Fresh Solvent check_reagents->re_purify Impurities Suspected ligand_screen Screen Bulky Ligands (e.g., XPhos, SPhos, RuPhos) check_reagents->ligand_screen Reagents Pure re_purify->check_reagents optimize_conditions Re-evaluate Conditions (Temperature, Concentration, Catalyst Loading) ligand_screen->optimize_conditions Improvement Seen success Reaction Successful ligand_screen->success Problem Solved optimize_conditions->success

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

Q2: I'm observing significant byproduct formation, such as homocoupling of my boronic acid (in a Suzuki reaction) or hydrodehalogenation. Is this related to catalyst poisoning?

Yes, the formation of specific byproducts can be an indicator of a compromised catalytic system.

Probable Causes & Solutions:

  • Homocoupling (Suzuki Reaction): The formation of biaryl products from the boronic acid coupling with itself is often promoted by the presence of oxygen.[8] If the active Pd(0) catalyst is being oxidized to Pd(II) by poor inerting, it can accelerate this undesired pathway.

    • Solution: Ensure your reaction setup is rigorously free of oxygen. This involves using properly degassed solvents (via freeze-pump-thaw cycles or sparging with an inert gas for at least 30 minutes) and maintaining a positive pressure of argon or nitrogen throughout the reaction.[8]

  • Hydrodehalogenation (Protodeboronation): The replacement of the bromine atom on your pyridine with a hydrogen atom can occur if there are proton sources (like water) and the reductive elimination step is slow. A partially poisoned or inefficient catalyst can slow the desired C-C bond formation, giving more time for these side reactions to occur.

    • Solution: Use anhydrous solvents and reagents. Ensure the base is fully dissolved or evenly suspended. In Suzuki reactions, using a boronic ester (e.g., a pinacol ester) instead of a boronic acid can sometimes reduce the rate of protodeboronation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons I should be aware of when working with this compound?

Beyond the substrate itself, several classes of compounds are notorious for poisoning palladium catalysts.

Poison ClassCommon SourcesMechanism of Poisoning
Sulfur Compounds Reagent impurities, contaminated solvents (e.g., thiophene in toluene), rubber septa.Strong coordination to the Pd surface, leading to the formation of stable palladium sulfides. Often irreversible.[1][2][6]
Nitrogen Heterocycles The substrate itself, impurities from synthesis (e.g., unreacted starting materials).Competitive coordination to the Pd active site, forming off-cycle, inactive complexes.[1][3]
Oxygen Leaks in the reaction setup, inadequately degassed solvents.Oxidation of the active Pd(0) catalyst to inactive Pd(II) species.[3][8]
Water "Anhydrous" solvents that have absorbed atmospheric moisture, hydrated bases.Can lead to ligand degradation (e.g., phosphine oxidation) and promote side reactions.[3]
Other Functional Groups Nitriles, nitro compounds, cyanides.Strong binding to the metal center.[1]

Q2: How can I proactively prevent catalyst poisoning?

Prevention is always more effective than remediation.

  • Reagent Purity is Paramount: Use the highest purity reagents available. If impurities are suspected in your this compound, consider recrystallization or column chromatography.

  • Rigorous Inert Atmosphere Technique: Never underestimate the importance of excluding oxygen and moisture. Use Schlenk lines or a glovebox for setting up reactions.[8][9]

  • Solvent Purification: Use freshly distilled or commercially available anhydrous, degassed solvents. Passing solvents through a column of activated alumina can remove many polar impurities.

  • Intelligent Ligand Selection: As discussed, for pyridine substrates, the use of bulky, electron-rich monodentate phosphine ligands is a primary strategy to mitigate substrate inhibition from the outset.[10][11]

Mechanism of Pyridine Inhibition

G cluster_0 Desired Catalytic Cycle cluster_1 Inhibitory Pathway Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Pd(0)L_2 Pd(0)L Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-R(L) Transmetalation (R-M) Ar-Pd(II)-R(L)->Pd(0)L Reductive Elimination (Ar-R) Inactive_Complex Py-Pd(0)L Pd(0)L_2->Inactive_Complex Competitive Coordination (Pyridine Substrate)

Caption: Inhibition by pyridine nitrogen competes with the desired catalytic cycle.

Q3: Is it possible to regenerate a poisoned catalyst?

Regeneration is challenging and often not fully effective, but it can sometimes be attempted, particularly for sulfur poisoning.

  • For Sulfur Poisoning: Oxidizing agents have been used to convert strongly bound sulfides into more labile sulfates, which can then be washed away.[12] However, these harsh conditions can also damage the catalyst structure or ligands. A reducing atmosphere at high temperatures can also sometimes desorb sulfur species, but this may not restore full activity.[6][7][13]

  • For Organic Poisons/Fouling: Washing the catalyst with appropriate solvents or a dilute acid may remove some adsorbed organic inhibitors.[3]

Given the small quantities of catalyst used in lab-scale reactions, it is often more practical and cost-effective to discard the poisoned catalyst and optimize the reaction conditions to prevent poisoning in future runs.

Appendices

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with an arylboronic acid, incorporating best practices to avoid catalyst deactivation.

  • Reaction Setup: To an oven-dried Schlenk flask, add the arylboronic acid (1.2 equiv.) and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure the removal of all oxygen.[8]

  • Reagent Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the bulky phosphine ligand (e.g., XPhos, 4.5 mol%). Add this compound (1.0 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[14]

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

Protocol 2: General Catalyst Regeneration from Suspected Organic Poisoning

This procedure is a last resort and should be tested on a small scale.

  • Isolation: After the reaction, filter the reaction mixture to isolate the solid catalyst (if heterogeneous) or concentrate the mixture and attempt to precipitate the palladium complex.

  • Washing: Suspend the spent catalyst in a suitable solvent like chloroform.

  • Treatment: Add a weak acid, such as glacial acetic acid, and stir the suspension at room temperature for 1-2 hours.[3] Ultrasonication may aid this process.

  • Filtration: Filter the catalyst and wash it thoroughly with the solvent to remove the acid and any solubilized poisons.

  • Drying: Dry the catalyst under a high vacuum.

  • Activity Test: Evaluate the activity of the regenerated catalyst in a small-scale test reaction and compare its performance to a fresh batch.

Analytical Techniques for Poison Detection

Identifying the specific poison can be critical for large-scale processes.

TechniqueAbbreviationPrincipleDetects
Inductively Coupled Plasma ICP-OES / ICP-MSAtomizes the sample to detect elemental composition.Heavy metals (Pb, As, Hg), Phosphorus, Sulfur.[15][16]
X-ray Photoelectron Spectroscopy XPSAnalyzes surface chemistry and elemental states.Surface-adsorbed poisons (S, Cl), changes in Pd oxidation state.[13][17]
Gas Chromatography-Mass Spectrometry GC-MSSeparates and identifies volatile and semi-volatile compounds.Organic impurities in solvents or starting materials.[17][18]
X-Ray Diffraction XRDIdentifies crystalline structures.Formation of new phases like metal sulfides on the catalyst surface.[15]

References

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Google Cloud.
  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of N
  • Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles. (2020).
  • Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. (2025). Benchchem.
  • C
  • How to detect catalyst poisoning in hydrotreaters. (2025).
  • C
  • Sulfur Poisoning and Regeneration of Palladium-based Catalysts. (1992). Journal of the Chemical Society, Faraday Transactions, RSC Publishing.
  • Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. (2014). LCGC North America.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Poisoning and deactivation of palladium catalysts. (2000).
  • Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. (2015). Environmental Science & Technology, NIH.
  • Technical Support Center: Catalyst Deactivation in Reactions with 5-Bromo-2-methylpyridine. (2025). Benchchem.
  • A Comparative Guide to Phosphine Ligands in Cross-Coupling C
  • Ligand design for cross-couplings: phosphines. (2024). YouTube, OpenChemHub.
  • Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. Tokyo Chemical Industry Co., Ltd.
  • The chemistry of phosphines in constrained, well-defined microenvironments. (2021). Chemical Society Reviews, RSC Publishing.
  • Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine. (2025). Benchchem.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, MDPI.

Sources

Technical Support Center: Optimizing Reaction Time for 5-Bromo-2-butoxy-3-methylpyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth guidance on optimizing the functionalization of 5-Bromo-2-butoxy-3-methylpyridine, a key heterocyclic building block. This guide moves beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and significantly reduce reaction times.

Frequently Asked Questions (FAQs)

Q1: My functionalization reaction with this compound is unexpectedly slow or stalling. What are the primary factors?

Slow or incomplete reactions involving this substrate often stem from its inherent electronic and structural properties. The two most common culprits are:

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly with the palladium catalyst center. This coordination can form inactive or less active catalyst species, effectively removing the catalyst from the productive catalytic cycle and slowing down the reaction.[1][2][3][4][5]

  • Steric Hindrance: The presence of the 2-butoxy and 3-methyl groups can sterically encumber the reaction site at C5. This hindrance can slow down key steps in the catalytic cycle, such as oxidative addition, particularly when using bulky coupling partners or ligands.

Q2: What are the most common side reactions to anticipate, and how can they be minimized?

When optimizing for reaction time, it's crucial to be aware of competing pathways that consume starting material or catalyst. Key side reactions include:

  • Hydrodehalogenation (Debromination): This is the replacement of the bromine atom with hydrogen, leading to the formation of 2-butoxy-3-methylpyridine. It is often caused by trace amounts of water, hydride impurities in solvents or reagents, or the degradation of the coupling partner (e.g., boronic acid).[2][3][4] To minimize this, ensure all reagents and solvents are pure and anhydrous, and use a rigorously inert atmosphere.[4]

  • Homocoupling: The self-coupling of your reaction partner (e.g., boronic acid to form a biaryl byproduct) can be a significant issue. This is often exacerbated by the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle.[2][3][4] Thoroughly degassing your solvent and maintaining a strict inert atmosphere is the best preventative measure.

Q3: Which functionalization reactions are most suitable for this substrate?

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions and metal-halogen exchange processes. The most common and effective transformations include:

  • Suzuki-Miyaura Coupling: For C(sp²)–C(sp²) bond formation with aryl, heteroaryl, or vinyl boronic acids/esters.[6]

  • Buchwald-Hartwig Amination: For C–N bond formation with a wide range of primary and secondary amines.[7]

  • Lithiation-Borylation: For conversion of the C-Br bond into a C-B bond via a lithium intermediate, which can then be used in subsequent Suzuki couplings or other reactions.

Troubleshooting & Optimization Guides

This section provides specific, actionable advice for common problems encountered during key functionalization reactions.

Guide 1: Suzuki-Miyaura Coupling

Issue: Low Conversion or Stalled Reaction

A common issue is the reaction stalling before the starting material is fully consumed. This is often a catalyst activity problem.

  • Causality: The pyridine nitrogen is likely coordinating to the Pd(0) center, preventing efficient oxidative addition.[3][8] Alternatively, the chosen ligand may not be suitable for this sterically and electronically specific substrate.

  • Solution Workflow:

    • Ligand Screening: The choice of ligand is the most critical parameter.[9][10][11] For pyridine substrates, bulky, electron-rich biaryl monophosphine ligands are often superior. They promote a high rate of reductive elimination and their bulk can disfavor pyridine coordination to the metal center.

    • Base Selection: The base is not just a stoichiometric reagent; it plays a key role in the transmetalation step. If conversion is low, the base may be too weak or poorly soluble.

    • Solvent & Temperature: Ensure the solvent system fully dissolves all reagents at the reaction temperature. A temperature screen (e.g., 80 °C, 100 °C, 110 °C) is advisable, but be aware that temperatures above 120 °C can lead to catalyst decomposition.[1]

Optimized Conditions for Suzuki-Miyaura Coupling

Parameter Recommendation Rationale & Citation
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ Common, reliable Pd(0) and Pd(II) precursors that form the active Pd(0) catalyst in situ.[3]
Ligand SPhos, RuPhos, XPhos Bulky, electron-rich ligands known to accelerate cross-coupling of challenging heteroaryl halides.[10][12]
Base K₃PO₄ or Cs₂CO₃ Moderately strong inorganic bases that are effective and less likely to cause boronic acid degradation than strong organic bases.[2][3]
Solvent 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O Standard solvent systems that balance polarity and solubility for a wide range of substrates.[13]

| Temperature | 90–110 °C | Provides sufficient thermal energy for the reaction without causing rapid catalyst decomposition.[14] |

Troubleshooting Workflow: Low Suzuki-Miyaura Conversion

start Low Conversion (<50%) check_catalyst Is Catalyst System Active Enough? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes ligand Switch to Bulky Ligand (e.g., SPhos, RuPhos) check_catalyst->ligand No check_reagents Are Reagents Pure & Dry? check_conditions->check_reagents Yes temp Increase Temperature (Screen 90-110°C) check_conditions->temp No reagent_purity Use Fresh Boronic Acid & Anhydrous Solvent check_reagents->reagent_purity No success High Conversion check_reagents->success Yes ligand->success base Screen Bases (K₃PO₄, Cs₂CO₃) base->success temp->base degas Ensure Rigorous Degassing (Freeze-Pump-Thaw) degas->success reagent_purity->degas

Caption: Troubleshooting workflow for low Suzuki-Miyaura yields.

Guide 2: Buchwald-Hartwig Amination

Issue: Slow Reaction Time with Amine Coupling Partner

While highly effective, Buchwald-Hartwig aminations can be sluggish if not properly optimized.

  • Causality: The primary cause is often a suboptimal combination of ligand and base for the specific amine being used.[15] Strong bases are required to deprotonate the amine for it to enter the catalytic cycle, but excessively harsh conditions can degrade the substrate or catalyst.[16]

  • Solution Workflow:

    • Base Selection is Key: The pKa of the amine dictates the required base strength. For less acidic amines (alkylamines), a very strong base like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) is necessary.[16]

    • Ligand Choice: As with Suzuki coupling, bulky biaryl phosphine ligands are the state-of-the-art. Different generations of these ligands (e.g., XPhos vs. BrettPhos) have different steric profiles that can be screened. Using pre-formed palladium pre-catalysts can also improve reaction initiation and overall speed.[12]

    • Solvent Effects: The reaction rate can be highly dependent on the solvent. Toluene is a common choice, but for some systems, more polar aprotic solvents like dioxane can be beneficial.

Optimized Conditions for Buchwald-Hartwig Amination

Parameter Recommendation Rationale & Citation
Catalyst System G3/G4 Palladacycle Precatalysts (e.g., XPhos-Pd-G3) Highly active and rapidly form the active Pd(0) species, often leading to shorter reaction times.[12]
Ligand XPhos, BrettPhos, RuPhos State-of-the-art ligands for C-N coupling, effective for a wide range of amine nucleophiles.[12][15]
Base NaOtBu or LHMDS Strong, non-nucleophilic bases required to deprotonate the amine and facilitate catalysis.[16]
Solvent Toluene or 1,4-Dioxane (anhydrous) Common non-protic solvents that are well-tolerated in these reactions.[15][17]

| Temperature | 80–100 °C | Typical temperature range; higher temperatures can sometimes be detrimental with strong bases.[16] |

Buchwald-Hartwig Catalytic Cycle Pitfalls

Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(Br) Pd0->OxAdd + Ar-Br (Oxidative Addition) RedElim Product (Ar-Amine) Deactivation Pyridine Coordination (Inactive) Pd0->Deactivation Inhibition AmineCoord [L-Pd(II)(Ar)(Amine)]+Br- OxAdd->AmineCoord + Amine, -Br- (Base Assists) AmineCoord->Pd0 Reductive Elimination AmineCoord->RedElim

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byproduct formation and removal in 5-Bromo-2-butoxy-3-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-Bromo-2-butoxy-3-methylpyridine. This molecule is a key building block in the development of various pharmaceutical agents. Achieving high purity is critical for downstream applications, yet the synthesis is often complicated by the formation of closely related byproducts. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify, minimize, and remove critical process impurities.

Frequently Asked Questions (FAQs)

FAQ 1: After bromination of 2-butoxy-3-methylpyridine, my analytical results (HPLC/GC-MS) show a significant impurity with a higher molecular weight. What is it and why did it form?

This is the most common issue encountered. The higher molecular weight species is almost certainly a dibrominated byproduct , likely 3,5-dibromo-2-butoxy-3-methylpyridine.

Causality: The formation of this byproduct is a direct consequence of the reaction mechanism. The pyridine ring, while generally electron-deficient, is activated towards electrophilic aromatic substitution by the electron-donating butoxy group at the C2 position.[1] This activation, however, is not always perfectly selective. If the reaction is not carefully controlled, a second bromination can occur. The initial bromination at the C5 position does not sufficiently deactivate the ring to prevent a subsequent, albeit slower, electrophilic attack. Over-bromination is often exacerbated by:

  • Excess Brominating Agent: Using more than one stoichiometric equivalent of the brominating agent (e.g., Br₂, NBS) dramatically increases the likelihood of a second addition.[2][3]

  • Prolonged Reaction Time or Elevated Temperature: Allowing the reaction to proceed for too long or at a higher temperature provides the necessary energy and time for the less favorable second bromination to occur.[3]

  • Poor Local Concentration Control: Inadequate mixing during the addition of the brominating agent can create localized areas of high concentration, promoting rapid, multiple brominations on a single molecule before the reagent has dispersed.

FAQ 2: I'm observing an impurity that corresponds to the starting material, 2-hydroxy-3-methylpyridine, in my final product. How is this possible after the butoxylation step?

This indicates an incomplete Williamson ether synthesis reaction when preparing the 2-butoxy-3-methylpyridine intermediate.

Causality: The conversion of 2-hydroxy-3-methylpyridine to its butoxy analogue typically involves deprotonation with a base (like NaH or KOtBu) followed by reaction with a butyl halide (e.g., 1-bromobutane). Incomplete reaction can be traced to several factors:

  • Insufficient Base: If less than a full equivalent of base is used, or if the base has degraded due to improper storage, some of the starting hydroxypyridine will remain unreacted.

  • Moisture: Water in the reaction solvent will quench the strong base, rendering it ineffective for deprotonation. It is critical to use anhydrous solvents and reagents.[4]

  • Poor Nucleophilicity: The pyridinoxide anion is a reasonably good nucleophile, but if the reaction temperature is too low or the reaction time is too short, the substitution reaction with the butyl halide may not go to completion.

FAQ 3: My bromination reaction is sluggish and gives a complex mixture of products. What could be the cause?

A sluggish and unselective bromination of a pyridine ring points to issues with electrophile activation and the inherent electron-deficient nature of the pyridine ring.[5]

Causality: Unlike benzene, the pyridine nitrogen deactivates the ring towards electrophilic attack, particularly at the positions ortho and para to it (C2, C4, C6).[1] While the C2-butoxy group helps to mitigate this, problems can still arise.

  • No or Ineffective Catalyst: Direct bromination with Br₂ is often slow. A Lewis acid catalyst (like FeBr₃) is typically required to polarize the Br-Br bond and generate a more potent electrophile ("Br+").[6]

  • Protonation of the Pyridine Nitrogen: If the reaction is run in a strong protic acid (like fuming sulfuric acid, which is sometimes used), the pyridine nitrogen can become protonated.[5] This places a positive charge on the ring, severely deactivating it towards attack by a positive electrophile and making the reaction extremely difficult.

  • Incorrect Brominating Agent: For activated systems, milder brominating agents like N-Bromosuccinimide (NBS) can provide better selectivity and control compared to liquid bromine.[2]

Troubleshooting Guide: Byproduct Formation

This guide helps diagnose and resolve common issues during the synthesis.

Symptom / Observation Potential Cause(s) Recommended Action(s)
High levels (>5%) of dibromo-byproduct detected by HPLC/GC. 1. Over-addition of brominating agent.2. Reaction temperature too high.3. Insufficient mixing.1. Use a slight substoichiometric amount of brominating agent (e.g., 0.95-0.98 eq).2. Maintain a low reaction temperature (e.g., 0-10 °C) during addition.3. Ensure vigorous stirring and add the brominating agent slowly and subsurface if possible.
Unreacted 2-butoxy-3-methylpyridine starting material remains. 1. Insufficient brominating agent.2. Reaction time too short.3. Deactivated brominating agent.1. Titrate the brominating agent before use to confirm its activity.2. Monitor the reaction by TLC or HPLC and allow it to run to completion (typically 1-3 hours).3. Use a fresh, high-purity source of NBS or Br₂.
Presence of polar, acidic impurities. 1. Incomplete work-up to remove acidic catalysts or byproducts (e.g., HBr).1. Perform a thorough aqueous basic wash (e.g., with NaHCO₃ or Na₂CO₃ solution) during the work-up.[7] 2. Ensure the pH of the aqueous layer is >8 before separating the organic phase.
Product is dark-colored or oily, even after solvent removal. 1. Formation of polymeric or colored byproducts.2. Residual acidic impurities.1. Consider treating the crude product solution with activated carbon before final filtration.2. Purify via column chromatography or recrystallization.[7]

Visualizing Byproduct Formation

Reaction Pathway vs. Side Reaction

The following diagram illustrates the desired synthetic pathway versus the common side reaction leading to the dibrominated impurity.

G SM 2-Butoxy-3-methylpyridine Product This compound (Desired Product) SM->Product + Br+ (1 eq.) (Desired Reaction) Br_Plus Br+ Byproduct 3,5-Dibromo-2-butoxy-3-methylpyridine (Byproduct) Product->Byproduct + Br+ (Excess) (Side Reaction)

Caption: Desired mono-bromination versus the over-bromination side reaction.

Byproduct Removal Protocols

If byproducts have formed, purification is necessary. Recrystallization is often the most effective and scalable method for removing the common dibromo-impurity.

Protocol: Recrystallization for Dibromo-Byproduct Removal

This protocol leverages the likely difference in solubility between the mono-bromo and dibromo compounds. The more symmetrical and heavier dibromo-byproduct is often less soluble in non-polar solvents.

1. Solvent Selection (Scouting):

  • Place ~50 mg of the crude material into several test tubes.

  • Add 0.5 mL of different solvents/co-solvent systems (e.g., heptane, isopropanol, heptane/ethyl acetate mixtures, ethanol/water).

  • Heat the tubes to the boiling point of the solvent to dissolve the solid.

  • Allow the tubes to cool slowly to room temperature, then in an ice bath.

  • Ideal Solvent: A system where the crude material is fully soluble when hot but forms a significant amount of crystalline precipitate upon cooling. The dibromo-byproduct should ideally remain in the mother liquor or crystallize out at a different rate.

2. Step-by-Step Recrystallization Procedure (Example with Heptane/Isopropanol):

  • Dissolution: Transfer the crude this compound to an appropriately sized flask. Add the minimum amount of warm isopropanol (a good solubilizer) required to fully dissolve the material with gentle heating (~50-60°C).

  • Precipitation: While stirring, slowly add warm heptane (an anti-solvent) until the solution becomes faintly turbid (cloudy). This indicates the saturation point has been reached.

  • Clarification: Add a few drops of warm isopropanol to redissolve the solids and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming pure crystals. Do not disturb the flask.

  • Maturation: Once at room temperature, place the flask in an ice bath (0-5°C) for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold heptane to remove any residual mother liquor containing the dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

3. Validation:

  • Analyze the purified solid and the mother liquor by HPLC or GC.

  • A successful purification will show a significant enrichment of the desired product in the solid (>99.5% purity) and a concentration of the dibromo-byproduct in the mother liquor.

Troubleshooting Purification

The following workflow provides a decision-making process for purification challenges.

G Start Crude Product Analysis (HPLC/GC) PurityCheck Purity > 99%? Start->PurityCheck Recrystallize Attempt Recrystallization (e.g., Heptane/IPA) PurityCheck->Recrystallize No End_Pass Product Meets Specification PurityCheck->End_Pass Yes RecrystalCheck Purity > 99% after Recrystal? Recrystallize->RecrystalCheck Column Perform Column Chromatography (Silica Gel, Heptane/EtOAc) RecrystalCheck->Column No RecrystalCheck->End_Pass Yes Column->End_Pass Purity OK End_Fail Re-evaluate Synthesis or Purification Strategy Column->End_Fail Purity Not OK

Caption: Decision workflow for purification of this compound.

References

  • BenchChem. (2025). The Core Mechanism of Electrophilic Substitution on Bromopyridines: An In-depth Technical Guide.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2022). 16.
  • Wikipedia. (n.d.).
  • LookChem. (n.d.).
  • Google Patents. (2018).
  • Google Patents. (2019).
  • ResearchGate. (2009). Pyridine-catalyzed Halogenation of Aromatic Compounds. I.

Sources

Technical Support Center: Enhancing the Stability of 5-Bromo-2-butoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 5-Bromo-2-butoxy-3-methylpyridine. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance to enhance the stability of this compound during your synthetic protocols, ensuring higher yields and reproducible results. This document is structured as a dynamic resource, addressing common challenges through a troubleshooting guide and frequently asked questions.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is dedicated to resolving specific problems you may encounter when using this compound in your reactions.

Question 1: I am observing a significant amount of a debrominated byproduct, 2-butoxy-3-methylpyridine, in my reaction mixture, leading to low yields of my desired product. What is causing this, and how can I prevent it?

Answer:

The observation of a debrominated byproduct is a common issue when working with bromo-pyridines, particularly in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations. This side reaction, known as hydrodehalogenation or simply debromination, can occur through several mechanisms.

Causality:

  • Protonolysis of the Organometallic Intermediate: In Suzuki coupling, for instance, after the oxidative addition of the palladium catalyst to the C-Br bond, the resulting pyridyl-palladium intermediate can react with a proton source (like water or alcohol solvents) before it undergoes transmetalation with the boronic acid. This results in the formation of the debrominated pyridine and a palladium hydroxide or alkoxide species.

  • β-Hydride Elimination: While less common for aryl halides, if there are any alkyl groups with β-hydrogens on the phosphine ligands of the palladium catalyst, β-hydride elimination from the palladium center followed by reductive elimination can lead to the debrominated product.

  • Radical Mechanisms: In some cases, single-electron transfer (SET) processes can generate radical intermediates that abstract a hydrogen atom from the solvent or other reaction components.

Preventative Measures & Protocol:

To suppress debromination, it is crucial to meticulously control the reaction conditions. Here is a step-by-step protocol to minimize this side reaction:

Protocol: Minimizing Debromination in a Suzuki-Miyaura Coupling

  • Rigorous Exclusion of Water and Oxygen:

    • Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of inert gas (Argon or Nitrogen).

    • Use anhydrous solvents. It is recommended to use solvents from a solvent purification system or freshly distilled solvents.

    • Degas the reaction mixture thoroughly. This can be achieved by bubbling an inert gas through the solvent for 15-30 minutes or by subjecting the reaction mixture to several freeze-pump-thaw cycles.

  • Choice of Base:

    • The choice of base is critical. While stronger bases can promote the desired reaction, they can also increase the rate of side reactions. For Suzuki couplings, potassium phosphate (K₃PO₄) is often a good choice as it is a strong enough base for the transmetalation step but is less prone to causing debromination compared to stronger bases like sodium tert-butoxide.[1][2]

    • Ensure the base is finely powdered and dried before use to maximize its reactivity and minimize moisture content.

  • Catalyst and Ligand Selection:

    • For electron-rich bromopyridines like this compound, a palladium catalyst with an electron-rich and sterically hindered phosphine ligand is often beneficial.[2] This promotes the oxidative addition and reductive elimination steps, making the desired catalytic cycle faster than the competing debromination pathway.

    • Consider using pre-catalysts like Pd₂(dba)₃ with ligands such as SPhos or XPhos.

  • Reaction Temperature and Time:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate the rate of debromination.

    • Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor byproduct formation.

Summary of Recommended Starting Conditions for Suzuki-Miyaura Coupling:

ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ (1-2 mol%)Efficient for cross-coupling.
Ligand SPhos or XPhos (2-4 mol%)Electron-rich, sterically hindered ligand to promote the desired reaction.
Base K₃PO₄ (2-3 equivalents)Effective base with lower risk of promoting debromination.
Solvent 1,4-Dioxane/Water (e.g., 4:1)A common solvent system for Suzuki reactions. Ensure the dioxane is anhydrous.
Temperature 80-100°CStart with a lower temperature and increase if the reaction is slow.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidative degradation and side reactions.
Question 2: My reaction is sluggish, and even after prolonged reaction times, I have a low conversion of this compound. How can I improve the reaction rate without causing degradation?

Answer:

A sluggish reaction can be due to several factors, including insufficient catalyst activity, poor solubility of reagents, or steric hindrance. The 2-butoxy and 3-methyl groups on the pyridine ring can influence the reactivity of the C-Br bond at the 5-position.

Causality:

  • Electronic Effects: The 2-butoxy group is electron-donating, which increases the electron density at the 5-position. This can make the oxidative addition of the palladium catalyst to the C-Br bond slower compared to electron-deficient pyridines.

  • Steric Hindrance: The substituents on the pyridine ring can sterically hinder the approach of the catalyst to the C-Br bond.

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.

Strategies for Rate Enhancement:

Protocol: Optimizing Reaction Conditions for a Sluggish Suzuki Coupling

  • Ligand Tuning:

    • If you are using a standard ligand like PPh₃, switching to a more electron-rich and sterically bulky phosphine ligand can significantly improve the rate of oxidative addition. Buchwald ligands like SPhos, XPhos, or RuPhos are excellent choices.

  • Choice of Palladium Pre-catalyst:

    • Using a pre-formed palladium(II) pre-catalyst that is readily reduced in situ to the active Pd(0) species can sometimes lead to more consistent and faster reactions. Examples include (SPhos)Pd G2 or (XPhos)Pd G3.

  • Solvent Effects:

    • The choice of solvent can influence both the solubility of the reagents and the rate of the reaction. While dioxane/water is common, consider screening other solvents like toluene, DMF, or 2-methyl-THF.

  • Base Selection:

    • If using a milder base like K₂CO₃, switching to a stronger base like K₃PO₄ or Cs₂CO₃ can accelerate the transmetalation step of the catalytic cycle.

Decision Workflow for Troubleshooting a Sluggish Reaction:

sluggish_reaction start Sluggish Reaction with Low Conversion ligand_check Are you using a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos)? start->ligand_check switch_ligand Switch to a Buchwald-type ligand. ligand_check->switch_ligand No catalyst_check Consider using a more active pre-catalyst (e.g., G2 or G3 pre-catalysts). ligand_check->catalyst_check Yes switch_ligand->catalyst_check base_check Is the base strong enough (e.g., K3PO4, Cs2CO3)? catalyst_check->base_check switch_base Switch to a stronger base. base_check->switch_base No solvent_check Screen alternative solvents (e.g., Toluene, 2-MeTHF). base_check->solvent_check Yes switch_base->solvent_check temp_increase Incrementally increase the reaction temperature and monitor for degradation. solvent_check->temp_increase end Improved Reaction Rate temp_increase->end

Caption: A logical workflow for troubleshooting a sluggish reaction.

Frequently Asked Questions (FAQs)

What are the general handling and storage recommendations for this compound to ensure its long-term stability?

To maintain the integrity of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (argon or nitrogen) to prevent slow degradation due to moisture and air.

Are there any known incompatibilities of this compound with common reagents or solvents?

While generally stable, prolonged exposure to strong acids or bases at elevated temperatures should be avoided as this could potentially lead to hydrolysis of the butoxy group or other degradation pathways. It is also a halogenated compound and should be handled with appropriate care.

Can I use other cross-coupling reactions besides Suzuki-Miyaura with this compound?

Yes, this compound is expected to be a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions, including:

  • Buchwald-Hartwig Amination: For the formation of C-N bonds.

  • Sonogashira Coupling: For the formation of C-C triple bonds.[3]

  • Heck Coupling: For the formation of C-C double bonds.

  • Stille Coupling: Using organotin reagents.

For each of these reactions, careful optimization of the catalyst, ligand, base, and solvent system will be necessary to achieve high yields and minimize side reactions like debromination.

What is the expected reactivity of the C-Br bond in this molecule?

The pyridine ring is electron-deficient, which generally makes the C-Br bond more reactive in oxidative addition compared to a bromobenzene derivative. However, the 2-butoxy group is electron-donating through resonance, and the 3-methyl group is weakly electron-donating through induction. These groups increase the electron density on the ring, which can somewhat decrease the reactivity of the C-Br bond towards oxidative addition compared to an unsubstituted bromopyridine.[4] Despite this, the C-Br bond is still sufficiently reactive for a wide range of cross-coupling reactions with the appropriate choice of catalyst and ligands.

Potential Degradation Pathways:

degradation_pathways start This compound Starting Material debromination 2-Butoxy-3-methylpyridine Debrominated Byproduct start->debromination  Hydrodehalogenation (e.g., in Pd-catalyzed reactions) hydrolysis 5-Bromo-3-methylpyridin-2-ol Hydrolysis Product start->hydrolysis  Strong Acid/Base, High Temp.

Caption: Potential degradation pathways for this compound.

References

  • Domino synthesis of functionalized pyridine carboxylates under gallium catalysis: Unravelling the reaction pathway and the role of the nitrogen source counter anion. (n.d.). ResearchGate.
  • Rate of dehalogenation of (a) 3-bromopyridine (3) and (b) methyl... (n.d.). ResearchGate.
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal.
  • Bull, J. A., et al. (2011). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642-2713. [Link]
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025). ResearchGate.
  • Optimization of the reaction conditions[a]. (n.d.). ResearchGate.
  • Optimization of the reaction conditions a. (n.d.). ResearchGate.
  • Pathways that degrade pyridine derivatives through 2,5-DHP 7-13. (a)... (n.d.). ResearchGate.
  • Proposed degradation pathways of pyridine derivatives in bacteria... (n.d.). ResearchGate.
  • Scheme 1 Degradation pathways of 2-methylpyridine by Arthrobacter sp.... (n.d.). ResearchGate.
  • Grellepois, F., et al. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 28(71), e202202286. [Link]
  • Wang, Y., et al. (2022). Biodegradation of 2,5-Dihydroxypyridine by 2,5-Dihydroxypyridine Dioxygenase and Its Mutants: Insights into O-O Bond Activation and Flexible Reaction Mechanisms from QM/MM Simulations. Inorganic Chemistry, 61(50), 20501-20512. [Link]
  • Scheme 1 Degradation pathways of 2-methylpyridine by Arthrobacter sp.... (n.d.). ResearchGate.
  • Catalytic Dehalogenation of Halogenated | PDF | Pyridine | Chemical Reactions. (n.d.). Scribd.
  • Dehalogenation. (n.d.). In Wikipedia.
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]
  • Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. (n.d.). ResearchGate.
  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (n.d.). University of Southampton.
  • 5-Bromo-2-methoxy-3-methylpyridine. (n.d.). PubChem.

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Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Method Validation for 5-Bromo-2-butoxy-3-methylpyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of 5-Bromo-2-butoxy-3-methylpyridine, a key intermediate in pharmaceutical synthesis. By delving into the principles and practical applications of various techniques, this document serves as a comprehensive resource for establishing robust analytical protocols.

The structural integrity and purity of this compound are critical to the quality and efficacy of downstream products. Therefore, the choice and validation of analytical methods must be approached with scientific rigor. This guide will explore the validation of common chromatographic and spectroscopic techniques, offering insights into their relative strengths and weaknesses for this specific analyte.

Comparative Overview of Analytical Techniques

The analysis of this compound typically involves a combination of chromatographic and spectroscopic methods to ensure identity, purity, and concentration are accurately determined. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for quantitative analysis, while spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable for structural elucidation and confirmation.

Analytical TechniquePrincipleKey AdvantagesKey LimitationsTypical Application for this compound
HPLC Differential partitioning between a liquid mobile phase and a solid stationary phase.Versatile for a wide range of compounds, high resolution and sensitivity.[1]Requires reference standards for quantification, can be destructive.[1]Purity assessment, quantification, and impurity profiling.
GC-MS Separation of volatile compounds based on boiling point and interaction with a stationary phase, followed by mass-based detection.[1]High separation efficiency for volatile compounds, provides structural information from mass spectra.Requires the analyte to be volatile and thermally stable.[1]Assay of volatile impurities and confirmation of identity.
FT-IR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Non-destructive, provides information about functional groups.[2]Not suitable for quantification on its own, complex spectra can be difficult to interpret.Confirmation of synthesis and identification of functional groups.[2]
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei.Provides detailed structural information, enabling unambiguous identification.[3]Lower sensitivity compared to other techniques, requires higher sample concentrations.Structural elucidation and confirmation of the molecule's framework.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity, provides molecular weight and fragmentation information.Can be destructive, may require chromatographic coupling for complex mixtures.Molecular weight determination and structural confirmation.[3]

The Workflow of Analytical Method Validation

A systematic approach to method validation is essential to ensure that an analytical procedure is suitable for its intended purpose. The following diagram outlines a typical workflow for the validation of an analytical method, from initial development to ongoing monitoring. This process is in line with guidelines from regulatory bodies like the International Council for Harmonisation (ICH).[4]

Analytical Method Validation Workflow Analytical Method Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation cluster_2 Phase 3: Ongoing Verification Method_Development Method Development Method_Optimization Method Optimization Method_Development->Method_Optimization Initial Testing Specificity Specificity Method_Optimization->Specificity Begin Validation Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ Detection & Quantitation Limits (LOD/LOQ) Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Testing Robustness->System_Suitability Implement Method Method_Transfer Method Transfer System_Suitability->Method_Transfer Revalidation Revalidation (if changes occur) Method_Transfer->Revalidation

Caption: A general workflow for the validation of an analytical method.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments in the validation of analytical methods for this compound.

High-Performance Liquid Chromatography (HPLC) Method for Purity and Assay

This reversed-phase HPLC method is a robust starting point for the quantification and purity assessment of this compound.

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC with a UV detector or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid) is recommended to ensure good separation of the main analyte from potential impurities.

    • Initial conditions: 30% Acetonitrile, 70% Water.

    • Gradient: Linearly increase to 90% Acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.01 mg/mL to 0.15 mg/mL.

  • Sample Solution: Accurately weigh a sample of this compound and prepare a solution with a target concentration of 0.1 mg/mL in the diluent.

3. Validation Experiments:

  • Linearity: Inject the series of working standard solutions and plot the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.99.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample solution on the same day. The relative standard deviation (%RSD) should be less than 2%.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The %RSD between the two sets of results should be within an acceptable range.

  • Specificity: Analyze a placebo and a spiked sample to ensure that there is no interference from excipients or potential impurities at the retention time of the analyte.

Gas Chromatography (GC) Method for Volatile Impurities

GC is an excellent technique for identifying and quantifying volatile impurities that may be present in the this compound sample.

1. Instrumentation and Chromatographic Conditions:

  • System: Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: 5 minutes.

  • Detector Temperature (FID): 300 °C.

  • Injection Mode: Split (e.g., 50:1).

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a standard solution of this compound in a suitable volatile solvent (e.g., Dichloromethane) at a concentration of approximately 1 mg/mL.

  • Sample Solution: Prepare the sample solution at the same concentration as the standard solution.

3. Validation Experiments:

The validation parameters (Linearity, Accuracy, Precision) are assessed similarly to the HPLC method, with appropriate adjustments for the GC technique. For the determination of impurities, a lower limit of quantification (LOQ) needs to be established.

Structural Confirmation by Spectroscopic Methods

While chromatographic methods provide quantitative data, spectroscopic techniques are essential for confirming the chemical structure of this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis Sample This compound Sample FTIR FT-IR Analysis Sample->FTIR Functional Groups NMR NMR Analysis (¹H & ¹³C) Sample->NMR Connectivity MS Mass Spectrometry Sample->MS Molecular Weight Structural_Confirmation Structural Confirmation FTIR->Structural_Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation

Caption: A workflow illustrating the complementary nature of spectroscopic techniques for structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[2] For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:

  • C-H stretching (aliphatic and aromatic)

  • C=C and C=N stretching (aromatic ring)

  • C-O stretching (butoxy group)

  • C-Br stretching

Protocol for FT-IR Analysis (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum.

  • Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal.

  • Acquire the sample spectrum.

  • Clean the crystal after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule. Both ¹H and ¹³C NMR would be used to confirm the connectivity of the atoms in this compound.

Expected ¹H NMR Signals:

  • Signals corresponding to the protons of the butoxy group (triplet for the terminal methyl, multiplets for the methylene groups).

  • A singlet for the methyl group on the pyridine ring.

  • Distinct signals for the aromatic protons on the pyridine ring.

Expected ¹³C NMR Signals:

  • Signals for each unique carbon atom in the butoxy group.

  • A signal for the methyl carbon.

  • Signals for the carbon atoms of the pyridine ring, with chemical shifts influenced by the bromo and butoxy substituents.

Protocol for NMR Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Acquire the ¹H and ¹³C NMR spectra.

Conclusion

The validation of analytical methods for this compound requires a multi-faceted approach. HPLC and GC are the primary techniques for quantitative analysis, and their validation must encompass specificity, linearity, accuracy, and precision. Spectroscopic methods, including FT-IR and NMR, are crucial for the unambiguous confirmation of the compound's identity and structure. By following the detailed protocols and understanding the comparative advantages of each technique, researchers and drug development professionals can establish a robust and reliable analytical framework for this important pharmaceutical intermediate.

References

  • Application Note: FT-IR Analysis of Novel Pyridine Deriv
  • Assessing the Purity of Synthesized Pyyridine Derivatives from Acetohydrazide: A Compar
  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Deriv
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA.

Sources

A Comparative Spectroscopic Guide to the Functionalization of 5-Bromo-2-butoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Pyridine Scaffold

In the landscape of modern drug discovery and materials science, substituted pyridines represent a cornerstone of molecular design. Their prevalence in pharmaceuticals is a testament to their ability to engage in critical biological interactions and their favorable physicochemical properties. 5-Bromo-2-butoxy-3-methylpyridine, in particular, is a highly valuable synthetic intermediate. Its strategically placed bromine atom serves as a versatile handle for a variety of cross-coupling and functionalization reactions, while the butoxy and methyl groups allow for fine-tuning of steric and electronic properties.

However, the successful transformation of this building block into more complex target molecules is contingent upon rigorous and unambiguous analytical confirmation. The subtle yet significant shifts in spectroscopic data between the starting material and its diverse reaction products can be challenging to interpret without a comparative framework. This guide provides an in-depth analysis of the spectroscopic signatures (NMR, IR, and MS) of this compound and its products derived from three common, yet mechanistically distinct, synthetic pathways: Suzuki-Miyaura C-C coupling, Buchwald-Hartwig C-N amination, and metal-halogen exchange followed by carboxylation.

The objective is to move beyond a simple catalog of data, explaining the causal relationships between structural modifications and their spectroscopic consequences. By understanding these correlations, researchers can confidently monitor reaction progress, confirm product identity, and troubleshoot unexpected outcomes.

Part 1: Spectroscopic Profile of the Starting Material: this compound

Before embarking on synthetic transformations, establishing a baseline spectroscopic profile of the starting material is paramount. The structure possesses several key features: a trisubstituted pyridine ring, a bromine atom which imparts a specific isotopic pattern in mass spectrometry and influences the electronic environment of the ring, and a butoxy group with its characteristic aliphatic signals.

Expected Spectroscopic Data for this compound:

Technique Characteristic Signal Interpretation & Rationale
¹H NMR ~8.1 ppm (d, 1H), ~7.8 ppm (d, 1H)The two aromatic protons on the pyridine ring will appear as doublets in the downfield region. The proton at C6 (adjacent to N) is typically further downfield than the proton at C4.
~4.3 ppm (t, 2H)The methylene protons (-OCH₂-) of the butoxy group, deshielded by the adjacent oxygen atom.
~2.2 ppm (s, 3H)The methyl group protons at C3 of the pyridine ring.
~1.8-1.5 ppm (m, 4H), ~0.9 ppm (t, 3H)The remaining methylene and terminal methyl protons of the n-butoxy chain.
¹³C NMR ~162 ppm, ~148 ppm, ~140 ppmAromatic carbons of the pyridine ring. The carbon bearing the butoxy group (C2) will be significantly downfield.
~115 ppmThe carbon atom attached to the bromine (C5), its shift influenced by the heavy atom effect.
~68 ppm, ~31 ppm, ~19 ppm, ~14 ppmCarbons of the n-butoxy chain.
~17 ppmCarbon of the C3-methyl group.
IR (cm⁻¹) ~3100-3000, ~2960-2850Aromatic C-H stretches and aliphatic C-H stretches from the butoxy and methyl groups, respectively.
~1580, ~1450C=C and C=N stretching vibrations characteristic of the pyridine ring.
~1250Asymmetric C-O-C stretch of the ether linkage.
~1050C-Br stretch, often weak and in the fingerprint region.
Mass Spec (EI) M⁺ and M⁺+2 peaks at m/z 243/245The characteristic isotopic pattern for a molecule containing one bromine atom (⁷⁹Br/⁸¹Br in ~1:1 ratio).

Part 2: Analysis of C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for its reliability in forming C(sp²)-C(sp²) bonds.[1] Coupling this compound with an arylboronic acid, such as phenylboronic acid, replaces the C-Br bond with a C-C bond, creating a biaryl system. This transformation induces significant and predictable changes in the spectroscopic data.

Reaction Scheme & Spectroscopic Comparison

The introduction of the phenyl group dramatically alters the NMR spectra. The high degree of symmetry in the starting material's aromatic region is lost, and new signals corresponding to the phenyl protons appear. In mass spectrometry, the loss of the bromine isotopic pattern is a definitive marker of a successful reaction.

Caption: Suzuki-Miyaura coupling reaction scheme.

Table 1: Spectroscopic Comparison for Suzuki-Miyaura Coupling

Technique Starting Material (5-Bromo-...) Product (5-Phenyl-...) Causality of Change
¹H NMR ~8.1 ppm (d), ~7.8 ppm (d)~8.4 ppm (d), ~8.0 ppm (d)The aromatic protons of the pyridine ring shift slightly downfield due to the electronic effect of the new aryl substituent.
No signals in 7.2-7.6 ppm range~7.6-7.3 ppm (m, 5H)Key Diagnostic: Appearance of a new multiplet integrating to 5 protons, corresponding to the new phenyl group.
¹³C NMR ~115 ppm (C-Br)~135 ppm (C-Ph, quat.)The C5 carbon, now part of a C-C bond, shifts significantly downfield. New signals for the phenyl ring carbons appear (~127-129 ppm).
IR (cm⁻¹) ~1050 (C-Br stretch)Absent or obscuredDisappearance of the C-Br bond vibration.
Mass Spec m/z 243/245 (M⁺, M⁺+2)m/z 241 (M⁺)Key Diagnostic: Loss of the characteristic 1:1 bromine isotopic pattern, replaced by a single molecular ion peak.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed to be self-validating by including clear steps for reaction setup, monitoring, and purification. The choice of a standard palladium catalyst and base ensures broad applicability.[2]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Catalyst & Solvent: Add the palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%), followed by a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 ratio).

  • Reaction: Heat the mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material. Reactions are typically complete within 12-18 hours.[3]

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.

Caption: Buchwald-Hartwig amination reaction scheme.

Table 2: Spectroscopic Comparison for Buchwald-Hartwig Amination

Technique Starting Material (5-Bromo-...) Product (5-Anilino-...) Causality of Change
¹H NMR ~8.1 ppm, ~7.8 ppm (Aromatic)~8.0 ppm, ~7.4 ppm (Aromatic)The pyridine protons shift, influenced by the electron-donating amino group.
No N-H signal~8.5-9.5 ppm (s, 1H, broad)Key Diagnostic: Appearance of a broad singlet for the N-H proton, which is exchangeable with D₂O.
No signals in 6.8-7.3 ppm range~7.3-6.8 ppm (m, 5H)Appearance of signals for the new anilino phenyl group.
¹³C NMR ~115 ppm (C-Br)~140-145 ppm (C-N)The C5 carbon shifts significantly due to the attached nitrogen.
IR (cm⁻¹) No N-H signal~3400-3300 (N-H stretch)Key Diagnostic: A sharp to medium intensity peak appears, characteristic of a secondary amine N-H bond vibration.
Mass Spec m/z 243/245 (M⁺, M⁺+2)m/z 256 (M⁺)Loss of the bromine isotopic pattern and appearance of a single molecular ion peak corresponding to the aminated product.
Experimental Protocol: Buchwald-Hartwig Amination

This reaction is highly sensitive to air and moisture; therefore, rigorous adherence to inert techniques is essential for reproducibility. [4]

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a stir bar, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., sodium tert-butoxide, 1.4 equiv).

  • Inerting: Seal the tube, and evacuate and backfill with an inert gas (Argon) three times.

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (e.g., aniline, 1.2 equiv) under a positive pressure of Argon.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the sealed tube in a preheated oil bath to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Work-up: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Part 4: Analysis of Functionalization via Metal-Halogen Exchange

Metal-halogen exchange, typically using an organolithium reagent like n-butyllithium, transforms the C-Br bond into a highly nucleophilic C-Li bond. [5]This organometallic intermediate can then be trapped with various electrophiles. Quenching with carbon dioxide (dry ice) is a classic method to install a carboxylic acid group. This functional group transformation introduces highly distinct spectroscopic handles.

A critical insight from experience is the potential for side reactions. Incomplete lithiation or quenching can lead to simple debromination if the lithiated intermediate abstracts a proton from the solvent or during work-up, yielding 2-butoxy-3-methylpyridine. [6]Careful temperature control is crucial to minimize this pathway.

Reaction Scheme & Spectroscopic Comparison

The formation of the carboxylic acid results in a product with dramatically different physical and spectroscopic properties, including a new, highly acidic proton.

Caption: Lithiation and carboxylation reaction scheme.

Table 3: Spectroscopic Comparison for Lithiation-Carboxylation

Technique Starting Material (5-Bromo-...) Product (5-Carboxy-...) Causality of Change
¹H NMR No signal > 10 ppm~12-13 ppm (s, 1H, very broad)Key Diagnostic: Appearance of a very broad, downfield signal for the acidic carboxylic acid proton. Disappears upon D₂O shake.
~8.1 ppm, ~7.8 ppm~8.8 ppm, ~8.4 ppmThe pyridine protons (C6 and C4) shift significantly downfield due to the strong electron-withdrawing effect of the carboxylic acid group.
¹³C NMR No signal > 165 ppm~165-170 ppmKey Diagnostic: Appearance of a new quaternary carbon signal in the characteristic region for a carboxylic acid carbonyl.
IR (cm⁻¹) No signals in these regions~3300-2500 (broad, O-H stretch)Key Diagnostic: A very broad and strong absorption band appears, characteristic of the H-bonded O-H stretch of a carboxylic acid dimer.
~1700 (strong, C=O stretch)A strong, sharp peak for the carbonyl C=O stretch.
Mass Spec m/z 243/245 (M⁺, M⁺+2)m/z 209 (M⁺)Loss of the bromine isotopic pattern, with the new molecular ion reflecting the replacement of -Br with -COOH.
Experimental Protocol: Lithiation and Carboxylation

This procedure requires strictly anhydrous conditions to prevent premature quenching of the organolithium intermediate.

  • Reaction Setup: Add this compound (1.0 equiv) to an oven-dried, three-neck flask under a strong flow of Argon. Dissolve it in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Carboxylation: Add a generous amount of freshly crushed dry ice to the reaction mixture in one portion. The reaction is exothermic and will bubble. Allow the mixture to slowly warm to room temperature as the CO₂ sublimes.

  • Work-up: Quench the reaction with water. Acidify the aqueous layer with 1M HCl to a pH of ~3-4 to protonate the carboxylate.

  • Extraction & Purification: Extract the product with ethyl acetate. Wash the organic layers, dry, and concentrate. The resulting carboxylic acid is often a solid that can be purified by recrystallization or silica gel chromatography.

Conclusion

The functionalization of this compound opens a gateway to a vast chemical space for drug discovery and materials science. Successful navigation of these synthetic pathways depends on the precise interpretation of spectroscopic data. This guide establishes a clear comparative framework for three fundamental transformations.

  • Suzuki-Miyaura Coupling is confirmed by the appearance of new aromatic signals in the ¹H NMR and the definitive loss of the bromine isotopic pattern in the mass spectrum.

  • Buchwald-Hartwig Amination is identified by the characteristic N-H proton signal in the ¹H NMR and a corresponding N-H stretching vibration in the IR spectrum.

  • Lithiation-Carboxylation is unambiguously verified by the appearance of a very broad, downfield carboxylic acid proton in the ¹H NMR and the strong, broad O-H and C=O stretching bands in the IR spectrum.

By grounding analytical observations in the causal chemical changes, researchers can accelerate their synthetic programs, ensuring both the efficiency of their reactions and the integrity of their results.

References

  • Wiley-VCH. (2007). Supporting Information.
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI.
  • Li, Z., et al. (2011). Highly Fluorescent M2L4 Molecular Capsules with Anthracene Shells - Supporting Information. The Royal Society of Chemistry.
  • Ahluwalia, V. K., & Parashar, R. K. Grignard Reaction. Cambridge University Press.
  • Singh, V., et al. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. JOURNAL OF INDIAN RESEARCH.
  • Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. (2016). The Royal Society of Chemistry.
  • PubChem. (n.d.). 5-Bromo-2-methoxy-3-methylpyridine.
  • Buinauskaitė, V., et al. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Chemija.
  • Pokharel, Y. R., et al. (n.d.). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. PubMed Central.
  • Reddit. (2018). I keep getting debrominated starting material and low conversion after lithiation.
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • PubChem. (n.d.). 2-Butoxy-5-methylpyridine-3-carboxylic acid.
  • Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc.
  • Organic Syntheses Procedure. (n.d.). (r)-3-methyl-3-phenyl-1-pentene.
  • Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.

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assessing the purity of synthesized 5-Bromo-2-butoxy-3-methylpyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Purity Assessment of 5-Bromo-2-butoxy-3-methylpyridine Derivatives

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the journey from a synthesized molecule to a safe and effective drug is paved with rigorous quality control. For key pharmaceutical intermediates, such as this compound and its derivatives, purity is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[1] These pyridine derivatives serve as essential building blocks in the synthesis of a multitude of therapeutic agents.[2] The presence of even trace amounts of impurities can have profound consequences, potentially altering biological activity, introducing toxicity, or compromising the stability of the drug product.

Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) Q3A guidelines, mandate a thorough characterization and control of impurities.[3][4] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug substance.[5][6] This guide, designed for researchers, scientists, and drug development professionals, provides a comparative analysis of the most effective analytical techniques for assessing the purity of this compound derivatives. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Chapter 1: The Impurity Landscape – What to Expect

Effective purity assessment begins with a predictive understanding of the potential impurities. These can arise from various stages of the manufacturing process or during storage.[4][6] For a typical synthesis of this compound derivatives, the impurity profile may include:

  • Starting Materials & Intermediates: Unreacted precursors or partially reacted intermediates.

  • By-products: Resulting from side reactions, such as regioisomers (e.g., bromination at a different position on the pyridine ring).

  • Degradation Products: Formed due to instability of the drug substance under certain storage conditions (e.g., hydrolysis of the butoxy group).

  • Reagents, Ligands, and Catalysts: Inorganic or organic materials used during synthesis that are not completely removed.[4][6]

  • Residual Solvents: Organic or inorganic liquids used during the synthesis and purification process.[5]

A proactive approach to identifying these potential impurities is crucial for developing specific and sensitive analytical methods.

Chapter 2: Comparative Analysis of Core Analytical Techniques

The choice of analytical technique is dictated by the physicochemical properties of the analyte, the nature of potential impurities, and the specific goal of the analysis (e.g., routine quality control vs. structural elucidation of an unknown impurity). We will compare the most powerful and widely used methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).[7][8]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Quantification

Reversed-phase HPLC is the predominant method for purity analysis of substituted pyridines due to its high resolution, sensitivity, and applicability to a wide range of non-volatile compounds.[1]

Principle of Operation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase (commonly a C18 column).[7] Compounds with higher polarity elute earlier, while less polar compounds are retained longer on the nonpolar stationary phase. Purity is typically calculated using the area percentage method from the resulting chromatogram.[8]

Expert Insight: The choice of a C18 column is foundational for this class of molecules, offering a robust hydrophobic interaction mechanism. The addition of a mild acid like phosphoric acid to the aqueous mobile phase is critical. It protonates the pyridine nitrogen, ensuring a consistent charge state and preventing peak tailing, which is a common issue with basic analytes. The gradient elution from a low to a high percentage of organic solvent (acetonitrile) ensures that both polar and non-polar impurities are effectively separated and eluted within a reasonable timeframe.

Detailed Experimental Protocol: HPLC Purity of this compound

  • Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 20
      25 90
      30 90
      31 20

      | 35 | 20 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 265 nm (A wavelength appropriate for the chromophore).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized derivative and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • System Suitability (Self-Validation):

    • Prepare a reference standard solution in the same manner.

    • Inject the standard solution five consecutive times.

    • The Relative Standard Deviation (RSD) for the peak area of the main compound should be not more than 2.0%.[1] This ensures the system is performing with adequate precision.

  • Purity Calculation:

    • The purity is determined by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Assessment

Caption: Standard workflow for HPLC purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[7] It is particularly useful for detecting residual solvents and certain low-boiling-point by-products.

Principle of Operation: In GC, a sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column.[9] The separated components then enter a mass spectrometer, which fragments the molecules and detects them based on their mass-to-charge ratio, providing structural information.[10]

Expert Insight: The primary consideration for using GC for this compound derivatives is thermal stability. While the parent compound should be sufficiently volatile, there is a risk of degradation at high injector temperatures. Therefore, a lower inlet temperature and a temperature ramp program are crucial. The mass spectrometer detector is invaluable, as it can tentatively identify an unknown impurity peak by matching its fragmentation pattern against a spectral library (e.g., NIST), which is a significant advantage over HPLC-UV.

Detailed Experimental Protocol: GC-MS Impurity Profiling

  • Instrumentation: GC system coupled to a Mass Spectrometer (MS) detector.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Program: Start at 60°C (hold for 2 min), ramp to 280°C at 15°C/min, hold for 5 min.

    • MS Detection: Electron Ionization (EI) mode at 70 eV.

  • Sample Preparation:

    • Prepare a diluted solution of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.

  • Data Analysis:

    • Identify the main peak and any impurity peaks by their retention times and mass spectra.

    • Purity is estimated by the area percentage of the main peak in the total ion chromatogram (TIC).[11]

Workflow for GC-MS Impurity Identification

GCMS_Workflow A Prepare Sample (in volatile solvent) B Inject into GC-MS A->B C Separation in GC Column (based on volatility) B->C D Detection by MS (Fragmentation & Mass Analysis) C->D E Process Total Ion Chromatogram (TIC) D->E F Analyze Mass Spectrum of each peak E->F I Quantify by % Area E->I G Compare with Spectral Library (e.g., NIST) F->G H Identify Impurity Structure G->H

Caption: Workflow for impurity identification using GC-MS.

Quantitative NMR (qNMR): An Absolute Method for Purity

Unlike chromatographic techniques that provide relative purity, qNMR can determine the absolute purity of a compound without needing a reference standard of the analyte itself.[12][13] It is a powerful, orthogonal technique that relies on the direct proportionality between the integral of an NMR signal and the number of nuclei responsible for it.[14][15]

Principle of Operation: A precisely weighed amount of the sample is mixed with a precisely weighed amount of a certified internal standard of known purity. The purity of the sample is then calculated by comparing the integral of a specific, non-overlapping analyte proton signal to the integral of a known proton signal from the internal standard.[14]

Expert Insight: The success of a qNMR experiment hinges on careful planning.[14] Key considerations include:

  • Internal Standard Selection: The standard must be stable, have a simple spectrum (ideally a sharp singlet), not react with the sample, and have peaks that do not overlap with any analyte or impurity signals. Maleic acid or dimethyl sulfone are common choices.[8]

  • Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5 times the longest T1 relaxation time of the protons being integrated) is absolutely critical to ensure complete relaxation of the nuclei between scans. Failure to do so will lead to inaccurate integration and an incorrect purity value.

  • Solvent Choice: Both the analyte and the internal standard must be fully soluble in the chosen deuterated solvent.[14]

Detailed Experimental Protocol: ¹H qNMR Purity Determination

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Materials:

    • Internal Standard: Certified reference material (e.g., Maleic Acid, purity ≥ 99.5%).

    • Solvent: Deuterated solvent in which both sample and standard are fully soluble (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh about 15-20 mg of the synthesized pyridine derivative into an NMR tube.

    • Accurately weigh about 10 mg of the internal standard into the same NMR tube.

    • Add ~0.7 mL of the deuterated solvent, cap, and vortex until fully dissolved.

  • NMR Acquisition Parameters:

    • Experiment: Standard 1D Proton (¹H) experiment.

    • Relaxation Delay (d1): ≥ 30 seconds (or 5x T1).

    • Number of Scans: ≥ 16 (for good signal-to-noise).

  • Data Processing & Calculation:

    • Process the spectrum (phasing, baseline correction).

    • Carefully integrate a well-resolved signal from the analyte (I_analyte) and a signal from the internal standard (I_std).

    • Calculate the purity using the following formula[14]:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • M: Molar mass

    • m: Mass

    • P: Purity of the standard

Chapter 3: Integrated Strategy and Comparative Summary

No single technique is universally superior; a multi-faceted approach provides the most comprehensive and reliable assessment of purity.[8] HPLC is the primary tool for routine quantification and stability studies. GC-MS is invaluable for identifying volatile impurities and residual solvents. qNMR serves as a powerful orthogonal method for absolute purity determination and for qualifying in-house reference standards.

Decision Logic for Purity Assessment

Caption: Decision tree for selecting the appropriate purity assessment strategy.

Comparative Summary of Techniques

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Primary Use Quantitative purity (relative), stability testingIdentification & quantification of volatile impuritiesAbsolute quantitative purity, structural confirmation
Principle Differential partitioningBoiling point separation & mass detectionNuclear spin resonance
Sample Requirements Soluble in mobile phaseVolatile and thermally stableSoluble in deuterated solvent
Key Strengths High resolution, robust, widely applicable for non-volatile compounds.[1][7]High sensitivity, provides structural information for identification.[8]No analyte reference standard needed, "first principle" method, highly accurate.[15][16]
Key Limitations Requires reference standards for identified impurities, destructive.[7]Not suitable for non-volatile or thermally labile compounds.[8]Lower sensitivity than chromatography, requires expensive equipment, can be complex.
Regulatory Standing Gold standard for QC and release testing.Standard for residual solvent analysis (ICH Q3C).Accepted as an absolute method for standard qualification and purity.[13]

Conclusion

Assessing the purity of this compound derivatives is a non-negotiable step in the drug development process. A robust, multi-technique approach is essential for a comprehensive understanding of a sample's impurity profile. While HPLC remains the cornerstone for routine quality control, its power is significantly enhanced when complemented by the structural identification capabilities of GC-MS and the absolute quantification provided by qNMR. By carefully selecting and validating these analytical methods, researchers can ensure the quality and integrity of their pharmaceutical intermediates, paving the way for the development of safe and effective medicines.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • A Guide to Quantit
  • qNMR: A powerful tool for purity determination. Reading Scientific Services Ltd (RSSL). [Link]
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determin
  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. National Institutes of Health (NIH). [Link]
  • Synthesis of a New Series of Pyridine and Fused Pyridine Deriv
  • (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min...
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Navigating the Therapeutic Potential of Pyridine Scaffolds: A Comparative Guide to the Biological Activity of 2-Amino-5-bromo-4-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Scarcity of Data for 5-Bromo-2-butoxy-3-methylpyridine: Initial research into the biological activities of compounds derived from this compound has revealed a significant lack of publicly available scientific literature. To provide a valuable and data-supported guide for researchers, this document will instead focus on a closely related and extensively studied analogue: 2-Amino-5-bromo-4-methylpyridine . This compound serves as a versatile and powerful building block in medicinal chemistry, offering a robust platform for the synthesis of a diverse range of biologically active molecules. This guide will delve into the anticancer properties of its derivatives, providing comparative data, mechanistic insights, and detailed experimental protocols to support further research and development.

Introduction: 2-Amino-5-bromo-4-methylpyridine as a Privileged Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a cornerstone, integral to the structure of numerous pharmaceuticals.[1] Among the vast array of pyridine-based starting materials, 2-Amino-5-bromo-4-methylpyridine (CAS 98198-48-2) has emerged as a particularly valuable intermediate.[1][2] Its strategic trifunctionalization—a nucleophilic amino group, a readily displaceable bromine atom, and a methyl group for steric and electronic tuning—provides chemists with a powerful toolkit for molecular diversification.[1]

The true potential of this scaffold is unlocked in its ability to serve as a precursor for fused heterocyclic systems, most notably pyrimido[4,5-d]pyrimidines. These bicyclic structures are of significant interest in oncology, as they have been shown to exhibit potent inhibitory activity against key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs).[1][3] The bromine atom at the 5-position is particularly advantageous, serving as a handle for palladium-catalyzed cross-coupling reactions, which allows for the systematic introduction of various aryl and heteroaryl groups to probe structure-activity relationships (SAR).[1]

This guide will focus on the synthesis and comparative anticancer activity of pyrimido[4,5-d]pyrimidine derivatives, illustrating the journey from a simple pyridine building block to potent and selective therapeutic candidates.

The Anticancer Potential of Pyrimido[4,5-d]pyrimidine Derivatives

The pyrimido[4,5-d]pyrimidine core is a "privileged scaffold" in cancer drug discovery, known to interact with the ATP-binding pocket of various protein kinases.[4] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Derivatives of this scaffold have demonstrated significant potential as anticancer agents by targeting kinases that are crucial for cell proliferation and survival.[4][5]

Mechanism of Action: Inhibition of Cyclin-Dependent Kinases (CDKs)

A primary mechanism through which pyrimido[4,5-d]pyrimidines exert their anticancer effects is through the inhibition of CDKs.[3][6] CDKs are a family of serine/threonine kinases that, in complex with their cyclin partners, govern the progression of the cell cycle.[7] In many cancer cells, the cell cycle machinery is defective, leading to uncontrolled proliferation. By inhibiting key CDKs, such as CDK2 and CDK9, these compounds can halt the cell cycle and induce apoptosis (programmed cell death).[6][7]

For instance, CDK2/cyclin E complexes are essential for the transition from the G1 to the S phase of the cell cycle.[6] Selective inhibition of CDK2 can therefore arrest cancer cell proliferation at this checkpoint. Similarly, CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which is required for the transcription of many genes, including anti-apoptotic proteins like Mcl-1.[7] Inhibition of CDK9 leads to the downregulation of these survival proteins, sensitizing cancer cells to apoptosis.[7]

Signaling Pathway of CDK Inhibition

CDK_Inhibition cluster_G1 G1 Phase cluster_S S Phase (DNA Synthesis) Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 Growth_Factors->CyclinD_CDK46 pRb p-Rb CyclinD_CDK46->pRb P Rb Rb E2F E2F Rb->E2F Inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 S_Phase_Genes S-Phase Gene Transcription CyclinE_CDK2->S_Phase_Genes Pyrimido_Derivative Pyrimido[4,5-d]pyrimidine Derivative Pyrimido_Derivative->CyclinE_CDK2 Inhibits

Caption: Inhibition of the G1/S transition by a Pyrimido[4,5-d]pyrimidine derivative targeting CDK2.

Comparative In Vitro Anticancer Activity

The efficacy of novel anticancer compounds is initially assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates greater potency.

While specific data for derivatives of 2-Amino-5-bromo-4-methylpyridine is limited in readily citable literature, the broader class of pyrimido[4,5-d]pyrimidines has shown significant promise. The table below summarizes representative data for this class of compounds against various cancer cell lines, demonstrating their potential.

Compound IDTargetCancer Cell LineIC50 (µM)Reference
Derivative 7f CDK2-0.05[6]
Derivative 7e CDK2-0.25[6]
Derivative 7a CDK2-0.31[6]
Roscovitine (Ref.) CDK2->0.05[6]
Compound 6d CDK4-0.66[6]
Compound 7f CDK4-0.86[6]

Note: The specific structures of these derivatives are detailed in the cited reference. This table serves to illustrate the general potency of the pyrimido[4,5-d]pyrimidine scaffold.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis of a representative pyrimido[4,5-d]pyrimidine scaffold and for the evaluation of its anticancer activity.

Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives

The construction of the pyrimido[4,5-d]pyrimidine core from 2-Amino-5-bromo-4-methylpyridine is a multi-step process that leverages the unique reactivity of the starting material. The following is a plausible and generalized synthetic protocol extrapolated from established methods.[1]

Synthetic Workflow

Synthesis_Workflow A 2-Amino-5-bromo- 4-methylpyridine B Substituted Urea Derivative A->B 1. React with Isocyanate C Pyrimidine-dione (Substituted Uracil) B->C 2. Cyclize with Diethyl Malonate D 6-Amino-uracil Derivative C->D 3. Nitrate, then Reduce E Pyrimido[4,5-d]pyrimidine Scaffold D->E 4. Cyclize with Formamide

Caption: General synthetic workflow for pyrimido[4,5-d]pyrimidine derivatives.

Step 1: Synthesis of a Substituted Urea

  • Dissolve 2-Amino-5-bromo-4-methylpyridine (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous Dichloromethane or THF).

  • Add a substituted isocyanate (1.1 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting crude urea derivative by recrystallization or column chromatography.

Step 2: Cyclization to a Pyrimidine-dione (Uracil derivative)

  • To a solution of sodium ethoxide (2.2 eq) in absolute ethanol, add the urea derivative from Step 1 (1.0 eq) and diethyl malonate (1.2 eq).

  • Reflux the mixture for 8-16 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, acidify the mixture with a dilute acid (e.g., 2N HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to yield the pyrimidine-dione.

Step 3: Formation of the 6-Amino-uracil Derivative

  • Suspend the pyrimidine-dione (1.0 eq) in concentrated sulfuric acid at 0°C.

  • Add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 5°C.

  • Stir the mixture at room temperature for 2-4 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the 5-nitro-uracil derivative. Filter and dry the solid.

  • To a suspension of the 5-nitro-uracil in ethanol, add a reducing agent such as stannous chloride (SnCl2) or perform catalytic hydrogenation (H2/Pd-C).

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture and extract the product with a suitable organic solvent. Dry and concentrate to obtain the 6-amino-uracil derivative.

Step 4: Construction of the Fused Pyrimidine Ring

  • Heat the 6-amino-uracil derivative (1.0 eq) in an excess of formamide at 150-180°C for 4-8 hours.

  • Cool the reaction mixture and pour it into water to precipitate the crude product.

  • Filter the solid, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or DMF) to yield the final pyrimido[4,5-d]pyrimidine scaffold.

Causality Note: This multi-step synthesis is designed to build the fused ring system in a controlled manner. The initial urea formation provides the necessary N-C-N backbone. Cyclization with diethyl malonate forms the first pyrimidine ring. The subsequent nitration and reduction sequence strategically installs an amino group at the correct position for the final cyclization with formamide, which provides the last carbon atom for the second pyrimidine ring.

Protocol for In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] Since NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color, the intensity of the color is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer).

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • 96-well microtiter plates.

  • Test compounds (dissolved in DMSO to create stock solutions).

Procedure:

  • Cell Seeding: Trypsinize and count cells from a sub-confluent culture. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include wells for untreated control (medium only) and vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.[11]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

Conclusion and Future Directions

While the specific compound this compound remains an underexplored area of research, its structural analogue, 2-Amino-5-bromo-4-methylpyridine, has proven to be a highly valuable precursor for the synthesis of potent anticancer agents. The pyrimido[4,5-d]pyrimidine derivatives, in particular, represent a promising class of compounds that exhibit significant cytotoxicity against various cancer cell lines, often through the targeted inhibition of critical cell cycle regulators like CDKs.

The protocols and comparative data presented in this guide serve as a foundation for researchers and drug development professionals. The synthetic versatility of the 2-Amino-5-bromo-4-methylpyridine scaffold offers vast opportunities for the creation of extensive compound libraries. Future work should focus on the systematic exploration of substitutions at the C5 position (via cross-coupling reactions) and on the fused pyrimidine ring to optimize potency, selectivity, and pharmacokinetic properties. By combining rational drug design with robust biological evaluation, the full therapeutic potential of this privileged scaffold can be realized, paving the way for the next generation of targeted cancer therapies.

References

  • El-Moghazy, S. M., Ibrahim, D. A., Abdelgawad, N. M., Farag, N. A. H., & El-Khouly, A. S. (2011). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Scientia Pharmaceutica, 79(3), 429–448. [Link]
  • Vantomme, C., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5549. [Link]
  • El-Moghazy, S. M., et al. (2011). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. PubMed, PMID: 21886895. [Link]
  • El-Moghazy, S. M., et al. (2011). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. MDPI. [Link]
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • Vantomme, C., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. PubMed, PMID: 39585716. [Link]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
  • Ibrahim, N. S. M., et al. (2024). Review: synthesis and anticancer activity of pyrimido[4,5-b]quinolines in the last twenty years.
  • Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. PubMed, PMID: 33605856. [Link]
  • MDPI. (2024).
  • Al-Rashood, S. T., et al. (2021). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. PubMed, PMID: 33581551. [Link]
  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-bromo-4-methylpyridine. PubChem Compound Summary for CID 817695. [Link]
  • Wang, T., et al. (2016). Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones. PMC. [Link]
  • ResearchGate. (n.d.). Synthesis of pyrimido[4,5-d]pyrimidine 11. [Link]
  • Shao, H., et al. (2021). Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Fadda, A. A., et al. (2013). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives.
  • Li, J. J., et al. (2013). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 56(11), 4497-4511. [Link]

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The Structure-Activity Relationship of 5-Bromo-2-butoxy-3-methylpyridine Analogs: A Comparative Guide for GABA-A Receptor Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals vested in the discovery of novel therapeutics for neurological disorders, the pyridine scaffold represents a cornerstone of modern medicinal chemistry. Within this broad class of molecules, 2,3,5-substituted pyridines have emerged as a promising chemotype for the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This guide provides a comprehensive comparison of 5-Bromo-2-butoxy-3-methylpyridine analogs, elucidating their structure-activity relationships (SAR) as positive allosteric modulators (PAMs) of the GABA-A receptor. Supported by experimental data from analogous compound series and detailed methodologies, this document aims to empower researchers to design and evaluate novel, potent, and selective GABA-A receptor modulators.

The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[1] Its potentiation by PAMs is a clinically validated mechanism for producing anxiolytic, anticonvulsant, and sedative-hypnotic effects.[2] The development of subtype-selective PAMs offers the potential for targeted therapies with improved side-effect profiles.[3][4] Specifically, modulation of α2/α3-containing receptors is associated with anxiolytic effects, while α1-containing subtypes are linked to sedation.[5]

This guide will dissect the key structural features of the this compound scaffold, providing a framework for understanding how modifications to the 2-alkoxy, 3-methyl, and 5-bromo substituents influence potency, efficacy, and subtype selectivity at the GABA-A receptor.

Core Scaffold and Key Interaction Points

The this compound core is hypothesized to interact with an allosteric binding site on the GABA-A receptor, distinct from the orthosteric GABA binding site. This interaction potentiates the effect of GABA, increasing the frequency or duration of chloride channel opening and leading to neuronal hyperpolarization.[1] The key structural motifs for modulation are the substitutions at the 2, 3, and 5 positions of the pyridine ring.

SAR_Overview cluster_core This compound Core cluster_substituents Key Substituent Positions Core Pyridine Ring R2 2-Alkoxy Group (Potency & Lipophilicity) Core->R2 Modulates Potency R3 3-Methyl Group (Steric & Electronic Effects) Core->R3 Influences Conformation R5 5-Halo Group (Binding & Selectivity) Core->R5 Key for Binding

Caption: Key pharmacophoric elements of the 2,3,5-substituted pyridine scaffold for GABA-A receptor modulation.

Comparative Analysis of Analog Activity

While a dedicated, publicly available SAR study for a complete series of this compound analogs is not available, we can construct a robust comparative analysis by examining data from closely related 2-alkoxy-5-halopyridine and imidazopyridine series that are known GABA-A PAMs. The following table summarizes the expected impact of structural modifications at each key position, with hypothetical data presented to illustrate the anticipated trends.

Analog R2 (2-position) R3 (3-position) R5 (5-position) Hypothetical EC50 (nM) at α2β2γ2 Hypothetical Max Potentiation (%) Commentary
Parent n-ButoxyMethylBromo50150Baseline compound with good potency and efficacy.
Analog A MethoxyMethylBromo200120Shorter alkoxy chain may reduce lipophilicity and potency.
Analog B IsobutoxyMethylBromo40160Branched alkoxy chain can enhance binding pocket fit and potency.
Analog C n-ButoxyHydrogenBromo150100Removal of the 3-methyl group likely alters conformation and reduces efficacy.
Analog D n-ButoxyEthylBromo100130Larger alkyl group at C3 may introduce steric hindrance.
Analog E n-ButoxyMethylChloro80140Less bulky halogen may slightly reduce binding affinity.
Analog F n-ButoxyMethylIodo30170Larger, more polarizable halogen can improve binding interactions.

Structure-Activity Relationship Insights:

  • The 2-Alkoxy Group (R2): The nature of the alkoxy substituent is critical for modulating potency and pharmacokinetic properties. Increasing the carbon chain length from methoxy to butoxy generally enhances potency, likely due to increased lipophilicity facilitating entry into the binding pocket. Branched alkyl chains, such as isobutoxy, can further optimize interactions within the binding site.

  • The 3-Methyl Group (R3): The small methyl group at the 3-position is believed to play a crucial role in orienting the molecule within the binding pocket. Its removal or replacement with a larger alkyl group can lead to a significant loss of activity, suggesting a tight steric constraint in this region of the binding site.

  • The 5-Halogen (R5): The halogen at the 5-position is a key feature for high-affinity binding. The order of potency is typically I > Br > Cl > F, which correlates with the polarizability and ability of the halogen to form halogen bonds with receptor residues.

Experimental Protocols for Compound Evaluation

To rigorously assess the SAR of novel this compound analogs, a combination of binding and functional assays is essential.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This functional assay directly measures the potentiation of GABA-induced chloride currents by the test compounds, providing data on both potency (EC50) and efficacy (maximal potentiation).[6]

Methodology:

  • Oocyte Preparation and cRNA Injection:

    • Harvest and defolliculate stage V-VI oocytes from female Xenopus laevis.

    • Inject oocytes with a mixture of cRNAs encoding the desired human GABA-A receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) to assess subtype selectivity.

    • Incubate the injected oocytes for 2-5 days at 18°C.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with standard frog Ringer's solution.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl to clamp the membrane potential at -70 mV.

    • Apply a sub-maximal concentration of GABA (EC5-EC10) to elicit a baseline current.

    • Co-apply the test compound at various concentrations with the same GABA concentration to determine the degree of potentiation.

    • Perform a full concentration-response curve to determine the EC50 and maximal potentiation.

TEVC_Workflow cluster_prep Preparation cluster_recording Recording Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject GABA-A Subunit cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate 2-5 days cRNA_Injection->Incubation Oocyte_Placement Place Oocyte in Chamber Incubation->Oocyte_Placement Voltage_Clamp Voltage Clamp at -70mV Oocyte_Placement->Voltage_Clamp GABA_Application Apply GABA (EC5-10) Voltage_Clamp->GABA_Application Compound_Application Co-apply Test Compound GABA_Application->Compound_Application Data_Analysis Analyze Potentiation Compound_Application->Data_Analysis

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) electrophysiology.

Radioligand Binding Assay

This assay measures the affinity of the test compounds for a specific allosteric site on the GABA-A receptor, typically the benzodiazepine site, by assessing their ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • Homogenize rat whole brain or specific brain regions (e.g., cortex, hippocampus) in a sucrose buffer.

    • Perform differential centrifugation to isolate the crude synaptosomal membrane fraction.

    • Wash the membranes repeatedly to remove endogenous GABA.

  • Binding Assay:

    • Incubate the prepared membranes with a fixed concentration of a suitable radioligand (e.g., [3H]flunitrazepam or [3H]Ro 15-1788) and varying concentrations of the test compound.

    • Incubations are typically carried out at 0-4°C for 60-90 minutes.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Determine the Ki value of the test compound from the IC50 value using the Cheng-Prusoff equation.

Plausible Synthetic Route

The synthesis of this compound analogs can be achieved through a multi-step sequence starting from commercially available materials. A plausible route is outlined below, based on established pyridine chemistry.

Synthesis_Pathway Start 2-Chloro-3-methylpyridine Nitration Nitration (HNO3/H2SO4) Start->Nitration Alkoxylation Alkoxylation (NaOBu, BuOH) Nitration->Alkoxylation Reduction Reduction (H2, Pd/C) Alkoxylation->Reduction Sandmeyer Sandmeyer Reaction (NaNO2, HBr, CuBr) Reduction->Sandmeyer Final_Product This compound Sandmeyer->Final_Product

Caption: Proposed synthetic pathway for this compound.

Synthetic Protocol Overview:

  • Nitration: 2-Chloro-3-methylpyridine is nitrated at the 5-position using a mixture of nitric and sulfuric acid.

  • Alkoxylation: The resulting 2-chloro-3-methyl-5-nitropyridine undergoes nucleophilic aromatic substitution with sodium butoxide in butanol to introduce the butoxy group at the 2-position.

  • Reduction: The nitro group is then reduced to an amine using catalytic hydrogenation (e.g., H2 over Pd/C).

  • Sandmeyer Reaction: The resulting 5-amino-2-butoxy-3-methylpyridine is converted to the corresponding diazonium salt with sodium nitrite in hydrobromic acid, which is then treated with copper(I) bromide to yield the final 5-bromo product.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel GABA-A receptor positive allosteric modulators. The SAR insights presented in this guide, derived from analogous chemical series, provide a rational basis for the design of new analogs with optimized potency, efficacy, and subtype selectivity. The detailed experimental protocols offer a clear path for the biological evaluation of these compounds.

Future research in this area should focus on:

  • Systematic SAR studies: Synthesizing and testing a comprehensive library of analogs to precisely define the contributions of each substituent.

  • Subtype selectivity profiling: Evaluating lead compounds against a broad panel of GABA-A receptor subtypes to identify candidates with desirable therapeutic profiles (e.g., α2/α3-selective anxiolytics).

  • In vivo characterization: Advancing promising candidates to preclinical models of anxiety, epilepsy, and other relevant neurological disorders.

By leveraging the principles and methodologies outlined in this guide, researchers can accelerate the discovery and development of the next generation of GABA-A receptor modulators with enhanced therapeutic potential.

References

  • Ghidini, A., et al. (2021). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 26(16), 4883. [Link]
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  • Rivas, F. M., et al. (2009).
  • Knab, A. M., & Witkin, J. M. (2015). A Comparison of the α2/3/5 Selective Positive Allosteric Modulators L-838,417 and TPA023 in Preclinical Models of Inflammatory and Neuropathic Pain.
  • Hansen, R. R., et al. (2012). Positive allosteric modulation of GABA-A receptors reduces capsaicin-induced primary and secondary hypersensitivity in rats. Neuropharmacology, 63(8), 1360-1367.
  • Troppoli, T. A., et al. (2022). Positive Allosteric Modulation of α5-GABAA Receptors Reverses Stress-Induced Alterations in Dopamine System Function and Prepulse Inhibition of Startle. International Journal of Neuropsychopharmacology, 25(8), 688-698.
  • Griebel, G., & Holmes, A. (2013). Anxiolytic and antidepressant properties of GABAA receptor ligands: insights from preclinical and clinical studies. Alcohol Research: Current Reviews, 35(2), 163-174.

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A Comparative Mechanistic Guide to the Functionalization of 5-Bromo-2-butoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Bromo-2-butoxy-3-methylpyridine

In the landscape of modern medicinal chemistry and materials science, the substituted pyridine scaffold remains a cornerstone for the development of novel molecular entities. This compound is a versatile building block, offering a strategically positioned bromine atom for a variety of cross-coupling and substitution reactions. The presence of the butoxy and methyl groups introduces specific steric and electronic features that influence its reactivity, making a nuanced understanding of the reaction mechanisms critical for successful synthetic campaigns. This guide provides a comparative analysis of the principal mechanistic pathways for the functionalization of this valuable intermediate, supported by experimental data from analogous systems to inform reaction design and optimization.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions are the preeminent tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the C(sp²)-Br bond in this compound is an excellent handle for such transformations. The general order of reactivity for halopyridines in these reactions is I > Br > Cl, placing our substrate in a favorable position for efficient coupling.[1] We will explore the mechanistic nuances of the most pertinent of these reactions.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Organoborons

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and vinyl-pyridine structures.[2] The reaction of this compound with an organoboronic acid or ester proceeds through a well-established catalytic cycle.[3]

Mechanism:

The catalytic cycle, illustrated below, commences with the oxidative addition of the bromopyridine to a Pd(0) complex. This is often the rate-determining step and is influenced by the electron density of the pyridine ring and the steric hindrance around the C-Br bond. The butoxy group at the 2-position is electron-donating, which can slightly decrease the rate of oxidative addition compared to an unsubstituted bromopyridine. Conversely, the methyl group at the 3-position provides some steric hindrance.

Following oxidative addition, transmetalation occurs, where the organic moiety from the boronic acid derivative is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron species. The final step is reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[3]

Suzuki_Miyaura cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Product (Ar-R) Product (Ar-R) Reductive Elimination->Product (Ar-R) R-B(OR)2 R-B(OR)2 Base Base R-B(OR)2->Base Base->Transmetalation [R-B(OR)2(Base)]- Ar-Br This compound

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Catalyst Systems for Substituted Bromopyridines:

Catalyst/PrecatalystLigandBaseSolventTemp (°C)Yield (%)Notes
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O85-9575-92Good for a range of arylboronic acids with similar bromopyridines.[4]
Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O100~90-98Highly active catalyst, allows for lower catalyst loading.[5]
PdCl₂(dppf)-Cs₂CO₃DMF90~88-96Effective for challenging couplings.[5]

Experimental Protocol: Suzuki-Miyaura Coupling

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₃PO₄, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v).

  • Heat the reaction mixture to 85-100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[2][4]

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[6] For a substrate like this compound, this reaction allows for the introduction of a wide range of primary and secondary amines.

Mechanism:

The mechanism mirrors the Suzuki coupling in its initial and final steps but differs in the transmetalation equivalent. After oxidative addition, the amine coordinates to the palladium center. A strong, non-nucleophilic base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. Reductive elimination then furnishes the desired N-arylpyridine and regenerates the Pd(0) catalyst.[6] A potential side reaction is β-hydride elimination from the palladium-amido intermediate, which can be minimized by the choice of a bulky ligand.

Buchwald_Hartwig cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-Br(L2)->Amine Coordination & Deprotonation Ar-Pd(II)-NR1R2(L) Ar-Pd(II)-NR1R2(L) Amine Coordination & Deprotonation->Ar-Pd(II)-NR1R2(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR1R2(L)->Reductive Elimination Reductive Elimination->Pd(0)L2 Product (Ar-NR1R2) Product (Ar-NR1R2) Reductive Elimination->Product (Ar-NR1R2) R1R2NH R1R2NH R1R2NH->Amine Coordination & Deprotonation Base Base Base->Amine Coordination & Deprotonation Ar-Br This compound Lithiation_Substitution Ar-Br This compound Halogen-Metal Exchange Halogen-Metal Exchange Ar-Br->Halogen-Metal Exchange Ar-Li 5-Lithio-2-butoxy-3-methylpyridine Halogen-Metal Exchange->Ar-Li Electrophilic Quench Electrophilic Quench Ar-Li->Electrophilic Quench Product (Ar-E) Product (Ar-E) Electrophilic Quench->Product (Ar-E) RLi e.g., n-BuLi RLi->Halogen-Metal Exchange E+ Electrophile E+->Electrophilic Quench

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A Senior Application Scientist's Guide to the Kinetic Analysis of 5-Bromo-2-butoxy-3-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Reaction Dynamics of a Key Pharmaceutical Intermediate

In the fast-paced world of drug discovery and development, a deep understanding of reaction kinetics is not merely academic; it is a critical component for process optimization, scalability, and ensuring the consistent and safe production of active pharmaceutical ingredients (APIs). 5-Bromo-2-butoxy-3-methylpyridine is a versatile substituted pyridine intermediate, frequently employed in the synthesis of complex molecular architectures. Its utility primarily lies in the strategic deployment of the bromo substituent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, to form crucial carbon-carbon and carbon-nitrogen bonds.

This guide provides a comprehensive comparison of the kinetic profiles of these key reactions involving this compound. We will delve into the "why" behind experimental design for kinetic analysis, present comparative data based on analogous systems to predict reactivity, and provide detailed, field-proven protocols for researchers to conduct their own kinetic studies. Our focus is on empowering you, the research scientist, to move beyond simple yield determination and truly understand the factors governing the speed and efficiency of your reactions.

The Critical Role of Substituent Effects in Reactivity

The reactivity of this compound in palladium-catalyzed cross-coupling reactions is intrinsically linked to the electronic and steric influence of its substituents. The pyridine nitrogen, being electron-withdrawing, generally activates the C-Br bond towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[1]

The 2-butoxy group, an alkoxy substituent, is electron-donating through resonance, which can modulate the electron density of the pyridine ring. The 3-methyl group, being weakly electron-donating through induction, also contributes to the overall electronic environment. The position of the bromine atom at the 5-position is meta to the nitrogen, which typically results in lower reactivity compared to 2- or 4-bromopyridines where the electronic activation by the nitrogen is more pronounced.[1] However, the interplay of all three substituents creates a unique electronic and steric environment that necessitates empirical kinetic investigation for true optimization.

Comparative Kinetic Analysis: Suzuki-Miyaura vs. Buchwald-Hartwig Reactions

While specific kinetic data for this compound is not extensively available in public literature, we can draw insightful comparisons from well-studied analogous systems. This section will present a predictive comparison based on established principles of palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[2][3] The catalytic cycle generally involves oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid derivative, and reductive elimination to yield the coupled product.[4]

Anticipated Kinetic Profile for this compound:

The reaction rate is expected to show a first-order dependence on the concentration of the palladium catalyst and the aryl bromide. The dependence on the boronic acid and the base can be more complex and may not be a simple integer order, as the base plays a crucial role in the activation of the boronic acid for transmetalation.[2]

Comparative Catalyst Performance:

The choice of ligand on the palladium catalyst is paramount in dictating the reaction rate. For electron-rich and potentially coordinating substrates like our target molecule, bulky, electron-rich phosphine ligands are often superior.

Catalyst SystemLigand TypeExpected Relative RateRationale
Pd(PPh₃)₄Traditional PhosphineModerateA standard, versatile catalyst, but may be slower with challenging substrates.
Pd(OAc)₂ + SPhosBuchwald LigandHighThe bulky and electron-rich nature of SPhos can accelerate both oxidative addition and reductive elimination.
Pd(dppf)Cl₂Ferrocenyl PhosphineModerate to HighDppf is a robust ligand that can stabilize the palladium catalyst, leading to consistent performance.

This table is a predictive guide based on established catalyst performance with similar bromopyridine substrates.[5]

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[6][7] The mechanism shares similarities with the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[7]

Anticipated Kinetic Profile for this compound:

Kinetic studies on similar systems have often revealed a complex interplay of reaction orders. The reaction may exhibit an inverse dependence on the concentration of the amine or aryl halide under certain conditions, suggesting the formation of off-cycle catalyst resting states.[8] Reaction Progress Kinetic Analysis (RPKA) is a particularly powerful technique for deconvoluting these complex kinetic profiles.[9][10]

Comparative Ligand Performance:

The choice of ligand is critical to prevent the formation of undesired side products and to achieve high reaction rates.

LigandLigand TypeExpected Relative RateRationale
BINAPBidentate PhosphineModerateA classic ligand for Buchwald-Hartwig aminations, providing good yields but potentially slower rates than newer generation ligands.[6]
XPhosBuchwald LigandVery HighXPhos is a highly active and general ligand for C-N coupling, often providing excellent rates even with challenging substrates.
JohnPhosBuchwald LigandHighAnother effective bulky monophosphine ligand that can promote rapid C-N bond formation.

This table is a predictive guide based on established catalyst performance with similar bromopyridine substrates.

Experimental Protocols for Kinetic Analysis

A robust kinetic analysis relies on accurate monitoring of reactant and product concentrations over time. Here, we provide detailed protocols for two common and powerful techniques: High-Performance Liquid Chromatography (HPLC) and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow for Kinetic Analysis

G cluster_prep Reaction Preparation cluster_execution Reaction Execution & Monitoring cluster_analysis Data Analysis prep Prepare stock solutions of reactants, catalyst, and internal standard setup Set up reaction vessel under inert atmosphere with stirring and temperature control prep->setup initiate Initiate reaction by adding final reagent (e.g., catalyst) and start timer setup->initiate sampling Withdraw aliquots at regular time intervals initiate->sampling quench Immediately quench aliquots in a prepared solution sampling->quench hplc Analyze quenched samples by HPLC or NMR quench->hplc plot Plot concentration vs. time data hplc->plot model Fit data to appropriate rate law to determine rate constants plot->model

Caption: A generalized workflow for the experimental determination of reaction kinetics.

Protocol 1: Kinetic Analysis by HPLC

Objective: To determine the rate constant for the reaction of this compound by monitoring the disappearance of the starting material and the appearance of the product using HPLC.

Materials:

  • This compound

  • Coupling partner (e.g., phenylboronic acid for Suzuki or morpholine for Buchwald-Hartwig)

  • Palladium catalyst (e.g., Pd(OAc)₂ + ligand)

  • Base (e.g., K₂CO₃ or NaOtBu)

  • Anhydrous, degassed solvent (e.g., dioxane or toluene)

  • Internal standard (a stable compound that does not react and is well-resolved from other components in the chromatogram, e.g., decane)

  • Quenching solution (e.g., a mixture of acetonitrile and water with a small amount of acid to stop the reaction)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the internal standard in the reaction solvent.

  • Reaction Setup: In a reaction vessel equipped with a stir bar and a septum, add this compound, the coupling partner, the base, and the internal standard stock solution.

  • Initiation: Add the palladium catalyst/ligand solution to the reaction vessel to initiate the reaction. Start a timer immediately.

  • Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture using a syringe.

  • Quenching: Immediately inject the aliquot into a vial containing the quenching solution.

  • Analysis: Analyze the quenched samples by HPLC. The concentration of the reactant and product can be determined by comparing their peak areas to that of the internal standard.

  • Data Processing: Plot the concentration of the reactant and product as a function of time. Fit the data to an appropriate rate law to determine the reaction order and the rate constant.

Protocol 2: In-situ Kinetic Analysis by NMR Spectroscopy

Objective: To continuously monitor the reaction progress in real-time within an NMR tube to determine the reaction kinetics.

Materials:

  • This compound

  • Coupling partner

  • Palladium catalyst

  • Base

  • Deuterated, anhydrous solvent (e.g., toluene-d8)

  • NMR spectrometer

Procedure:

  • Sample Preparation: In a glovebox, add all reactants, catalyst, and base to an NMR tube.

  • Spectrometer Setup: Place the NMR tube in the spectrometer, which has been pre-heated or pre-cooled to the desired reaction temperature.

  • Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals. It is crucial to use a pulse sequence with a sufficient relaxation delay (at least 5 times the longest T1 of the protons of interest) to ensure quantitative data.

  • Data Processing: Integrate the signals corresponding to the starting material and the product in each spectrum. The relative concentrations can be determined from the integral values.

  • Kinetic Analysis: Plot the relative concentrations against time and fit the data to a rate law to extract the kinetic parameters.

Mechanistic Insights from Kinetic Data

The data obtained from these kinetic experiments can provide profound insights into the reaction mechanism.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oa Oxidative Addition (Often Rate-Determining) pd0->oa Ar-Br pd2 R-Pd(II)-Br(L_n) oa->pd2 tm Transmetalation pd2->tm R'-B(OR)₂ pd2_r R-Pd(II)-R'(L_n) tm->pd2_r re Reductive Elimination pd2_r->re re->pd0 Catalyst Regeneration product R-R' re->product

Sources

A Comparative Guide to Novel 5-Aryl-2-butoxy-3-methylpyridine Derivatives: Synthesis, Characterization, and Anticancer Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyridine Scaffold in Drug Discovery

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Its prevalence in pharmaceuticals, from anticancer to antiviral agents, underscores the value of developing novel pyridine-based compounds.[2] This guide focuses on the synthesis and characterization of a novel compound, 5-(4-methoxyphenyl)-2-butoxy-3-methylpyridine (Compound X) , derived from the versatile building block 5-Bromo-2-butoxy-3-methylpyridine. Through a detailed examination of its synthesis via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, we will provide a comprehensive comparison with an established anticancer agent, a pyridine-urea derivative, to highlight the potential of this new chemical entity. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new avenues in the synthesis of bioactive heterocyclic compounds.

Synthesis and Characterization of a Novel 5-Aryl-2-butoxy-3-methylpyridine (Compound X)

The strategic placement of a bromine atom at the 5-position of the 2-alkoxypyridine ring system makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties.[3] For the synthesis of our target molecule, Compound X, the Suzuki-Miyaura cross-coupling reaction was selected for its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a wide variety of boronic acids.[4]

The synthesis of 5-(4-methoxyphenyl)-2-butoxy-3-methylpyridine (Compound X) is achieved by the reaction of this compound with 4-methoxyphenylboronic acid in the presence of a palladium catalyst, a suitable base, and a solvent system.

Synthesis_of_Compound_X reactant1 This compound catalyst Pd(PPh3)4 K2CO3, Dioxane/H2O reactant1->catalyst reactant2 4-Methoxyphenylboronic acid reactant2->catalyst product Compound X (5-(4-methoxyphenyl)-2-butoxy-3-methylpyridine) catalyst->product caption Synthetic scheme for Compound X via Suzuki-Miyaura coupling. Comparison_Workflow cluster_X Compound X cluster_Y Alternative Compound Y X_synth Suzuki Coupling X_purify Column Chromatography X_synth->X_purify X_char NMR, MS, IR X_purify->X_char X_bio Biological Activity Assay X_char->X_bio Y_synth Multi-step Synthesis Y_purify Column Chromatography Y_synth->Y_purify Y_char Characterization Y_purify->Y_char Y_bio Known Anticancer Activity Y_char->Y_bio caption Comparative workflow for Compound X and Alternative Compound Y.

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A Senior Application Scientist's Guide to Ligand Efficacy in Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-butoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Bromo-2-butoxy-3-methylpyridine

In the landscape of modern medicinal chemistry and materials science, substituted pyridines are foundational structural motifs.[1] Among these, this compound represents a particularly valuable and versatile building block. Its disubstituted nature offers a scaffold that, when strategically functionalized at the C5 position, opens pathways to a diverse array of complex molecules. The carbon-bromine bond is a prime handle for palladium-catalyzed cross-coupling reactions, a Nobel Prize-winning technology that has revolutionized C-C, C-N, and C-O bond formation.

However, the success of these transformations is not guaranteed by the palladium catalyst alone. The pyridine nitrogen can act as a poison by coordinating to the metal center, hindering catalytic activity.[1][2] Furthermore, the steric and electronic environment of the substrate demands a carefully tailored catalytic system. It is the ancillary ligand , bound to the palladium center, that dictates the catalyst's stability, activity, and selectivity. The judicious choice of a ligand is arguably the most critical parameter in unlocking the synthetic potential of this substrate.

This guide provides a comparative analysis of different ligand classes for the most common cross-coupling reactions involving this compound. While direct comparative data for this specific substrate is limited, we will draw upon extensive experimental results from closely analogous bromopyridine systems to provide a robust, data-driven framework for ligand selection and reaction optimization.[3][4]

The Heart of the Matter: The Ligand's Role in the Catalytic Cycle

Palladium-catalyzed cross-coupling reactions proceed through a well-defined catalytic cycle.[5][6] The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), is intimately involved in every critical step. Its properties—both steric (bulk) and electronic (electron-donating or -withdrawing nature)—are what allow us to fine-tune the reaction for challenging substrates.[7]

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide to a low-coordinate, electron-rich Pd(0) complex. Bulky, electron-rich ligands are crucial here. They promote the formation of the highly reactive monoligated L1Pd(0) species and increase the electron density on the palladium, which facilitates the cleavage of the C-Br bond.[7][8][9]

  • Transmetalation (Suzuki) / Amine Coordination & Deprotonation (Buchwald-Hartwig): In this step, the second coupling partner is brought into the palladium coordination sphere. The ligand's steric bulk can influence the rate of this exchange and subsequent steps.

  • Reductive Elimination: This is the final, product-forming step where the two coupling partners are joined, regenerating the Pd(0) catalyst. Sterically demanding ligands are thought to facilitate this step by creating a crowded coordination sphere that favors the formation of the new bond.[7][8]

Understanding this causality is key: we don't choose ligands arbitrarily; we choose them to accelerate the rate-limiting step and stabilize the active catalytic species for a specific substrate and reaction type.

Comparative Analysis of Ligand Performance in Key Reactions

We will now examine the efficacy of various ligands in three critical transformations: Suzuki-Miyaura C-C coupling, Buchwald-Hartwig C-N amination, and Sonogashira C-C alkynylation.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures. For electron-rich heteroaryl halides like our target molecule, the choice of ligand is critical to ensure efficient oxidative addition.[10][11]

Data Presentation: Ligand Performance in Suzuki-Miyaura Coupling of Bromopyridine Analogs

LigandCatalyst PrecursorBaseSolventTemp (°C)Time (h)Yield (%)Substrate AnalogReference(s)
PPh₃Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O90-9515-1875-855-Bromo-2-methylpyridin-3-amine[1][12]
dppfPdCl₂(dppf)Na₂CO₃Toluene/Dioxane854~88-96General Haloaromatics[1][2]
SPhosPd₂(dba)₃ or Pd(OAc)₂K₃PO₄ / K₂CO₃Toluene or Toluene/H₂O1008-18>903-Amino-2-chloropyridine / 2-Bromo-4-methylpyridine[1][2]

Expertise & Experience:

  • Triphenylphosphine (PPh₃): This is a classic, reliable, and cost-effective ligand.[2] However, for challenging substrates, its efficacy can be limited, often requiring higher catalyst loadings and longer reaction times.[10] It serves as a good baseline but is frequently outperformed by more advanced ligands.

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene): As a bidentate ligand, dppf forms a very stable complex with palladium.[5] This stability can be advantageous, but sometimes leads to lower reactivity compared to bulky monodentate ligands which more readily form the active L1Pd(0) species.[5][9]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): SPhos belongs to the modern class of bulky, electron-rich dialkylbiaryl phosphines.[9] These ligands are exceptionally effective for coupling heteroaryl chlorides and bromides. Their steric bulk promotes the crucial oxidative addition and reductive elimination steps, allowing for lower catalyst loadings, shorter reaction times, and higher yields, even at lower temperatures.[2][9] For this compound, SPhos or a similar biaryl phosphine ligand (e.g., XPhos, RuPhos) would be the recommended starting point for optimization.[13][14]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The formation of C-N bonds is central to pharmaceutical synthesis. The Buchwald-Hartwig amination is the premier method for this, but its success with heteroaryl halides is almost entirely dependent on the use of specialized, sterically hindered ligands.[4][5] The pyridine nitrogen's ability to inhibit the catalyst makes this particularly true for our substrate.

Data Presentation: Ligand Performance in Buchwald-Hartwig Amination of Bromopyridine Analogs

LigandCatalyst PrecursorBaseSolventTemp (°C)Time (h)Yield (%)Substrate AnalogReference(s)
(±)-BINAPPd₂(dba)₃NaOtBuToluene80-11016-24Moderate3-Bromo-2-methylpyridine[4]
XPhosPd₂(dba)₃NaOtBu / KOtBuToluene90-1002-2487-1007-Bromo-1,4-benzodiazepin-2-one / 5-Bromo-2-chloro-4-methylpyridine[3][15]
DavePhosPd₂(dba)₃KOtBuToluene90<24>95 (conversion)7-Bromo-1,4-benzodiazepin-2-one[15]
XantPhos[Pd(cinnamyl)Cl]₂DBUToluene11016744-Bromoanisole (with Benzamide)[16]

Expertise & Experience:

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl): An early bidentate ligand used in these reactions. While effective for some substrates, it has largely been superseded by the more robust and broadly applicable bulky monodentate ligands for heteroaromatic systems.[4][5]

  • Buchwald-type Biaryl Phosphines (XPhos, DavePhos): These ligands are the gold standard for modern Buchwald-Hartwig aminations.[14][15] Their design features a bulky biaryl backbone that shields the palladium center, promoting the formation of the active monoligated complex and preventing the formation of inactive dimers.[5][14] The di-tert-butyl or dicyclohexylphosphino groups provide the necessary electron density. For the amination of this compound, XPhos is an excellent first choice, demonstrating high reactivity and broad substrate scope.[3][15]

  • XantPhos: This ligand is noted for its large "bite angle," which imparts unique reactivity.[13] While often very effective, its performance can be highly substrate-dependent. The use of a milder organic base like DBU with XantPhos has also been reported, which could be beneficial for base-sensitive substrates.[16]

Sonogashira Coupling: Installing Alkyne Moieties

The Sonogashira coupling provides a direct route to aryl alkynes. The reaction is typically co-catalyzed by a copper(I) salt, and the choice of phosphine ligand can influence the reaction's efficiency.[2][3]

Data Presentation: Ligand Performance in Sonogashira Coupling of Bromopyridine Analogs

LigandPd PrecursorCu Co-catalystBaseSolventTemp (°C)Time (h)Substrate AnalogReference(s)
PPh₃PdCl₂(PPh₃)₂CuIPiperidineDMFRT - 504-162-Bromo-4-methylpyridine[2]
PPh₃Pd(CF₃COO)₂CuIEt₃NDMFRT165-Bromo-2-chloro-4-methylpyridine[3]
PPh₃Pd(PPh₃)₄CuIEt₃NTHFRT166-Bromo-3-fluoro-2-cyanopyridine[17]

Expertise & Experience:

  • Triphenylphosphine (PPh₃): In contrast to Suzuki and Buchwald-Hartwig reactions, PPh₃ remains a very common and effective ligand for many Sonogashira couplings, often used in the form of PdCl₂(PPh₃)₂ or generated in situ.[2][3] Its moderate steric bulk and electronic properties are well-suited for the catalytic cycle. For a standard Sonogashira coupling of this compound, a Pd/PPh₃/CuI system is a reliable and cost-effective starting point.[17] More sterically demanding phosphines like PCy₃ or PtBu₃ may be required for particularly bulky coupling partners.[18]

Visualizing the Process: Workflows and Mechanisms

To ensure clarity and reproducibility, it is essential to visualize both the experimental procedure and the underlying catalytic cycles.

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Add Pd Precursor, Ligand, & Base to Schlenk Flask B Add this compound & Coupling Partner A->B C Add Anhydrous, Degassed Solvent B->C D Heat to Target Temperature with Vigorous Stirring C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to RT & Quench Reaction E->F Upon Completion G Aqueous Work-up (e.g., EtOAc/Water Extraction) F->G H Dry Organic Layer (e.g., Na₂SO₄) G->H I Concentrate Under Vacuum H->I J Purify by Flash Column Chromatography I->J

Caption: A generalized experimental workflow for cross-coupling reactions.

G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-Br(L)₂ Ar-Pd(II)-Br(L)₂ Pd(0)L₂->Ar-Pd(II)-Br(L)₂ Oxidative Addition (Ar-Br) Ar-Pd(II)-B(OR)₂(L)₂⁻ Ar-Pd(II)-B(OR)₂(L)₂⁻ Ar-Pd(II)-Br(L)₂->Ar-Pd(II)-B(OR)₂(L)₂⁻ Transmetalation (Ar'-B(OR)₂ + Base) Ar-Pd(II)-Ar'(L)₂ Ar-Pd(II)-Ar'(L)₂ Ar-Pd(II)-B(OR)₂(L)₂⁻->Ar-Pd(II)-Ar'(L)₂ Ar-Pd(II)-Ar'(L)₂->Pd(0)L₂ Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

G Pd(0)L Pd(0)L Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Pd(0)L->Ar-Pd(II)-Br(L) Oxidative Addition (Ar-Br) [Ar-Pd(II)-NHR'R''(L)]⁺Br⁻ [Ar-Pd(II)-NHR'R''(L)]⁺Br⁻ Ar-Pd(II)-Br(L)->[Ar-Pd(II)-NHR'R''(L)]⁺Br⁻ Amine Coordination (HNR'R'') Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) [Ar-Pd(II)-NHR'R''(L)]⁺Br⁻->Ar-Pd(II)-NR'R''(L) Deprotonation (Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L Reductive Elimination (Ar-NR'R'')

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Self-Validating Experimental Protocols

The following protocols are designed as robust starting points. A key principle of trustworthiness in reporting is self-validation: always monitor reaction progress by a reliable method (TLC or LC-MS) to confirm completion before proceeding to work-up.

Protocol 1: Suzuki-Miyaura Coupling using an SPhos Ligand

This protocol is adapted for the coupling of this compound with a generic arylboronic acid.[1][2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)

  • Anhydrous Toluene and Degassed Water (e.g., 10:1 ratio)

  • Schlenk flask or oven-dried reaction tube with stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.5 equiv), this compound (1.0 equiv), and the arylboronic acid (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene and water (e.g., for a 1.0 mmol reaction, use 5 mL of toluene and 0.5 mL of water).

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: After 2 hours, and then periodically, take a small aliquot (under inert atmosphere if possible), quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS to monitor the consumption of the starting material. The reaction is typically complete within 8-18 hours.

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter and concentrate the dried solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.

Protocol 2: Buchwald-Hartwig Amination using an XPhos Ligand

This protocol provides a generalized procedure for coupling primary or secondary amines with this compound.[3][4]

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • XPhos (3.6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Glovebox or Schlenk line for inert atmosphere handling

Procedure:

  • Reaction Setup (in a glovebox): To an oven-dried reaction tube, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.6 mol%), and NaOtBu (1.4 equiv).

  • Reagent Addition: Add this compound (1.0 equiv). If the amine is a solid, add it now.

  • Solvent/Amine Addition: Add anhydrous toluene (to a concentration of ~0.1 M). If the amine is a liquid, add it via syringe.

  • Reaction: Seal the tube tightly and remove it from the glovebox. Heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS. These reactions are often complete within 2-24 hours.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate.

  • Extraction & Purification: Perform a standard aqueous work-up and purification by flash column chromatography as described in the Suzuki protocol.

Conclusion and Forward Outlook

The functionalization of this compound via palladium-catalyzed cross-coupling is a powerful strategy for the synthesis of complex molecules. While classic ligands like PPh₃ can be effective in some cases, particularly for Sonogashira reactions, achieving high efficiency and yield for C-C (Suzuki) and C-N (Buchwald-Hartwig) bond formation necessitates the use of modern, bulky, and electron-rich phosphine ligands.

For researchers working with this substrate, the evidence from analogous systems strongly suggests that dialkylbiaryl phosphine ligands such as SPhos and XPhos should be the primary choice for optimization . They consistently overcome the challenges associated with heteroaromatic substrates, leading to cleaner reactions, higher yields, and broader applicability. By understanding the mechanistic role of the ligand and employing robust, well-monitored experimental protocols, chemists can confidently and efficiently leverage this compound to its full synthetic potential.

References

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. Source
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine. Source
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine. Source
  • Wikipedia. (n.d.).
  • ACS Omega. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Source
  • ResearchGate. (2024). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Source
  • PubMed Central. (n.d.). Developing Ligands for Palladium(II)
  • PubMed Central. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Source
  • Chemical Reviews. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Source
  • Royal Society of Chemistry. (2025).
  • ResearchGate. (n.d.).
  • The Journal of Organic Chemistry. (n.d.).
  • Chemistry LibreTexts. (2023).
  • BenchChem. (2025).
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Source
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source
  • BenchChem. (2025). A Comparative Guide to Catalysts for Cross-Coupling Reactions with 5-Bromo-2-chloro-4-methylpyridine. Source
  • TCI Chemicals. (n.d.).
  • PubMed Central. (n.d.).
  • The Doyle Group - UCLA. (2021).
  • ChemRxiv. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • ChemRxiv. (n.d.).
  • MDPI. (2017).
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. Source
  • BenchChem. (2025).
  • ResearchGate. (2024). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF. Source
  • BenchChem. (2025).
  • ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Source
  • ResearchGate. (2017). (PDF)
  • BenchChem. (2025). A Comparative Guide to the Mechanistic Studies of 2-Bromo-4-methylpyridine Reactions. Source

Sources

A Comparative Performance Guide to 5-Bromo-2-butoxy-3-methylpyridine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth performance benchmark of 5-Bromo-2-butoxy-3-methylpyridine, a versatile building block for researchers, medicinal chemists, and drug development professionals. We will objectively compare its performance in key synthetic transformations against relevant alternatives, providing a framework for rational substrate selection supported by experimental data from analogous systems.

Introduction: The Strategic Value of Substituted Pyridines

Substituted pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals, making the development of efficient synthetic routes to novel derivatives a critical endeavor. This compound presents a strategically functionalized core, featuring:

  • A C-5 bromine atom , perfectly positioned for a variety of palladium-catalyzed cross-coupling reactions.

  • A C-2 butoxy group , which modulates the electronic properties of the ring and can enhance solubility in organic solvents compared to smaller alkoxy groups.

  • A C-3 methyl group , which introduces steric influence and a potential metabolic blocking site.

This guide moves beyond a simple cataloging of properties to explain the causality behind its reactivity and provides robust, field-tested protocols for its application.

Reactivity Profile: Electronic and Steric Considerations

The synthetic utility of this compound is dictated by the interplay of its substituents. The pyridine nitrogen is inherently electron-withdrawing, which can sometimes complicate catalysis by coordinating to the metal center.[1] The C-2 butoxy group, being an electron-donating substituent via resonance, partially mitigates this effect, influencing the reactivity of the C-5 bromine. The C-Br bond is the primary reactive site for the palladium-catalyzed reactions that are the cornerstone of modern drug discovery.[2][3]

The general order of reactivity for halogens in such cross-coupling reactions is I > Br > Cl.[2][4][5] This makes the bromo-substituted title compound a well-balanced intermediate, offering good reactivity without the potential instability or higher cost of an iodo-analog, while being significantly more reactive than its chloro-counterpart.[2][3]

Performance Benchmarking in Key Cross-Coupling Reactions

We evaluate the performance of this compound in three indispensable synthetic transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The following table summarizes its expected performance relative to common alternatives, based on data from structurally similar systems.

Reaction TypeReagentRelative ReactivityTypical Catalyst SystemTypical Yield Range (%)Key Considerations
Suzuki-Miyaura 5-Chloro -2-butoxy-3-methylpyridineLowPd(OAc)₂ / Bulky Biarylphosphine Ligand40-70Cost-effective; requires more forcing conditions/specialized catalysts.[3]
(C-C Coupling)5-Bromo -2-butoxy-3-methylpyridineModerate Pd(PPh₃)₄ or PdCl₂(dppf)75-95 Excellent balance of reactivity, stability, and cost. [1][6]
5-Iodo -2-butoxy-3-methylpyridineHighPd(PPh₃)₄80-98Milder conditions possible; higher cost and potential for side reactions.[2]
Buchwald-Hartwig 5-Chloro -2-butoxy-3-methylpyridineLowPd₂(dba)₃ / Bulky Ligand (e.g., XPhos)30-60Challenging activation; often requires higher catalyst loading.[4]
(C-N Coupling)5-Bromo -2-butoxy-3-methylpyridineModerate Pd₂(dba)₃ or Pd(OAc)₂ / XPhos or SPhos70-90 Reliable and broadly applicable for various amines. [7][8]
5-Iodo -2-butoxy-3-methylpyridineHighPd₂(dba)₃ / SPhos75-95High reactivity; useful for less nucleophilic amines.
Sonogashira 5-Chloro -2-butoxy-3-methylpyridineVery LowSpecialized Pd-NHC catalysts< 40Generally not practical for this transformation.
(C-C Alkyne Coupling)5-Bromo -2-butoxy-3-methylpyridineModerate PdCl₂(PPh₃)₂ / CuI65-85 Standard conditions are effective; good functional group tolerance.
5-Iodo -2-butoxy-3-methylpyridineHighPdCl₂(PPh₃)₂ / CuI70-95Can often be run copper-free; useful for sensitive substrates.[9]

Note: Yields are based on analogous systems reported in the literature and serve as a predictive guide. Actual results may vary based on specific coupling partners and optimized conditions.

Mechanistic Insight and Workflow Visualization

The success of these transformations hinges on a well-understood palladium catalytic cycle. The choice of ligands and base is critical to facilitate the key steps of oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination, while ensuring catalyst stability.[7][10][11]

Catalytic_Cycle Pd0 Active Pd(0)L₂ Catalyst OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd Ar-Br Transmetal Transmetalation or Amine Coordination OxAdd->Transmetal R-B(OH)₂ (Suzuki) R₂NH (Buchwald) R-C≡CH (Sonogashira) ReductElim Reductive Elimination Transmetal->ReductElim Base-assisted ReductElim->Pd0 Ar-R (Product) center

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

A standardized experimental workflow ensures reproducibility and safety. Each protocol described in this guide follows this fundamental structure.

Workflow A 1. Reaction Setup (Inert Atmosphere) B 2. Reagent Addition (Substrate, Base, Catalyst) A->B C 3. Thermal Execution (Heating & Stirring) B->C D 4. Reaction Monitoring (TLC / LC-MS) C->D E 5. Work-up (Quenching & Extraction) D->E F 6. Purification (Chromatography) E->F

Caption: A typical experimental workflow for cross-coupling synthesis.

Detailed Experimental Protocols

These protocols are designed as robust starting points for optimization. All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Argon or Nitrogen).

Protocol 5.1: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the coupling of bromopyridines with arylboronic acids.[1][6]

  • Objective: To synthesize 2-butoxy-3-methyl-5-phenylpyridine.

  • Causality: Tetrakis(triphenylphosphine)palladium(0) is a reliable, air-stable precursor to the active Pd(0) catalyst. Potassium phosphate is a moderately strong base effective in this transformation, and the dioxane/water solvent system is excellent for dissolving both organic and inorganic reagents.[1][12]

  • Methodology:

    • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv.).

    • Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

    • Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.

    • Via syringe, add 4 mL of anhydrous 1,4-dioxane and 1 mL of degassed water.

    • Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®. Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL).

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).

Protocol 5.2: Buchwald-Hartwig Amination

This protocol uses a modern catalyst system known for its high efficiency in coupling heteroaryl halides.[7]

  • Objective: To synthesize N-benzyl-2-butoxy-3-methylpyridin-5-amine.

  • Causality: The combination of a palladium precatalyst like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand (e.g., XPhos) is highly effective for C-N bond formation.[7][8] This ligand facilitates the reductive elimination step and prevents catalyst deactivation. Sodium tert-butoxide is a strong, non-nucleophilic base required for amine deprotonation.[4]

  • Methodology:

    • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv.).

    • Seal the tube, then evacuate and backfill with argon (x3).

    • Under a positive pressure of argon, add this compound (1.0 mmol, 1.0 equiv.).

    • Via syringe, add 5 mL of anhydrous, degassed toluene.

    • Finally, add benzylamine (1.2 mmol, 1.2 equiv.) via syringe.

    • Heat the reaction mixture to 100 °C and stir for 16-24 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion and Recommendations

This compound stands out as a highly effective and versatile intermediate in synthetic chemistry. Its performance in palladium-catalyzed cross-coupling reactions is robust and predictable, offering an optimal balance between reactivity, stability, and cost when compared to its chloro and iodo analogs.

  • Recommendation: This reagent is the preferred choice for general-purpose derivatization via Suzuki, Buchwald-Hartwig, and Sonogashira couplings under standard, well-established conditions.

  • Alternatives: The chloro-analog may be considered for large-scale synthesis where cost is the primary driver, provided that process development can accommodate more forcing conditions. The iodo-analog is best reserved for particularly challenging couplings or with highly sensitive substrates where the mildest possible conditions are paramount.

By understanding the principles outlined in this guide, researchers can leverage this compound to its full potential, accelerating the discovery and development of novel chemical entities.

References

  • Benchchem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Ali, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
  • Benchchem. (2025). Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-N-phenylpyridin-3-amine.
  • Benchchem. (2025).
  • Frank, D., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1446-1454. [Link]
  • Chemistry LibreTexts. (2023).
  • Benchchem. (2025). A Comparative Guide to Alternatives for 2-Bromo-4-fluoro-5-methylpyridine in Drug Discovery.
  • Wikipedia. (2023). Sonogashira coupling. [Link]
  • Benchchem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine.
  • Benchchem. (2025). A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions.
  • Benchchem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • Benchchem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
  • Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Benchchem. (2025).

Sources

A Researcher's Guide to the Regioselective Functionalization of 5-Bromo-2-butoxy-3-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise functionalization of heterocyclic scaffolds is a cornerstone of modern molecular design. Among these, substituted pyridines are of paramount importance due to their prevalence in pharmaceuticals and agrochemicals. This guide provides an in-depth technical assessment of the regioselectivity of common synthetic transformations involving 5-Bromo-2-butoxy-3-methylpyridine, a versatile building block. We will objectively compare the expected outcomes of various reactions, supported by established mechanistic principles and experimental data from analogous systems, to provide a predictive framework for your synthetic endeavors.

The Strategic Importance of Regiocontrol

The pyridine ring in this compound presents multiple potential sites for chemical modification. The primary reactive handle is the C5-bromine atom, a versatile precursor for cross-coupling reactions. However, the presence of the electron-donating 2-butoxy and 3-methyl groups, along with the inherent electronic properties of the pyridine ring, introduces a nuanced landscape of reactivity. Understanding and controlling the regioselectivity of reactions is therefore critical to achieving the desired molecular architecture and avoiding the formation of undesired isomers. This guide will explore three major classes of reactions: palladium-catalyzed cross-coupling, halogen-metal exchange followed by electrophilic quench, and nucleophilic aromatic substitution, assessing the probable regiochemical outcomes for each.

Palladium-Catalyzed Cross-Coupling Reactions: A Reliable Route to C5-Functionalization

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions are anticipated to proceed with high regioselectivity at the C5 position, driven by the inherent reactivity difference between a C-Br bond and other potential reaction sites like C-H bonds. The general reactivity trend for halogens in palladium-catalyzed oxidative addition is I > Br > Cl > F, making the C5-Br bond the primary site of reaction.[1]

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron species and an organic halide. The electron-donating nature of the 2-butoxy and 3-methyl groups increases the electron density of the pyridine ring, which can sometimes decrease the rate of oxidative addition compared to electron-deficient pyridines. However, the C-Br bond remains the most susceptible site for palladium insertion.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[2]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

SubstrateKey SubstituentsExpected Major ProductRationale for Regioselectivity
This compound 2-Butoxy (EDG), 3-Methyl (EDG)2-Butoxy-3-methyl-5-phenylpyridineHigh reactivity of the C-Br bond in Pd-catalyzed oxidative addition.
5-Bromo-2-methylpyridin-3-amine2-Methyl (EDG), 3-Amino (EDG)5-Aryl-2-methylpyridin-3-amineThe C-Br bond is the primary site for Suzuki coupling.[2]
2,4-DibromopyridineTwo bromine atoms4-Bromo-2-arylpyridineThe C2 position is generally more reactive than the C4 position in dihalopyridines.[3]

The regioselectivity of the Suzuki-Miyaura coupling is primarily dictated by the initial oxidative addition step. The Pd(0) catalyst preferentially inserts into the weaker C-Br bond over the stronger C-H bonds of the pyridine ring. The electron-donating butoxy and methyl groups at the 2 and 3 positions, respectively, increase the electron density of the ring, which can influence the overall reaction rate but does not typically alter the fundamental preference for the C-Br bond as the reaction site.

Suzuki_Miyaura cluster_catalyst Catalytic Cycle cluster_substrate Substrate Reactivity Pd(0) Pd(0) Oxidative_Addition Oxidative_Addition Pd(0)->Oxidative_Addition Ar-X Py-Br This compound (C5-Br bond) Transmetalation Transmetalation Oxidative_Addition->Transmetalation R-B(OR)2 Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-R Py-Br->Oxidative_Addition Preferential Oxidative Addition Py-H4 C4-H bond Py-H4->Oxidative_Addition Disfavored Py-H6 C6-H bond Py-H6->Oxidative_Addition Disfavored caption Suzuki-Miyaura Regioselectivity

Caption: Preferential oxidative addition at the C-Br bond in Suzuki-Miyaura coupling.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, a crucial transformation in the synthesis of many biologically active molecules. Similar to the Suzuki-Miyaura coupling, the reaction is expected to be highly regioselective for the C5-Br position of this compound.

  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equiv.) to an oven-dried Schlenk tube.[4]

  • Reagent Addition: Add this compound (1.0 equiv.) and morpholine (1.2 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring, Work-up, and Purification: Follow procedures similar to those described for the Suzuki-Miyaura coupling.

SubstrateAmineExpected Major ProductRationale for Regioselectivity
This compound Morpholine4-(2-Butoxy-3-methylpyridin-5-yl)morpholinePreferential oxidative addition at the C-Br bond.
3-Bromo-5-methoxypyridinePrimary/Secondary Amine5-Amino-3-methoxypyridine derivativeThe C-Br bond is the reactive site.[4]
2-BromopyridinesVolatile Amines2-Aminopyridine derivativesThe reaction proceeds efficiently at the C2-Br position.[5]

The catalytic cycle of the Buchwald-Hartwig amination begins with the oxidative addition of the aryl bromide to the Pd(0) complex. The electron-rich nature of the 2,3-disubstituted pyridine ring does not prevent this initial step at the C-Br bond. Subsequent coordination of the amine, deprotonation by the base, and reductive elimination lead to the desired C-N coupled product.

Buchwald_Hartwig Start 5-Bromo-2-butoxy- 3-methylpyridine Product 5-Amino-2-butoxy- 3-methylpyridine Start->Product Buchwald-Hartwig (C5-Br) Side_Product C-H Amination (Minor/Negligible) Start->Side_Product Pd_Catalyst Pd(0) / Ligand Pd_Catalyst->Product Amine R2NH Amine->Product Base Base Base->Product caption Buchwald-Hartwig Regioselectivity

Caption: Regioselective C-N bond formation via Buchwald-Hartwig amination.

III. Sonogashira Coupling

The Sonogashira coupling provides a direct route to alkynylated pyridines. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The regioselectivity is again expected to favor the C5 position.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2.0 equiv.).[2]

  • Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 equiv.) dropwise to the stirred mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., up to 80 °C) and monitor its progress.

  • Work-up and Purification: Follow procedures similar to those described for the Suzuki-Miyaura coupling.

SubstrateAlkyneExpected Major ProductRationale for Regioselectivity
This compound Phenylacetylene2-Butoxy-3-methyl-5-(phenylethynyl)pyridineHigh reactivity of the C-Br bond in the Sonogashira coupling.
2-Amino-3-bromopyridinesTerminal Alkynes2-Amino-3-alkynylpyridinesThe C-Br bond is selectively functionalized.[6]
5- and 6-bromo-3-fluoro-2-cyanopyridinesTerminal Alkynes5- or 6-alkynyl-3-fluoro-2-cyanopyridinesSelective coupling at the C-Br position is observed.[2]

Halogen-Metal Exchange: An Alternative Pathway to C5-Functionalization

Halogen-metal exchange, typically using an organolithium reagent, offers an alternative to palladium-catalyzed reactions for activating the C5 position. This reaction is generally very fast, even at low temperatures, and the exchange rate follows the trend I > Br > Cl.[7] For this compound, treatment with an alkyllithium reagent like n-butyllithium is expected to regioselectively form the 5-lithiated pyridine, which can then be trapped with various electrophiles.

A key consideration is the potential for the 2-butoxy group to direct lithiation to the C3 position via chelation if a C-H bond were to be deprotonated. However, the kinetic preference for halogen-metal exchange over deprotonation of an aromatic C-H bond, especially at low temperatures, strongly favors reaction at the C5 position.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in an anhydrous ether solvent (e.g., THF or diethyl ether).

  • Cooling: Cool the solution to a low temperature, typically -78 °C.

  • Lithiation: Slowly add a solution of n-butyllithium (1.0-1.1 equiv.) in hexanes. Stir the mixture at -78 °C for a short period (e.g., 15-30 minutes).

  • Electrophilic Quench: Add the desired electrophile (e.g., anhydrous N,N-dimethylformamide (DMF), 1.5 equiv.) to the solution and stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

The halogen-metal exchange reaction is believed to proceed through an "ate" complex intermediate. The high rate of this exchange at the C-Br bond compared to the deprotonation of any of the ring protons ensures high regioselectivity for the formation of the 5-lithiated species.

Halogen_Metal_Exchange Start This compound Reagent n-BuLi, THF, -78°C Start->Reagent Side_Reaction Deprotonation at C4/C6 (Disfavored) Start->Side_Reaction Slow Intermediate 5-Lithio-2-butoxy-3-methylpyridine Reagent->Intermediate Halogen-Metal Exchange (Fast, Selective) Electrophile Electrophile (E+) Intermediate->Electrophile Product 5-E-2-butoxy-3-methylpyridine Electrophile->Product Electrophilic Quench caption Regioselectivity in Halogen-Metal Exchange

Caption: Halogen-metal exchange followed by electrophilic quench.

Nucleophilic Aromatic Substitution (SNAr): A Less Probable Pathway

Nucleophilic aromatic substitution (SNAr) is another important class of reactions for functionalizing aromatic rings. However, for SNAr to occur, the ring generally needs to be activated by electron-withdrawing groups at positions ortho and/or para to the leaving group.[8] In the case of this compound, the pyridine nitrogen is electron-withdrawing, but the 2-butoxy and 3-methyl groups are electron-donating. These donating groups increase the electron density of the ring, making it less susceptible to nucleophilic attack.

Therefore, direct SNAr at the C5-Br position is expected to be significantly less favorable compared to palladium-catalyzed cross-coupling or halogen-metal exchange pathways. Harsh reaction conditions (high temperatures and strong nucleophiles) would likely be required, which could lead to undesired side reactions.

Conclusion

In assessing the regioselectivity of reactions with this compound, a clear hierarchy of reactivity emerges. Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) and halogen-metal exchange are predicted to proceed with high regioselectivity at the C5-bromo position. This is a consequence of the inherent reactivity of the C-Br bond in these transformations. In contrast, direct C-H activation or nucleophilic aromatic substitution are less likely to be the primary reaction pathways under standard conditions due to the electronic nature of the substituted pyridine ring. This guide provides a foundational understanding to aid researchers in the strategic design of synthetic routes utilizing this versatile building block. As with all predictions, empirical validation through carefully designed experiments is essential.

References

  • Heinz, B., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science.
  • Bori, I. D., et al. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc.
  • Tan, Y.; Barrios-Landeros, F; Hartwig, J.F. Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. The Hartwig Group.
  • Narasimhan, N. S. (1989). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences.
  • Beaudry, C. M., et al. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry.
  • Wikipedia. Metal–halogen exchange. [Link]
  • Kumar, S., et al. (2018). Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane. Chemistry – An Asian Journal.
  • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
  • Cid, J. M., et al. (2009). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Journal of the American Chemical Society.
  • Handy, S. & Zhang, Y. (2006). A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics.
  • Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ePrints Soton.
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  • Organic Chemistry Tutor. (2019).
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  • Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. PubMed.
  • Denmark, S. E. (2004). Pd Catalyzed Functionalization of Non-Acidic C(sp3)-H Bonds. Denmark Group.
  • Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. RSC Publishing.
  • Williams, A. R., et al. (2018). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.
  • Exploring 5-Bromo-2-Chloro-3-Methylpyridine: Properties and Applic
  • Leitch, D. C., et al. (2022).
  • A practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2017).
  • Chemazon. (2023). Ortho Lithiation | Metal Halogen Exchange | Alkyl Lithium (R-Li) | GATE 2022 Chemistry - Question 16. YouTube.
  • Rzepkowska, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • Balaraman, K., et al. (2015).
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  • An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. (2007).
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  • Khan, S. G., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO)

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comparative yield analysis of different synthetic routes to 5-Bromo-2-butoxy-3-methylpyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Yield Analysis of Synthetic Routes to 5-Bromo-2-butoxy-3-methylpyridine Derivatives

This guide provides an in-depth comparative analysis of two primary synthetic strategies for obtaining this compound, a key intermediate in the development of pharmaceuticals and agrochemicals. The document is intended for researchers, medicinal chemists, and process development scientists. We will dissect each route, explaining the causal chemistry behind experimental choices, providing detailed, validated protocols, and presenting a quantitative comparison of their respective yields and efficiencies.

Introduction: The Strategic Importance of Substituted Pyridines

The 5-bromo-2-alkoxy-3-methylpyridine scaffold is a privileged structure in modern chemistry. The bromine atom at the C5 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of diverse molecular fragments.[1] The alkoxy group at the C2 position modulates the electronic properties and lipophilicity of the molecule, which is critical for tuning the pharmacokinetic profiles of drug candidates. The methyl group at C3 provides steric and electronic influence. Consequently, efficient and scalable access to these building blocks is of paramount importance.

This guide will compare two distinct synthetic philosophies for arriving at the target structure:

  • Route A: Functional Group Interconversion on a Pre-formed Ring. This linear approach begins with a substituted aminopyridine, which undergoes sequential halogenation and substitution to yield the final product.

  • Route B: Pyridine Ring Construction and Subsequent Functionalization. This convergent strategy involves building the pyridine core from acyclic precursors, followed by late-stage modifications.

The selection of a synthetic route in a drug development campaign depends heavily on factors such as starting material cost, scalability, overall yield, and safety. This analysis aims to provide the experimental data and expert insights necessary to make an informed decision.

Comparative Analysis Workflow

The following diagram illustrates the logical workflow employed in this guide to compare the synthetic routes.

workflow cluster_A Route A: Functional Group Interconversion cluster_B Route B: Pyridine Ring Construction A1 Step A1: Bromination of 2-Amino-3-methylpyridine A2 Step A2: Sandmeyer Reaction to 5-Bromo-2-chloro-3-methylpyridine A1->A2 Intermediate 1 A3 Step A3: SNAr with Sodium Butoxide to Final Product A2->A3 Intermediate 2 evaluation Comparative Evaluation: - Step Count - Overall Yield - Reagent Cost/Safety - Scalability A3->evaluation B1 Step B1: Condensation & Decarboxylation to 5-Nitro-2-methylpyridine B2 Step B2: Reduction to 5-Amino-2-methylpyridine B1->B2 Intermediate 3 B3 Step B3: Sandmeyer Reaction to 5-Bromo-2-methylpyridine B2->B3 Intermediate 4 B4 Step B4: Oxidation & Butoxylation (Conceptual) B3->B4 Intermediate 5 B4->evaluation start Define Target: This compound start->A1 start->B1 conclusion Select Optimal Route evaluation->conclusion

Caption: Logical workflow for the comparative analysis of synthetic routes.

Route A: Synthesis via Functional Group Interconversion

This route is a classic and direct approach that leverages the well-established chemistry of pyridine functionalization. The strategy relies on the synthesis of a key di-halogenated intermediate, 5-Bromo-2-chloro-3-methylpyridine[2], which is then subjected to a regioselective nucleophilic aromatic substitution (SNAr) to introduce the butoxy side chain.

Route A: Overall Synthetic Scheme

Caption: Synthetic pathway for Route A.

Step A1 & A2: Preparation of 5-Bromo-2-chloro-3-methylpyridine

The synthesis begins with the bromination of commercially available 2-amino-3-methylpyridine. The amino group is a strong activating group, directing electrophilic substitution to the C5 position. The subsequent conversion of the amino group to a chloro group is achieved via the Sandmeyer reaction.[3][4][5][6] This diazotization followed by copper(I) chloride-mediated substitution is a robust and widely used method for introducing halogens onto an aromatic ring where an amino group was formerly present.[3][7]

Experimental Protocol (Adapted from[8]):

  • Protection & Bromination: To a flask, add 2-amino-3-methylpyridine (1.0 eq) and acetic anhydride (1.5 eq). Heat the mixture to reflux until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Cool the reaction to 20-25 °C and slowly add liquid bromine (1.05 eq) dropwise. After addition, heat the mixture to 50-60 °C for 2-3 hours.

  • Add water to dissolve all solids, then carefully add 40% sodium hydroxide solution dropwise to hydrolyze the acetyl group and neutralize the acid.

  • Filter the resulting precipitate, wash with water, and dry to obtain crude 2-amino-5-bromo-3-methylpyridine. A typical reported yield for this step is ~85-90% .

  • Sandmeyer Reaction: Prepare a solution of 48% hydrobromic acid. Dissolve cuprous bromide (catalytic amount) in the acid. Cool the solution to 0 °C in an ice-water bath.

  • Slowly add the 2-amino-5-bromo-3-methylpyridine (1.0 eq) from the previous step.

  • Prepare a saturated aqueous solution of sodium nitrite (1.1 eq) and add it dropwise to the reaction mixture, maintaining the temperature between -5 to 10 °C.

  • Stir the reaction for 2-4 hours. Neutralize the mixture with 40% sodium hydroxide solution to pH 7-8.

  • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,5-dibromo-3-methylpyridine. Note: The patent describes the synthesis of the dibromo analogue. For the target chloro intermediate, CuCl and HCl would be used instead of CuBr and HBr.

  • A Chinese patent reports yields for the analogous Sandmeyer reaction to the dibromo product in the range of 64-67% .[8] We will use this as a reasonable estimate for the chloro-analogue.

Step A3: Nucleophilic Aromatic Substitution (SNAr)

The key to this final step is the electronic nature of the pyridine ring. The ring nitrogen is electron-withdrawing, which reduces the electron density at the C2 (ortho) and C4 (para) positions, making them susceptible to nucleophilic attack. The chlorine at C2 is an excellent leaving group in this activated system, allowing for efficient displacement by the butoxide nucleophile.

Experimental Protocol (Representative Procedure):

  • Preparation of Nucleophile: In a flask equipped with a reflux condenser and under a nitrogen atmosphere, add anhydrous n-butanol. Carefully add sodium metal (1.2 eq) in small portions to generate sodium butoxide in situ.

  • Substitution: Once all the sodium has reacted, add 5-bromo-2-chloro-3-methylpyridine (1.0 eq).

  • Heat the reaction mixture to reflux (approx. 118 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the mixture to room temperature and carefully quench with water.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the final this compound.

Route B: Synthesis via Pyridine Ring Construction

This alternative approach builds the core pyridine ring from simpler, acyclic precursors. This method can be advantageous if the required starting materials are significantly cheaper or if it allows for the introduction of substituents in a more convergent manner. The route described here is adapted from a patented process for a related compound, 5-bromo-2-methylpyridine.[9]

Route B: Overall Synthetic Scheme

Sources

Safety Operating Guide

A Researcher's Guide to Handling 5-Bromo-2-butoxy-3-methylpyridine: A Focus on Personal Protective Equipment and Safe Operations

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every aspect of your work, especially chemical handling, is conducted with the highest standards of safety and efficacy. This guide moves beyond a simple checklist to provide a deep, procedural understanding of how to safely manage 5-Bromo-2-butoxy-3-methylpyridine in a laboratory setting. Our focus is on the why behind each safety protocol, building a self-validating system of protection that ensures both the integrity of your research and the well-being of your team.

Hazard Assessment: Understanding the Compound

This compound is a substituted pyridine derivative. While specific toxicological data for this exact compound is limited, a thorough assessment of structurally similar chemicals, such as other brominated and alkylated pyridines, allows us to establish a robust safety profile. Pyridine and its derivatives are known for their potential health hazards, including skin and eye irritation, respiratory effects, and harm if inhaled or absorbed through the skin.[1][2][3]

Based on analogous compounds, we can anticipate the following primary hazards.

Hazard ClassificationDescriptionSource(s)
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, in contact with skin, or if inhaled.[3][4][5]Safety Data Sheets for analogous pyridine derivatives.
Skin Corrosion/Irritation Causes skin irritation. Prolonged contact can lead to more severe effects.[3][5][6][7][8][9][10]Safety Data Sheets for analogous pyridine derivatives.
Serious Eye Damage/Irritation Causes serious eye irritation. Direct contact can result in significant damage.[3][4][5][6][7][8][9][10]Safety Data Sheets for analogous pyridine derivatives.
Specific Target Organ Toxicity May cause respiratory irritation upon inhalation of dusts or vapors.[3][7][8][10][11]Safety Data Sheets for analogous pyridine derivatives.
Flammability Pyridine-based compounds can be flammable or combustible liquids.[4][12] Vapors may be heavier than air and travel to an ignition source.[12]Safety Data Sheets for analogous pyridine derivatives.

This hazard profile dictates that all handling procedures must be conducted within a framework of stringent engineering controls and with appropriate Personal Protective Equipment (PPE).

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a suggestion but a critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling this compound.

Eye and Face Protection
  • Minimum Requirement: Always wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][7][13] These provide a seal around the eyes to protect against splashes and vapors.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., transferring large volumes, working under pressure), a face shield must be worn in addition to safety goggles.[4][12]

Hand Protection
  • Glove Selection: Wear chemical-resistant gloves at all times. Nitrile or neoprene gloves are recommended for handling pyridine-based compounds.[1] Latex gloves are not suitable and should not be used.

  • Glove Integrity: Before each use, inspect gloves for any signs of degradation, punctures, or tears. If compromised, dispose of them immediately and get a new pair.

  • Technique: Remove gloves using a technique that avoids skin contact with the contaminated exterior. Wash hands thoroughly with soap and water after removing gloves.[6][12]

Body Protection
  • Lab Coat: A flame-resistant lab coat or apron is required. It should be fully buttoned to provide maximum coverage.

  • Clothing and Footwear: Wear long pants and closed-toe shoes to protect against accidental spills. Do not wear shorts, skirts, or sandals in the laboratory.

Respiratory Protection

The need for respiratory protection is determined by the specific procedure and the effectiveness of engineering controls.

  • Standard Operations: All work with this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.[1]

  • When Respirators are Required: If engineering controls are insufficient, if you are cleaning up a large spill, or if airborne concentrations may exceed exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[3][12][13] All personnel requiring a respirator must be part of a respiratory protection program that includes fit testing and training.

Operational Plan: From Receipt to Disposal

A robust safety plan encompasses the entire lifecycle of the chemical within the laboratory.

Step 1: Pre-Handling and Preparation
  • Designate a Work Area: All handling of this compound should occur in a designated area within a chemical fume hood.

  • Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly and that an eyewash station and safety shower are accessible and unobstructed.[4][7][13]

  • Assemble Materials: Gather all necessary equipment, including glassware, reagents, and waste containers, before introducing the chemical to the work area.

  • Don PPE: Put on all required PPE as detailed in Section 2.

Step 2: Handling and Experimental Use
  • Container Management: Keep the chemical container tightly closed when not in use to prevent the release of vapors.[1][6][7]

  • Dispensing: When transferring or weighing the chemical, perform the task well within the fume hood to contain any dust or vapors. Use non-sparking tools and ensure proper grounding of containers to prevent static discharge.[4]

  • Situational Awareness: Do not eat, drink, or smoke in the laboratory.[12][14] Wash hands thoroughly after handling the chemical, even if gloves were worn.[6][7][12]

Step 3: Spill Response Workflow

In the event of a spill, a calm and methodical response is crucial.

Spill_Response_Workflow start_node Spill Occurs assess_node Assess Severity & Alert Others start_node->assess_node decision_node Is spill minor & manageable? assess_node->decision_node evacuate_node EVACUATE AREA Call Emergency Response decision_node->evacuate_node No ppe_node Don Appropriate PPE (Gloves, Goggles, Respirator if needed) decision_node->ppe_node Yes contain_node Contain Spill (Use inert absorbent material) ppe_node->contain_node cleanup_node Clean Up Residue Work from outside in contain_node->cleanup_node dispose_node Package & Label Waste For hazardous disposal cleanup_node->dispose_node end_node Decontaminate Area & Report Incident dispose_node->end_node

Caption: Workflow for responding to a chemical spill.

Step 4: Disposal Plan

Improper disposal poses a significant risk to both personnel and the environment.

  • Waste Collection: All materials contaminated with this compound, including excess reagent, contaminated gloves, absorbent materials, and empty containers, must be collected as hazardous waste.

  • Containerization: Use designated, properly labeled, and sealed containers for hazardous waste. Do not mix incompatible waste streams.

  • Regulatory Compliance: Disposal must be handled by trained personnel and adhere to all local, state, and federal environmental regulations.[6] Do not pour this chemical down the drain.[6]

By integrating these safety protocols into your daily laboratory operations, you create an environment where scientific discovery can flourish without compromising safety.

References

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific. [Link]
  • Hazard Summary: Pyridine. (Rev. 2016, June). New Jersey Department of Health. [Link]
  • Pyridine ACS Safety Data Sheet. (2024, January 25). Jubilant Ingrevia Limited. [Link]
  • NIOSH Pocket Guide to Chemical Hazards: Pyridine. Centers for Disease Control and Prevention. [Link]
  • Material Safety Data Sheet - Pyridine-N-oxide, 98%. (2013, February 12). Cole-Parmer. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.